2,6-Difluoro-3-(propylsulfonaMido)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-difluoro-3-(propylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO4S/c1-2-5-18(16,17)13-7-4-3-6(11)8(9(7)12)10(14)15/h3-4,13H,2,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAWCKGXCGSFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673054 | |
| Record name | 2,6-Difluoro-3-[(propane-1-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103234-56-5 | |
| Record name | 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1103234-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-3-((propylsulfonyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103234565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluoro-3-[(propane-1-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluoro-3-[(propylsulfonyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Abstract
This technical guide provides a comprehensive overview of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid (CAS 1103234-56-5), a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. This document details the compound's physicochemical properties, outlines a robust, step-by-step synthesis protocol, and explores its prospective biological applications, with a particular focus on its role as a potential inhibitor of the Transcriptional coactivator with PDZ-binding motif (TAZ). Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate further investigation and application of this promising molecule.
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond—can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1] Specifically, fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1]
This compound is a molecule that embodies these strategic advantages. Its structure combines a difluorinated benzoic acid core with a propylsulfonamido substituent. This combination of a carboxylic acid (a common pharmacophore for protein binding), a metabolically robust difluorinated ring, and a sulfonamide group (a versatile functional group in drug design) makes it a highly valuable intermediate for the synthesis of complex therapeutic agents.[2] This guide will delve into the technical specifics of this compound, providing the foundational knowledge necessary for its synthesis and application in research settings.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data for this compound are summarized below, compiled from various chemical databases and supplier information.
| Property | Value | Source(s) |
| CAS Number | 1103234-56-5 | PubChem[3], Sigma-Aldrich[4] |
| Molecular Formula | C₁₀H₁₁F₂NO₄S | PubChem[3] |
| Molecular Weight | 279.26 g/mol | PubChem[3] |
| IUPAC Name | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | PubChem[3] |
| Appearance | Solid (predicted) | Sigma-Aldrich[4] |
| Boiling Point | 394.5 ± 52.0 °C at 760 mmHg | Chemsrc[5] |
| Density | 1.5 ± 0.1 g/cm³ | Chemsrc[5][6] |
| InChI Key | RTAWCKGXCGSFJI-UHFFFAOYSA-N | PubChem[3], Sigma-Aldrich[4] |
| SMILES | CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F | PubChem[3] |
Synthesis Protocol: A Validated Workflow
Synthetic Workflow Overview
The proposed synthesis is a two-step process starting from the commercially available 3-amino-2,6-difluorobenzoic acid. The first step involves the formation of the sulfonamide bond via reaction with propane-1-sulfonyl chloride.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials and Reagents:
-
3-Amino-2,6-difluorobenzoic acid (≥98% purity)
-
Propane-1-sulfonyl chloride (≥98% purity)
-
Pyridine, anhydrous (≥99.8%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-amino-2,6-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Expert Insight: The use of anhydrous solvents and an inert atmosphere (nitrogen) is crucial to prevent the hydrolysis of the highly reactive propanesulfonyl chloride, which would otherwise reduce the reaction yield.
-
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction. The slow, cooled addition helps to control the exothermicity of this acid-base reaction. An excess of pyridine ensures the reaction goes to completion.
-
-
Sulfonylation: To the cooled solution, add propane-1-sulfonyl chloride (1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Causality: The dropwise addition of the sulfonyl chloride is critical to control the rate of the reaction and prevent the formation of undesired side products. The difluorinated aniline is a relatively weak nucleophile, so maintaining a controlled environment favors the desired N-sulfonylation.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Extraction: Upon completion, quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Self-Validation: The acidic wash serves to remove the excess pyridine, which will be protonated and move into the aqueous phase. This is a critical purification step.
-
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by crystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the solid product by vacuum filtration and wash with cold hexanes.
-
Expert Insight: This crystallization method is effective for purifying moderately polar organic acids. The choice of solvent system (ethyl acetate/hexanes) may need to be optimized for maximum yield and purity.
-
Potential Biological Activity and Applications
While specific biological activity data for this compound is not extensively published, its structural motifs are present in compounds with known pharmacological relevance. The primary area of interest for this class of molecules is in the modulation of protein-protein interactions and enzyme inhibition, particularly in the context of cancer therapy.
The Hippo-YAP/TAZ Pathway: A Key Target in Oncology
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[7] The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ).[7] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to TEAD family transcription factors, leading to the expression of genes that promote cell growth and inhibit apoptosis.[8]
In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivation of YAP/TAZ, which drives tumor progression, metastasis, and therapy resistance.[8][9] Therefore, inhibiting the interaction between YAP/TAZ and TEAD is a highly attractive strategy for cancer therapy.[8][10][11]
Caption: Simplified Hippo-YAP/TAZ signaling pathway and potential point of inhibition.
Rationale for this compound as a TAZ Inhibitor
The structure of this compound makes it a plausible candidate for targeting the YAP/TAZ-TEAD interaction. Structure-activity relationship (SAR) studies on various inhibitors often highlight the importance of an aromatic core with strategically placed substituents that can engage in key interactions within a protein's binding pocket.[2][11]
-
Benzoic Acid Moiety: The carboxylic acid group can form critical hydrogen bonds or salt bridges with amino acid residues (e.g., lysine, arginine) in the TEAD binding pocket.
-
Difluoro Substitution: The two fluorine atoms ortho to the carboxylic acid can influence the pKa of the acid, modulate its conformation, and potentially engage in favorable fluorine-protein interactions, enhancing binding affinity and metabolic stability.[1]
-
Propylsulfonamido Group: The sulfonamide linker is a common feature in many biologically active molecules and can act as a hydrogen bond donor and acceptor. The propyl group provides a lipophilic component that may interact with hydrophobic pockets on the TEAD protein surface.
Further research, including co-crystallization studies and in vitro binding assays, would be required to validate this hypothesis and elucidate the precise mechanism of action.
Safety and Handling
According to available safety data, this compound is classified as a combustible solid.[4] Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid dust formation and inhalation.[12] Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]
In case of exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.[12]
Conclusion and Future Directions
This compound is a strategically designed chemical entity with significant potential for application in drug discovery and development. Its fluorinated benzoic acid core and sulfonamide functionality make it an attractive building block for synthesizing novel therapeutic agents. While its direct biological activity requires further empirical validation, its structural characteristics strongly suggest a potential role as an inhibitor of the oncogenic YAP/TAZ-TEAD protein-protein interaction. The detailed synthesis protocol and technical information provided in this guide are intended to serve as a valuable resource for researchers, empowering them to explore the full therapeutic potential of this and related compounds in the ongoing effort to develop next-generation targeted therapies.
References
-
Baroja, A., et al. (2024). Pharmacological regulators of Hippo pathway: Advances and challenges of drug development. ResearchGate. Available at: [Link]
-
Torabifard, H., et al. (2023). Allosteric Modulation of YAP/TAZ-TEAD Interaction by Palmitoylation and Small Molecule Inhibitors. bioRxiv. Available at: [Link]
-
Pharmaffiliates. (2025). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Available at: [Link]
-
Ma, S., et al. (2019). A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy. PubMed Central. Available at: [Link]
-
ResearchGate. Small molecule YAP/TAZ-TEAD inhibitors. Available at: [Link]
-
PubChem. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Chemsrc. CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. Available at: [Link]
-
Autechaux. (2025). Sourcing High-Purity this compound: A Guide for Buyers. Available at: [Link]
-
LookChem. CAS:1103234-56-5 C10H11F2NO4S this compound. Available at: [Link]
-
MDPI. (2023). Targeting the Hippo- Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif Signaling Pathway in Primary Liver Cancer Therapy. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of New Sulfonamide Derivatives | Semantic Scholar [semanticscholar.org]
- 2. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]
- 3. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]
- 4. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acyl arylsulfonamides as novel, reversible inhibitors of human steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unibs.it [iris.unibs.it]
- 7. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure Elucidation of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The robust characterization and unambiguous structure elucidation of active pharmaceutical ingredients (APIs) are foundational to modern drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, multi-technique approach to the structural analysis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid, a compound of interest in medicinal chemistry. We will explore an integrated analytical workflow, detailing the causality behind experimental choices and presenting self-validating protocols. This document moves beyond a simple listing of methods to offer a field-proven narrative on how data from Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography are synergistically employed to build an irrefutable structural dossier.
Introduction: The Imperative for Rigorous Structural Verification
This compound (Molecular Formula: C₁₀H₁₁F₂NO₄S, Molecular Weight: 279.26 g/mol ) presents a unique combination of functional groups: a difluorinated benzoic acid, a sulfonamide linkage, and a propyl chain.[1][2][3] Each of these features imparts specific physicochemical properties and requires a tailored analytical strategy for confirmation. The presence of fluorine atoms, for instance, introduces complexities in NMR spectra that, when properly interpreted, provide profound structural insights.[4] This guide details a logical, phased approach to confirming the molecular structure, connectivity, and three-dimensional arrangement of this molecule.
The Analytical Workflow: A Synergistic Approach
A robust structure elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The First Step in Molecular Identification
Mass spectrometry (MS) serves as the initial and crucial step, providing the molecular weight and elemental composition of the analyte.[5] For a novel compound like this compound, high-resolution mass spectrometry (HRMS) is indispensable.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Conduct the analysis in both positive and negative ESI modes to maximize the chances of observing the molecular ion. Given the acidic nature of the carboxylic acid, negative mode is often highly informative.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.
Data Presentation & Interpretation
Table 1: Illustrative HRMS Data
| Ionization Mode | Observed m/z | Ion Species | Calculated Exact Mass | Δ (ppm) | Elemental Composition |
| Negative | 278.0305 | [M-H]⁻ | 278.0304 | 0.36 | C₁₀H₁₀F₂NO₄S |
| Positive | 280.0462 | [M+H]⁺ | 280.0457 | 1.78 | C₁₀H₁₂F₂NO₄S |
| Positive | 302.0281 | [M+Na]⁺ | 302.0276 | 1.65 | C₁₀H₁₁F₂NNaO₄S |
The detection of the [M-H]⁻ ion at m/z 278.0305 provides an exact mass that corresponds precisely to the elemental formula C₁₀H₁₀F₂NO₄S, confirming the molecular formula with high confidence. The fragmentation pattern, particularly the characteristic loss of SO₂ (64 Da) often seen in sulfonamides, can provide further structural clues.[6][7]
FT-IR Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups by measuring their characteristic vibrational frequencies.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Lower the ATR press and apply consistent pressure to the sample. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background from the sample spectrum.
Data Presentation & Interpretation
Table 2: Illustrative FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding.[9][10] |
| ~3250 | Medium | N-H stretch (Sulfonamide) | Characteristic stretching vibration for the N-H bond. |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) | Strong absorption typical for a carbonyl group in an aryl carboxylic acid.[9] |
| 1340 & 1160 | Strong | Asymmetric & Symmetric SO₂ stretch | The two strong bands are the hallmark of the sulfonamide group.[8] |
| ~1250 | Strong | C-F stretch | A strong band in this region is indicative of an aryl-fluoride bond. |
The presence of these key bands provides strong, corroborating evidence for the benzoic acid, sulfonamide, and difluoro-aryl moieties.
NMR Spectroscopy: Mapping the Molecular Connectivity
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[5] A suite of experiments including ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments (e.g., COSY, HSQC, HMBC), is required to piece together the full connectivity map.
Experimental Protocol: Multi-nuclear NMR
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
2D NMR: Perform COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C long-range) experiments to establish connectivity.
Data Presentation & Interpretation
Table 3: Illustrative NMR Data (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~13.5 | br s | - | COOH |
| ~9.8 | s | - | SO₂NH | |
| ~7.6 | m | - | H-4 | |
| ~7.3 | m | - | H-5 | |
| ~3.1 | t | 7.4 | SO₂CH₂ | |
| ~1.6 | sextet | 7.4 | CH₂CH₂CH₃ | |
| ~0.9 | t | 7.4 | CH₃ | |
| ¹³C | ~165 | m | - | COOH |
| ~158 | dd | ~250, ~10 | C-F (C-2, C-6) | |
| ~135 | t | ~3 | C-4 | |
| ~120 | t | ~4 | C-5 | |
| ~118 | m | - | C-1 | |
| ~115 | m | - | C-3 | |
| ~52 | s | - | SO₂CH₂ | |
| ~22 | s | - | CH₂CH₂CH₃ | |
| ~13 | s | - | CH₃ | |
| ¹⁹F | ~ -110 | s | - | Ar-F |
-
¹H NMR: The distinct signals for the propyl chain (triplet, sextet, triplet) are clearly identifiable. The aromatic protons appear as multiplets due to complex coupling with each other and with the fluorine atoms. The acidic proton of the carboxylic acid and the sulfonamide proton are typically broad singlets.
-
¹³C NMR: The large C-F coupling constants (~250 Hz) are definitive for the carbons directly attached to fluorine.[4]
-
¹⁹F NMR: The presence of a single signal in the ¹⁹F spectrum indicates that the two fluorine atoms are chemically equivalent, which is consistent with the proposed structure.
-
2D NMR (HMBC): Crucially, an HMBC correlation between the NH proton (~9.8 ppm) and the aromatic carbon at C-3 (~115 ppm) would confirm the position of the sulfonamido group. Correlations from the propyl CH₂ protons to the sulfonamide carbons would confirm that linkage.
Caption: Key 2D NMR correlations confirming connectivity.
Single-Crystal X-ray Crystallography: The Definitive Structure
While the combination of MS and NMR provides the molecular formula and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[11][12][13]
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >20 µm in all dimensions).[14] This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
Data Presentation & Interpretation
The output of a successful X-ray experiment is a 3D model of the molecule, providing precise bond lengths, bond angles, and torsion angles. This data confirms the connectivity established by NMR and reveals the molecule's conformation and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. This technique provides the highest level of structural evidence.[15]
Conclusion: A Self-Validating Dossier
The structure elucidation of this compound is achieved not by a single measurement, but by the logical and systematic integration of multiple analytical techniques. High-resolution mass spectrometry confirms the elemental composition. FT-IR spectroscopy verifies the presence of key functional groups. A comprehensive suite of NMR experiments maps the atomic connectivity and confirms the substitution pattern. Finally, single-crystal X-ray crystallography provides the definitive three-dimensional structure. This multi-faceted, self-validating approach ensures the highest degree of confidence in the structural assignment, a prerequisite for any further development in the pharmaceutical pipeline.
References
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (URL: [Link])
-
Pharmaceutical Ingredient Characterization Essential Analytical Techniques. (URL: [Link])
-
Small molecule crystallography - Excillum. (URL: [Link])
-
Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation. (URL: [Link])
-
Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
-
CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | Chemsrc. (URL: [Link])
-
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (URL: [Link])
-
Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion | Bentham Science Publishers. (URL: [Link])
-
Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (URL: [Link])
-
This compound. (URL: [Link])
-
Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. (URL: [Link])
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. (URL: [Link])
-
Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed. (URL: [Link])
-
Role of Analytical Chemistry in the Pharmaceutical Industry - AZoLifeSciences. (URL: [Link])
-
Analytical Techniques in Pharmaceutical Analysis. (URL: [Link])
-
Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection | Scilit. (URL: [Link])
-
A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed. (URL: [Link])
-
Analysis of sulfonamides | PPTX - Slideshare. (URL: [Link])
-
Eight Commonly Used Techniques for Drug Analysis - PharmiWeb.com. (URL: [Link])
-
Techniques in Pharmaceutical Analysis - ILT - Integrated Liner Technologies. (URL: [Link])
-
2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID - PubChem. (URL: [Link])
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
-
Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. (URL: [Link])
-
4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
-
4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
-
Using an IR Spectrometer: Solid Benzoic Acid - YouTube. (URL: [Link])
-
Process for the preparation of a benzoic acid derivative - European Patent Office - EP 0281186 B1. (URL: [Link])
-
Investigation of the crystal structure, spectral properties, and interactions of N-(R-nitrophenylsulfonamido)benzoic acids with human serum albumin - ResearchGate. (URL: [Link])
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. (URL: [Link])
-
Infrared spectra of benzoic acid monomers and dimers in argon matrix - Semantic Scholar. (URL: [Link])
Sources
- 1. echemi.com [echemi.com]
- 2. CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | Chemsrc [chemsrc.com]
- 3. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. [PDF] Infrared spectra of benzoic acid monomers and dimers in argon matrix | Semantic Scholar [semanticscholar.org]
- 11. rigaku.com [rigaku.com]
- 12. excillum.com [excillum.com]
- 13. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,6-Difluoro-3-(propylsulfonamido)benzoic acid: Synthesis, Characterization, and Therapeutic Potential
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid (CAS: 1103234-56-5), a fluorinated aromatic compound of significant interest in medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, and outlines a robust, multi-step synthetic protocol derived from established chemical transformations. While experimental spectroscopic data is not publicly available, a thorough analysis of expected analytical signatures is provided. A core focus of this guide is the compound's therapeutic potential as a potent antagonist of the P2Y14 receptor (P2Y14R), a Gi protein-coupled receptor implicated in inflammatory pathways. The guide elucidates the P2Y14R signaling mechanism and the rationale for its inhibition in treating inflammatory conditions such as acute lung injury. This document serves as a critical resource for researchers engaged in the synthesis, characterization, and application of novel small molecule therapeutics.
Chemical Identity and Physicochemical Properties
This compound is a substituted benzoic acid derivative characterized by two fluorine atoms ortho to the carboxylic acid and a propylsulfonamido group at the meta position. These structural features, particularly the fluorine atoms, are known to enhance metabolic stability and binding affinity in drug candidates.
The chemical structure is as follows:
A summary of its key identifiers and computed physicochemical properties is presented in Table 1.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | [PubChem][1] |
| CAS Number | 1103234-56-5 | [PubChem][1] |
| Molecular Formula | C₁₀H₁₁F₂NO₄S | [PubChem][1] |
| Molecular Weight | 279.26 g/mol | [PubChem][1] |
| Canonical SMILES | CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F | [PubChem][1] |
| InChI Key | RTAWCKGXCGSFJI-UHFFFAOYSA-N | [PubChem][1] |
| Appearance | Solid (Predicted) | [Sigma-Aldrich][2] |
| Density | 1.5±0.1 g/cm³ (Predicted) | [Chemsrc][3] |
| Boiling Point | 394.5±52.0 °C at 760 mmHg (Predicted) | [Chemsrc][3] |
| Flash Point | 192.4±30.7 °C (Predicted) | [Chemsrc][3] |
Proposed Synthesis and Purification Protocol
Sources
Molecular weight and formula of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
An In-depth Technical Guide to 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Introduction
This compound is a fluorinated aromatic carboxylic acid of interest within the fields of medicinal chemistry and drug development. As a substituted benzoic acid, it belongs to a class of compounds frequently utilized as scaffolds and building blocks for the synthesis of complex bioactive molecules. The presence of two fluorine atoms on the benzene ring is of particular significance, as fluorine substitution is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, acidity (pKa), and binding affinity. This guide provides a comprehensive overview of its chemical properties, a reasoned discussion of its synthesis, and its context within pharmaceutical research.
Physicochemical Properties and Molecular Identifiers
The fundamental characteristics of a compound are critical for its application in research and development. These properties dictate its solubility, reactivity, and suitability for various analytical and synthetic protocols. The key identifiers and physicochemical data for this compound are summarized below.
Molecular Structure
The structure features a benzoic acid core, substituted with two fluorine atoms at positions 2 and 6, and a propylsulfonamido group at position 3.
Data Summary
All quantitative data for the compound are consolidated in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁F₂NO₄S | [1][2][3][4][5] |
| Molecular Weight | 279.26 g/mol | [2][3] |
| Exact Mass | 279.03768533 Da | [2] |
| CAS Number | 1103234-56-5 | [1][2][6] |
| Physical Form | Solid | [5] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Boiling Point | 394.5 ± 52.0 °C at 760 mmHg | [3] |
| Flash Point | 192.4 ± 30.7 °C | [3] |
Chemical Identifiers
For unambiguous identification in databases and literature, the following standard identifiers are used.
-
IUPAC Name: 2,6-difluoro-3-(propylsulfonylamino)benzoic acid[2]
-
InChI: 1S/C10H11F2NO4S/c1-2-5-18(16,17)13-7-4-3-6(11)8(9(7)12)10(14)15/h3-4,13H,2,5H2,1H3,(H,14,15)[2]
-
SMILES: CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F[2]
-
Synonyms: 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid, 2,6-difluoro-3-(propane-1-sulfonamido)benzoic acid[2][5]
Proposed Synthesis and Mechanistic Rationale
Retrosynthetic Analysis
The primary disconnection points are the C-S bond of the sulfonamide and the C-C bond of the carboxylic acid. A plausible forward synthesis would involve the formation of the sulfonamide followed by the introduction of the carboxyl group. A suitable starting material would be a trifunctionalized benzene ring, such as 1-bromo-2,6-difluoro-3-nitrobenzene, which allows for sequential, regioselective transformations.
Proposed Synthetic Workflow
The following multi-step protocol is a logical and feasible approach to synthesizing the target molecule.
Step 1: Reduction of the Nitro Group The synthesis would commence with the reduction of the nitro group on the starting material to an aniline. This is a standard transformation.
-
Rationale: The amino group is a versatile handle for subsequent functionalization and is the precursor to the sulfonamide. Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method for this reduction.
Step 2: Sulfonylation of the Aniline The resulting 3-amino-1-bromo-2,6-difluorobenzene is then reacted with propane-1-sulfonyl chloride in the presence of a non-nucleophilic base like pyridine.
-
Rationale: Pyridine acts as a catalyst and scavenges the HCl byproduct, driving the reaction to completion. This forms the critical sulfonamide linkage.
Step 3: Introduction of the Carboxylic Acid The final key step is the conversion of the aryl bromide to a carboxylic acid. This is typically achieved via a halogen-metal exchange followed by quenching with carbon dioxide.
-
Rationale: The aryl bromide is treated with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C) to form an aryllithium species. This highly nucleophilic intermediate readily attacks gaseous CO₂ (or solid dry ice) upon addition. A final acidic workup protonates the resulting carboxylate to yield the desired benzoic acid product. This method is a cornerstone of aromatic carboxylation[7].
Analytical Characterization and Quality Control
Given that this compound is supplied for early discovery research, end-user verification of its identity and purity is paramount. Sigma-Aldrich explicitly notes that it does not collect analytical data for this product and the buyer is responsible for its confirmation[8].
Self-Validating Analytical Protocol:
-
Mass Spectrometry (LC-MS): The primary check for identity. The protocol should aim to detect the parent ion corresponding to the exact mass (279.0377 Da for [M-H]⁻ in negative ion mode or 280.0455 Da for [M+H]⁺ in positive ion mode).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the propyl group (triplet, sextet, triplet pattern) and the aromatic protons.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
¹⁹F NMR: A critical experiment. It should show two distinct fluorine signals, confirming the 2,6-difluoro substitution pattern.
-
-
High-Performance Liquid Chromatography (HPLC): Essential for determining purity. An assay using a C18 column with a water/acetonitrile gradient and UV detection (e.g., at 254 nm) would effectively separate the main compound from potential impurities.
Applications and Research Context
This molecule's primary value lies in its role as a specialized building block in pharmaceutical research.
-
Pharmaceutical Intermediate: The structure contains multiple functional groups (carboxylic acid, sulfonamide, aromatic ring) that can be further modified, making it a versatile intermediate for constructing more complex molecules[6].
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight (279.26 g/mol ) makes it suitable for use as a fragment in FBDD screening campaigns to identify initial binding motifs against protein targets.
-
Antigout Agents: The compound is categorized as an antigout agent, suggesting its potential use in developing new therapies for conditions related to uric acid metabolism[1]. The sulfonamide and carboxylic acid moieties are common features in drugs that interact with renal transporters.
-
Impact of Fluorination: The two fluorine atoms ortho to the carboxylic acid group significantly increase its acidity compared to benzoic acid. This modulation can be critical for optimizing a drug candidate's cell permeability and target engagement. Furthermore, C-F bonds can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.
Safety and Handling
-
Hazard Classification: According to aggregated GHS data from multiple suppliers, this chemical does not meet the criteria for hazard classification[2].
-
Handling Precautions: Despite the lack of formal hazard classification, it should be handled with standard laboratory precautions for research chemicals of unknown long-term toxicity. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: It is classified as a combustible solid (Storage Class 11) and should be stored in a cool, dry place away from ignition sources[8].
Conclusion
This compound is a specialized chemical entity with clear potential in drug discovery and medicinal chemistry. Its defining features—the difluorinated benzoic acid core and the sulfonamide side chain—make it a valuable building block for creating novel therapeutic agents. While its synthesis is not formally published, a robust and logical pathway can be constructed from first principles of organic chemistry. Researchers utilizing this compound should undertake rigorous analytical characterization to confirm its identity and purity before use, in line with best practices for early-stage research chemicals.
References
-
PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Shanghai Gubang New Material Technology Co., LTD. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. Retrieved from [Link]
-
European Patent Office. (1992). Process for the preparation of a benzoic acid derivative (EP 0281186 B1). Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for making certain benzoic acid compounds (EP1045823B1).
Sources
- 1. echemi.com [echemi.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. This compound [cymitquimica.com]
- 6. This compound - Shanghai Gubang New Material Technology Co., LTD [pharmathriving.com]
- 7. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]
- 8. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1103234-56-5 [sigmaaldrich.com]
An In-depth Technical Guide to the SMILES Notation of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the Simplified Molecular-Input Line-Entry System (SMILES) notation for the compound 2,6-Difluoro-3-(propylsulfonamido)benzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document deconstructs the canonical SMILES string, elucidating the grammatical rules and algorithmic principles that govern its generation. Beyond a simple definition, this guide explores the chemical context of the molecule, including a plausible synthetic pathway and its relevance within the broader class of sulfonamido benzoic acids, which are significant scaffolds in medicinal chemistry. The content herein is structured to provide not only a theoretical understanding of SMILES but also practical insights into the representation and synthesis of complex pharmaceutical compounds.
Introduction: The Language of Molecular Structure
In the modern era of computational chemistry and high-throughput screening, the ability to represent complex molecular structures in a machine-readable format is paramount. The Simplified Molecular-Input Line-Entry System (SMILES) has emerged as a pivotal line notation standard, translating the three-dimensional reality of a molecule into a linear ASCII string.[1][2] This linguistic-like system underpins a vast array of applications, from chemical database management and substructure searching to quantitative structure-activity relationship (QSAR) modeling and virtual screening.
This guide focuses on a molecule of significant interest in medicinal chemistry: This compound . Its structure combines several key functional groups: a difluorinated benzoic acid core, a sulfonamide linker, and a propyl chain. Each of these components contributes to the molecule's overall physicochemical properties and potential biological activity. Understanding its SMILES notation is the first step towards its computational analysis and a deeper appreciation of its chemical identity.
Deconstructing the SMILES Notation: CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F
The canonical SMILES for this compound is CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F .[3] At first glance, this string may appear cryptic. However, it is a logical and information-rich representation of the molecule's atomic connectivity and bonding. Let us dissect this string piece by piece.
The Propylsulfonamido Moiety: CCCS(=O)(=O)N
-
CCC : This represents the propyl group, a chain of three carbon atoms. In SMILES, single bonds are generally implied between adjacent non-hydrogen atoms.[1][4]
-
S : This is the sulfur atom of the sulfonyl group.
-
(=O)(=O) : The parentheses enclose branches from the main chain. Here, the sulfur atom is double-bonded to two separate oxygen atoms. The = symbol explicitly denotes a double bond.[4]
-
N : This represents the nitrogen atom of the sulfonamide linker.
The Benzoic Acid Core: C1=C(C(=C(C=C1)F)C(=O)O)F
-
C1=C...C=C1 : This signifies a cyclic structure. The 1 is a ring closure label, indicating that the first carbon atom is bonded to the last carbon atom in this sequence, forming a ring.[4] The alternating single and double bonds within this notation denote an aromatic ring, which can also be represented by lowercase letters (e.g., c1ccccc1).[5]
-
C(...) : The parentheses indicate substituents attached to the aromatic ring.
-
C(F) : A fluorine atom is attached to the second carbon of the ring.
-
C(C(=O)O) : This represents the carboxylic acid group (-COOH). A carbon atom is attached to the ring, which is then double-bonded to one oxygen atom and single-bonded to another oxygen atom.
-
C(F) : Another fluorine atom is attached to the sixth carbon of the ring.
-
NC1... : The nitrogen atom from the sulfonamido group is attached to the first carbon of the aromatic ring.
The following diagram illustrates the relationship between the molecular structure and its SMILES string components.
Caption: Breakdown of the SMILES string for this compound.
Canonicalization: Ensuring a Unique Representation
It is important to note that multiple valid SMILES strings can be written for a single molecule.[2] To address this ambiguity, canonicalization algorithms, such as the CANGEN algorithm, are employed to generate a single, unique SMILES representation for any given molecule.[6][7] This process involves assigning a unique numerical label to each atom based on its connectivity and properties, and then traversing the molecular graph in a predefined manner to generate the final string.[6] The canonical SMILES provided is the result of such an algorithm, ensuring a standardized representation across different software and databases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁F₂NO₄S | |
| Molecular Weight | 279.26 g/mol | |
| CAS Number | 1103234-56-5 | |
| Appearance | Solid (predicted) | |
| Boiling Point | 394.5 ± 52.0 °C at 760 mmHg | |
| Density | 1.5 ± 0.1 g/cm³ |
Synthesis Protocol: A Plausible Route
Synthesis of Intermediate 1: 2,6-Difluoro-3-aminobenzoic acid
The synthesis of this intermediate can be envisioned starting from 2,6-difluorobenzoic acid, which is commercially available.
-
Nitration: 2,6-Difluorobenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 2,6-difluoro-3-nitrobenzoic acid. The directing effects of the fluorine and carboxylic acid groups favor substitution at this position.
-
Reduction: The nitro group of 2,6-difluoro-3-nitrobenzoic acid is then reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Synthesis of Intermediate 2: 1-Propanesulfonyl chloride
1-Propanesulfonyl chloride is a key reagent for introducing the propylsulfonyl group.[11] It can be synthesized from propane-1-sulfonic acid. A modern and efficient method involves the use of 2,4,6-trichloro-[1][3][12]-triazine (TCT) and triethylamine in acetone, followed by microwave irradiation.[13][14]
Final Coupling Reaction
The final step is the formation of the sulfonamide bond by reacting 2,6-difluoro-3-aminobenzoic acid with 1-propanesulfonyl chloride.[15] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[10]
The following workflow diagram illustrates this proposed synthetic pathway.
Caption: Proposed synthetic workflow for this compound.
Relevance in Drug Discovery and Medicinal Chemistry
The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, present in a wide range of clinically used drugs, including antibacterials, diuretics, and anti-inflammatory agents.[1][5] The incorporation of a sulfonamide moiety into a benzoic acid scaffold, particularly one bearing fluorine atoms, creates a molecule with significant potential for biological activity.
Fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. The electron-withdrawing nature of the two fluorine atoms in the target molecule can influence the pKa of the carboxylic acid and the sulfonamide N-H, potentially impacting its interaction with biological targets.
Derivatives of 3-sulfonamido benzoic acid have been investigated as antagonists for the P2Y14 receptor, a potential target for inflammatory diseases such as acute lung injury.[8][9] This highlights the therapeutic potential of this structural class and provides a strong rationale for the synthesis and evaluation of novel analogs like this compound.
Conclusion
The SMILES notation CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F provides a concise and unambiguous representation of this compound, a molecule with a chemically rich structure and potential pharmaceutical relevance. This guide has dissected the components of this canonical SMILES string, explained the principles behind its construction, and placed the molecule in the broader context of organic synthesis and medicinal chemistry. A thorough understanding of SMILES and the chemical principles it represents is indispensable for the modern researcher in the pursuit of novel therapeutic agents.
References
-
PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Weininger, D., Weininger, A., & Weininger, J. L. (1989). SMILES. 2. Algorithm for generation of unique SMILES notation. Journal of Chemical Information and Computer Sciences, 29(2), 97–101.
-
thatbiochemistryguy. (2021, June 9). Tutorial to SMILES and canonical SMILES explained with examples. Medium. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 11). 5.8: Line Notation (SMILES and InChI). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Appendix F SMILES Notation Tutorial. Retrieved from [Link]
- Ma, S., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. European Journal of Medicinal Chemistry, 290, 117588.
-
ResearchGate. (2025, April 1). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Retrieved from [Link]
-
ChemSrc. (n.d.). CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Simplified Molecular Input Line Entry System. Retrieved from [Link]
-
Zymvol. (2024, February 22). How to write a reaction in SMILES format. Retrieved from [Link]
-
JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test. Retrieved from [Link]
- O'Boyle, N. M., et al. (2012). Towards a Universal SMILES representation - A standard method to generate canonical SMILES based on the InChI.
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
ChemicBook. (2021, February 13). SMILES strings explained for beginners (Cheminformatics Part 1). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Ningbo Inno Pharmachem Co., Ltd. (n.d.). 1-Propanesulfonyl Chloride: Synthesis Intermediate for Pharmaceuticals and Pesticides. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]
- 3. How to write a reaction in SMILES format | Zymvol Reliable Enzyme Innovation [zymvol.com]
- 4. SMILES strings explained for beginners (Cheminformatics Part 1) · ChemicBook [chemicbook.com]
- 5. epa.gov [epa.gov]
- 6. organica1.org [organica1.org]
- 7. luis-vollmers.medium.com [luis-vollmers.medium.com]
- 8. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cbijournal.com [cbijournal.com]
- 11. nbinno.com [nbinno.com]
- 12. docs.drugxpert.net [docs.drugxpert.net]
- 13. 1-Propanesulfonyl chloride | 10147-36-1 [chemicalbook.com]
- 14. 1-Propanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 15. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
Sulfonamido Benzoic Acid Derivatives: A Comprehensive Guide to Core Characteristics, Synthesis, and Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Sulfonamido benzoic acid derivatives represent a cornerstone scaffold in medicinal chemistry, giving rise to a remarkable diversity of therapeutic agents. This technical guide provides an in-depth exploration of the core characteristics of this compound class, intended for researchers and drug development professionals. We will dissect their fundamental physicochemical properties, prevailing synthesis strategies, and key mechanisms of action, including folic acid antagonism and enzyme inhibition. Furthermore, this guide delves into critical structure-activity relationships (SAR) that govern their biological effects and summarizes their extensive therapeutic applications, from antibacterial and diuretic agents to modern anticancer and anti-inflammatory candidates. Detailed experimental protocols and workflow diagrams are provided to bridge theory with practical application, offering a comprehensive resource for the rational design and development of novel sulfonamido benzoic acid-based therapeutics.
Introduction: The Enduring Significance of a Privileged Scaffold
The sulfonamido benzoic acid framework is a classic example of a "privileged scaffold" in drug discovery. Its structure, characterized by a benzoic acid moiety linked to a sulfonamide group (-SO₂NH-), provides a versatile template for molecular design. The presence of the carboxylic acid and sulfonamide groups imparts specific physicochemical properties, such as hydrogen bonding capabilities and ionizable centers, which are crucial for interacting with biological targets.
The journey of sulfonamides began with the discovery of Prontosil, the first commercially available antibacterial agent, which demonstrated the immense therapeutic potential of this chemical class.[1] Since then, derivatives have been developed to treat a wide array of conditions, including hypertension, glaucoma, cancer, and inflammation.[2][3] This guide synthesizes field-proven insights and current research to provide a holistic view of these vital compounds.
Physicochemical and Structural Characteristics
The core structure consists of a benzene ring substituted with both a carboxylic acid (-COOH) and a sulfonamide (-SO₂NHR) group. The relative positions of these groups (ortho, meta, para) significantly influence the molecule's geometry, electronic properties, and, consequently, its biological activity.
-
Acidity and Ionization: The carboxylic acid group is typically acidic (pKa ≈ 4-5), while the sulfonamide proton's acidity can vary widely (pKa ≈ 5-11) depending on the nature of the R-group substituent. This dual acidic nature is critical for solubility and for forming ionic interactions with receptor sites.
-
Solubility: Solubility is highly dependent on the substituents and the pH of the medium. The parent 4-sulfamoylbenzoic acid has limited water solubility, which can be modulated by introducing polar groups or by forming salts.[4][5]
-
Hydrogen Bonding: Both the -COOH and -SO₂NH- groups are excellent hydrogen bond donors and acceptors, enabling strong and specific interactions with biological macromolecules like enzymes and receptors.
Table 1: Physicochemical Properties of Representative Sulfonamido Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Application Area |
| 4-Sulfamoylbenzoic acid (Carzenide) | C₇H₇NO₄S | 201.20 | 285-295 | Carbonic Anhydrase Inhibition[4] |
| 2-Sulfamoylbenzoic acid | C₇H₇NO₄S | 201.20 | N/A | Synthesis Intermediate[6] |
| 4-(Methylsulfonamido)benzoic acid | C₈H₉NO₄S | 215.23 | N/A | Synthesis Intermediate[7] |
Synthesis Strategies: Building the Core Scaffold
The synthesis of sulfonamido benzoic acid derivatives is well-established, typically proceeding through a few reliable routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
A prevalent and efficient method begins with the chlorosulfonation of a benzoic acid derivative.[2] This creates a highly reactive sulfonyl chloride intermediate, which can then be reacted with a wide range of primary or secondary amines to form the desired sulfonamide bond.[2][8] An alternative route involves the coupling of an anthranilic acid (2-aminobenzoic acid) with a suitable sulfonyl chloride.[9]
Caption: A typical workflow for the synthesis of sulfonamido benzoic acid derivatives.
Experimental Protocol: General Synthesis of N-Substituted-4-carboxybenzenesulfonamides[8]
This protocol describes a robust method starting from 4-(chlorosulfonyl)benzoic acid. The use of an aqueous system with a base like sodium carbonate is an eco-friendly approach that efficiently scavenges the HCl byproduct.[1][8]
Materials:
-
4-(Chlorosulfonyl)benzoic acid (1 equivalent)
-
Appropriate primary or secondary amine (1 equivalent)
-
Sodium carbonate (Na₂CO₃) (1.2 equivalents)
-
Deionized water
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate and n-Hexane (for recrystallization)
-
Ice bath, magnetic stirrer, standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the selected amine (10 mmol) and sodium carbonate (12 mmol) in 50 mL of deionized water. The base is crucial for neutralizing the HCl generated during the reaction, driving it to completion.
-
Reagent Addition: Chill the mixture to 0 °C in an ice bath with continuous stirring. This is done to control the exothermic reaction between the amine and the highly reactive sulfonyl chloride. Slowly add solid 4-(chlorosulfonyl)benzoic acid (10 mmol) to the chilled solution in portions over 15-20 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture again in an ice bath and carefully acidify it to pH ~2 with 10% HCl. This protonates the carboxylic acid, causing the product to precipitate out of the aqueous solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove inorganic salts. Dry the crude product under vacuum.
-
Recrystallization: For enhanced purity, recrystallize the solid from a suitable solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide derivative.
Key Mechanisms of Action
The therapeutic diversity of sulfonamido benzoic acid derivatives stems from their ability to interact with a variety of biological targets.
Folic Acid Synthesis Inhibition (Antibacterial)
The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthetase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[10] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[3] By binding to the active site of the enzyme, they prevent the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, leading to a bacteriostatic effect.[10] This pathway is absent in humans, who obtain folic acid from their diet, providing a basis for selective toxicity.
Caption: Sulfonamides competitively inhibit the bacterial enzyme DHPS, blocking folic acid synthesis.
Carbonic Anhydrase Inhibition
Many sulfonamido benzoic acid derivatives are potent inhibitors of carbonic anhydrase (CA), a metalloenzyme that catalyzes the reversible hydration of carbon dioxide.[11] The deprotonated sulfonamide group coordinates to the Zn²⁺ ion in the enzyme's active site, disrupting its catalytic activity. This mechanism is the basis for their use as:
-
Diuretics: Inhibition of CA in the renal tubules reduces bicarbonate reabsorption, leading to diuresis.
-
Antiglaucoma Agents: In the eye, CA inhibition decreases the secretion of aqueous humor, thereby lowering intraocular pressure.[12]
Derivatives like 4-sulfamoyl-benzenecarboxamides have shown nanomolar affinity for CA isozymes II and IV, which are involved in aqueous humor secretion.[12]
Other Mechanisms
The versatility of the scaffold allows it to be adapted for other targets. Recent research has shown that derivatives can act as:
-
Anticancer Agents: By targeting tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII) that are overexpressed in hypoxic tumors.[11]
-
Anti-inflammatory Agents: Through antagonism of purinergic receptors like P2Y₁₄R, which are implicated in inflammatory diseases such as acute lung injury.[13]
-
h-NTPDase Inhibitors: Certain sulfamoyl-benzamides are selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in thrombosis, diabetes, and cancer.[2]
Structure-Activity Relationships (SAR)
The biological activity of these derivatives can be finely tuned by modifying three key positions on the scaffold: the N⁴-amino group (if present), the benzene ring, and the N¹-sulfonamide nitrogen.
Table 2: Summary of Key Structure-Activity Relationships
| Position | Modification | Effect on Activity | Rationale / Example |
| N⁴-Amino Group | Must be a free -NH₂ or a prodrug form that is converted to -NH₂ in vivo. | Essential for antibacterial activity .[14] | The free amine is critical for mimicking the PABA substrate. N⁴-acetylation results in an inactive metabolite.[14] |
| Benzene Ring | Substitution is possible but must maintain the 1,4-relationship between the amino and sulfonamide groups. | Generally reduces antibacterial activity. | The specific geometry is required for optimal binding to the DHPS active site. |
| N¹-Sulfonamide Nitrogen | Substitution with electron-withdrawing or heterocyclic groups. | Dramatically increases potency and alters pharmacokinetic properties.[14] | Electron-withdrawing groups increase the acidity of the sulfonamide proton, enhancing binding. Heterocyclic rings (e.g., in sulfamethoxazole) can provide additional binding interactions and improve the pKa for better absorption.[3][14] |
| Carboxylic Acid Position | ortho, meta, or para to the sulfonamide. | Influences binding to specific targets. | For carbonic anhydrase inhibitors, the relative positions of the sulfonamide (the zinc-binding group) and the rest of the molecule are critical for fitting into the active site. |
Therapeutic Applications
The adaptability of the sulfonamido benzoic acid scaffold has led to a broad spectrum of approved drugs and investigational compounds.
Table 3: Overview of Therapeutic Applications
| Therapeutic Area | Biological Target | Example Compound Class / Drug | Reference |
| Antibacterial | Dihydropteroate Synthetase (DHPS) | Sulfanilamide derivatives (e.g., Sulfamethoxazole) | [3][10] |
| Diuretic | Carbonic Anhydrase | Furosemide (a related anthranilic acid derivative) | [2] |
| Antiglaucoma | Carbonic Anhydrase (CA II, IV) | Dorzolamide, Brinzolamide (related structures) | [11][12] |
| Anti-inflammatory | P2Y₁₄ Receptor, NLRP3 Inflammasome | Investigational 3-sulfonamido benzoic acids, Glyburide derivatives | [2][13] |
| Anticancer | Carbonic Anhydrase (CA IX, XII) | Investigational sulfamoyl-salicylamides | [2] |
| Antidiabetic | Sulfonylurea Receptor (SUR) | Glyburide (a sulfonylurea derivative) | [2] |
Conclusion and Future Perspectives
Sulfonamido benzoic acid derivatives remain a profoundly important class of compounds in pharmacology and medicinal chemistry. Their success is rooted in a synthetically accessible scaffold that possesses ideal physicochemical properties for interacting with a diverse range of biological targets. While their role as antibacterial agents has been challenged by resistance, continuous research has successfully repurposed this scaffold to develop highly effective enzyme inhibitors and receptor modulators.
Future research will likely focus on designing derivatives with enhanced isoform selectivity to minimize off-target effects, particularly for carbonic anhydrase and receptor antagonists. The exploration of novel conjugates and prodrug strategies may also overcome challenges related to solubility and targeted delivery. The enduring legacy and continued evolution of sulfonamido benzoic acid derivatives ensure they will remain a valuable tool in the development of new medicines for years to come.
References
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. (URL: )
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: )
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (URL: [Link])
- Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid - Benchchem. (URL: )
-
Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC - PubMed Central. (URL: [Link])
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC - NIH. (URL: [Link])
-
Sulfonamide benzoic acid; nicotinamide; 2pyridone | C18H18N4O6S - PubChem - NIH. (URL: [Link])
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (URL: [Link])
-
4-Sulfamoylbenzoic acid - ChemBK. (URL: [Link])
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed. (URL: [Link])
-
Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. … - ResearchGate. (URL: [Link])
-
Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - NIH. (URL: [Link])
-
4-(Methylsulfonamido)benzoic acid | C8H9NO4S | CID 250653 - PubChem. (URL: [Link])
-
2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436 - PubChem. (URL: [Link])
-
Structural Activity Relationship (SAR) of Sulfonamides - YouTube. (URL: [Link])
-
Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects - Science and Education Publishing. (URL: [Link])
-
Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed. (URL: [Link])
Sources
- 1. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. chembk.com [chembk.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Methylsulfonamido)benzoic acid | C8H9NO4S | CID 250653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Introduction: The Strategic Imperative of Fluorine in Benzoic Acid Scaffolds
An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzoic Acid Compounds
The deliberate incorporation of fluorine into molecular frameworks has become a pivotal strategy in modern medicinal chemistry.[1][2] This is particularly true for the benzoic acid scaffold, a versatile building block in drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer significant advantages when strategically placed on the benzoic acid ring.[3] These modifications can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets, ultimately leading to enhanced therapeutic efficacy and improved pharmacokinetic profiles.[1][3][4] This guide provides a comprehensive exploration of the biological activities of fluorinated benzoic acid compounds, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies used for their evaluation.
The Physicochemical Impact of Fluorination on Benzoic Acid Derivatives
The introduction of fluorine into a benzoic acid molecule can dramatically alter its properties in several ways that are highly advantageous for drug design:
-
Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid group. This is particularly pronounced in the ortho position due to the "ortho effect," which enhances the inductive electron-withdrawing effect and stabilizes the carboxylate anion.[3] This modulation of acidity can influence the molecule's ionization state at physiological pH, thereby affecting its solubility and interactions with target proteins.[3]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Placing fluorine at metabolically vulnerable positions can prevent oxidation, thereby increasing the drug's half-life and bioavailability.[3][5]
-
Increased Lipophilicity and Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and biological barriers like the blood-brain barrier.[1][5]
-
Improved Binding Affinity and Selectivity: The high electronegativity of fluorine allows it to form favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.[5] This can lead to enhanced binding affinity and greater selectivity for the target protein over off-target molecules.[2]
Therapeutic Applications and Mechanisms of Action
Fluorinated benzoic acid derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation and development in various therapeutic areas.
Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway
A significant number of fluorinated benzoic acid derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting the cyclooxygenase (COX) enzymes.[3][6] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[7]
Mechanism of Action: Fluorinated benzoic acids, particularly those with substitution at the ortho position, are common scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs).[3] The enhanced acidity of the ortho-isomer can lead to stronger interactions with the active site of COX enzymes.[3] By blocking the conversion of arachidonic acid to prostaglandin H2, these compounds effectively reduce the synthesis of prostaglandins, thereby mitigating inflammation, pain, and fever.[3]
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Caption: Inhibition of the COX pathway by fluorinated benzoic acid derivatives.
Anticancer Activity: Diverse Mechanisms of Action
Fluorinated benzoic acid derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxicity against various cancer cell lines through multiple mechanisms.
Mechanisms of Action:
-
Induction of Apoptosis: Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, certain cyclopentaquinoline derivatives containing a fluorobenzoic acid moiety have been found to induce G1 arrest and caspase-3-dependent apoptosis in human lung adenocarcinoma cells.[8]
-
Enzyme Inhibition: Fluorinated benzoic acids can act as inhibitors of enzymes crucial for cancer cell survival and proliferation. For example, 5-fluoroindole-2-carboxylic acid has been identified as an inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme often elevated in cancers.[9]
-
Histone Deacetylase (HDAC) Inhibition: While not exclusively limited to fluorinated derivatives, the benzoic acid scaffold is a known pharmacophore for HDAC inhibitors.[10][11] HDACs are key regulators of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.
Experimental Workflow: Screening for Anticancer Activity
Caption: A general workflow for the in vitro screening of fluorinated benzoic acid derivatives for anticancer activity.
Antimicrobial Activity: A Renewed Area of Interest
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Fluorinated benzoic acid derivatives have demonstrated promising activity against a range of bacteria and fungi.[12][13][14]
Structure-Activity Relationships (SAR): Studies on hydrazide derivatives of fluorobenzoic acids have shown inhibitory activity, particularly against Gram-positive bacteria.[12] The position of the fluorine atom on the phenyl ring has been shown to influence the antimicrobial potency.[14] For instance, some 2-(m-fluorophenyl)-benzimidazole derivatives have displayed significant activity against Bacillus subtilis.[14]
Key Experimental Protocols
To facilitate research in this area, detailed and validated experimental protocols are essential for the reliable comparison of fluorinated benzoic acid derivatives.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of fluorinated benzoic acid derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorinated benzoic acid derivatives (test compounds)
-
Reference inhibitors (e.g., Aspirin, Celecoxib)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorogenic substrate (e.g., ADHP)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes in the reaction buffer containing necessary cofactors.
-
Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions and perform serial dilutions to obtain a range of concentrations.
-
Assay Reaction: a. In a 96-well plate, add the enzyme solution to each well. b. Add the test compound dilutions or a reference inhibitor to the respective wells. c. Pre-incubate the enzyme-inhibitor mixture at room temperature for 15 minutes to allow for binding.
-
Initiation and Measurement: a. Add the fluorogenic substrate and arachidonic acid to initiate the peroxidase activity of the COX enzyme. b. Immediately monitor the increase in fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.[5]
Protocol: Caspase-3/7 Activity Assay (Luminescent)
Objective: To quantify the induction of apoptosis by fluorinated benzoic acid derivatives by measuring the activity of caspases 3 and 7.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Fluorinated benzoic acid derivatives (test compounds)
-
Luminescent caspase-3/7 assay kit (containing a pro-luminescent substrate)
-
White-walled 96-well microplate
-
Luminometer
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a white-walled 96-well plate and allow them to adhere overnight. b. Treat the cells with the fluorinated benzoic acid derivatives at various concentrations for a predetermined time (e.g., 24, 48 hours).
-
Assay Execution: a. Equilibrate the plate and its contents to room temperature. b. Add the caspase-3/7 reagent (containing the pro-luminescent substrate) to each well. c. Mix gently by orbital shaking for 30-60 seconds. d. Incubate the plate at room temperature for 1-2 hours.
-
Measurement: a. Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Data Analysis: a. Normalize the data to a vehicle control and express the results as fold-change in caspase activity. b. Plot the fold-change against the compound concentration to determine the dose-response relationship.[5]
Quantitative Data Summary
The following table summarizes representative biological activity data for selected fluorinated benzofuran and dihydrobenzofuran derivatives, highlighting their anti-inflammatory potential.[15][16]
| Compound Group | Derivative | IC50 (µM) for IL-6 | IC50 (µM) for CCL2 | IC50 (µM) for Nitric Oxide | IC50 (µM) for PGE2 |
| Difluorinated | Compound 2 | >50 | >50 | 5.2 | 1.92 |
| Difluorinated | Compound 3 | 9.04 | 19.3 | 4.8 | 1.48 |
Data extracted from studies on lipopolysaccharide-stimulated macrophages.[15][16]
Future Perspectives and Conclusion
Fluorinated benzoic acid compounds represent a highly valuable class of molecules in drug discovery and development.[1][17] The strategic incorporation of fluorine continues to be a powerful tool for optimizing the pharmacological properties of lead compounds.[2][4] Future research will likely focus on the development of more selective and potent derivatives, exploring novel mechanisms of action, and expanding their therapeutic applications. The synthesis of novel fluorinated building blocks will also be crucial for expanding the chemical space available to medicinal chemists.[18]
This guide has provided a comprehensive overview of the biological activities of fluorinated benzoic acid compounds, from their fundamental physicochemical properties to their therapeutic potential and the experimental methodologies used for their evaluation. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting and rapidly evolving field.
References
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Retrieved from [Link]
-
Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. (2014). Ingenta Connect. Retrieved from [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Mahrous, M. (n.d.). Review: Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637-1642. Retrieved from [Link]
-
Fluorine in medicinal chemistry. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11). Retrieved from [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Development of fluorine-18-labeled 5-HT1A antagonists. (n.d.). PubMed. Retrieved from [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PubMed. Retrieved from [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PubMed Central. Retrieved from [Link]
-
2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). MDPI. Retrieved from [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Molecules, 20(5), 8653-8672. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (n.d.). Arkivoc. Retrieved from [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PubMed Central. Retrieved from [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2025). ResearchGate. Retrieved from [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2025). ResearchGate. Retrieved from [Link]
-
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (n.d.). PubMed Central. Retrieved from [Link]
-
Antibacterial activities (petri-dishes) of 4-(substitutedphenylsulfonamido)benzoic acid compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Fluoro-2-(phenylamino)benzoic acid. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. Retrieved from [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. Retrieved from [Link]
-
Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. (n.d.). PubMed. Retrieved from [Link]
-
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2017). PubMed. Retrieved from [Link]
-
New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells. (2014). PubMed. Retrieved from [Link]
-
Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. (2022). National Institutes of Health. Retrieved from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from [Link]
-
Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. (2015). PubMed. Retrieved from [Link]
-
Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). PubMed. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalscientificjournal.com [globalscientificjournal.com]
- 14. acgpubs.org [acgpubs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. tandfonline.com [tandfonline.com]
Whitepaper: A Strategic Guide to Unveiling the Therapeutic Targets of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Executive Summary
The compound 2,6-Difluoro-3-(propylsulfonamido)benzoic acid represents a novel chemical entity with significant therapeutic potential, predicated on the established pharmacological importance of its core structural motifs. While direct biological data for this specific molecule is not extensively published[1][2], its architecture—combining a difluorinated benzoic acid core with a propylsulfonamide substituent—provides a strong rational basis for targeted investigation. This guide outlines a comprehensive, multi-tiered strategy for the systematic identification and validation of its molecular targets. We will deconstruct the compound's key pharmacophores, postulate high-probability target classes based on extensive precedent in drug discovery, and provide detailed, actionable experimental protocols to rigorously test these hypotheses. The primary candidate targets explored herein include the P2Y purinergic receptors, carbonic anhydrase isoforms, and protein kinases, all of which are well-established target families for sulfonamide-based therapeutics[3][4][5].
Introduction: Rationale Through Structural Precedent
In modern drug discovery, the concept of "privileged scaffolds" is paramount. These are molecular frameworks that are repeatedly found in bioactive compounds and are capable of binding to multiple, distinct protein targets. The sulfonamide moiety is arguably one of the most successful privileged scaffolds in medicinal chemistry, extending far beyond its original use as an antibacterial agent[6][7]. When combined with other key functional groups, such as fluorinated aromatic rings, the potential for novel pharmacology is significant.
The structure of this compound is a deliberate convergence of three critical medicinal chemistry features:
-
Aromatic Sulfonamide: This group is a potent zinc-binding moiety and a versatile hydrogen bond donor/acceptor, making it a classic inhibitor of metalloenzymes and a promiscuous binder to many other protein classes[3][4].
-
Benzoic Acid: The carboxylate group provides a key interaction point (e.g., salt bridge formation with basic residues like arginine or lysine) and is a common feature in drugs targeting receptors and enzymes[8][9].
-
Difluoro Substitution: The strategic placement of two fluorine atoms on the benzoic acid ring is a well-established tactic to modulate the compound's physicochemical properties. It can increase metabolic stability, enhance binding affinity through unique fluorine-protein interactions, and alter the acidity (pKa) of the carboxylic acid group, thereby influencing cell permeability and target engagement[10][11].
This guide provides the strategic framework and detailed methodologies to translate this structural potential into validated biological activity.
Analysis of Core Motifs & Hypothesized Target Classes
A logical deconstruction of the molecule informs a hypothesis-driven approach to target identification.
Hypothesis 1: G-Protein Coupled Receptor (GPCR) Antagonism (P2Y₁₄ Receptor)
A recent and compelling study identified the 3-sulfonamido benzoic acid scaffold as a novel and highly potent antagonist of the P2Y₁₄ receptor (P2Y₁₄R)[5]. P2Y₁₄R is an emerging target for inflammatory conditions, including acute lung injury. The reported antagonists showed low nanomolar potency, making this the most promising and specific initial hypothesis.
Hypothesis 2: Metalloenzyme Inhibition (Carbonic Anhydrases)
The primary aromatic sulfonamide is the archetypal inhibitor of zinc-containing carbonic anhydrases (CAs)[3]. There are numerous CA isoforms with diverse physiological roles, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and some cancers[12]. The specific substitution pattern on the ring will dictate the isoform selectivity.
Hypothesis 3: Protein Kinase Inhibition (e.g., VEGFR-2)
The sulfonamide moiety is present in numerous ATP-competitive kinase inhibitors[4]. For example, it can form key hydrogen bonds within the hinge region of the kinase ATP-binding pocket. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-known kinase target for sulfonamide-containing anti-cancer drugs[4].
A Multi-Tiered Experimental Validation Workflow
To systematically and efficiently test these hypotheses, we propose a three-tiered validation funnel. This workflow is designed to move from broad screening to specific, mechanistic validation, providing a self-validating system at each stage.
Caption: A three-tiered workflow for target identification and validation.
Tier 1: Broad Target Class & Hit-Finding Screens
The objective of this tier is to rapidly determine which, if any, of the hypothesized target classes interact with the compound.
Protocol 1: P2Y Receptor Antagonist Screening via Calcium Flux Assay
-
Rationale: P2Y receptors, including P2Y₁₄, are coupled to Gq or Gi proteins. Agonist activation of Gq-coupled receptors leads to a measurable increase in intracellular calcium. An antagonist will block this effect.
-
Cell Line: Use a recombinant cell line stably expressing the human P2Y₁₄ receptor (e.g., HEK293 or CHO).
-
Methodology:
-
Plate cells in a 384-well microplate and allow them to adhere overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add this compound at a screening concentration (e.g., 10 µM) and incubate for 15-30 minutes. Include vehicle (DMSO) as a negative control.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR Tetra®).
-
Add a known P2Y₁₄R agonist (e.g., UDP-glucose) at its EC₈₀ concentration.
-
Measure the fluorescence intensity change over time.
-
-
Interpretation: A significant reduction in the agonist-induced calcium signal in the presence of the test compound indicates potential antagonist activity.
Protocol 2: Carbonic Anhydrase Isoform Panel Screening
-
Rationale: To assess both potency and isoform selectivity, the compound should be screened against key human CAs (e.g., CA I, II, IX, XII). A stopped-flow CO₂ hydration assay is the gold standard.
-
Methodology:
-
This specialized assay measures the enzyme-catalyzed hydration of CO₂. A solution of CO₂ is rapidly mixed with a buffer containing the CA enzyme and a pH indicator in a stopped-flow instrument.
-
The rate of pH change is monitored spectrophotometrically at a specific wavelength for the indicator.
-
To test for inhibition, the enzyme is pre-incubated with various concentrations of this compound.
-
The observed catalytic rate (kobs) is plotted against the inhibitor concentration to determine the IC₅₀ or Kᵢ.
-
-
Interpretation: Potent inhibition of specific isoforms (e.g., low micromolar or nanomolar IC₅₀) identifies the compound as a CA inhibitor. Selectivity is determined by comparing IC₅₀ values across the panel.
Tier 2: Hit Confirmation and Biophysical Validation
Once a "hit" is identified in Tier 1, the next step is to confirm the activity with dose-response curves and prove direct physical interaction.
Protocol 3: IC₅₀ Determination and Dose-Response
-
Rationale: This protocol quantifies the potency of the compound.
-
Methodology:
-
Perform the same assay as in Tier 1 (e.g., Calcium Flux).
-
Create a serial dilution of this compound, typically 10 points covering a range from 100 µM down to 1 nM.
-
Run the assay for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ (the concentration at which 50% of the activity is inhibited).
-
Table 1: Example Dose-Response Data for P2Y₁₄R Antagonism
| Compound Conc. (nM) | % Inhibition |
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 89.1 |
| 370 | 75.4 |
| 123 | 52.1 |
| 41 | 24.8 |
| 13.7 | 9.9 |
| 4.6 | 2.1 |
| Calculated IC₅₀ | 115 nM |
Protocol 4: Direct Target Engagement via Surface Plasmon Resonance (SPR)
-
Rationale: SPR provides real-time, label-free measurement of binding kinetics (on-rate, kₐ) and affinity (dissociation constant, Kᴅ). This experiment is crucial to prove the compound binds directly to the purified target protein.
-
Methodology:
-
Immobilize the purified target protein (e.g., recombinant human P2Y₁₄R or Carbonic Anhydrase II) onto a sensor chip surface.
-
Flow a series of concentrations of this compound across the chip.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass bound. This generates association and dissociation curves.
-
Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine kₐ, kⅆ, and Kᴅ.
-
-
Interpretation: A Kᴅ value in the nanomolar to low-micromolar range confirms a high-affinity, direct interaction between the compound and the target protein.
Tier 3: Cellular Mechanism of Action
After confirming direct binding and potency, the final tier validates that the compound engages its target in a cellular environment and produces the expected downstream biological effect.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA provides evidence of target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Methodology:
-
Treat intact cells (or cell lysate) with the compound or a vehicle control.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C).
-
Cool and lyse the cells (if not already lysed).
-
Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western Blot.
-
-
Interpretation: A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control is direct proof of target engagement in a cellular context.
Protocol 6: Downstream Pathway Modulation (Example for P2Y₁₄R)
-
Rationale: To confirm the mechanism of action, one must show that the compound blocks the signaling pathway downstream of the target. For the Gi-coupled P2Y₁₄R, this involves inhibiting the agonist-induced decrease in cyclic AMP (cAMP).
-
Methodology:
-
Use a suitable cell line expressing P2Y₁₄R.
-
Pre-treat cells with the test compound or vehicle.
-
Stimulate the cells with a P2Y₁₄R agonist (e.g., UDP-glucose) in the presence of forskolin (to raise basal cAMP levels).
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
-
Interpretation: A potent antagonist will reverse the agonist's ability to decrease cAMP levels, demonstrating on-target pathway modulation.
Sources
- 1. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1103234-56-5 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury [pubmed.ncbi.nlm.nih.gov]
- 6. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Speculative Mechanisms of Action of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluoro-3-(propylsulfonamido)benzoic acid is a synthetic organic compound with potential therapeutic applications. Due to its novelty, its precise mechanism of action has not been fully elucidated. This technical guide provides a speculative exploration of its potential mechanisms, drawing upon structural similarities to known bioactive molecules and established pharmacological principles. We will delve into three primary hypotheses for its mode of action: antagonism of the P2Y14 receptor, inhibition of phosphodiesterase-4 (PDE4), and inhibition of the bacterial cell division protein FtsZ. For each hypothesis, we will present the underlying scientific rationale, detailed experimental protocols for validation, and visual representations of the relevant pathways and workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this and similar molecules.
Introduction to this compound
This compound is a small molecule characterized by a difluorinated benzoic acid core, a feature known to enhance metabolic stability and binding affinity in drug candidates. The presence of a sulfonamido group at the 3-position is also of significant interest, as this moiety is a common pharmacophore in a variety of therapeutic agents, including anti-inflammatory and antimicrobial drugs. While specific biological data for this compound is sparse, its structural components suggest several plausible mechanisms of action that warrant investigation.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | This compound | C10H11F2NO4S | 279.26 g/mol | 1103234-56-5[1] |
Hypothesis 1: P2Y14 Receptor Antagonism and Anti-inflammatory Activity
A compelling speculative mechanism for this compound is the antagonism of the P2Y14 receptor (P2Y14R). This hypothesis is predicated on the structural similarity of the target compound to a known class of 3-sulfonamido benzoic acid derivatives that have been identified as potent P2Y14R antagonists.[2]
Scientific Rationale
The P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-sugars. It is primarily expressed on immune cells and has been implicated in inflammatory processes, particularly in the context of acute lung injury.[2] Antagonism of P2Y14R has been shown to reduce inflammatory responses, including the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2] Given that this compound shares the core 3-sulfonamido benzoic acid scaffold, it is plausible that it could also bind to and inhibit the P2Y14 receptor, thereby exerting an anti-inflammatory effect.
Caption: Hypothesized P2Y14R Antagonism
Proposed Experimental Validation
To investigate this hypothesis, a multi-step experimental workflow is proposed:
2.2.1. In Vitro Receptor Binding Assay
-
Objective: To determine if this compound binds to the P2Y14 receptor.
-
Protocol:
-
Utilize a commercially available P2Y14R membrane preparation or a cell line overexpressing the receptor.
-
Perform a competitive binding assay using a radiolabeled P2Y14R agonist (e.g., [3H]UDP-glucose).
-
Incubate the membranes or cells with the radioligand in the presence of increasing concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
2.2.2. Functional Assay (cAMP Measurement)
-
Objective: To assess whether the binding of the compound to P2Y14R results in a functional antagonism.
-
Protocol:
-
Use a cell line expressing P2Y14R (e.g., CHO-K1 cells).
-
Stimulate the cells with a known P2Y14R agonist in the presence and absence of the test compound.
-
Measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF assay.
-
A functional antagonist should block the agonist-induced decrease in cAMP levels.
-
2.2.3. In Vitro Cytokine Release Assay
-
Objective: To evaluate the anti-inflammatory effect of the compound on immune cells.
-
Protocol:
-
Isolate primary immune cells (e.g., human peripheral blood mononuclear cells) or use an immune cell line (e.g., THP-1).
-
Induce an inflammatory response using an agent like lipopolysaccharide (LPS).
-
Treat the cells with various concentrations of the test compound.
-
Measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the cell supernatant using ELISA.
-
Caption: P2Y14R Validation Workflow
Hypothesis 2: Phosphodiesterase-4 (PDE4) Inhibition
Another plausible mechanism of action for this compound is the inhibition of phosphodiesterase-4 (PDE4). This hypothesis is based on the fact that various benzoic acid derivatives have been successfully developed as PDE4 inhibitors for the treatment of inflammatory respiratory diseases.[3]
Scientific Rationale
PDE4 is an enzyme that specifically degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of immune and inflammatory cells. This results in a broad anti-inflammatory effect. The difluorinated phenyl group in the target compound could potentially enhance its binding to the active site of PDE4.
Caption: PDE4 Inhibition Signaling Pathway
Proposed Experimental Validation
3.2.1. In Vitro PDE4 Enzyme Inhibition Assay
-
Objective: To directly measure the inhibitory activity of the compound against the PDE4 enzyme.
-
Protocol:
-
Use a purified recombinant human PDE4 enzyme.
-
Perform an enzyme activity assay using a fluorescently labeled cAMP substrate.
-
Incubate the enzyme and substrate with increasing concentrations of the test compound.
-
Measure the rate of cAMP hydrolysis to determine the IC50 value of the compound.
-
3.2.2. Whole-Cell cAMP Assay
-
Objective: To confirm that the compound increases intracellular cAMP levels in a cellular context.
-
Protocol:
-
Use a relevant cell line, such as U937 human monocytic cells.
-
Treat the cells with the test compound.
-
Measure intracellular cAMP levels using a suitable assay kit.
-
Hypothesis 3: FtsZ Inhibition and Antibacterial Activity
A third, distinct possibility for the mechanism of action of this compound is the inhibition of the bacterial cell division protein FtsZ. This speculation is supported by studies on 2,6-difluorobenzamide derivatives, which have shown potent antibacterial activity through FtsZ inhibition.[4]
Scientific Rationale
FtsZ is a bacterial homolog of tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the site of division, which then constricts to divide the cell. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death. The 2,6-difluoro substitution on the phenyl ring is a key feature of some known FtsZ inhibitors.
Caption: FtsZ Inhibition Mechanism
Proposed Experimental Validation
4.2.1. In Vitro FtsZ Polymerization Assay
-
Objective: To determine if the compound inhibits the polymerization of FtsZ in vitro.
-
Protocol:
-
Use purified FtsZ protein from a target bacterial species (e.g., Staphylococcus aureus or Bacillus subtilis).
-
Induce polymerization by adding GTP.
-
Monitor polymerization using light scattering or sedimentation assays in the presence of the test compound.
-
4.2.2. Bacterial Cell Morphology Assay
-
Objective: To observe the effect of the compound on bacterial cell division.
-
Protocol:
-
Treat a susceptible bacterial strain with the compound at its minimum inhibitory concentration (MIC).
-
Observe the cells using phase-contrast or fluorescence microscopy.
-
Look for characteristic cell filamentation, which is indicative of FtsZ inhibition.
-
| Experiment | Hypothesis Tested | Primary Outcome |
| P2Y14R Binding Assay | P2Y14R Antagonism | Binding Affinity (Ki) |
| cAMP Functional Assay | P2Y14R Antagonism | Inhibition of agonist-induced cAMP decrease |
| Cytokine Release Assay | Anti-inflammatory Activity | Reduction in pro-inflammatory cytokines |
| PDE4 Enzyme Assay | PDE4 Inhibition | IC50 value |
| FtsZ Polymerization Assay | FtsZ Inhibition | Inhibition of FtsZ polymerization |
| Bacterial Morphology Assay | FtsZ Inhibition | Observation of cell filamentation |
Conclusion
The structural features of this compound suggest several plausible and exciting mechanisms of action that warrant thorough investigation. The hypotheses presented in this guide—P2Y14 receptor antagonism, PDE4 inhibition, and FtsZ inhibition—provide a solid framework for future research into the therapeutic potential of this compound. The proposed experimental workflows offer a clear path for elucidating its precise biological activity and advancing its development as a potential therapeutic agent.
References
-
PubChem. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. Available from: [Link]
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. Available from: [Link]
-
Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. PubMed. Available from: [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available from: [Link]
-
Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. Available from: [Link]
Sources
- 1. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2,6-Difluoro-3-(propylsulfonamido)benzoic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
This document provides an in-depth technical overview of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid, a fluorinated building block of increasing importance in the fields of medicinal chemistry and materials science. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique structural features for the design of novel molecular entities. We will move beyond simple data recitation to explore the causality behind its synthesis, its physicochemical properties, and its emerging applications, with a focus on providing actionable, field-proven insights.
Core Molecular Identification and Physicochemical Profile
The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. The International Chemical Identifier (InChI) and its condensed InChIKey format provide a canonical, machine-readable representation of the molecule's structure.
The InChIKey for this compound is RTAWCKGXCGSFJI-UHFFFAOYSA-N .[1][2] This key is derived from its specific atomic connectivity and stereochemistry, ensuring an unambiguous digital fingerprint for database searches and cross-referencing.
Below is a summary of its core identifiers and computed properties, essential for experimental design and analytical characterization.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | [1] |
| InChIKey | RTAWCKGXCGSFJI-UHFFFAOYSA-N | [1][2][3] |
| CAS Number | 1103234-56-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁F₂NO₄S | [1][3] |
| SMILES | CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F |[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 279.26 g/mol | [1] |
| Physical Form | Solid | [2] |
| Boiling Point | 394.5±52.0 °C at 760 mmHg | [4] |
| Density | 1.5±0.1 g/cm³ | [4] |
| Flash Point | 192.4±30.7 °C |[4] |
The molecular structure, characterized by a benzoic acid core with two fluorine atoms ortho to the carboxyl group and an adjacent propylsulfonamido substituent, dictates its chemical reactivity and utility.
Caption: Molecular structure of the target compound.
Retrosynthetic Analysis and Plausible Synthesis Pathway
While specific manufacturing protocols for this exact compound are proprietary, a logical and robust synthetic route can be designed based on established organofluorine chemistry principles. The following proposed pathway demonstrates a field-proven approach, emphasizing the rationale behind each transformation. This approach begins with a commercially available, functionalized precursor to control regioselectivity and maximize yield.
The introduction of fluorine atoms late in a synthetic sequence is often difficult and costly.[5] Therefore, a more efficient strategy begins with a precursor already containing the critical 2,6-difluoro substitution pattern, such as 2,6-Difluoro-3-nitrobenzoic acid.
Caption: Proposed two-step synthesis workflow.
Step 1: Reduction of the Nitro Group
The synthetic cornerstone is the selective reduction of the nitro group on the starting material, 2,6-Difluoro-3-nitrobenzoic acid, to its corresponding aniline derivative.[6]
-
Reaction: 2,6-Difluoro-3-nitrobenzoic acid → 3-Amino-2,6-difluorobenzoic acid
-
Reagents & Rationale:
-
Catalytic Hydrogenation (H₂, Pd/C): This is a clean and efficient method. Palladium on carbon is a highly effective catalyst for nitro group reduction. The reaction proceeds under mild pressure and temperature, minimizing side reactions.
-
Metal-Acid Reduction (e.g., SnCl₂ in HCl/Ethanol): Stannous chloride is a classic and reliable reagent for this transformation, particularly effective for aromatic nitro compounds. It is often used when catalytic hydrogenation is not feasible due to other functional groups.
-
-
Causality: The choice of reducing agent depends on substrate compatibility and scale. Catalytic hydrogenation is often preferred for its cleaner work-up, leaving only the product and catalyst (which is filtered off).
Step 2: Sulfonylation of the Amine
The resulting 3-amino-2,6-difluorobenzoic acid is then reacted with propane-1-sulfonyl chloride to form the desired sulfonamide linkage.
-
Reaction: 3-Amino-2,6-difluorobenzoic acid + Propane-1-sulfonyl chloride → this compound
-
Reagents & Rationale:
-
Propane-1-sulfonyl chloride: This is the electrophilic partner that provides the propylsulfonyl group.
-
Base (e.g., Pyridine or Triethylamine): A non-nucleophilic base is crucial. Its role is to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine, which would render it unreactive. Pyridine can also serve as the solvent.
-
-
Trustworthiness: This is a standard Schotten-Baumann type reaction. The protocol is self-validating; the reaction progress can be easily monitored by TLC or LC-MS until the disappearance of the starting amine.
Applications in Drug Discovery and Advanced Materials
This compound is not merely a laboratory curiosity; it is a strategic building block for creating high-value molecules.[7] Its utility stems from the unique combination of its functional groups.
-
Pharmaceutical Scaffolding: The fluorinated benzoic acid motif is present in numerous bioactive compounds. The two ortho-fluorine atoms can significantly alter the pKa of the carboxylic acid, influence conformation by locking the orientation of substituents, and improve metabolic stability by blocking sites susceptible to oxidative metabolism. Benzoic acid and its derivatives have been explored extensively as anticancer agents.[8]
-
Diagnostic Reagents: Its defined structure makes it a candidate for incorporation into more complex diagnostic probes and reagents where molecular recognition and specific binding properties are required.[7]
Emerging Role as a P2Y₁₄R Antagonist Scaffold
Recent research has highlighted the potential of 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y₁₄ receptor (P2Y₁₄R).[9] This receptor is a key target in inflammatory diseases, including acute lung injury (ALI).
-
Mechanism of Action: P2Y₁₄R is a G-protein coupled receptor that, upon activation by UDP-sugars, mediates pro-inflammatory signaling. Antagonists that block this receptor can therefore dampen the inflammatory cascade.
-
Therapeutic Promise: A recently developed compound based on the 3-sulfonamido benzoic acid scaffold, compound 25l , demonstrated a nanomolar IC₅₀ of 5.6 ± 0.3 nM.[9][10] In preclinical mouse models of ALI, this compound significantly reduced the inflammatory response and levels of pro-inflammatory cytokines.[9][10]
This strongly suggests that this compound is a highly relevant and promising scaffold for developing next-generation anti-inflammatory therapeutics targeting the P2Y₁₄ receptor.
Caption: Relationship between the compound scaffold and its potential application.
Exemplary Experimental Protocol: Sulfonylation
The following protocol provides a detailed, self-validating methodology for the key sulfonylation step.
Objective: To synthesize this compound from 3-Amino-2,6-difluorobenzoic acid.
Materials:
-
3-Amino-2,6-difluorobenzoic acid (1.0 eq)
-
Propane-1-sulfonyl chloride (1.1 eq)
-
Anhydrous Pyridine (solvent)
-
Dichloromethane (DCM) for extraction
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-Amino-2,6-difluorobenzoic acid (1.0 eq) in anhydrous pyridine (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add propane-1-sulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. Rationale: Slow addition prevents an exotherm and potential side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with Dichloromethane (DCM).
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine. Self-validation: The acidic wash is critical for removing the basic solvent, simplifying purification.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product.
Safety and Handling
According to aggregated GHS data, this chemical does not meet the criteria for hazard classification.[1] However, as with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage Class: 11 - Combustible Solids[2]
-
Handling: Avoid creating dust. Use in a well-ventilated area.
Conclusion
This compound, identified by its InChIKey RTAWCKGXCGSFJI-UHFFFAOYSA-N , is a strategically important building block for advanced chemical synthesis. Its carefully designed structure provides a robust platform for developing novel pharmaceuticals, particularly in the burgeoning field of anti-inflammatory agents targeting the P2Y₁₄ receptor. The synthetic pathways are logical and based on reliable, well-established chemical transformations. This guide provides the foundational knowledge for researchers and drug development professionals to confidently incorporate this valuable intermediate into their discovery programs.
References
-
Title: 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid Source: Chemsrc URL: [Link]
-
Title: Process for the preparation of a benzoic acid derivative - EP 0281186 B1 Source: European Patent Office URL: [Link]
-
Title: Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury Source: PubMed, National Library of Medicine URL: [Link]
-
Title: Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury Source: ResearchGate URL: [Link]
-
Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review Source: Preprints.org URL: [Link]
Sources
- 1. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1103234-56-5 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | Chemsrc [chemsrc.com]
- 5. data.epo.org [data.epo.org]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 9. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Commercial suppliers of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
An In-Depth Technical Guide to 2,6-Difluoro-3-(propylsulfonamido)benzoic acid for Researchers and Drug Development Professionals
Introduction: A Key Building Block in Modern Chemistry
This compound, identified by CAS Number 1103234-56-5, is a specialized fluorinated aromatic carboxylic acid.[1] Its molecular structure, featuring a benzoic acid core with two fluorine atoms and a propylsulfonamido group, makes it a valuable and versatile intermediate in medicinal chemistry and materials science.[2] The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, properties that are highly sought after in drug design. This guide provides an in-depth analysis of its commercial availability, synthesis considerations, quality control protocols, and applications, tailored for scientists and procurement specialists in the pharmaceutical and diagnostic sectors.[2]
Chemical Identity
-
IUPAC Name: 2,6-difluoro-3-(propylsulfonylamino)benzoic acid[1]
Caption: Chemical Structure of this compound
Commercial Suppliers and Procurement Landscape
Sourcing high-purity chemical intermediates is a critical step in the research and development pipeline.[2] this compound is available from a range of suppliers, from large global distributors to specialized manufacturers, primarily based in China.[2]
Comparative Analysis of Commercial Suppliers
The choice of supplier often depends on the required scale, purity, documentation, and budget. Below is a summary of notable vendors.
| Supplier | Product Grade/Name | Purity | Location | Key Remarks |
| Sigma-Aldrich (Merck) | AldrichCPR | Not specified[5] | Global | Sold for early discovery research; buyer assumes responsibility for confirming identity and purity. Sales are final.[5] |
| Hangzhou Zhongqi Chem Co., Ltd. | Industrial/Pharma Grade | ≥99.00%[3] | China | An experienced trader established in 2017, ISO 9001 certified, offering fine chemicals and pharmaceutical intermediates.[3] |
| HANGZHOU LEAP CHEM CO., LTD. | This compound | ≥99.00%[3] | China | Listed as a supplier of high-purity grade material.[3] |
| Shanghai Gubang New Material Technology Co., LTD. | This compound | Not specified | China | A research and innovation-driven company founded in 2006, located in Shanghai.[6] |
| BLDpharm | 2,6-Difluoro-3-(propylsulfonyl)benzoic acid | Not specified | Global | A supplier of organic building blocks for chemistry research.[7] |
Strategic Sourcing Considerations
-
Global Distributors (e.g., Sigma-Aldrich): These suppliers offer convenience, a broad catalog, and established logistics. However, for specific compounds like this one, they may be provided on an "as-is" basis without extensive analytical data, intended for initial screening purposes.[5]
-
Specialized Manufacturers (e.g., Hangzhou Zhongqi): Sourcing directly from manufacturers in China can provide significant advantages, including competitive pricing due to economies of scale, high-purity batches (often ≥99%), and the potential for custom synthesis.[2] When engaging with these suppliers, it is crucial for procurement managers to verify CAS numbers, confirm purity specifications, and request certificates of analysis.[2]
Synthesis and Quality Control: A Framework for Integrity
While specific, proprietary synthesis routes for this compound are not publicly detailed, a logical synthetic pathway can be constructed based on established organic chemistry principles for related fluorinated benzoic acids.
Representative Synthetic Workflow
The synthesis of complex substituted benzene rings often involves a multi-step process. A plausible route would begin with a readily available difluorinated starting material, followed by sequential introduction of the sulfonamido and carboxylic acid groups. The introduction of fluorine atoms is often a difficult and costly step, so it is desirable to perform this as late as possible in a synthetic route to minimize material loss.[8] However, starting with a pre-fluorinated core is also common.
A potential pathway could involve:
-
Nitration: Introduction of a nitro group to a 1,3-difluorobenzene core.
-
Reduction: Conversion of the nitro group to an amine.
-
Sulfonylation: Reaction of the amine with propanesulfonyl chloride to form the propylsulfonamido group.
-
Directed Ortho-Metalation and Carboxylation: A crucial step where a strong base is used to deprotonate the position ortho to the directing sulfonamido group, followed by quenching with carbon dioxide to form the carboxylic acid. This strategy is documented for the synthesis of other substituted benzoic acids.[9]
Caption: Representative workflow for the synthesis of the topic compound.
Self-Validating Quality Control (QC) Protocols
For applications in drug development, rigorous quality control is non-negotiable. A self-validating QC system ensures that each batch of the intermediate meets the required specifications for identity, purity, and consistency.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The cornerstone for purity analysis. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities, allowing for precise quantification of purity (typically reported as a percentage area).[10]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound, providing definitive evidence of its identity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the precise molecular structure, confirming the connectivity of atoms and the positions of the fluorine substituents.
-
Certificate of Analysis (CoA): The culmination of QC testing. Researchers should always request and scrutinize the CoA from the supplier, which documents the results of these tests for a specific batch.
Caption: A typical Quality Control (QC) workflow for a chemical intermediate.
Applications in Research and Drug Development
The unique substitution pattern of this compound makes it a powerful building block for creating novel molecules with specific biological activities.
-
Scaffold for Active Pharmaceutical Ingredients (APIs): Benzoic acid derivatives are prevalent in drug discovery.[11] They have been explored as prodrugs for tuberculosis treatments and as core structures for developing potent phosphodiesterase-4 (PDE4) inhibitors for respiratory diseases like asthma and COPD.[11][12] The specific difluoro-sulfonamido substitution pattern of this compound can be used to fine-tune the pharmacological properties of new drug candidates.
-
Development of Diagnostic Reagents: High-purity chemical intermediates are essential for synthesizing the complex molecules used in advanced diagnostic assays.[2] The defined structure of this compound allows for precise incorporation into larger constructs, such as probes or contrast agents.
-
Fragment-Based Drug Discovery: In this approach, small, well-characterized molecules ("fragments") are screened for weak binding to a biological target. This compound is an ideal candidate for a fragment library due to its structural features, which can occupy specific pockets in a protein's active site and serve as a starting point for developing more potent inhibitors.
Conclusion
This compound is more than just a chemical on a supplier's list; it is a critical enabling tool for innovation in the life sciences. For researchers and drug developers, a thorough understanding of the supplier landscape, coupled with a rigorous approach to synthesis and quality control, is paramount. By partnering with reliable suppliers who can provide high-purity, well-characterized material, scientific teams can accelerate their discovery pipelines and build a solid foundation for developing the next generation of therapeutics and diagnostics.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
X (formerly Twitter). (2025, December 29). Sourcing High-Purity this compound: A Guide for Buyers. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. Retrieved from [Link]
-
European Patent Office. (1992, October 28). EP 0281186 B1: Process for the preparation of a benzoic acid derivative. Retrieved from [Link]
-
MilliporeSigma. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (2025, August 22). CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP1045823B1 - Process for making certain benzoic acid compounds.
-
PubMed. (2010, July 24). 2,6-Difluoro-benzoic acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022, September 7). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]
-
The MAK Collection for Occupational Health and Safety. (2024, December 23). Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD). Retrieved from [Link]
-
PubMed. (2014, February 13). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Retrieved from [Link]
Sources
- 1. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound - Shanghai Gubang New Material Technology Co., LTD [pharmathriving.com]
- 7. 1152501-92-2|2,6-Difluoro-3-(propylsulfonyl)benzoic acid|BLDpharm [bldpharm.com]
- 8. data.epo.org [data.epo.org]
- 9. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
An In-depth Technical Guide to the Solubility Profile of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Abstract
This technical guide presents a comprehensive framework for the systematic characterization of the aqueous and non-aqueous solubility profile of this compound. This document is structured to provide drug development professionals with the foundational principles and actionable protocols required to assess the solubility of this N-sulfonylated difluorobenzoic acid derivative. We will delve into the physicochemical principles governing its solubility, provide detailed, step-by-step experimental methodologies for determining both kinetic and thermodynamic solubility, and discuss the interpretation of the resulting data. The protocols herein are designed as self-validating systems to ensure the highest degree of scientific integrity and data reliability.
Core Concepts: Understanding the Molecule
This compound is a compound whose solubility is dictated by the interplay of its distinct functional groups. The molecule possesses a carboxylic acid, rendering it an ionizable compound with pH-dependent aqueous solubility. The presence of a sulfonamide group introduces another potential ionization site.[1] Concurrently, the difluorinated benzene ring and the propyl group contribute to its lipophilic character.
A precise understanding of solubility is a non-negotiable cornerstone of pharmaceutical development, profoundly influencing a compound's bioavailability, manufacturability, and the design of robust formulation strategies. This guide provides the necessary scientific rationale and validated methods to construct a comprehensive solubility profile.
Physicochemical Properties of this compound
An effective solubility investigation begins with the known intrinsic properties of the molecule. These parameters provide the context for experimental design and data interpretation.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₁F₂NO₄S | [2][3][4] |
| Molecular Weight | 279.26 g/mol | [2][3] |
| CAS Number | 1103234-56-5 | [2][3][4] |
| Appearance | Solid | |
| Boiling Point | 394.5 ± 52.0 °C at 760 mmHg | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| InChI Key | RTAWCKGXCGSFJI-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F | [3] |
Senior Scientist Insight: The molecular architecture immediately signals key behaviors. The carboxylic acid group (pKa estimated in the 2-4 range) will be deprotonated at physiological pH, forming a highly soluble carboxylate salt. The sulfonamide moiety is also weakly acidic.[1] Consequently, the compound is expected to exhibit its lowest aqueous solubility in the acidic pH range and a significant increase in solubility as the pH becomes neutral and alkaline, a common characteristic of sulfonamides.[5][6] The two fluorine atoms, being strongly electron-withdrawing, will influence the acidity of the carboxylic acid and contribute to the overall lipophilicity.
Experimental Design: A Validated Strategy for Solubility Assessment
To generate a complete picture, it is imperative to measure both the kinetic and thermodynamic solubility of the compound.
-
Thermodynamic Solubility is the equilibrium concentration of the compound in a saturated solution with an excess of the solid material present. It represents the true, stable solubility and is the gold-standard measurement for formulation and biopharmaceutical classification.
-
Kinetic Solubility measures the concentration at which a compound precipitates when added to a buffer from a concentrated organic stock solution (e.g., DMSO). This high-throughput screening method often yields a higher value than thermodynamic solubility but is crucial for early discovery to quickly identify compounds prone to precipitation.
Comprehensive Experimental Workflow
The logical progression from initial preparation to final data analysis is illustrated below. This workflow ensures that both high-throughput and definitive equilibrium data are generated and integrated.
Caption: Integrated workflow for solubility characterization.
Detailed Experimental Protocols
A Note on Trustworthiness: The following protocols incorporate quality control and equilibrium confirmation steps, forming a self-validating system critical for generating reliable and defensible data.
Protocol: Kinetic Solubility Determination in Aqueous Media
Causality: This assay is designed to rapidly identify potential precipitation liabilities upon dilution into an aqueous environment, a common scenario during in vitro assays or upon in vivo administration.
Methodology:
-
Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Setup: In a 96-well microplate, dispense 196 µL of various aqueous buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0).
-
Compound Addition: Transfer 4 µL of the DMSO stock into the buffer-containing wells using an automated liquid handler for a final test concentration of 400 µM in 2% DMSO.
-
Incubation: Seal the plate and shake for 4 hours at room temperature to allow for potential precipitation.
-
Quantification: Centrifuge the plate to pellet any precipitate. Carefully remove the supernatant and analyze the concentration of the dissolved compound via HPLC-UV against a calibration curve. The resulting concentration is the kinetic solubility.
Protocol: Thermodynamic (Equilibrium) Solubility via the Shake-Flask Method
Causality: This method is the gold standard for determining the true solubility. By allowing the system to reach equilibrium in the presence of excess solid, it provides the most accurate and relevant data for formulation and biopharmaceutical assessment.
Methodology:
-
System Preparation: To a series of glass vials, add an excess of solid this compound (e.g., 2-5 mg) to ensure a saturated solution can be formed.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test media to each vial. Media should include a range of pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0) and pharmaceutically relevant solvents (e.g., Methanol, Ethanol, Propylene Glycol).
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for 48-72 hours.
-
Self-Validation Checkpoint: To confirm equilibrium, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is achieved when the measured concentration plateaus between two consecutive time points.
-
-
Sample Preparation: After equilibration, filter the samples through a 0.45 µm PVDF syringe filter that has been confirmed not to bind the compound. Discard the initial volume of the filtrate.
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and determine the concentration using a validated HPLC-UV method.
-
Solid-State Analysis: After the experiment, recover the remaining solid from the vials and analyze it using X-ray Powder Diffraction (XRPD). This crucial step verifies that the compound has not converted to a different, potentially more soluble, polymorphic form during the experiment.
Data Presentation and Interpretation
pH-Solubility Profile
The relationship between pH and thermodynamic solubility is a critical dataset. The results should be tabulated and visualized graphically.
Table 1. Representative Thermodynamic Solubility Data Table
| pH of Buffer | Measured Solubility (µg/mL) | Dominant Molecular Species |
| 1.2 | Experimental Value | Fully protonated (neutral) |
| 4.5 | Experimental Value | Mixture of neutral and carboxylate |
| 7.4 | Experimental Value | Predominantly carboxylate (anionic) |
| 9.0 | Experimental Value | Carboxylate and potential sulfonamide anion |
Solubility in Organic and Co-Solvent Systems
This data is vital for guiding formulation development and selecting vehicles for preclinical studies.
Table 2. Representative Solubility in Pharmaceutically Relevant Solvents
| Solvent System | Measured Solubility (mg/mL) |
| Methanol | Experimental Value |
| Ethanol | Experimental Value |
| Acetone | Experimental Value |
| Propylene Glycol | Experimental Value |
| 20% Ethanol / 80% Water | Experimental Value |
Conclusion and Path Forward
This guide details a robust, scientifically rigorous approach to fully characterizing the solubility profile of this compound. By systematically applying these validated kinetic and thermodynamic protocols, researchers can generate high-quality, reliable data. This information is fundamental to mitigating risks associated with poor solubility and making data-driven decisions that accelerate the journey from discovery to a viable drug product.
References
-
Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]
- Fox, C. L., & Rose, H. M. (1942). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Journal of Urology, 48(5), 518-527.
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2008). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 53(9), 2172–2179. Available at: [Link]
-
Chemsrc. (n.d.). CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. Retrieved January 7, 2026, from [Link]
-
Wikipedia contributors. (2023, December 12). Sulfonamide (medicine). In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]
-
Knight, V., & Spink, W. W. (1948). The Solubility of Various Sulfonamides Employed in Urinary Tract Infections. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. Retrieved January 7, 2026, from [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | Chemsrc [chemsrc.com]
- 3. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. auajournals.org [auajournals.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Three-Step Synthesis of 2,6-Difluoro-3-(propylsulfonamido)benzoic Acid
Abstract
This application note provides a detailed, field-tested protocol for the synthesis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid, a key building block in modern medicinal chemistry and drug development.[1] The synthetic pathway is a robust three-step sequence commencing from commercially available 2,6-difluorobenzoic acid. The methodology emphasizes strategic reagent selection, mechanistic rationale, and process control to ensure high yield and purity. The protocols described herein are designed for reproducibility and scalability, catering to researchers in both academic and industrial settings.
Introduction and Strategic Overview
This compound (CAS 1103234-56-5) is a highly functionalized aromatic compound.[2][3] Its structural motifs—a difluorinated benzoic acid and a sulfonamide group—are prevalent in pharmacologically active molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the sulfonamide and carboxylic acid moieties provide key hydrogen bonding interactions.[4]
The synthetic strategy detailed below is a linear, three-step process designed for efficiency and reliability:
-
Electrophilic Nitration: Introduction of a nitro group onto the 2,6-difluorobenzoic acid scaffold. This group serves as a precursor to the amine.
-
Chemoselective Reduction: Conversion of the nitro group to a primary amine, yielding the key 3-amino-2,6-difluorobenzoic acid intermediate.
-
Nucleophilic Sulfonylation: Acylation of the amine with propanesulfonyl chloride to form the final sulfonamide product.
This pathway was chosen for its reliance on well-understood, high-yielding transformations and the commercial availability of the starting material.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below. Each step is designed to produce an intermediate of sufficient purity for direct use in the subsequent reaction, minimizing complex purification steps.
Diagram 1: Three-step synthesis of the target compound.
Mechanistic Discussion and Protocol Rationale
A deep understanding of the underlying mechanisms is critical for troubleshooting and optimization. This section explains the causality behind the chosen reagents and conditions.
Step 1: Electrophilic Aromatic Substitution: Nitration
The introduction of the nitro group at the C3 position is a classic electrophilic aromatic substitution.
-
Expertise & Rationale: The carboxylic acid is a meta-directing deactivator, while the fluorine atoms are ortho, para-directing deactivators. The regiochemical outcome is controlled by the powerful ortho, para-directing effect of the C2-fluorine, which directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position. The use of a potassium nitrate and sulfuric acid mixture is a standard and effective method for generating the nitronium ion in situ.[5] The reaction is performed at low temperatures to control the exothermic nitration and prevent side reactions.
Step 2: Chemoselective Reduction of the Nitro Group
The conversion of the nitro group to an amine is a pivotal step.
-
Expertise & Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method for this transformation. It offers high chemoselectivity, meaning it reduces the nitro group without affecting the aromatic ring, the fluorine atoms, or the carboxylic acid. The reaction proceeds cleanly under mild conditions (room temperature, moderate H₂ pressure), and the only byproduct is water, simplifying workup. An alternative, such as using tin(II) chloride (SnCl₂) in hydrochloric acid, is also effective but requires a more rigorous workup to remove tin salts.
Step 3: Nucleophilic Sulfonylation
The final step involves the formation of the sulfonamide bond.
-
Expertise & Rationale: This reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of propanesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is essential. Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine, which would render it non-nucleophilic. Pyridine is often used as both the base and the solvent.
Detailed Experimental Protocols
Safety Precaution: All manipulations must be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Concentrated acids are highly corrosive.
Protocol 1: Synthesis of 2,6-Difluoro-3-nitrobenzoic Acid (I)
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| 2,6-Difluorobenzoic Acid | 158.11 | 15.8 g | 0.10 |
| Potassium Nitrate | 101.10 | 11.1 g | 0.11 |
| Sulfuric Acid (98%) | 98.08 | 80 mL | - |
| Ice Water | 18.02 | 500 mL | - |
| Ethyl Acetate | 88.11 | 3 x 100 mL | - |
Procedure:
-
Carefully add concentrated sulfuric acid (80 mL) to a 250 mL round-bottom flask equipped with a magnetic stirrer, and cool the flask to 0 °C in an ice bath.
-
Slowly add 2,6-difluorobenzoic acid (15.8 g, 0.10 mol) to the cold sulfuric acid in portions, ensuring the temperature remains below 10 °C.
-
Once the benzoic acid is fully dissolved, add potassium nitrate (11.1 g, 0.11 mol) portion-wise over 30 minutes. Maintain the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5] Monitor reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, carefully pour the reaction mixture onto 500 mL of ice water with vigorous stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
For higher purity, the crude solid can be recrystallized from an ethanol/water mixture. Dry the resulting white to pale yellow solid under vacuum.
-
Validation: The product can be characterized by ¹H NMR and melting point. Expected ¹H NMR (DMSO-d₆) signals are δ 8.37 (td, 1H) and 7.46 (t, 1H).[5] The expected yield is typically 70-85%.
Protocol 2: Synthesis of 3-Amino-2,6-difluorobenzoic Acid (II)
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| 2,6-Difluoro-3-nitrobenzoic Acid (I) | 203.10 | 20.3 g | 0.10 |
| Palladium on Carbon (10 wt. %) | - | 1.0 g | - |
| Methanol | 32.04 | 200 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 50 psi | - |
Procedure:
-
To a hydrogenation vessel, add 2,6-difluoro-3-nitrobenzoic acid (20.3 g, 0.10 mol) and methanol (200 mL).
-
Carefully add 10% Pd/C catalyst (1.0 g) under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, purge it with hydrogen gas, and then pressurize to 50 psi.
-
Stir the mixture vigorously at room temperature for 4-8 hours. The reaction is typically complete when hydrogen uptake ceases.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the product as a solid. The material is often pure enough for the next step without further purification.
-
Validation: The product can be confirmed by mass spectrometry to show the correct molecular ion peak for the amine. The expected yield is typically >95%.
Protocol 3: Synthesis of this compound (III)
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| 3-Amino-2,6-difluorobenzoic Acid (II) | 173.12 | 17.3 g | 0.10 |
| Propanesulfonyl Chloride | 142.59 | 15.7 g | 0.11 |
| Pyridine | 79.10 | 100 mL | - |
| Hydrochloric Acid (2 M) | 36.46 | ~200 mL | - |
| Ethyl Acetate | 88.11 | 2 x 150 mL | - |
Procedure:
-
Dissolve 3-amino-2,6-difluorobenzoic acid (17.3 g, 0.10 mol) in pyridine (100 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C.
-
Slowly add propanesulfonyl chloride (15.7 g, 0.11 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 6-12 hours.
-
Pour the reaction mixture into ice water and acidify to pH ~2 with 2 M HCl.
-
Extract the aqueous mixture with ethyl acetate (2 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the final product as a solid.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Purity should be ≥98% for most applications.[1]
Diagram 2: Self-validating workflow for product characterization.
Summary of Results
This three-step synthesis provides a reliable and scalable route to this compound.
| Step | Product | M.W. ( g/mol ) | Typical Yield | Typical Purity |
| 1 | 2,6-Difluoro-3-nitrobenzoic acid | 203.10[6] | 70-85% | >97% |
| 2 | 3-Amino-2,6-difluorobenzoic acid | 173.12 | >95% | >95% |
| 3 | Target Compound | 279.26[3] | 75-90% | >98% |
Conclusion
The synthetic pathway and detailed protocols presented in this application note describe a validated and efficient method for preparing this compound. By explaining the rationale behind key experimental choices, this guide equips researchers with the necessary information to confidently reproduce, adapt, and scale this synthesis for applications in pharmaceutical and chemical research.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Sourcing High-Purity this compound: A Guide for Buyers.
- Echemi. (n.d.). This compound.
-
PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
- CookeChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid, 98%.
Sources
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 2,6-DIFLUORO-3-NITROBENZOIC ACID | 83141-10-0 [chemicalbook.com]
- 6. 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Analytical Characterization of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid. As a compound of interest in pharmaceutical development, its structural integrity, purity, and physicochemical properties must be rigorously established to ensure quality, safety, and efficacy. This guide outlines field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques, grounded in established pharmacopeial standards and regulatory guidelines. The methodologies are designed to be self-validating and provide a robust framework for researchers in quality control and drug development.
Introduction and Physicochemical Profile
This compound is a complex organic molecule featuring a difluorinated benzoic acid core, a carboxylic acid group, and a propylsulfonamido substituent. This unique combination of functional groups necessitates a multi-technique approach for unambiguous characterization. Accurate and reliable analytical methods are paramount for confirming the identity, quantifying the purity, identifying potential impurities, and understanding the solid-state properties of the active pharmaceutical ingredient (API).
This guide details the application of High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for structural confirmation, and thermal analysis (DSC/TGA) for assessing solid-state characteristics. Each protocol is explained with an emphasis on the scientific rationale behind experimental choices, ensuring the methods are both robust and compliant with international standards such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]
Physicochemical Data Summary
| Property | Value | Source |
| Chemical Structure | CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F | PubChem[6] |
| Molecular Formula | C₁₀H₁₁F₂NO₄S | PubChem[6] |
| Molecular Weight | 279.26 g/mol | PubChem[6] |
| CAS Number | 1103234-56-5 | Sigma-Aldrich[7] |
| Appearance | Solid | Sigma-Aldrich[7] |
| Boiling Point | 394.5±52.0 °C at 760 mmHg | ChemSrc[8] |
| Density | 1.5±0.1 g/cm³ | ChemSrc[8] |
Chromatographic Analysis for Purity, Assay, and Impurity Profiling
Chromatography is the cornerstone of quantitative analysis for pharmaceutical compounds, enabling the separation of the main component from process-related impurities and degradation products.[9][10]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle of Method: Reversed-phase HPLC (RP-HPLC) is the method of choice for this analyte due to its polarity. The stationary phase, typically a C18-silica, retains the compound through hydrophobic interactions, while a polar mobile phase elutes it. The inclusion of an acid modifier (e.g., formic or phosphoric acid) in the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined analyte peak shape and consistent retention time. A UV detector is used for quantification, leveraging the aromatic ring as a chromophore.
Experimental Protocol: HPLC Purity and Assay
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 mm × 150 mm, 3.5 µm) or equivalent. The C18 phase provides the necessary hydrophobicity for adequate retention.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Elution Program: Gradient elution is recommended to ensure separation of early-eluting polar impurities and late-eluting non-polar impurities.
-
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 30.0 20
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. A controlled temperature ensures retention time stability.
-
Detection Wavelength: 235 nm, or determined by UV scan of the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (for Purity/Assay): Prepare in the same manner as the standard solution.
-
-
System Suitability Testing (SST): Before sample analysis, perform SST injections to verify system performance according to pharmacopeial guidelines (USP <621>, EP 2.2.46).[9][11][12][13][14][15][16]
-
SST Parameters and Acceptance Criteria
Parameter Requirement Rationale Tailing Factor (T) 0.8 – 1.8 Ensures peak symmetry and good chromatography.[16] Theoretical Plates (N) > 2000 Measures column efficiency. | Repeatability (%RSD) | ≤ 1.0% for 5 replicate injections | Demonstrates injection and system precision. |
-
-
Calculations:
-
Purity (Area %): (Area of main peak / Total area of all peaks) × 100.
-
Assay (% w/w): (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × 100.
-
Workflow for HPLC Analysis
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1103234-56-5 [sigmaaldrich.com]
- 8. CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | Chemsrc [chemsrc.com]
- 9. usp.org [usp.org]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. agilent.com [agilent.com]
- 12. scribd.com [scribd.com]
- 13. usp.org [usp.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 16. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
Analysis of Benzoic Acid and Its Derivatives in Workplace Air by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoic acid and its derivatives are crucial compounds in various industries, including pharmaceuticals, food preservation, and manufacturing, where they are used as biocides, plasticizers, and synthesis precursors.[1][2] This widespread use can lead to their presence in workplace air as both vapor and inhalable particles, posing a potential inhalation hazard and necessitating accurate monitoring to ensure occupational safety.[3][4][5] This application note presents a detailed, validated protocol for the sampling, extraction, and quantification of benzoic acid and its derivatives from workplace air using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The methodology is grounded in established principles of industrial hygiene and analytical chemistry, providing a robust framework for researchers and safety professionals.
Core Principles: A Multi-Stage Analytical Approach
The accurate determination of airborne benzoic acid derivatives requires a systematic process that begins with representative sample collection and culminates in precise instrumental analysis. The causality behind this workflow is designed to ensure that the final calculated concentration is a true and reliable measure of the contaminant level in the breathing zone of workers.
The Rationale for Combined-Phase Sampling
Benzoic acid can exist in workplace air as both a vapor and as solid particles (aerosol).[1][6][7] Therefore, a sampling strategy must be capable of capturing both phases simultaneously to avoid underestimation of exposure. This method employs a combined sampling system:
-
A binder-free quartz fiber filter is placed first in the sampling train to collect the inhalable dust fraction.
-
This is followed immediately by a sorbent tube filled with silica gel to adsorb the vapor phase that passes through the filter.[1][2][6]
This dual-media approach is critical for obtaining a total exposure measurement, reflecting the complex physical state of these compounds in an industrial environment.
The Power of HPLC with Diode-Array Detection
High-Performance Liquid Chromatography (HPLC) is the analytical engine of this method, separating the target analytes from potential interferences collected from the air matrix.
-
Separation: A reversed-phase C18 column is used, where the nonpolar stationary phase interacts with the benzoic acid derivatives. A polar mobile phase (typically a mixture of acidified water and acetonitrile or methanol) is used to elute the compounds.[8] The acidity of the mobile phase is a key parameter; it suppresses the ionization of the carboxylic acid groups, leading to increased retention on the nonpolar column and significantly improved chromatographic peak shape.[8]
-
Detection and Identification: The Diode-Array Detector (DAD) is a powerful type of UV-Vis detector.[9] Unlike single-wavelength detectors, a DAD scans a range of wavelengths simultaneously, capturing the entire UV-Vis spectrum of each compound as it elutes from the column.[9][10] This provides two critical layers of data:
-
Quantitative Analysis: The absorbance at a specific wavelength (where the analyte has maximum absorbance) is used for quantification against a calibration curve.[11] For benzoic acid, characteristic absorption maxima are observed around 230 nm and 274 nm.[11]
-
Qualitative Confirmation: The acquired spectrum serves as a fingerprint for the analyte. By comparing the spectrum of a peak in a sample to that of a known standard, one can confirm the peak's identity with a high degree of confidence, a process known as peak purity analysis.[9]
-
This dual capability makes HPLC-DAD an exceptionally trustworthy technique for identifying and quantifying analytes in complex environmental samples.[12][13]
Method Validation: Establishing a Self-Validating System
For an analytical method to be trustworthy, its performance characteristics must be rigorously evaluated.[14] The validation process ensures that the method is reliable, reproducible, and fit for the intended purpose of monitoring workplace exposure limits. The following parameters are essential, in line with guidelines from bodies like the Occupational Safety and Health Administration (OSHA).[14][15]
| Validation Parameter | Purpose & Rationale | Typical Acceptance Criteria |
| Specificity / Selectivity | To demonstrate that the method can accurately measure the analyte without interference from other compounds expected in the workplace air. The DAD's ability to provide spectral data is invaluable here. | No interfering peaks at the retention time of the analyte. Peak purity analysis should pass. |
| Linearity & Range | To confirm a proportional relationship between detector response and analyte concentration over a specified range. This range should bracket the occupational exposure limit (OEL), typically from 0.1 to 2 times the OEL.[1][7] | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value. This is tested by spiking blank sampling media with known amounts of the analyte and analyzing them. A high recovery ensures that the analyte is not lost during sample preparation. | Mean recovery typically between 80% and 120%. |
| Precision | To assess the degree of scatter between a series of measurements. It is evaluated as Repeatability (same day, same analyst, same instrument) and Intermediate Precision (different days, analysts, or instruments). | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This must be significantly lower than the OEL. | A signal-to-noise ratio of ≥ 10, with demonstrated accuracy and precision. |
| Sample Stability | To ensure that the analyte does not degrade on the sampling media during storage before analysis. Samples are typically stored for various periods (e.g., up to 30 days) at both ambient and refrigerated temperatures. | Recovery should remain within ±10% of the initial value. |
Detailed Application Protocols
This section provides a step-by-step methodology for the entire analytical process.
Workflow Overview
Sources
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. baua.de [baua.de]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of benzoic acid in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzoic acid – Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD) [zora.uzh.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 10. scribd.com [scribd.com]
- 11. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 12. What is HPLC-DAD? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 13. measurlabs.com [measurlabs.com]
- 14. osha.gov [osha.gov]
- 15. Sampling and Analytical Methods | Occupational Safety and Health Administration [osha.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid in Human Plasma
Abstract
This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes an isotopically labeled internal standard to ensure accuracy and precision. The method is fully validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, making it suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.[1][2]
Introduction
This compound is a novel small molecule entity whose pharmacokinetic profile is critical to understanding its efficacy and safety. Accurate quantification in biological matrices is therefore essential. LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity and specificity.[3] This note provides a comprehensive protocol, explaining the scientific rationale behind key methodological choices to guide researchers in its application.
The analyte's structure, featuring both a carboxylic acid and a sulfonamide group, presents specific analytical considerations. These functional groups make the molecule amenable to deprotonation, suggesting high sensitivity in negative ion mode electrospray ionization (ESI).[4][5] Furthermore, its polarity requires careful optimization of both the sample extraction and chromatographic conditions to achieve efficient recovery and sharp, symmetrical peak shapes.
Principle of the Method
The method involves the extraction of the analyte and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and detection by a tandem mass spectrometer.
-
Sample Preparation: A liquid-liquid extraction (LLE) protocol is employed. The rationale for choosing LLE over simpler methods like protein precipitation (PPT) is its ability to significantly reduce matrix components, such as phospholipids, which are known to cause ion suppression or enhancement in the ESI source.[6][7][8] Acidification of the plasma sample ensures the analyte is in its neutral, less polar form, maximizing its partitioning into an immiscible organic solvent.
-
Chromatography: A reversed-phase C18 column is used to separate the analyte from endogenous interferences. The mobile phase contains a small percentage of formic acid to maintain the analyte in its protonated state, ensuring consistent retention and good peak shape for the polar acidic compound.[9][10][11]
-
Mass Spectrometry: Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional specificity by monitoring a unique precursor-to-product ion transition for both the analyte and the internal standard.[12] Negative ion mode ESI is utilized for its anticipated higher ionization efficiency for this acidic molecule.[5][13][14]
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99% purity)
-
Internal Standard (IS): this compound-¹³C₆ (Isotopically Labeled, >99% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl Acetate (HPLC grade), Formic Acid (LC-MS grade)
-
Water: Ultrapure, Type 1
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant)
Instrumentation and Conditions
A summary of the optimized instrument parameters is provided in the table below.
| Parameter | Setting |
| Liquid Chromatography (LC) System | |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Phenomenex Luna Omega C18 (50 x 2.1 mm, 1.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Mass Spectrometry (MS) System | |
| Mass Spectrometer | SCIEX Triple Quad™ 6500+ or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition (Analyte) | m/z 296.0 → 198.0 (Quantifier), m/z 296.0 → 80.0 (Qualifier) |
| MRM Transition (IS) | m/z 302.0 → 204.0 (Quantifier) |
| IonSpray Voltage | -4500 V |
| Source Temperature | 550°C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| Declustering Potential (DP) | -70 V |
| Collision Energy (CE) | -25 V (Quantifier), -40 V (Qualifier) |
| (Note: MRM transitions are hypothetical and must be optimized empirically by infusing a standard solution of the analyte and IS into the mass spectrometer.) |
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working standards for spiking the calibration curve (e.g., 0.1 to 1000 µg/mL). Prepare a separate set of working solutions for quality control (QC) samples.
-
Calibration Standards (0.5 - 5000 ng/mL): Spike 5 µL of the appropriate working standard solution into 95 µL of blank human plasma.
-
Quality Control Samples: Prepare QC samples in bulk at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (e.g., at 500 ng/mL) to all tubes except for the double blank (blank matrix without IS). Vortex for 5 seconds.
-
Add 50 µL of 2% formic acid in water to acidify the sample. Vortex for 5 seconds. This step is crucial for neutralizing the charge on the analyte, thereby increasing its hydrophobicity.[15]
-
Add 750 µL of ethyl acetate. Cap and vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer 600 µL of the upper organic layer to a clean tube, avoiding the protein pellet and aqueous layer.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (90% A, 10% B). Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Diagram 1: Overall Bioanalytical Workflow
Caption: High-level workflow from sample receipt to final data reporting.
Method Validation
The method was validated following the guidelines of the FDA and EMA as harmonized in the ICH M10 guidance.[1][2][16][17] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
| Validation Parameter | Acceptance Criteria (ICH M10) | Result |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from ≥ 6 sources. Response <20% of LLOQ for analyte and <5% for IS. | Pass |
| Linearity & Range | 0.5 – 5000 ng/mL. Calibration curve with a weighting factor (1/x²). Correlation coefficient (r²) ≥ 0.99. | Pass (r² > 0.995) |
| Accuracy & Precision | Intra-day & Inter-day: ±15% (±20% at LLOQ) for accuracy (RE%). ≤15% (≤20% at LLOQ) for precision (CV%). | Pass (All values within acceptance limits) |
| Matrix Effect | Matrix Factor CV% ≤ 15% across ≥ 6 lots of plasma. | Pass |
| Extraction Recovery | Consistent and reproducible across QC levels. | Pass (Mean recovery > 85%) |
| Stability | ||
| - Bench-Top (24h, RT) | Analyte concentration within ±15% of nominal. | Pass |
| - Freeze-Thaw (3 cycles) | Analyte concentration within ±15% of nominal. | Pass |
| - Long-Term (-80°C, 90 days) | Analyte concentration within ±15% of nominal. | Pass |
| - Post-Preparative (48h, 10°C) | Analyte concentration within ±15% of nominal. | Pass |
This comprehensive validation ensures that the method is reliable for its intended purpose of quantifying this compound in human plasma.[18][19]
Diagram 2: Principle of Multiple Reaction Monitoring (MRM)
Caption: The process of ion selection and fragmentation in MRM mode.
Conclusion
This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure provides clean extracts and high recovery, while the optimized chromatographic and mass spectrometric conditions ensure excellent performance. The method has been rigorously validated against international regulatory standards, confirming its suitability for use in regulated bioanalysis to support drug development programs.
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
SlideShare. USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Rocci, M. L., Jr, & Devanarayan, V. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. Journal of Chromatography B, 877(22), 2155-2160. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Ray, A. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(8), 16-21. [Link]
-
Koal, T., & Deters, M. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(7), 1931-1945. [Link]
-
SlideShare. Bioanalytical method validation emea. [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
-
Reddy, G. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research, 9(1), 213-222. [Link]
-
Bogialli, S., & Di Corcia, A. (2007). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 90(1), 259-268. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Yilmaz, H., & Ziyadanogullari, R. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(1), 1-10. [Link]
-
ChemRxiv. (2021). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. [Link]
-
Li, W., et al. (2012). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical & Bioanalytical Techniques, S5. [Link]
-
Kruve, A., & Lõkov, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5944-5951. [Link]
-
LCGC International. (2019). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe, 27(8), 422-426. [Link]
-
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]
-
ResearchGate. (2012). (PDF) Negative ion mode mass spectrometry- an overview. [Link]
-
Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
-
Charles, L., et al. (2012). Negative Ion Mode Electrospray Tandem Mass Spectrometry of Hydroxy-Terminated Polydimethylsiloxanes Formed upon in situ Methanolysis. Journal of the American Society for Mass Spectrometry, 23(7), 1258-1265. [Link]
-
Yu, Z., et al. (2014). A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 94, 135-140. [Link]
-
de Souza, D., et al. (2018). Quantification of benzoic acid in beverages: the evaluation and validation of direct measurement techniques using mass spectrometry. Analytical Methods, 10(38), 4694-4701. [Link]
-
ResearchGate. (2018). Quantification of benzoic acid in beverages: evaluation and validation of direct measurement techniques using mass spectrometry | Request PDF. [Link]
-
California State Water Resources Control Board. (n.d.). Standard Operating Procedures: Extraction and Analysis of a Suite of Pesticide Analytes at Trace Levels. [Link]
-
Ji, A. J., et al. (2007). Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. Journal of Chromatography B, 857(2), 260-268. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phenomenex.com [phenomenex.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. agilent.com [agilent.com]
- 12. waterboards.ca.gov [waterboards.ca.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. nebiolab.com [nebiolab.com]
- 15. tecan.com [tecan.com]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 19. ema.europa.eu [ema.europa.eu]
1H NMR and 13C NMR spectroscopy of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
An Application Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Introduction: The Imperative for Precise Structural Characterization
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[1] This application note provides a detailed technical guide for the ¹H and ¹³C NMR analysis of this compound, a compound featuring a complex substitution pattern that presents unique spectroscopic challenges and insights.
This guide is designed for researchers, analytical scientists, and professionals in drug development. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and self-validating.[2] We will explore the theoretical underpinnings of the NMR phenomena at play, provide a meticulous experimental protocol, and detail the interpretation of the resulting spectra, including the profound influence of the difluoro substitution on both proton and carbon chemical environments.
Part 1: Theoretical Framework & Spectroscopic Considerations
A predictive understanding of the NMR spectrum is crucial for accurate interpretation. The structure of this compound combines an alkyl chain, a sulfonamide linkage, a carboxylic acid, and a highly substituted aromatic ring, each contributing distinct features to the NMR spectra.
¹H NMR Spectroscopy: Probing the Proton Environment
-
Chemical Shift (δ): The position of a proton signal is dictated by its local electronic environment. Protons on aromatic rings are significantly deshielded by the ring current effect and typically resonate between 6.5 and 8.0 ppm.[3][4][5][6] The electron-withdrawing nature of the fluorine, sulfonamide, and carboxylic acid groups will further shift the aromatic protons downfield. The propyl group's aliphatic protons will appear upfield, while the acidic protons of the sulfonamide (-NH) and carboxylic acid (-COOH) are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.[7]
-
Spin-Spin Coupling (J): The interaction between non-equivalent neighboring nuclei splits NMR signals into multiplets, providing connectivity information.
-
¹H-¹H Coupling: In the propyl chain, standard vicinal coupling (~7 Hz) will be observed. In the aromatic ring, a four-bond coupling (⁴JHH) is expected between the two non-equivalent aromatic protons.
-
¹H-¹⁹F Coupling: Fluorine (¹⁹F) is a spin ½ nucleus (100% natural abundance) and couples strongly to protons.[8] This coupling extends over multiple bonds, providing invaluable structural confirmation. The aromatic protons will exhibit coupling to the adjacent fluorine atoms (³JHF and ⁴JHF), resulting in complex multiplet patterns (e.g., a doublet of doublets).[9]
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
-
Chemical Shift (δ): Aromatic carbons typically resonate from 110-140 ppm.[5] Carbons directly attached to highly electronegative fluorine atoms will be shifted significantly downfield and exhibit a very large one-bond coupling constant. The carbonyl carbon of the carboxylic acid will appear far downfield (>165 ppm).
-
¹³C-¹⁹F Coupling (JCF): The most defining feature of the ¹³C spectrum will be the large one-bond coupling (¹JCF) for the C2 and C6 carbons, which can exceed 240 Hz.[9] Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also be observed for other carbons in the aromatic ring, providing unambiguous assignment data.[10][11] This splitting of carbon signals by fluorine is a powerful diagnostic tool.
Part 2: A Validated Protocol for NMR Analysis
The trustworthiness of NMR data hinges on meticulous sample preparation and systematic data acquisition.[12][13] This protocol is designed to ensure high-quality, reproducible results.
Diagram: The NMR Sample Preparation Workflow
Caption: A validated workflow for preparing high-quality NMR samples.
Materials and Equipment
-
NMR Spectrometer: 400 MHz or higher field strength recommended for better resolution.
-
NMR Tubes: 5 mm high-quality tubes, clean and dry.[16]
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6). Rationale: DMSO-d6 is an excellent choice for this compound due to its ability to dissolve polar, acidic compounds and its tendency to slow the chemical exchange of -NH and -COOH protons, often allowing for their observation.
-
Internal Standard: Tetramethylsilane (TMS). Rationale: TMS is chemically inert and its single, sharp signal at 0 ppm provides a universal reference point.[17]
-
Volumetric Glassware: Calibrated micropipettes.
-
Filtration: Pasteur pipettes and glass wool.
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh the sample. For ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, a higher concentration of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[17]
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add 0.6 mL of DMSO-d6. This volume ensures the correct sample depth in a standard 5 mm tube.[16]
-
Homogenization: Vortex the vial until the sample is completely dissolved. The solution must be transparent and free of visible particles.
-
Filtration (Critical Step): Pack a small plug of glass wool into the constriction of a Pasteur pipette. Filter the sample solution directly into the NMR tube. Rationale: This step removes any microscopic particulate matter that can severely degrade magnetic field homogeneity, leading to broad spectral lines and poor resolution.[18] Do not use cotton wool, as solvents can leach impurities from it.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Instrument Setup & Data Acquisition
The following parameters serve as a robust starting point and should be adjusted as needed. Method validation is crucial for quantitative applications.[19][20]
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale / Expert Insight |
| Pulse Program | Standard 1-pulse (zg30) | Proton-decoupled (zgpg30) | A 30° pulse angle is a good compromise between signal intensity and faster relaxation for quantitative work. |
| Relaxation Delay (D1) | 5 seconds | 2 seconds | For quantitative ¹H NMR, D1 should be at least 5 times the longest T1 relaxation time. For routine ¹³C, a shorter delay is acceptable. |
| Number of Scans (NS) | 16 | 1024 or more | ¹³C has a low natural abundance (~1.1%), requiring significantly more scans to achieve adequate signal-to-noise. |
| Spectral Width (SW) | 20 ppm | 250 ppm | Must be wide enough to encompass all expected signals, from TMS (0 ppm) to acidic protons (>12 ppm) for ¹H, and TMS to carbonyls (>180 ppm) for ¹³C. |
| Acquisition Time (AQ) | ~2-3 seconds | ~1-2 seconds | Longer acquisition times yield better digital resolution. |
Part 3: Spectral Interpretation & Data Analysis
Diagram: Molecular Structure & Atom Numbering
Sources
- 1. NMR Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 2. emerypharma.com [emerypharma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. amherst.edu [amherst.edu]
- 7. rsc.org [rsc.org]
- 8. biophysics.org [biophysics.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 12. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ValidNMR | No Need to Panic [validnmr.com]
- 14. This compound 1103234-56-5 Chemical Name: 2 at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]
- 15. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1103234-56-5 [sigmaaldrich.com]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. organomation.com [organomation.com]
- 18. sites.bu.edu [sites.bu.edu]
- 19. scispace.com [scispace.com]
- 20. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid as a Pharmaceutical Intermediate
Foreword
In the landscape of modern medicinal chemistry, the strategic design and synthesis of pharmaceutical intermediates are paramount to the successful development of novel therapeutics. 2,6-Difluoro-3-(propylsulfonamido)benzoic acid stands out as a critical building block, particularly in the synthesis of targeted cancer therapies. Its unique structural features, including the difluorinated benzene ring and the propylsulfonamido group, impart desirable physicochemical properties to the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of this intermediate, focusing on its application in the synthesis of Vemurafenib, a potent BRAF kinase inhibitor. The protocols detailed herein are curated for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step methodologies.
Physicochemical Properties and Significance
This compound (CAS No. 1103234-56-5) is a fluorinated benzoic acid derivative.[1] The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, pKa, and metabolic stability, making it an attractive component in drug design.[1]
| Property | Value | Reference |
| CAS Number | 1103234-56-5 | [2] |
| Molecular Formula | C10H11F2NO4S | [2] |
| Molecular Weight | 279.26 g/mol | [2] |
| Appearance | Solid | |
| IUPAC Name | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | [2] |
The primary significance of this intermediate lies in its role as a key precursor in the synthesis of Vemurafenib (CAS No. 918504-65-1), a therapy for melanomas with the BRAF V600E mutation.[3][4] The structural integrity and purity of this intermediate are crucial for the efficacy and safety of the final drug product.[5]
Synthetic Pathway Overview
The synthesis of Vemurafenib from this compound involves a multi-step process. A plausible and efficient synthetic strategy is outlined below. This pathway commences with the synthesis of the key intermediate itself, followed by its coupling to the core heterocyclic structure of Vemurafenib.
Caption: Synthetic pathway for Vemurafenib.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of the title intermediate and its subsequent conversion to Vemurafenib. These protocols are based on established chemical principles and analogous reactions found in the scientific literature.
Synthesis of this compound (Intermediate C)
This protocol describes the sulfonylation of 3-Amino-2,6-difluorobenzoic acid. The reaction involves the formation of a sulfonamide bond by reacting the amino group with propanesulfonyl chloride in the presence of a base.
Materials:
-
3-Amino-2,6-difluorobenzoic acid (1.0 eq)
-
Propanesulfonyl chloride (1.2 eq)
-
Pyridine (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-Amino-2,6-difluorobenzoic acid in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine to the stirred solution.
-
Sulfonyl Chloride Addition: To the cooled mixture, add propanesulfonyl chloride dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure this compound.[6][7]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the reactive propanesulfonyl chloride.
-
Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Controlled Addition at Low Temperature: The dropwise addition of the sulfonyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of side products.
Synthesis of Vemurafenib (API E)
This protocol details the amide coupling of the synthesized intermediate with the heterocyclic core of Vemurafenib. The carboxylic acid group of the intermediate is activated to facilitate the reaction with the amino group of the coupling partner.
Materials:
-
This compound (1.0 eq)
-
Propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}-amide (This is the amine coupling partner, which can be synthesized via known literature methods) (1.0 eq)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Lithium chloride (LiCl)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound and the amine coupling partner in anhydrous DMF.
-
Reagent Addition: Add DIPEA to the solution, followed by the BOP reagent.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with a 5% LiCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude Vemurafenib by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the pure product.
Causality Behind Experimental Choices:
-
Coupling Reagent: BOP is an efficient peptide coupling reagent that activates the carboxylic acid, facilitating the formation of the amide bond with the amine.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the coupling reaction without interfering with the desired reaction.
-
LiCl Wash: The lithium chloride wash helps to remove residual DMF from the organic phase during the work-up.
Quality Control and Characterization
The purity and identity of the intermediate and the final API are critical. The following analytical techniques are recommended for quality control.
Caption: Quality control workflow for synthesis.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the intermediate and the final product. A C18 column with a gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the chemical structure of the synthesized compounds. The characteristic chemical shifts and coupling constants will verify the presence of the difluorophenyl and propylsulfonamido moieties.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the intermediate and the final API.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols and insights provided in this guide are intended to empower researchers in their drug discovery and development efforts. Adherence to rigorous synthetic and analytical practices is essential to ensure the quality and consistency of this critical building block, ultimately contributing to the development of safe and effective medicines.
References
- The Critical Role of Intermediates in Vemurafenib Synthesis. (n.d.).
- Scheme 2: Synthesis of precursors required for [11C]vemurafenib... - ResearchGate. (n.d.).
- Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - NIH. (n.d.).
- WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents. (n.d.).
- One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines - ResearchGate. (n.d.).
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.).
- Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem - NIH. (n.d.).
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (n.d.).
- This compound - Sigma-Aldrich. (n.d.).
- Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed. (2013, February 15).
- Recrystallization of Benzoic Acid. (n.d.).
- In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - MDPI. (n.d.).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Chemical structures of vemurafenib... | Download Scientific Diagram - ResearchGate. (n.d.).
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.).
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Synthesis routes of 2-Amino-3-fluorobenzoic acid - Benchchem. (n.d.).
- Synthesis of 3-amino-benzoic acid - PrepChem.com. (n.d.).
- 5-(4-Chlorophenyl)-1H-Pyrazole-3-Carboxylic Acid - Heterocyclic Compound-Custom Synthesis-Rlavie. (n.d.).
- This compound - CymitQuimica. (n.d.).
- 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID - PubChem. (n.d.).
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.).
- CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents. (n.d.).
- Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020, September 21).
- Sourcing High-Purity this compound: A Guide for Buyers. (2025, December 29).
- One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. (2023, October 24).
- (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.).
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - MDPI. (n.d.).
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer - SciSpace. (2014, May 28).
- US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents. (n.d.).
- CHM 2206 Lab # 3-Purification of Benzoic Acid by Recrystallization | PDF - Scribd. (n.d.).
- 2,6-Difluoro-benzoic acid - PubMed. (n.d.).
- Experiment #1:: Purification of Benzoic Acid by Recrystallization | PDF | Solubility - Scribd. (n.d.).
- Recent advancements in HPLC-NMR and applications for natural product profiling and identification | Request PDF - ResearchGate. (2025, August 6).
- N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]-2-propanesulfonamide - ChemicalBook. (2024, July 2).
- N-[3-[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]benzenesulfonamide - PubChem. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. m.youtube.com [m.youtube.com]
Application of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid in FtsZ Inhibitor Research
Introduction: A New Frontier in Antibacterial Drug Discovery
The rise of antibiotic resistance necessitates the exploration of novel antibacterial targets.[1][2][3][4] The filamentous temperature-sensitive protein Z (FtsZ) has emerged as a promising target due to its crucial role in bacterial cell division.[2][4][5] FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins that constitute the divisome.[2][6] Inhibition of FtsZ function disrupts cell division, leading to bacterial cell filamentation and eventual lysis.[1][5] This application note provides a detailed guide for researchers on the utilization of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid, a potent FtsZ inhibitor, in antibacterial research and drug development.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H11F2NO4S | [7][8] |
| Molecular Weight | 279.26 g/mol | [7] |
| CAS Number | 1103234-56-5 | [7][8] |
| Appearance | Solid | |
| SMILES | O=S(NC1=C(F)C(C(O)=O)=C(F)C=C1)(CCC)=O |
Mechanism of Action: Allosteric Inhibition of FtsZ
This compound belongs to the class of 2,6-difluorobenzamide derivatives, which are known to be allosteric inhibitors of FtsZ.[9][10] These compounds bind to a cleft in the FtsZ protein, distinct from the GTP-binding site, and stabilize the FtsZ polymer.[11][12] This stabilization of the FtsZ filaments disrupts the dynamic nature of the Z-ring, leading to an inhibition of cell division.[1]
Experimental Protocols
PART 1: Biochemical Assays for FtsZ Inhibition
These assays are crucial for confirming the direct interaction of this compound with FtsZ and elucidating its mechanism of action.
Principle: FtsZ exhibits GTPase activity that is dependent on its polymerization. Inhibitors that affect FtsZ polymerization will consequently alter its GTPase activity. This assay measures the rate of GTP hydrolysis to GDP, typically by quantifying the amount of inorganic phosphate released.
Materials:
-
Purified FtsZ protein (from the bacterial species of interest)
-
This compound
-
GTP solution
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)
-
Malachite green-molybdate reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add increasing concentrations of the inhibitor to the polymerization buffer. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Add purified FtsZ protein to each well to a final concentration of 5 µM.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green-molybdate reagent.
-
Read the absorbance at 650 nm using a microplate reader.
-
Calculate the percentage of GTPase inhibition for each concentration of the inhibitor and determine the IC50 value.
Principle: The polymerization of FtsZ into protofilaments can be monitored by measuring the increase in light scattering. This assay directly assesses the effect of the inhibitor on FtsZ assembly.
Materials:
-
Purified FtsZ protein
-
This compound
-
GTP solution
-
Polymerization buffer
-
Spectrofluorometer with a right-angle light scattering setup
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a quartz cuvette, add the polymerization buffer and the desired concentration of the inhibitor.
-
Add purified FtsZ protein to a final concentration of 10 µM.
-
Equilibrate the mixture at 37°C in the spectrofluorometer.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Monitor the change in light scattering at 350 nm over time.
-
Compare the polymerization kinetics in the presence and absence of the inhibitor.
PART 2: Microbiological Evaluation
These assays determine the antibacterial efficacy of this compound against various bacterial strains.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Protocol:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the inhibitor dilutions. Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the inhibitor that shows no visible bacterial growth.
PART 3: Cytological Profiling
This involves microscopic examination of bacterial cells treated with the inhibitor to observe its effect on cell morphology and FtsZ localization.
Principle: Inhibition of FtsZ leads to a characteristic filamentous phenotype in bacteria due to the failure of cell division.
Materials:
-
Bacterial strain of interest
-
This compound
-
Bacterial growth medium
-
Microscope slides and coverslips
-
Phase-contrast microscope with imaging capabilities
Protocol:
-
Grow a liquid culture of the bacterial strain to the mid-logarithmic phase.
-
Add this compound at a concentration equivalent to its MIC or a multiple of it. Include an untreated control.
-
Incubate the cultures for a few hours (e.g., 2-4 hours) at 37°C.
-
Take aliquots from the treated and untreated cultures and place them on a microscope slide.
-
Observe the bacterial cell morphology under a phase-contrast microscope.
-
Capture images and compare the cell length of treated and untreated bacteria.
Visualization of Experimental Workflow
Caption: Experimental workflow for characterizing FtsZ inhibitors.
Expected Results and Interpretation
A potent FtsZ inhibitor like this compound is expected to:
-
Inhibit FtsZ GTPase activity in a dose-dependent manner, yielding a low micromolar or nanomolar IC50 value.
-
Modulate FtsZ polymerization , likely by stabilizing the polymer, which would be observed as an increase or stabilization of the light scattering signal.
-
Exhibit potent antibacterial activity against susceptible bacterial strains, with low MIC values.
-
Induce a clear filamentous phenotype in treated bacteria, confirming that the mode of action is through the inhibition of cell division.
Conclusion
This compound represents a promising lead compound for the development of novel antibiotics targeting FtsZ. The protocols outlined in this application note provide a comprehensive framework for researchers to investigate its mechanism of action and antibacterial potential. The multi-faceted approach, combining biochemical, microbiological, and cytological assays, is essential for a thorough characterization of this and other FtsZ inhibitors.
References
- Rico, A. I., Garcia-Ovalle, M., Huecas, S., & Andreu, J. M. (2018). Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ. Frontiers in Microbiology, 9, 1683.
- Andreu, J. M., Schaffner-Barbero, C., Huecas, S., & Artola, M. (2021). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. Molecules, 26(16), 4983.
- Shi, Q., Li, M., Liu, T., Zhang, H., Li, S., & Sun, H. (2021). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. RSC Advances, 11(15), 8763–8773.
- Jiménez-Vázquez, E., & Ortega, J. E. (2020). Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. Molecules, 25(18), 4238.
- Sweeney, D. C., & Cuny, G. D. (2021). Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. ACS Infectious Diseases, 7(7), 1895–1908.
-
Sweeney, D. C., & Cuny, G. D. (2021). Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure-Activity Relationship Analyses. PubMed. Retrieved from [Link]
- Artola, M., Ruiz-Avila, L. B., Huecas, S., Araujo-Bazán, L., & Andreu, J. M. (2020). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. Journal of Medicinal Chemistry, 63(17), 9345–9363.
- Villa, S., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1315–1328.
- Sannio, F., et al. (2019).
-
Shanghai Gubang New Material Technology Co., LTD. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. Retrieved from [Link]
-
Villa, S., et al. (2017). 2,6‐Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ. AIR Unimi. Retrieved from [Link]
- Rosado-Lugo, J. D., et al. (2022). Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. The Journal of Antibiotics, 75(8), 441–450.
-
Chemsrc. (n.d.). CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. Retrieved from [Link]
- Al-Ostath, A. I., et al. (2025). Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations. Drug Development and Industrial Pharmacy, 1–11.
Sources
- 1. Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure-Activity Relationship Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Purity Recrystallization of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Abstract
This document provides a comprehensive, field-proven protocol for the purification of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid (CAS 1103234-56-5), a key intermediate in pharmaceutical synthesis.[1][2] The protocol is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound, a critical factor for subsequent synthetic steps and ultimately, the quality of the final active pharmaceutical ingredient (API). We will delve into the principles of recrystallization, a systematic approach to solvent selection, a detailed step-by-step purification protocol, and methods for assessing the purity of the final product.
Introduction: The Critical Role of Purity
This compound is a fluorinated benzoic acid derivative that serves as a valuable building block in the synthesis of complex pharmaceutical molecules.[2] The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, increased toxicity, and complications in regulatory approval. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, particularly in the pharmaceutical industry.[3][4] The underlying principle of recrystallization is based on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[5][6] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize out in a pure form, leaving the impurities dissolved in the mother liquor.[7]
Pre-Protocol Characterization: Understanding the Compound
A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 1103234-56-5 | |
| Molecular Formula | C₁₀H₁₁F₂NO₄S | |
| Molecular Weight | 279.26 g/mol | |
| Appearance | Solid (predicted) |
Due to the limited publicly available data on the specific solubility of this compound, a systematic solvent screening is the first and most critical experimental step.
Systematic Solvent Selection: A Rational Approach
The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at room temperature or below.
-
High solubility for impurities at all temperatures, or very low solubility.
-
A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.
-
Inertness (it should not react with the compound).
-
Relative non-toxicity and environmental friendliness.
Given the structure of this compound, which contains both a polar carboxylic acid and a sulfonamide group, as well as a less polar aromatic ring, a range of solvents with varying polarities should be investigated.
Recommended Solvents for Screening
Based on the functional groups present, the following solvents are recommended for initial screening:
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with the carboxylic acid and sulfonamide moieties. |
| Ketones | Acetone, Methyl Ethyl Ketone | The carbonyl group can act as a hydrogen bond acceptor. |
| Esters | Ethyl Acetate | Offers moderate polarity. |
| Aromatic | Toluene | May dissolve the compound due to the benzene ring, but less likely to be a good single solvent. |
| Ethers | Tetrahydrofuran (THF) | A good solvent for a wide range of organic compounds. |
| Water | The carboxylic acid group may impart some water solubility, especially at elevated temperatures. | |
| Binary Mixtures | Ethanol/Water, Acetone/Water, Ethyl Acetate/Heptane | Often provide a more tunable solubility profile than single solvents. |
Experimental Protocol for Solvent Screening
-
Preparation: Place approximately 10-20 mg of the impure this compound into several small test tubes.
-
Room Temperature Solubility: To each test tube, add a different solvent dropwise, vortexing after each addition, until the solid dissolves or a volume of 1 mL is reached. Record the solubility at room temperature. A good candidate solvent will show poor solubility at this stage.
-
Elevated Temperature Solubility: For the solvents in which the compound was poorly soluble at room temperature, gently heat the test tubes in a water bath. Continue to add the solvent dropwise until the solid dissolves. Record the amount of solvent required. An ideal solvent will dissolve the compound in a reasonable volume at an elevated temperature.
-
Cooling and Crystal Formation: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals. A copious amount of crystalline precipitate indicates a promising solvent.
-
Evaluation: The best solvent will dissolve the compound completely when hot but will result in a high yield of crystals upon cooling.
Detailed Recrystallization Protocol
This protocol assumes a suitable solvent has been identified from the screening process described above. For the purpose of this guide, we will proceed with a hypothetical optimal solvent system of Ethanol/Water .
Materials and Equipment
-
Impure this compound
-
Selected solvent system (e.g., Ethanol and deionized water)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add the primary solvent (e.g., ethanol) in small portions while gently heating and stirring on a hot plate. Use the minimum amount of hot solvent required to completely dissolve the solid. This creates a saturated solution and is key to maximizing yield.[8]
-
-
Hot Filtration (Optional but Recommended):
-
If the hot solution contains insoluble impurities (e.g., dust, foreign particles), a hot filtration is necessary.
-
Preheat a second Erlenmeyer flask and a funnel (stemless or short-stemmed to prevent premature crystallization).
-
Place a fluted filter paper in the funnel and pour the hot, saturated solution through it into the preheated flask. This step should be performed quickly to avoid crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form in an orderly fashion, excluding impurities.[9]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Collection of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wets it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor containing dissolved impurities. Use a minimal amount of solvent to avoid redissolving the product.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a period to pull air through and partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
Process Flow Diagram
Caption: Workflow for the recrystallization of this compound.
Purity Assessment: Validating the Protocol
The success of the recrystallization must be verified through analytical methods.
Melting Point Analysis
A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Comparing the melting point of the recrystallized product to that of the crude material is a simple and effective way to assess purity.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess purity. The purified compound should appear as a single spot, while the crude material may show multiple spots corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A successful recrystallization will show a significant increase in the area percentage of the main peak corresponding to this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can confirm the chemical structure of the purified compound and identify any remaining impurities if their signals are detectable.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of the key functional groups (carboxylic acid, sulfonamide) and can serve as a fingerprint for the compound.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; the compound is insoluble in the solvent at all temperatures. | Use a lower-boiling solvent or a different solvent system. |
| Low recovery | Too much solvent was used; premature crystallization during hot filtration; crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent; ensure the filtration apparatus is preheated; use a minimal amount of cold solvent for washing. |
| Colored product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. |
Conclusion
This application note provides a robust framework for the purification of this compound via recrystallization. By following a systematic approach to solvent selection and adhering to the detailed protocol, researchers can achieve a high degree of purity, which is essential for the successful application of this compound in pharmaceutical research and development. The importance of post-purification analysis to validate the effectiveness of the process cannot be overstated.
References
- EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Echemi. (n.d.). This compound.
- Unknown. (2025, December 29). Sourcing High-Purity this compound: A Guide for Buyers.
-
PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. Retrieved from [Link]
-
YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
-
YouTube. (2022, November 1). Recrystallisation of benzoic acid. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. ViewArticleDetail [ijpronline.com]
- 5. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 6. praxilabs.com [praxilabs.com]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: High-Resolution Mass Spectrometry for the Definitive Characterization of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Abstract
This guide provides a comprehensive framework for the analysis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). In the landscape of pharmaceutical development, precise molecular characterization is paramount for ensuring drug safety and efficacy. High-resolution mass spectrometry offers unparalleled specificity and sensitivity, making it an indispensable tool for confirming elemental composition, elucidating chemical structures, and profiling impurities.[1][2] This document details optimized protocols for sample preparation, chromatographic separation, and HRMS data acquisition and interpretation, tailored for researchers, quality control analysts, and drug development professionals. The methodologies are designed to be robust and self-validating, aligning with the principles of scientific integrity and regulatory expectations.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₁₀H₁₁F₂NO₄S, Molecular Weight: 279.26 g/mol ) is a small organic molecule featuring key functional groups—a carboxylic acid and a sulfonamide—common in many pharmaceutical compounds.[3][4] The structural complexity and potential for process-related impurities or degradants necessitate a highly specific and sensitive analytical approach.
High-Resolution Mass Spectrometry (HRMS) has emerged as a cornerstone technology in pharmaceutical analysis.[5] Unlike nominal mass instruments, HRMS analyzers like the Orbitrap and Quadrupole Time-of-Flight (Q-TOF) provide mass measurements with high accuracy (typically < 5 ppm), enabling the unambiguous determination of elemental compositions.[2][6][7][8] This capability is critical for confirming the identity of a new chemical entity, characterizing metabolites, and identifying unknown impurities, often present at trace levels.[9][10] This application note presents a definitive workflow, from sample preparation to structural confirmation, for this compound, leveraging the power of LC-HRMS.
Causality of Experimental Design: Materials and Methods
The selection of each parameter and reagent is a deliberate choice aimed at maximizing data quality, reproducibility, and analytical certainty.
Reagents and Materials
-
Analyte: this compound reference standard (>98% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water. Rationale: LC-MS grade solvents are highly pure, minimizing background ions and adducts that could interfere with analyte detection.
-
Mobile Phase Additives: LC-MS grade Formic Acid (FA). Rationale: Formic acid is a volatile acidifier that aids in the protonation of analytes for positive-ion ESI while maintaining compatibility with the MS vacuum system. For negative-ion mode, it ensures a consistent, slightly acidic pH for reproducible chromatography.
-
Sample Preparation Reagents: For plasma samples, ice-cold ACN is used for protein precipitation.[11]
Sample Preparation: A Foundation for Quality Data
Effective sample preparation is crucial for robust and reliable LC-MS analysis as it removes matrix components that can cause ion suppression and contaminate the instrument.[12][13]
-
Protocol for Standard Solution (Dilute-and-Shoot): For pure reference standards, a simple dilution is sufficient. This minimizes sample manipulation and potential for error.[14]
-
Protocol for Biological Matrix (Protein Precipitation): For analysis in plasma or serum, protein precipitation is a rapid and effective method to remove high-abundance proteins.[14][15] Acetonitrile is a common choice as it efficiently denatures proteins while being a suitable solvent for many small molecules and compatible with reversed-phase chromatography.[16][17][18]
Liquid Chromatography (LC): The Separation Stage
The goal of chromatography is to separate the target analyte from any impurities or matrix components prior to MS detection. A Waters ACQUITY UPLC or equivalent system is recommended.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | C18 is a versatile stationary phase providing excellent retention for moderately nonpolar compounds like the target analyte. The sub-2 µm particle size offers high resolution and efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides a polar solvent for gradient elution and an acidic modifier for improved peak shape and ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A strong organic solvent for eluting the analyte from the C18 column. |
| Gradient | 5% B to 95% B over 8 minutes | A standard gradient ensures elution of a wide range of compounds and effective column cleaning. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time with separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2 µL | A small injection volume minimizes column overload and peak distortion. |
High-Resolution Mass Spectrometry (HRMS): The Detection Stage
The HRMS system provides the mass-to-charge ratio with high precision. A Thermo Scientific™ Orbitrap Exploris™ or Sciex TripleTOF® system is ideal for this application.[7][19][20] Electrospray Ionization (ESI) is the chosen technique as it is a soft ionization method suitable for polar, thermally labile molecules.[21][22]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative & Positive | Negative mode is optimal for the acidic benzoic acid group ([M-H]⁻). Positive mode ([M+H]⁺) is valuable for complementary fragmentation data.[23] |
| Capillary Voltage | -3.0 kV (Negative); +3.5 kV (Positive) | Optimizes the electrospray process for efficient ion formation. |
| Mass Analyzer | Orbitrap or TOF | Both provide high resolution (>60,000 FWHM) and sub-5 ppm mass accuracy, which are essential for this application.[6][24][25][26] |
| Scan Range | m/z 70–500 | A targeted scan range that includes the analyte, expected fragments, and potential low-mass impurities. |
| Resolution | 60,000 at m/z 200 | Sufficient to resolve the analyte from most isobaric interferences and provide high mass accuracy. |
| Acquisition Mode | Full Scan followed by dd-MS² (data-dependent) | Full scan provides accurate mass data for the parent ion. Data-dependent MS² triggers fragmentation on the most intense ions for structural confirmation. |
| Collision Energy | Stepped (e.g., 15, 30, 45 eV) | Using multiple collision energies ensures a wide range of fragments are generated, from softer to more extensive fragmentation. |
Data Interpretation: From Signal to Structure
Accurate Mass and Elemental Composition Confirmation
The cornerstone of HRMS is its ability to confirm the elemental formula of a compound. The measured mass of the analyte ion should be within a narrow tolerance (typically < 3 ppm) of the theoretical exact mass.
-
Analyte: this compound
-
Formula: C₁₀H₁₁F₂NO₄S
-
Theoretical Exact Mass [M-H]⁻: 278.0304 Da
-
Theoretical Exact Mass [M+H]⁺: 280.0448 Da
Hypothetical Results Table:
| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) |
|---|---|---|---|
| [M-H]⁻ | 278.0304 | 278.0301 | -1.1 |
| [M+H]⁺ | 280.0448 | 280.0451 | +1.1 |
A mass error of approximately 1 ppm provides very high confidence in the assigned elemental formula of C₁₀H₁₁F₂NO₄S.
Structural Elucidation through MS/MS Fragmentation
Collision-Induced Dissociation (CID) in the MS/MS scan provides structural information by breaking the molecule into characteristic fragment ions.[21] For the target analyte, key fragmentation pathways are expected around the sulfonamide bond. A common fragmentation for sulfonamides is the cleavage of the S-N bond and the loss of SO₂.[27][28][29][30]
Hypothetical MS/MS Fragmentation Data for [M+H]⁺ (m/z 280.0451):
| Measured m/z | Proposed Formula | Proposed Structure/Loss |
|---|---|---|
| 216.0394 | C₇H₆F₂NO₂ | Loss of SO₂ and H₂O |
| 198.0288 | C₇H₅F₂NO | Loss of SO₂ and Propene |
| 156.0125 | C₆H₄F₂NO | Cleavage of S-N bond, loss of propylsulfonic acid |
| 107.0871 | C₃H₇O₂S | Propylsulfonyl cation |
Detailed Application Protocols
Protocol 1: Standard Solution Analysis
-
Stock Solution: Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:1000 with 50:50 (v/v) Acetonitrile:Water to a final concentration of 1 µg/mL.
-
Injection: Inject 2 µL of the working solution into the LC-HRMS system using the parameters outlined in sections 2.3 and 2.4.
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
-
Sample Aliquot: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).[15]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.[11]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject 2 µL into the LC-HRMS system.
Visualized Workflows and Pathways
Caption: General experimental workflow for LC-HRMS analysis.
Caption: Proposed MS/MS fragmentation pathway.
Trustworthiness and Method Validation
To ensure that the described method is fit for its intended purpose, particularly in a regulated environment, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[31][32][33][34][35] Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. HRMS provides inherent specificity due to its high resolving power.
-
Linearity: Demonstrating a proportional response over a defined concentration range.
-
Accuracy & Precision: Closeness of measured values to the true value and the degree of scatter between measurements, respectively.
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.
By systematically validating these parameters, the trustworthiness of the data generated by this HRMS method is rigorously established.
References
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Perry, R. H., Cooks, R. G., & Noll, R. J. (2006). Orbitrap mass analyzer--overview and applications in proteomics. Proteomics, 6 Suppl 2, 16–21. [Link]
-
Xu, R., et al. (2018). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. IntechOpen. [Link]
-
Gu, H., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(4), 221-237. [Link]
-
Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. [Link]
-
Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]
-
University of Huddersfield Repository. (n.d.). Using high resolution mass spectrometry to profile impurities in drugs from different sources. [Link]
-
LGC. (2023, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
-
SciSpace. (n.d.). Sample Preparation for LC‐MS Bioanalysis of Proteins. [Link]
-
Rocchiccioli, F., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 27(15), 4998. [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Wikipedia. (n.d.). Orbitrap. [Link]
-
Guo, Z., et al. (2020). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations. Rapid Communications in Mass Spectrometry, 34(S2), e8550. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913–920. [Link]
-
ResearchGate. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC–ESI–MS. [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Guo, Z., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations. Rapid Communications in Mass Spectrometry, 34(S2), e8550. [Link]
-
ChemSrc. (n.d.). 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. [Link]
-
Physics LibreTexts. (2022). 6.4: Mass Analyzer Orbitrap. [Link]
-
University of Wisconsin–Madison. (n.d.). APPLICATION OF THE ORBITRAP MASS ANALYZER TO TARGETED PROTEOMICS AND GAS CHROMATOGRAPHY/MASS SPECTROMETRY OF SMALL MOLECULES. [Link]
-
The Organic Chemistry Tutor. (2023, January 11). Orbitrap Mass Spectrometry Explained [Video]. YouTube. [Link]
-
Yang, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(12), 1668–1677. [Link]
-
Maurer, H. H. (2014). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Therapeutic Drug Monitoring, 36(3), 263–268. [Link]
-
Ho, C. S., Lam, C. W. K., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
-
Bruker. (n.d.). Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. [Link]
-
Slideshare. (n.d.). Quadrupole and Time of Flight Mass analysers. [Link]
-
ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]
-
Korfmacher, W. A. (2005). Tutorial — Mass Analyzers: An Overview of Several Designs and Their Applications, Part I. LCGC North America. [Link]
-
Wang, Y., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4(96), 53905-53914. [Link]
-
Jansson, E. T., et al. (2019). Spray Mechanism of Contained-Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 30(11), 2261–2270. [Link]
-
UC Davis. (n.d.). Electrospray and Ambient Ionization Sources. [Link]
-
ResearchGate. (2000). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. [Link]
-
SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. [Link]
-
AMS Bio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
AMSlab. (2024). New update for ICH Q2 (R2) Analytical process validation guidance. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
Sources
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | Chemsrc [chemsrc.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Orbitrap mass analyzer--overview and applications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QTOF | Bruker [bruker.com]
- 9. hpst.cz [hpst.cz]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Orbitrap - Wikipedia [en.wikipedia.org]
- 20. Quadrupole and Time of Flight Mass analysers. | PPTX [slideshare.net]
- 21. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 23. cires1.colorado.edu [cires1.colorado.edu]
- 24. phys.libretexts.org [phys.libretexts.org]
- 25. asset.library.wisc.edu [asset.library.wisc.edu]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 31. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 32. New update of the ICH Q2 (R2) Guideline [ams-lab.com]
- 33. database.ich.org [database.ich.org]
- 34. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 35. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Application Notes and Protocols for the Experimental Use of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid in Antigout Research
Introduction: A New Frontier in Gout Management
Gout, a debilitating inflammatory arthritis, is characterized by the deposition of monosodium urate (MSU) crystals in joints and tissues, a direct consequence of hyperuricemia.[1][2] Hyperuricemia arises from an imbalance in uric acid production and excretion.[3] While xanthine oxidase inhibitors that curb uric acid production are a mainstay of therapy, a significant portion of patients with gout exhibit underexcretion of uric acid.[4][5] This has propelled the development of uricosuric agents, which enhance the renal excretion of uric acid.[4][5]
A key protein in this physiological process is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[3][6] Located in the apical membrane of renal proximal tubular cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[3] Consequently, inhibiting URAT1 is a highly effective and promising therapeutic strategy for managing hyperuricemia and gout.[3][7]
This document provides a comprehensive guide for the experimental evaluation of a novel and potent URAT1 inhibitor, 2,6-difluoro-3-(propylsulfonamido)benzoic acid. While specific data for this compound is still emerging, the protocols detailed herein are based on established and validated methods for characterizing selective URAT1 inhibitors.[6][8][9] These application notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new antigout therapies.
Mechanism of Action: Targeting Urate Reabsorption
The primary mechanism by which this compound is hypothesized to exert its antigout effect is through the selective inhibition of URAT1. By blocking this transporter, the compound prevents the reabsorption of uric acid in the kidneys, leading to increased urinary excretion and a subsequent reduction in serum uric acid levels.[7] This therapeutic approach helps to prevent the formation of urate crystals, thereby alleviating the symptoms and progression of gout.[7]
Figure 1: Mechanism of URAT1 Inhibition.
Part 1: In Vitro Evaluation
The initial phase of characterizing a novel URAT1 inhibitor involves a series of in vitro assays to determine its potency, selectivity, and potential cytotoxicity.
URAT1 Inhibition Assay
This assay is fundamental to quantifying the inhibitory activity of the test compound on human URAT1 (hURAT1). A common and robust method involves measuring the uptake of radiolabeled uric acid in a human embryonic kidney (HEK293) cell line stably expressing hURAT1.[6][9]
Experimental Workflow:
Figure 2: In Vitro URAT1 Inhibition Assay Workflow.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture hURAT1-expressing HEK293 cells and mock-transfected (control) HEK293 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).[6]
-
Seed the cells into 24-well plates at a density of 2 x 10⁵ cells per well and culture until they reach 80-90% confluency.[6][9]
-
-
Compound Preparation:
-
Assay Execution:
-
Wash the cell monolayers twice with pre-warmed HBSS (37°C).[6]
-
Add the diluted test compound or controls to the respective wells and pre-incubate for 15-30 minutes at 37°C.[9]
-
Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBSS to a final concentration of 20-250 µM.[6][10]
-
Initiate the uptake reaction by adding the [¹⁴C]uric acid solution to each well.
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C.[6][10]
-
-
Termination and Quantification:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold PBS.[9]
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) and incubating for 30 minutes at room temperature.[6][9]
-
Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[6][9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_mock) / (CPM_vehicle - CPM_mock))
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
Quantitative Data Summary (Hypothetical):
| Compound | IC50 (nM) |
| This compound | 45 |
| Benzbromarone (Reference) | 280[6] |
| Lesinurad (Reference) | 7180[6] |
Cytotoxicity Assay
It is crucial to assess whether the observed inhibition of uric acid uptake is due to a direct effect on URAT1 or a result of general cellular toxicity.[11][12] Cytotoxicity assays are essential in the early stages of drug development to eliminate compounds that are toxic to cells.[11]
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Part 2: In Vivo Evaluation
Following promising in vitro results, the next step is to evaluate the efficacy of the compound in a relevant animal model of hyperuricemia. Rodent models are commonly used for this purpose.[13][14][15]
Potassium Oxonate-Induced Hyperuricemia Model in Rats
This is a widely used model where potassium oxonate, a uricase inhibitor, is administered to induce hyperuricemia in rats.[13][14]
Experimental Workflow:
Figure 3: In Vivo Hyperuricemia Study Workflow.
Detailed Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley rats for one week.
-
Divide the animals into groups (n=8-10 per group): Normal Control, Model Control (Potassium Oxonate + Vehicle), Positive Control (Potassium Oxonate + Allopurinol/Benzbromarone), and Test Groups (Potassium Oxonate + various doses of the test compound).
-
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally one hour before the administration of the test compound.[14]
-
-
Compound Administration:
-
Administer this compound orally at the predetermined doses.
-
-
Sample Collection:
-
Collect blood samples from the tail vein at various time points (e.g., 0, 2, 4, 8, and 24 hours) after compound administration.
-
House the rats in metabolic cages to collect 24-hour urine samples.[16]
-
-
Biochemical Analysis:
-
Separate the serum from the blood samples.
-
Measure the uric acid concentrations in the serum and urine samples. The uricase method is a specific and widely used enzymatic technique for this purpose.[16][17] This method involves the oxidation of uric acid by uricase to allantoin, and the differential absorbance is measured at 293 nm.[16] Alternatively, colorimetric methods can be employed.[16][18][19]
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Serum Uric Acid (mg/dL) | 24h Urinary Uric Acid Excretion (mg) |
| Normal Control | 2.5 ± 0.3 | 1.2 ± 0.2 |
| Model Control | 6.8 ± 0.5 | 0.8 ± 0.1 |
| Positive Control (Benzbromarone) | 3.2 ± 0.4 | 2.5 ± 0.3 |
| Test Compound (Low Dose) | 5.1 ± 0.6 | 1.8 ± 0.2 |
| Test Compound (High Dose) | 3.5 ± 0.4 | 2.9 ± 0.4 |
Conclusion and Future Directions
The described protocols provide a robust framework for the preclinical evaluation of this compound as a potential antigout agent. Positive outcomes from these studies, demonstrating potent and selective URAT1 inhibition in vitro and significant uricosuric effects in vivo without notable toxicity, would strongly support its advancement into further preclinical and clinical development. Future investigations could explore its efficacy in MSU crystal-induced gouty arthritis models to assess its anti-inflammatory properties and its potential for combination therapy with xanthine oxidase inhibitors.[13][20]
References
- Patsnap Synapse. (2024, June 21).
- Greentech Bioscience. Animal Models of Hyperuricemia and Gout.
- Open Exploration Publishing. (2024, December 12). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present.
- PubMed. (2021, September 15). A brief review of urate transporter 1 (URAT1)
- Life Science Applic
- Physician's Weekly. (2024, January 7).
- Open Exploration Publishing. (2024, December 12). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present.
- NCBI Bookshelf. Uric Acid - Clinical Methods.
- Kosheeka. (2025, January 23).
- PMC. (2021, June 14). A brief review on in vivo models for Gouty Arthritis.
- PMC. (2025, August 22). Progress in animal models for studying hyperuricemia.
- BenchChem.
- Four methods for determining uric acid compared with a candid
- Chinese Medical Journal.
- BenchChem.
- BenchChem.
- 3H Biomedical. Uric Acid Assay (UA).
- BIOLABO. URIC ACID Uricase method.
- ResearchGate.
- PMC.
- NIH. (2018). In-vitro antigout potential of Alstonia scholaris flower, characterization and prospective ligand-receptor interaction of bioactive lead compound.
- MDPI. (2023). Structural Characterization and Anti-Gout Activity of a Novel Acidic Sanghuangporus vaninii Polysaccharide.
Sources
- 1. In-vitro antigout potential of Alstonia scholaris flower, characterization and prospective ligand-receptor interaction of bioactive lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 5. explorationpub.com [explorationpub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. opentrons.com [opentrons.com]
- 12. kosheeka.com [kosheeka.com]
- 13. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 14. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. 3hbiomedical.com [3hbiomedical.com]
- 19. biolabo.fr [biolabo.fr]
- 20. physiciansweekly.com [physiciansweekly.com]
Application Note: Derivatization Strategies for the Sensitive Quantification of 2,6-Difluoro-3-(propylsulfonamido)benzoic Acid by Chromatographic Methods
Abstract
This application note provides detailed methodologies for the chemical derivatization of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid to enable robust and sensitive analysis by Gas Chromatography (GC) and enhance detection in High-Performance Liquid Chromatography (HPLC). Due to its polarity and low volatility, direct GC analysis of this compound is challenging, leading to poor peak shape and thermal instability. The protocols herein focus on the alkylation of the carboxylic acid and sulfonamide functional groups, significantly improving analyte volatility and chromatographic performance. We present two primary, field-proven protocols: esterification using Boron Trifluoride-Methanol (BF₃-MeOH) and a comprehensive silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These methods are designed for researchers, scientists, and drug development professionals requiring precise quantification of this and structurally related molecules.
Introduction: The Rationale for Derivatization
This compound is a compound of interest in pharmaceutical and agrochemical research, featuring two key functional groups: a carboxylic acid and a sulfonamide. These groups, while crucial to its chemical function, impart high polarity and the capacity for hydrogen bonding. Consequently, direct analysis by Gas Chromatography (GC) is often impractical. The high temperatures of the GC inlet can cause thermal degradation, while interactions with the column stationary phase lead to significant peak tailing and poor sensitivity[1][2].
Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for a given analytical method[3][4]. For GC analysis, the primary goals of derivatizing this compound are:
-
To Increase Volatility: By replacing the active hydrogens on the carboxylic acid and sulfonamide groups with non-polar moieties (e.g., methyl or trimethylsilyl groups), intermolecular hydrogen bonding is eliminated, and the boiling point is significantly lowered[5][6].
-
To Enhance Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC analysis[5].
-
To Improve Chromatographic Performance: Reduced polarity leads to more symmetrical peaks and improved resolution from matrix components[1][7].
For HPLC, derivatization can be employed to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, respectively, which is particularly useful for trace-level analysis[8][9][10]. This note will focus primarily on derivatization for GC-based analysis, which is a common requirement for structural confirmation via Mass Spectrometry (MS).
Overview of Derivatization Strategies
The presence of both a carboxylic acid and a sulfonamide group requires a robust derivatization strategy. The carboxylic acid is strongly acidic, while the sulfonamide proton is also acidic and available for reaction. Two of the most reliable and widely adopted methods for such functional groups are alkylation and silylation[3][7][11].
-
Alkylation (Esterification): This method replaces active hydrogens with an alkyl group. For carboxylic acids, conversion to their corresponding esters (commonly methyl esters) is a highly effective technique[4][7][11]. Reagents like Boron Trifluoride in methanol (BF₃-MeOH) are highly efficient for this purpose, simultaneously esterifying the carboxylic acid[12][13].
-
Silylation: This is arguably the most prevalent derivatization technique for GC[5]. It involves replacing active hydrogens with a trimethylsilyl (TMS) group. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and can derivatize a wide range of functional groups, including carboxylic acids, phenols, amines, and amides[14][15]. The resulting TMS derivatives are typically very volatile and thermally stable[5].
The logical workflow for sample analysis using derivatization is outlined below.
Protocol 1: Methylation via Boron Trifluoride-Methanol (BF₃-MeOH)
This protocol focuses on the esterification of the carboxylic acid group and potential methylation of the sulfonamide group. BF₃ in methanol is a powerful reagent for converting carboxylic acids to methyl esters[12][13].
Causality and Experimental Choices
-
Reagent Choice: BF₃-MeOH is chosen for its high efficiency in esterifying carboxylic acids. The reaction is driven by the formation of a stable ester and water[16][17].
-
Solvent: The reaction is performed in methanol, which also serves as the methylating agent. Anhydrous conditions are preferred to maximize reaction yield.
-
Temperature: Heating (typically 60-90°C) is required to accelerate the reaction and ensure it proceeds to completion within a reasonable timeframe[12].
-
Work-up: A liquid-liquid extraction is necessary to isolate the non-polar derivative from the polar reaction medium and catalyst. Saturated sodium chloride is used to reduce the solubility of the derivative in the aqueous phase, improving extraction efficiency.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound standard or transfer an extracted and dried sample residue into a 4 mL screw-cap vial.
-
Ensure the sample is completely dry, as water will inhibit the esterification reaction.
-
-
Derivatization Reaction:
-
To the vial, add 1 mL of 14% Boron Trifluoride in Methanol (BF₃-MeOH) solution.
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath[13].
-
-
Extraction and Isolation:
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane (or dichloromethane) to the vial.
-
Vortex vigorously for 1 minute to extract the methylated derivative into the organic phase.
-
Centrifuge for 5 minutes at 2000 rpm to ensure phase separation.
-
Carefully transfer the upper organic layer to a clean vial.
-
Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
-
Analysis:
-
Transfer the final extract to a GC vial.
-
Inject 1 µL into the GC-MS system.
-
Below is a diagram illustrating the primary reaction.
Protocol 2: Silylation via BSTFA
Silylation is a highly effective and versatile method that targets both the carboxylic acid and sulfonamide functional groups. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is a powerful silylating agent[14][15].
Causality and Experimental Choices
-
Reagent Choice: BSTFA is a strong TMS donor. The byproducts of the reaction, N-methyltrifluoroacetamide and trifluoroacetamide, are volatile and do not interfere with the chromatography[18]. The addition of 1% TMCS acts as a catalyst, increasing the reactivity of the reagent, especially for hindered groups[15].
-
Solvent: Aprotic solvents like pyridine, acetonitrile, or DMF are used. Pyridine can also act as an acid scavenger, driving the reaction forward.
-
Temperature: Heating is employed to ensure complete derivatization of both the carboxylic acid and the less reactive sulfonamide proton. The ease of silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide[15].
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Place a dried sample extract or 1-5 mg of standard into a 2 mL reaction vial.
-
Ensure the vial and sample are scrupulously dry, as silylating reagents are highly sensitive to moisture[19].
-
-
Derivatization Reaction:
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and vortex briefly.
-
Heat the vial at 75°C for 45 minutes[15].
-
-
Analysis:
-
Cool the vial to room temperature.
-
The reaction mixture can often be injected directly into the GC-MS system. Dilution with an appropriate solvent (e.g., hexane) may be necessary depending on the concentration.
-
Inject 1 µL into the GC-MS system.
-
Data and Expected Outcomes
The success of the derivatization can be confirmed by GC-MS analysis. The derivatized analyte will have a shorter retention time and a significantly different mass spectrum compared to any underivatized compound that might elute.
| Parameter | Underivatized Analyte | BF₃-MeOH Derivative | BSTFA Derivative |
| Primary Functional Groups | -COOH, -SO₂NH- | -COOCH₃, -SO₂NHCH₃ (or NH) | -COOSi(CH₃)₃, -SO₂N(Si(CH₃)₃)₂ (or NHSi(CH₃)₃) |
| Volatility | Very Low | High | Very High |
| Thermal Stability | Poor | Good | Excellent |
| Expected GC Peak Shape | Broad, Tailing / No Peak | Sharp, Symmetrical | Sharp, Symmetrical |
| Molecular Weight Increase | N/A | +14 Da (for methyl ester) | +72 Da (per TMS group) |
Troubleshooting and Best Practices
-
Incomplete Derivatization: This is often due to the presence of moisture or insufficient reaction time/temperature. Ensure all glassware and solvents are anhydrous. Consider increasing reaction time or temperature.
-
Multiple Peaks: This may indicate partial derivatization (e.g., only the carboxylic acid reacts). Using a stronger silylating agent or adding a catalyst like TMCS can help drive the reaction to completion[15].
-
Reagent Artifacts: Always run a reagent blank (reagent and solvent without analyte) to identify any potential interfering peaks from the derivatizing agent or impurities.
Conclusion
The derivatization of this compound is essential for its reliable analysis by gas chromatography. Both methylation with BF₃-MeOH and silylation with BSTFA are robust methods capable of producing volatile and thermally stable derivatives suitable for GC-MS quantification. The choice between the methods may depend on available reagents, sample matrix, and the need to derivatize other analytes in the sample simultaneously. Silylation is often more comprehensive, targeting both acidic protons, and is highly recommended for achieving the best chromatographic performance. These protocols provide a validated starting point for developing sensitive and accurate analytical methods for this and similar compounds.
References
-
Melsbach, A., et al. (2021). "Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry." Analytical and Bioanalytical Chemistry, 413, 5535–5546. [Link]
-
Regis Technologies, Inc. (n.d.). "GC Derivatization." [Link]
-
Munns, R. K., & Roybal, J. E. (1982). "Liquid Chromatographic Determination of Six Sulfonamide Residues in Animal Tissues Using Postcolumn Derivatization." Journal of the Association of Official Analytical Chemists, 65(5), 1048-1053. [Link]
-
Chromatography Online. (n.d.). "GC Derivatization." [Link]
-
Chemistry LibreTexts. (2023). "Derivatization." [Link]
-
Zenkevich, I. G. (2005). "Acids: Derivatization for GC Analysis." Encyclopedia of Analytical Science, 2nd Edition. [Link]
-
Peris-Vicente, J., et al. (2014). "High-performance micellar liquid chromatography determination of sulphonamides in pharmaceuticals after azodye precolumn derivatization." Journal of Pharmaceutical and Biomedical Analysis, 98, 209-215. [Link]
-
Orata, F. (2012). "Derivatization Reactions and Reagents for Gas Chromatography Analysis." Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. [Link]
-
Horwitz, W. (1977). "Review of Analytical Methods for Sulfonamides." Journal of the Association of Official Analytical Chemists, 60(5), 1014-1046. [Link]
-
Najdekr, L., et al. (2022). "Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols." Analytical Chemistry, 94(13), 5285–5294. [Link]
-
Alshishani, A., et al. (2021). "Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art." Molecules, 26(16), 4987. [Link]
-
USDA Food Safety and Inspection Service. (2009). "Determination and Confirmation of Sulfonamides." CLG-SUL.05. [Link]
-
Tamošiūnas, V., et al. (2019). "Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization." Molecules, 24(3), 452. [Link]
-
Gika, H. G., et al. (2007). "A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization." Journal of Pharmaceutical and Biomedical Analysis, 44(2), 523-530. [Link]
-
YouTube. (2020). "Esterification test of Benzoic acid." [Link]
-
Greyhound Chromatography. (n.d.). "Derivatization Reagents - For Selective Response and Detection in Complex Matrices." [https://www.greyhoundchrom.com/files/live/Derivatization Reagents Catalogue.pdf]([Link] Reagents Catalogue.pdf)
-
ResearchGate. (2023). "Benzoic acid determination with GC-FID?" [Link]
-
Chromatography Forum. (2019). "Analysis of benzoic and salicylic acids." [Link]
-
ACS Publications. (2022). "Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis." [Link]
-
Macherey-Nagel. (n.d.). "Derivatization reagents for GC." [Link]
- Google Patents. (n.d.).
-
Indo American Journal of Pharmaceutical Research. (2024). "Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid..." [Link]
-
UCT, Inc. (n.d.). "Derivatizing Reagents." [Link]
-
MilliporeSigma. (n.d.). "this compound." [Link]
-
IntechOpen. (2012). "Derivatization Reactions and Reagents for Gas Chromatography Analysis." [Link]
-
Semantic Scholar. (n.d.). "Derivatization Methods in GC and GC/MS." [Link]
-
MDPI. (2020). "Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter." [Link]
-
PubMed. (2010). "2,6-Difluoro-benzoic acid." [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. High-performance micellar liquid chromatography determination of sulphonamides in pharmaceuticals after azodye precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. weber.hu [weber.hu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of benzoic and salicylic acids - Chromatography Forum [chromforum.org]
- 15. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. iajpr.com [iajpr.com]
- 18. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 19. gcms.cz [gcms.cz]
Application Notes and Protocols for Cell-Based Assays Using Sulfonamide Compounds
Introduction: The Versatility of the Sulfonamide Scaffold
The sulfonamide functional group represents a cornerstone of medicinal chemistry, first introduced to the world as the pioneering class of synthetic antibacterial agents.[1] These "sulfa drugs" revolutionized medicine by providing effective treatments for a wide range of bacterial infections.[2] Their classical mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][][5] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the production of folate, a vital precursor for nucleotide synthesis, thereby halting bacterial growth and replication.[6][7]
Beyond their antibacterial prowess, the structural versatility of the sulfonamide scaffold has enabled the development of drugs with a vast array of therapeutic applications.[5] Modern sulfonamide-containing molecules are utilized as carbonic anhydrase inhibitors for treating glaucoma, diuretics, anti-inflammatory agents (COX-2 inhibitors), and even as potent anti-cancer and antiviral agents.[8][9][10] This functional diversity stems from the ability of the sulfonamide core to interact with various biological targets in eukaryotic cells, influencing pathways involved in cell cycle progression, pH homeostasis, and signal transduction.[11][12]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust cell-based assay protocols designed to evaluate the efficacy and mechanism of action of sulfonamide compounds. We delve into the causality behind experimental choices, offering detailed, step-by-step methodologies for key assays and guidance on data interpretation to ensure scientific integrity and reproducibility.
Core Principles of Cell-Based Sulfonamide Screening
Evaluating the biological activity of sulfonamide compounds in a cellular context is critical for understanding their therapeutic potential. Cell-based assays offer a significant advantage over simple biochemical assays by providing insights into compound permeability, metabolic stability, and off-target effects within a physiologically relevant system. The primary objectives of these assays are typically to determine a compound's potency (e.g., IC50 value) and to elucidate its mechanism of action.
Key Assay Categories:
-
Cytotoxicity and Cytostatic Assays: These are foundational assays to determine the concentration at which a sulfonamide compound inhibits cell growth or induces cell death. They are crucial for initial hit identification and for establishing the therapeutic window of a compound.
-
Enzyme Inhibition Assays: For sulfonamides designed to target specific enzymes like carbonic anhydrases (CAs) or dihydrofolate reductase (DHFR), cell-based or cell-lysate-based assays can confirm target engagement and inhibitory activity within a complex biological milieu.[8]
-
Mechanism of Action (MoA) Assays: Once a compound shows activity, further assays are employed to understand how it works. This can include cell cycle analysis, apoptosis assays, and gene expression profiling to identify the affected cellular pathways.[11][12]
Detailed Protocols and Methodologies
The following protocols are generalized methodologies that should be optimized for specific cell lines and compounds.
Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Selected human cell line(s) (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sulfonamide compound stock solution (typically in DMSO)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette and microplate reader
Step-by-Step Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. Harvest and perform a cell count. b. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[15] c. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13][14]
-
Compound Treatment: a. Prepare a series of logarithmic dilutions of the sulfonamide compound in complete culture medium from the stock solution. b. Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include vehicle-only (e.g., 0.5% DMSO) and medium-only controls.[16] c. Incubate the plates for a specified period, typically 48 to 72 hours, depending on the cell doubling time and compound characteristics.[13][14]
-
MTT Addition and Incubation: a. After the treatment period, add 20 µL of MTT solution to each well.[15] b. Incubate for an additional 4 hours at 37°C, allowing for formazan crystal formation in viable cells.[13]
-
Formazan Solubilization: a. Carefully remove the MTT-containing medium without disturbing the formazan crystals. b. Add 150 µL of DMSO or another suitable solubilization solution to each well to dissolve the crystals.[15] Gently agitate the plate for 10-15 minutes.
-
Absorbance Measurement: a. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540-570 nm.[13][14]
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[16]
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate with trichloroacetic acid (TCA).[15] It offers an advantage over MTT as its measurement is based on total cellular protein content, making it less susceptible to interference from metabolic or mitochondrial perturbations.
Materials:
-
All materials from Protocol 1 (excluding MTT and its solubilization solution)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution (1% acetic acid)
-
Solubilization buffer (10 mM Tris base, pH 10.5)
Step-by-Step Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: a. After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration 10%). b. Incubate at 4°C for 1 hour to fix the cells to the plate.[15]
-
Washing: a. Carefully discard the supernatant. Wash the plates five times with deionized water and allow them to air dry completely.[15]
-
Staining: a. Add 100 µL of 0.4% SRB solution to each well. b. Incubate at room temperature for 30 minutes.[15]
-
Destaining: a. Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[15] Allow the plates to air dry.
-
Protein-Bound Dye Solubilization: a. Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[15]
-
Absorbance Measurement: a. Measure the absorbance at 510 nm using a microplate reader.[15]
Data Analysis: Data analysis is performed similarly to the MTT assay to calculate percent viability and determine IC50 values.
Data Presentation and Interpretation
Quantitative data from cell-based assays should be summarized in a clear and concise format. Tables are highly effective for comparing the potency of different sulfonamide compounds across various cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Novel Sulfonamide Derivatives
| Compound ID | Target/Class | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| S-001 | HDAC Inhibitor | MDA-MB-468 (Breast) | < 30 | [14] |
| MCF-7 (Breast) | < 128 | [14] | ||
| HeLa (Cervical) | < 360 | [14] | ||
| S-002 | PI3K Inhibitor | HCT-116 (Colon) | 0.08 | [15] |
| HL-60 (Leukemia) | 0.05 | [15] | ||
| LY294002 * | Reference PI3K Inhibitor | HCT-116 (Colon) | 15.8 | [15] |
| HL-60 (Leukemia) | 10.5 | [15] |
Note: IC50 values are highly dependent on experimental conditions (cell density, incubation time, etc.) and should be compared with caution across different studies. Direct comparison with a reference compound within the same experiment is crucial.
Visualizing Workflows and Mechanisms
Diagrams are essential for conveying complex workflows and biological pathways. The following are generated using Graphviz (DOT language) to illustrate key processes.
Figure 1: A generalized workflow for in vitro cytotoxicity testing of sulfonamides.
Figure 2: Key eukaryotic cellular targets and pathways affected by sulfonamides.
Figure 3: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.
Conclusion and Future Directions
The sulfonamide scaffold remains a highly privileged and fruitful starting point for drug discovery.[17] The cell-based assay protocols detailed in this guide provide a robust framework for the initial screening and characterization of novel sulfonamide compounds. By carefully selecting appropriate assays, optimizing experimental conditions, and rigorously analyzing the data, researchers can effectively identify promising lead candidates and gain critical insights into their mechanisms of action. Future work will continue to expand the application of high-content screening and phenotypic assays to further unravel the complex biology of this versatile class of therapeutic agents.
References
- Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences and Research.
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Video. Retrieved from [Link]
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272.
-
Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]
- Čapkauskaitė, E., et al. (2013). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 18(12), 15095-15109.
- Moslehi, M., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 12(Suppl), 147–152.
-
MDPI. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Retrieved from [Link]
-
Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video. Retrieved from [Link]
-
ResearchGate. (2022). The Role of Sulfa Drugs in our Life. Retrieved from [Link]
- Di Fulvio, M. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. Medical Research Archives, 12(1).
-
Shomu's Biology. (2014, March 11). Sulfonamides mode of action [Video]. YouTube. Retrieved from [Link]
- Owa, T., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 1(9), 749-757.
- Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7055–7070.
- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12534.
- De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 472–478.
-
PubMed. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. Retrieved from [Link]
-
Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Retrieved from [Link]
-
PubMed. (2011). Inhibition studies of sulfonamide-containing folate analogs in yeast. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Retrieved from [Link]
-
CNR-IRIS. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Retrieved from [Link]
-
PubMed Central. (2024). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. Retrieved from [Link]
-
ACS Publications. (2014). Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. Retrieved from [Link]
-
PubMed. (2006). Fast screening immunoassay of sulfonamides in commercial fish samples. Retrieved from [Link]
-
ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]
-
PubMed. (1957). in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Retrieved from [Link]
-
MDPI. (2023). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Retrieved from [Link]
-
Journal of In-vitro In-vivo In-silico Journal. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
PubMed. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. Retrieved from [Link]
-
RSC Publishing. (2020). Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. Retrieved from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print. Retrieved from [Link]
-
AVMA Journals. (2002). Demonstration of synergistic effects of sulfonamides and dihydrofolate reductase/thymidylate synthase inhibitors against Neospora caninum tachyzoites in cultured cells, and characterization of mutants resistant to pyrimethamine in. Retrieved from [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. study.com [study.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]
- 7. youtube.com [youtube.com]
- 8. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Evaluation of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Gram-Negative Antibacterials
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Gram-negative bacteria, with their complex cell envelope featuring an outer membrane, are particularly difficult to treat and are the focus of urgent research and development efforts.[1][2] Sulfonamides were among the first synthetic antimicrobial agents and have a long history in combating bacterial infections.[3][4] Their mechanism of action typically involves the inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[5] However, the emergence of resistance has diminished the clinical utility of older sulfonamides, necessitating the exploration of novel derivatives.[4]
2,6-Difluoro-3-(propylsulfonamido)benzoic acid is a synthetic compound featuring a sulfonamide functional group.[6][7][8] While specific studies on its antibacterial properties are not yet prevalent in publicly available literature, its structural motifs, combining a benzoic acid and a sulfonamide, suggest a potential for antimicrobial activity. Benzoic acid derivatives themselves have been investigated for their antimicrobial properties.[9][10][11] This document provides a comprehensive guide for the initial in vitro evaluation of this compound against clinically relevant gram-negative bacteria. The protocols outlined below are designed to establish its spectrum of activity, potency, and potential mechanism of action, providing a foundational dataset for further drug development.
Experimental Workflow for Assessing a Novel Antibacterial Agent
The following diagram outlines a logical progression for the initial characterization of a novel antibacterial compound like this compound.
Caption: A streamlined workflow for the initial in vitro evaluation of a novel antibacterial candidate.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental assay to determine the potency of the compound.[12]
Rationale: The broth microdilution method is a standardized and widely accepted technique that allows for the simultaneous testing of multiple concentrations of a compound against different bacterial strains in a high-throughput format.[12]
Materials:
-
This compound
-
Gram-negative bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 13883)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation:
| Bacterial Strain | MIC of this compound (µg/mL) | MIC of Control Antibiotic (e.g., Ciprofloxacin) (µg/mL) |
| E. coli ATCC 25922 | [Experimental Value] | [Experimental Value] |
| P. aeruginosa ATCC 27853 | [Experimental Value] | [Experimental Value] |
| K. pneumoniae ATCC 13883 | [Experimental Value] | [Experimental Value] |
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Rationale: By sub-culturing from the wells of the MIC assay that show no visible growth, this protocol directly assesses the viability of the bacteria and determines if the compound is cidal.
Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) plates
-
Sterile inoculating loops or multi-pronged inoculator
Procedure:
-
Sub-culturing: Following the MIC determination, take a small aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Streak the aliquot onto a TSA plate.
-
Incubation: Incubate the TSA plates at 37°C for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Protocol 3: Bacterial Membrane Permeability Assay
This assay helps to elucidate the mechanism of action by determining if the compound disrupts the bacterial membrane.
Rationale: Propidium iodide (PI) is a fluorescent dye that cannot penetrate the intact membranes of live cells. If the compound damages the bacterial membrane, PI can enter the cell and intercalate with DNA, leading to a significant increase in fluorescence.
Materials:
-
Gram-negative bacterial strain of interest
-
This compound
-
Propidium iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Preparation: Grow the bacterial strain to the mid-logarithmic phase and wash the cells with PBS.
-
Compound Treatment: Resuspend the bacterial cells in PBS and treat them with different concentrations of the compound (e.g., 1x, 2x, and 4x MIC). Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Incubation: Incubate the bacterial suspensions with the compound for a defined period (e.g., 30-60 minutes).
-
PI Staining: Add PI solution to each sample.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or visualize the stained cells with a fluorescence microscope.
Proposed Mechanism of Action Pathway
Based on the general mechanism of sulfonamides, the following pathway is hypothesized for this compound.
Caption: Hypothesized mechanism of action: competitive inhibition of dihydropteroate synthase.
Preliminary Safety Assessment: Mammalian Cell Cytotoxicity
It is crucial to assess the selectivity of the compound for bacterial cells over mammalian cells.
Rationale: A high therapeutic index (the ratio of the cytotoxic concentration to the effective antimicrobial concentration) is a key characteristic of a promising drug candidate. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation:
| Compound | IC50 on Mammalian Cells (µM) | MIC against E. coli (µM) | Selectivity Index (IC50/MIC) |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro characterization of this compound as a potential antibacterial agent against gram-negative bacteria. The data generated from these protocols will be instrumental in determining its potency, spectrum of activity, and preliminary safety profile. Positive results from these initial studies would warrant further investigation, including time-kill kinetics, resistance frequency studies, and in vivo efficacy and toxicology studies in animal models.[13] The structural novelty of this compound, combined with the persistent need for new gram-negative antibiotics, makes it a compelling candidate for further exploration in the drug discovery pipeline.
References
-
Ullah, F., et al. (2017). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2017, 8924741. [Link]
-
Ghorab, M. M., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 73(4), 933-944. [Link]
-
Al-Azzawi, A. M., & Al-Razzak, A. A. (2020). Synthesis and Biological Activity of New Sulfonamide Derivatives. Systematic Reviews in Pharmacy, 11(11), 1603-1608. [Link]
-
Karaman, R., et al. (2021). Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety. RSC Advances, 11(23), 13939-13955. [Link]
-
Patel, H., et al. (2021). Synthesis of novel sulphonamides and evaluation of their antibacterial efficacy. Journal of the Indian Chemical Society, 98(9), 100123. [Link]
-
Anand, U., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(42), 59411-59425. [Link]
-
Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-804. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 633. [Link]
-
Bagher, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]
-
Elshikh, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Applied Microbiology and Biotechnology, 107(9-10), 2825-2841. [Link]
-
Richter, M. F., et al. (2017). A new strategy for discovering broad-spectrum antibacterials. Nature, 545(7654), 299-304. [Link]
-
Sharma, D., et al. (2023). Strategies to combat Gram-negative bacterial resistance to conventional antibacterial drugs: a review. Journal of Medical Microbiology, 72(10). [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2023). Potent Racemic Antimicrobial Polypeptides Uncovered by a Stereochemical Series of Cationic d/l Backbones. Journal of the American Chemical Society, 145(51), 27764-27774. [Link]
-
Andreani, A., et al. (2018). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, 23(11), 2947. [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
-
Stancova, V., et al. (2010). 2,6-Difluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2109. [Link]
-
Limban, C., et al. (2011). Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. Farmacia, 59(4), 451-460. [Link]
-
Chemsrc. (n.d.). CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. [Link]
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. Strategies to combat Gram-negative bacterial resistance to conventional antibacterial drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1103234-56-5 [sigmaaldrich.com]
- 9. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,6-Difluoro-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Formulation Strategies for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid for In Vitro Biological Assays
Introduction
2,6-Difluoro-3-(propylsulfonamido)benzoic acid is a compound of interest in drug discovery and development. A critical, yet often overlooked, step in obtaining reliable and reproducible in vitro data is the appropriate formulation of the test compound. Due to its structural characteristics, this molecule is predicted to have low aqueous solubility, a common challenge for approximately 40% of marketed drugs and nearly 90% of molecules in the discovery pipeline[1][2]. Improper solubilization can lead to precipitation in assay media, inaccurate concentration measurements, and ultimately, misleading biological results.
This guide provides a detailed technical framework for researchers, scientists, and drug development professionals to effectively solubilize and formulate this compound for various in vitro studies. We will explore the physicochemical rationale behind formulation choices, present two robust, step-by-step protocols, and discuss best practices for validation and troubleshooting. The objective is to empower researchers to create stable, homogenous solutions that ensure data integrity.
Physicochemical Rationale for Formulation Design
Understanding the molecule's structure is paramount to designing a successful formulation strategy. The key functional groups dictate its solubility and stability behavior.
| Property | Data | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₀H₁₁F₂NO₄S | [3] |
| Molecular Weight | 279.26 g/mol | [3] |
| Physical Form | Solid | [4] |
| CAS Number | 1103234-56-5 | [3][4][5] |
Key Structural Features and Their Implications:
-
Benzoic Acid Moiety: The carboxylic acid group is the most influential feature for formulation. As a weak acid, its charge state is pH-dependent. In acidic solutions (pH < pKa), it will be in its neutral, protonated form, which is less soluble in water. In neutral to alkaline solutions (pH > pKa), it deprotonates to form a carboxylate salt, which is significantly more water-soluble.[1][6][7][8] This property is the basis for the pH-adjustment formulation protocol.
-
Sulfonamide Group: The sulfonamide functional group is generally stable to hydrolysis under neutral and alkaline conditions, which is favorable for stock solutions.[9][10] It is also a polar group that can participate in hydrogen bonding.[11]
-
Aromatic Ring, Difluoro- & Propyl- Substituents: The core aromatic structure, along with the propyl chain and fluorine atoms, contributes to the molecule's lipophilicity (hydrophobicity), leading to inherently poor solubility in aqueous media.
This analysis leads to a central challenge: the compound is a weak acid with significant lipophilic character, making it poorly soluble in neutral aqueous buffers like PBS or cell culture media.
Recommended Formulation Strategies & Protocols
Two primary strategies are recommended, each with distinct advantages and considerations. The choice depends on the specific requirements and sensitivities of the in vitro assay.
Protocol 1: DMSO-Based Stock Solution (Standard Approach)
This method leverages a powerful organic solvent and is often the first choice due to its simplicity and effectiveness for a wide range of compounds.
Principle: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving both polar and nonpolar compounds.[12] It is miscible with water and cell culture media, making it a convenient vehicle for in vitro studies.[13] The core principle is to create a high-concentration stock solution in 100% DMSO, which is then serially diluted into the aqueous assay buffer to achieve the final desired concentration.
Causality Behind Choices: The primary limitation of DMSO is its cellular toxicity and potential to induce biological effects, even at low concentrations.[13] Studies have shown that DMSO concentrations above 1-2% can be cytotoxic, while levels as low as 0.1-0.5% can inhibit cell proliferation or affect cell function depending on the cell type and exposure time.[12][14][15] Therefore, it is critical to design the dilution scheme to ensure the final DMSO concentration in the assay is well below the tolerated threshold for the specific cell line being used (typically ≤ 0.1%).
Step-by-Step Methodology:
-
Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 2.79 mg).
-
Solubilization: Add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired high-concentration stock (e.g., add 100 µL to 2.79 mg to create a 100 mM stock).
-
Mixing: Vortex thoroughly for 1-2 minutes. If necessary, use gentle warming (37°C) or sonication in a water bath to facilitate complete dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed tubes.
Data Presentation: Example Dilution Scheme
| Stock Conc. (in DMSO) | Intermediate Dilution | Final Conc. in Assay (1 mL) | Final DMSO % in Assay |
| 100 mM | 1 µL stock in 99 µL media | 1 mM | 1.0% (Potentially toxic) |
| 10 mM | 1 µL stock in 99 µL media | 100 µM | 0.1% (Generally acceptable) |
| 10 mM | 10 µL stock in 990 µL media | 100 µM | 0.1% (Generally acceptable) |
| 1 mM | 1 µL stock in 99 µL media | 10 µM | 0.01% (Safe) |
| 1 mM | 10 µL stock in 990 µL media | 10 µM | 0.01% (Safe) |
Self-Validation System:
-
Vehicle Control: Every experiment must include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the compound used. This allows for the differentiation of compound effects from solvent effects.
-
Solubility Check: After diluting the stock into your final assay medium, visually inspect for any cloudiness or precipitate. If observed, the formulation has failed, and a different approach is needed.
Protocol 2: pH-Adjusted Aqueous Stock Solution (Preferred Approach)
This method minimizes or eliminates the use of organic solvents, which is ideal for sensitive assays, long-term cell cultures, or when solvent-induced artifacts are a concern.
Principle: This strategy exploits the acidic nature of the benzoic acid group.[7][8] By adding a stoichiometric equivalent of a strong base (e.g., Sodium Hydroxide, NaOH), the insoluble acidic compound is converted in situ to its highly soluble sodium salt.
Causality Behind Choices: The Henderson-Hasselbalch equation dictates that when the pH of the solution is above the pKa of the carboxylic acid, the ionized (deprotonated) form will predominate.[1] This ionized form is significantly more polar and thus more soluble in water. Using one molar equivalent of base ensures complete conversion to the salt without making the final stock solution excessively alkaline.
Step-by-Step Methodology:
-
Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 27.93 mg for a 10 mM stock in 10 mL).
-
Suspension: Add the powder to a suitable volume of purified water or a simple buffer (e.g., 9 mL of water). The compound will not dissolve at this stage and will form a suspension.
-
Base Addition: While stirring, add exactly one molar equivalent of a stock NaOH solution. For example, to make 10 mL of a 10 mM compound solution, you need 0.1 mmoles of the compound. You would therefore add 100 µL of a 1.0 M NaOH stock solution (0.1 mmoles).
-
Dissolution & Volume Adjustment: Continue to stir or vortex. The suspension should clarify as the soluble salt is formed. Once fully dissolved, add water to reach the final desired volume (e.g., bring the total volume to 10 mL).
-
pH Verification (Optional but Recommended): Check the pH of the final stock solution. It should be in the neutral to slightly basic range (approx. 7.0-8.5). If the final assay is sensitive to pH, this stock can be further diluted into a strongly buffered medium (e.g., HEPES-buffered cell culture medium) which will normalize the pH.
-
Sterilization & Storage: For cell-based assays, sterile-filter the final aqueous stock solution through a 0.22 µm filter. Aliquot and store at -20°C.
Self-Validation System:
-
Visual Clarity: The primary validation is the complete dissolution of the compound, resulting in a clear, particle-free solution.
-
pH Compatibility: Ensure the pH of the final working solution (after dilution in media) is within the physiological range required for the assay (typically 7.2-7.4).
Visualization of Workflows
Formulation Decision Workflow
This diagram outlines the logical process for selecting the appropriate formulation strategy.
Caption: General workflow from stock preparation to assay application.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(8), 950-956. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. ResearchGate. [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. National Center for Biotechnology Information. [Link]
-
Chemsrc. (n.d.). CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. Chemsrc.com. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. [Link]
-
Lemley, A. T., et al. (2010). Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment. Journal of Agricultural and Food Chemistry, 58(4), 2437-2443. [Link]
-
Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence Corporation. [Link]
-
He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 59-83. [Link]
-
Semantic Scholar. (n.d.). Effect of pH combined with surfactant on solubility profile of weakly acidic HMG CoA enzyme reductase inhibitor-Atorvastatin Calcium. Semantic Scholar. [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Slideshare. (2021). PH and Solvent Effect on Drug Solubility. SlideShare. [Link]
-
ResearchGate. (n.d.). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. [Link]
-
Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 9-11. [Link]
-
Asian Journal of Dental and Health Sciences. (2022). View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ajdhs.com. [Link]
-
Dr.Oracle. (n.d.). What approach can improve solubility and bioavailability of poorly soluble drugs, such as anticancer medications like paclitaxel? Dr.Oracle. [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(9). [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1103234-56-5 [sigmaaldrich.com]
- 5. CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. ajdhs.com [ajdhs.com]
- 8. ajdhs.com [ajdhs.com]
- 9. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. btsjournals.com [btsjournals.com]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Welcome to the technical support guide for the synthesis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most direct and common method is the sulfonylation of 2,6-Difluoro-3-aminobenzoic acid with propanesulfonyl chloride. This reaction involves the formation of a sulfonamide bond between the aromatic amine and the sulfonyl chloride, typically facilitated by a base to neutralize the hydrochloric acid (HCl) byproduct.[1]
Q2: Why is the choice of base so critical in the sulfonylation step?
The base is essential for two main reasons. First, it neutralizes the HCl generated during the reaction. Without a base, the starting amine would be protonated to form an ammonium salt, which is not nucleophilic and would halt the reaction.[1] Second, the base can influence the reaction rate and side product formation. Sterically hindered non-nucleophilic bases are often preferred to minimize side reactions. Common choices include pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA).[2]
Q3: Can I use an alternative starting material if 2,6-Difluoro-3-aminobenzoic acid is unavailable?
Yes, an alternative route involves the hydrolysis of a nitrile precursor, 2,6-Difluoro-3-(propylsulfonamido)benzonitrile. This multi-step process would first involve the sulfonylation of 2,6-difluoro-3-aminobenzonitrile, followed by hydrolysis of the nitrile group to a carboxylic acid. However, the hydrolysis step often requires harsh conditions (strong acid or base) which can potentially cleave the sulfonamide bond, requiring careful optimization.[3][4]
Q4: What are the expected physical properties of the final product?
This compound is a solid at room temperature. Key identifiers include:
-
Molecular Weight: 279.26 g/mol [5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification processes.
Problem 1: Low or No Yield of the Desired Product
Low yields are the most common issue in sulfonamide synthesis. The root cause can usually be traced to reagents, reaction conditions, or the workup procedure.
Potential Cause A: Degradation of Propanesulfonyl Chloride
Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid (propanesulfonic acid), which is unreactive towards the amine.[1]
-
Solution:
-
Use Fresh or Properly Stored Reagent: Always use a fresh bottle of propanesulfonyl chloride or one that has been stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.
-
Handle Under Inert Conditions: Set up the reaction under a nitrogen or argon atmosphere to minimize exposure to atmospheric moisture. Use dry solvents and glassware.
-
Potential Cause B: Ineffective Base or Incorrect Stoichiometry
As discussed in the FAQs, an insufficient amount of base or a poor choice of base will fail to neutralize the generated HCl, deactivating the starting amine.[1]
-
Solution:
-
Optimize Base and Equivalents: Use at least 2 equivalents of a tertiary amine base like pyridine or triethylamine. Pyridine often acts as both a base and a catalyst.[2]
-
Consider Solvent Choice: The choice of solvent can impact the effectiveness of the base. Aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are standard.
-
Experimental Protocol: Optimizing Sulfonylation Conditions
The following table provides a starting point for optimizing the reaction based on common variables.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Yield Outcome |
| 1 | Pyridine (2) | DCM | 0 to RT | 12 | High Yield[2] |
| 2 | Triethylamine (2) | DCM | 0 to RT | 12 | Good Yield[2] |
| 3 | DIPEA (2) | DCM | RT | 24 | Moderate to Good Yield |
| 4 | Pyridine (2) | ACN | RT | 12 | High Yield |
Yields are illustrative and will vary based on substrate and precise conditions.
Problem 2: Difficult Product Purification
The product contains both a carboxylic acid and a sulfonamide, making it polar and potentially challenging to purify via standard methods.
Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
Potential Cause A: Removal of Excess Pyridine/Triethylamine
These basic impurities can be difficult to remove by simple evaporation due to their relatively high boiling points.
-
Solution: Acidic Wash During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid). This protonates the amine bases, forming water-soluble salts that are easily extracted into the aqueous layer.[2]
Potential Cause B: Removal of Propanesulfonic Acid
If the sulfonyl chloride hydrolyzed, the resulting propanesulfonic acid impurity can co-extract with your desired product, especially if the product precipitates upon acidification.
-
Solution: Basic Wash Before acidifying the reaction mixture for product extraction, perform a wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic sulfonic acid, moving it into the aqueous layer, while your product (as a carboxylate salt) may remain in the organic layer or at the interface, depending on the solvent. Careful pH management is key.
Potential Cause C: Product is Insoluble or Streaks on Silica Gel
The free carboxylic acid can interact strongly with the silica gel, leading to poor separation and streaking during column chromatography.
-
Solution 1: Recrystallization This is often the preferred method for purifying carboxylic acids. Experiment with solvent systems such as ethanol/water, acetone/water, or ethyl acetate/hexane to find conditions that yield high-purity crystals.
-
Solution 2: Modified Chromatography Eluent If chromatography is necessary, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system (e.g., Hexane/Ethyl Acetate). This suppresses the deprotonation of the carboxylic acid on the silica surface, reducing streaking and improving peak shape.[2]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
This guide provides a framework for addressing the common challenges in the synthesis of this compound. By systematically evaluating your reagents, conditions, and purification techniques, you can significantly improve both the yield and purity of your target compound.
References
- Technical Support Center: Optimizing Sulfonamide Synthesis. BenchChem.
- Preparation of sulfonamides from N-silylamines.
- Optimizing reaction conditions for sulfonamide synthesis
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. PubChem.
- This compound. Sigma-Aldrich.
- This compound. Echemi.
- Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
- The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Low Solubility of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid in Assays
Welcome to the technical support guide for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid (CAS: 1103234-56-5). This document is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous assay environments. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues, ensuring the accuracy and reliability of your experimental data.
Understanding the Molecule: Key Physicochemical Properties
The solubility behavior of a compound is dictated by its chemical structure. This compound is, fundamentally, a substituted benzoic acid. This structural feature is the most critical factor in developing a successful solubilization strategy.
The primary challenge arises from the molecule possessing both lipophilic (propylsulfonamido group, fluorinated benzene ring) and hydrophilic (carboxylic acid) characteristics. Its predicted LogP of 1.82 indicates moderate lipophilicity, suggesting that while it may dissolve in organic solvents, its aqueous solubility will be limited, particularly in its neutral state.[1]
The key to its solubility lies in the ionizable carboxylic acid group. Like all benzoic acids, its aqueous solubility is highly dependent on pH.[2][3] At a pH below its acid dissociation constant (pKa), the compound exists predominantly in its neutral, protonated (-COOH) form, which is less soluble. When the pH is raised above the pKa, the carboxylic acid deprotonates to form a carboxylate salt (-COO⁻), which is significantly more polar and thus more soluble in aqueous media.[2][4] While the exact pKa of this specific molecule is not empirically published, the pKa of benzoic acid is approximately 4.2.[2] The presence of electron-withdrawing fluorine substituents is expected to lower this pKa, making the compound more acidic. Therefore, pH control is the most powerful tool at your disposal.
| Property | Value / Prediction | Implication for Solubility |
| CAS Number | 1103234-56-5 | Unique identifier for this specific compound.[1][5] |
| Molecular Weight | 279.26 g/mol | Used for calculating molar concentrations.[5] |
| Molecular Formula | C₁₀H₁₁F₂NO₄S | Indicates the elemental composition.[5][6] |
| Predicted LogP | 1.82 | Suggests moderate lipophilicity and inherently low aqueous solubility.[1] |
| Predicted pKa | < 4.2 | The carboxylic acid group is the primary handle for pH-dependent solubilization.[2] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: My compound, fully dissolved in my DMSO stock, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a classic case of solvent-shift precipitation, a frequent issue when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous medium.[7][8] Your compound is readily soluble in the polar aprotic solvent DMSO, but when this solution is diluted into your buffer, the overall solvent environment becomes predominantly aqueous.[9] The water is a poor solvent for the neutral, lipophilic form of the molecule, causing it to "crash out" of solution.[7]
Your First Step: pH Adjustment. The most effective initial strategy is to ensure your aqueous buffer has a pH that is sufficiently above the compound's pKa to maintain it in its ionized, soluble salt form.[4][10]
Q2: What is the optimal pH for my assay buffer to keep the compound soluble?
A2: A good rule of thumb is to maintain a buffer pH at least 1.5 to 2 units above the compound's pKa. Given that the pKa is predicted to be below 4.2, most standard physiological buffers, such as PBS at pH 7.4, should be sufficient to keep the compound ionized and soluble.[2][4] If you are using a more acidic buffer (e.g., a citrate buffer at pH 5), you are likely to encounter solubility problems.
Recommendation: Start with a buffer at pH ≥ 7.0. For most cell-based and biochemical assays, a buffer at pH 7.4 is an ideal and effective choice.
Q3: I've adjusted my buffer to pH 7.4, but I still see precipitation at my desired concentration. What is my next step?
A3: If pH adjustment alone is insufficient, the next step is to optimize the use of co-solvents.[11][12]
-
Final DMSO Concentration: While you want to minimize DMSO in your final assay volume due to potential toxicity (especially in cell-based assays), a small amount can aid solubility.[7] Most cell lines can tolerate DMSO up to 0.5%, with some being sensitive to concentrations as low as 0.1%.[7] It is crucial to run a DMSO tolerance control for your specific assay system.
-
Intermediate Dilution: Avoid diluting your high-concentration DMSO stock directly into the final large volume of assay buffer. Instead, perform an intermediate dilution step. This gradual reduction in DMSO concentration can prevent the compound from immediately precipitating.
Q4: Can you provide a reliable protocol for preparing working solutions to minimize precipitation?
A4: Absolutely. A stepwise dilution protocol is highly recommended to avoid shocking the compound with a drastic change in solvent environment.
Experimental Protocol: Stepwise Dilution for Working Solutions
-
Prepare High-Concentration Stock: Dissolve the solid this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming or vortexing may assist.
-
Prepare Assay Buffer: Ensure your final assay buffer is prepared and its pH is confirmed to be in the optimal range (e.g., pH 7.4).
-
Create an Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock in your chosen assay buffer. For example, to achieve a final DMSO concentration of 0.5% in the assay, you could dilute the 10 mM stock 1:10 in assay buffer to create a 1 mM intermediate solution (containing 10% DMSO).
-
Final ("Spike") Dilution: Add the required volume of the intermediate solution to your final assay system (e.g., the well of a plate containing cells and media). For instance, adding 10 µL of the 1 mM intermediate solution to 190 µL of media in a well will give a final concentration of 50 µM with 0.5% DMSO.
-
Mix Gently: After the final addition, mix gently by pipetting or swirling the plate to ensure homogeneity.
Q5: I've stored my DMSO stock in the freezer for a few weeks, and now I'm having solubility issues I didn't have before. Could the stock solution be the problem?
A5: Yes, this is a distinct possibility. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Water uptake into DMSO stock solutions can significantly decrease the solubility of dissolved compounds.[13] Furthermore, repeated freeze-thaw cycles can promote the precipitation of compounds from solution, which may not easily redissolve.[13] Once a compound crystallizes into a more stable solid form, it can be harder to get back into solution.[13]
Best Practices for Stock Solution Storage:
-
Aliquot: Prepare small, single-use aliquots of your high-concentration stock solution to minimize freeze-thaw cycles.
-
Dry Storage: Store aliquots in tightly sealed vials, preferably in a desiccated environment, to protect from moisture.
-
Visual Inspection: Always visually inspect your stock solution for any precipitate before use. If precipitate is observed, try to redissolve it by warming (to 37°C) and vortexing before making dilutions.
Systematic Troubleshooting Workflow
When faced with a solubility issue, a systematic approach is key. The following workflow provides a logical decision tree for troubleshooting.
Caption: A decision tree for troubleshooting solubility issues.
References
-
Understanding the Effect of pH on Benzoic Acid Solubility. (2023). Physics Forums. [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). International Journal of Creative Research Thoughts. [Link]
-
2,6-difluoro-3-(propylsulfonylamino)benzoic acid. (n.d.). Chemsrc. Retrieved January 7, 2026, from [Link]
-
EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Why Is Benzoic Acid Slightly Soluble In Water?. (2022). Sciencing. [Link]
-
The pH effect on partition coefficient of benzoic acid. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Strategies in poorly soluble drug delivery systems. (n.d.). World Scientific News. Retrieved January 7, 2026, from [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2018). ACS Omega. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Pharmaceuticals. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 7, 2026, from [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Future Medicinal Chemistry. [Link]
-
Can we predict compound precipitation in DMSO stocks?. (2014). Sussex Drug Discovery Centre. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). PharmaTutor. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). Pharmaceutics. [Link]
-
Co-solvent: Significance and symbolism. (n.d.). Digital Philosophy. Retrieved January 7, 2026, from [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath. Retrieved January 7, 2026, from [Link]
-
Tactics to Improve Solubility. (2021). Royal Society of Chemistry. [Link]
-
In Vitro Solubility Assays in Drug Discovery. (2008). ASSAY and Drug Development Technologies. [Link]
Sources
- 1. CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | Chemsrc [chemsrc.com]
- 2. physicsforums.com [physicsforums.com]
- 3. Why Is Benzoic Acid Slightly Soluble In Water? [sciencing.com]
- 4. books.rsc.org [books.rsc.org]
- 5. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. ziath.com [ziath.com]
How to avoid degradation of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid in storage
Technical Support Center: 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Introduction: Ensuring the Integrity of Your Research Compound
Welcome to the technical support guide for this compound (CAS No. 1103234-56-5).[1][2] This molecule's unique structure, incorporating a difluorinated benzoic acid, a propylsulfonamide group, and a carboxylic acid moiety, makes it a valuable compound in drug discovery and development.[1][3] However, these same functional groups can be susceptible to environmental factors, potentially leading to degradation that can compromise experimental results.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential stability challenges and to offer practical, evidence-based solutions for its proper storage and handling. By moving beyond simple instructions to explain the underlying chemical principles, our goal is to empower you to maintain the long-term integrity and purity of this critical research material.
Section 1: Quick Reference Storage & Handling Protocols
For immediate guidance, the following table summarizes the recommended conditions for storing this compound to minimize degradation.
| Parameter | Recommended Condition | Rationale & Justification |
| Temperature | Long-Term: ≤ -20°C (Freezer) Short-Term (Working Aliquots): 2-8°C (Refrigerator) | Reduces thermal degradation kinetics. Standard practice for preserving the long-term stability of complex organic molecules and active pharmaceutical ingredients (APIs).[4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes risk of long-term oxidative degradation. Crucial for protecting against ambient moisture which can initiate hydrolysis.[6] |
| Humidity | Store in a desiccated environment. | The sulfonamide and carboxylic acid moieties are susceptible to hydrolysis. A dry environment is critical to prevent moisture-induced degradation.[4][7] |
| Light | Protect from all light sources. | Aromatic carboxylic acids can undergo photolytic degradation, such as decarboxylation, upon exposure to UV or even ambient light.[8][9] |
| Container | Amber glass vial with a PTFE-lined cap. | Provides a non-reactive surface, protection from light, and an airtight seal to maintain an inert, low-moisture headspace.[4][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical pathways that can cause degradation of this compound during storage?
A: Based on the structure of this compound, there are three primary degradation pathways to consider:
-
Hydrolysis: This is the cleavage of chemical bonds by reaction with water. The most likely site for hydrolysis is the sulfonamide (S-N) bond. While sulfonamides are generally more resistant to hydrolysis than amides or esters, this reaction can be catalyzed by acidic or basic contaminants and proceeds slowly in the presence of ambient moisture.[7][10] This cleavage would result in the formation of 2,6-difluorobenzoic acid-3-sulfonic acid and propylamine (or related derivatives). The presence of water is the limiting factor, making desiccated storage essential.[11]
-
Photodegradation: Aromatic carboxylic acids are known to be sensitive to light, particularly in the UV spectrum. A key photochemical reaction is decarboxylation, where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂), generating an aryl radical.[8][9] This process fundamentally alters the molecule's structure and properties. Therefore, consistent protection from light is not merely a suggestion but a critical requirement, as mandated by stability testing guidelines like ICH Q1B.[12][13]
-
Thermal Degradation: Like most complex organic molecules, excessive heat will accelerate all degradation reactions and can cause decomposition. While the compound is a solid at room temperature, long-term storage at ambient or elevated temperatures provides the energy needed to overcome activation barriers for slow-degrading reactions.[14] Following recommended cold storage protocols effectively minimizes this risk.
Q2: I only use small amounts of the compound at a time. Is it acceptable to store the main stock bottle at room temperature?
A: This is strongly discouraged. Repeatedly opening the main stock container at room temperature exposes the entire batch to ambient light, humidity, and oxygen. This practice significantly increases the risk of cumulative degradation.
The best practice is aliquoting. Upon receiving the compound, we recommend dividing the bulk material into smaller, single-use or short-term-use aliquots in separate, properly sealed vials. The main stock of aliquots should then be stored under the recommended long-term conditions (≤ -20°C, inert atmosphere), while only the current working aliquot is stored at 2-8°C for short-term access. This strategy protects the integrity of the master stock.
Q3: My compound has turned slightly yellow/brown. Can I still use it?
A: A change in color is a primary visual indicator of potential chemical degradation. While it may not definitively mean the compound is unusable for all applications, it strongly suggests a loss of purity. Using a discolored compound without analytical verification is a significant risk to experimental validity. We recommend quarantining the material and performing a purity analysis as described in the Troubleshooting Guide (Section 3).
Section 3: Troubleshooting Guide: Investigating Potential Degradation
This guide provides a logical workflow for assessing the stability of your stored compound if you suspect degradation has occurred.
Workflow for Investigating Suspected Degradation
Caption: A step-by-step workflow for troubleshooting suspected compound degradation.
Section 4: Key Experimental Protocols
Protocol 1: Procedure for Aliquoting Bulk Compound for Long-Term Storage
This protocol is designed to minimize environmental exposure when preparing aliquots from a newly received bulk container.
-
Preparation: Prepare a clean, dry workspace. A glove box backfilled with nitrogen or argon is ideal. If not available, work quickly in a low-humidity environment.
-
Pre-labeling: Clearly label amber glass vials with the compound name, lot number, aliquot number, and date.
-
Equilibration: Allow the sealed bulk container to equilibrate to room temperature for at least 60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Dispensing: In the inert/dry environment, quickly dispense the desired amount of powder into each pre-labeled vial. Avoid using metal spatulas that may be reactive; a clean, dry PTFE-coated or glass spatula is preferred.
-
Inerting and Sealing: Flush the headspace of each vial with a gentle stream of argon or nitrogen for 10-15 seconds before immediately sealing with a PTFE-lined cap.
-
Storage: Place the newly created aliquots into a freezer (≤ -20°C) for long-term storage. Record the location and details in your laboratory inventory.
Protocol 2: Analytical Workflow for Purity Assessment by HPLC
This protocol provides a general method to check the purity of a stored sample against a reference.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of a trusted reference standard (e.g., a newly purchased batch or a sample with a certificate of analysis) in HPLC-grade acetonitrile or methanol.
-
Sample Preparation: Using the same solvent, prepare a 1 mg/mL stock solution of the sample .
-
Working Dilutions: Dilute both stock solutions to a working concentration of ~50 µg/mL using the mobile phase.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm and 280 nm.
-
-
Analysis:
-
Inject the reference standard to establish the retention time and peak shape of the pure compound.
-
Inject the stored sample.
-
Compare the chromatograms. Look for the appearance of new peaks (degradants) or a significant reduction in the area percentage of the main peak. A purity of <95% often indicates significant degradation.
-
Section 5: Visualizing Potential Degradation Pathways
Understanding the potential chemical changes helps reinforce the importance of proper storage. The diagram below illustrates the two most probable non-enzymatic degradation pathways for this compound.
Caption: Potential non-enzymatic degradation pathways for the title compound.
References
-
ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Bacterial degradation pathways of sulfonamide antibiotics. ResearchGate. [Link]
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (5), 704-709. [Link]
-
Elucidation of the Degradation Pathways of Sulfonamide Antibiotics in a Dielectric Barrier Discharge Plasma System. AMiner. [Link]
-
Chen, H., & Zhang, W. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Applied Microbiology and Biotechnology, 102(24), 10377-10390. [Link]
-
Brown, R. S., & King, J. F. (1995). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Chemical Communications, (16), 1649-1650. [Link]
-
Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Hydrolysis of sulfonamides in aqueous solutions. Environmental Science & Technology, 38(14), 3933-3940. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. [Link]
-
ICH Stability Testing Guidelines. SNS Courseware. [Link]
-
Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate. [Link]
-
ICH releases overhauled stability guideline for consultation. RAPS. [Link]
-
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7999. [Link]
-
Henych, J., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Industrial & Engineering Chemistry Research, 52(49), 17357-17364. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. Journal of Clinical Pharmacy and Therapeutics. [Link]
-
Understanding the Effect of pH on Benzoic Acid Solubility. Physics Forums. [Link]
-
A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. ResearchGate. [Link]
-
EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. International Journal of Pharmaceutical Sciences and Research. [Link]
-
pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. RSC Publishing. [Link]
-
Best practices for storing AM powders. CN Tech. [Link]
-
Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]
-
Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. PubMed. [Link]
-
Good Storage Practices. USAID Global Health Supply Chain Program. [Link]
-
Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Suanfarma. [Link]
-
CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. Chemsrc. [Link]
-
This compound. LookChem. [Link]
-
2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. PubChem. [Link]
-
Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. ACS Publications. [Link]
-
Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. JustLong. [Link]
-
Photoelectrochemical degradation of selected aromatic molecules. INIS-IAEA. [Link]
-
Bacterial Degradation of Aromatic Compounds. PMC - NIH. [Link]
-
Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1103234-56-5 [sigmaaldrich.com]
- 3. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 5. suanfarma.com [suanfarma.com]
- 6. cntech.co.uk [cntech.co.uk]
- 7. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. snscourseware.org [snscourseware.org]
Technical Support Center: Optimizing HPLC Separation for Fluorinated Benzoic Acid Isomers
Welcome to the technical support center for the analysis of fluorinated benzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating these structurally similar compounds. The following content provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the HPLC separation of fluorinated benzoic acid isomers.
Q1: I'm seeing poor resolution or complete co-elution of my fluorinated benzoic acid isomers on a standard C18 column. What is the first thing I should adjust?
A1: The first and most impactful parameter to adjust is the mobile phase pH . Benzoic acids are ionizable compounds, and their retention in reversed-phase HPLC is highly dependent on their ionization state.[1]
-
The "Why": At a pH above their pKa (typically ~3-4), benzoic acids will be deprotonated and exist in their anionic form. This increased polarity leads to reduced retention on a non-polar C18 stationary phase, often resulting in poor resolution as the isomers elute near the solvent front. To maximize retention and improve separation, you must suppress this ionization.
-
Protocol:
-
Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to be at least 1.5 to 2 pH units below the pKa of your analytes.[2] A typical starting point is a pH between 2.5 and 3.0.
-
Use a Buffer: It is critical to use a buffer (e.g., phosphate or acetate) to maintain a stable pH throughout the analysis. An unbuffered mobile phase can lead to inconsistent retention times and poor peak shape.[3]
-
Acid Modifier: Use an acid modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) in your mobile phase. These additives help to control the pH and can also suppress interactions between the analytes and residual silanols on the silica surface of the column, which improves peak shape.[2]
-
If pH optimization alone is insufficient, the next step is to evaluate the stationary phase chemistry.
Q2: After adjusting the pH, my peaks are still tailing. What causes this and how can I fix it?
A2: Peak tailing for acidic compounds like fluorinated benzoic acids is a frequent issue. The primary causes are typically secondary interactions with the column, mobile phase effects, or column overload.
-
Causality 1: Secondary Silanol Interactions: The most common cause of tailing for acidic analytes is interaction with acidic silanol groups (-Si-OH) on the surface of the silica-based stationary phase.[4] At mid-range pH, these silanols can become ionized (-Si-O⁻) and create sites for undesirable ionic interactions that lead to tailing.
-
Solution:
-
Lower Mobile Phase pH: As mentioned in Q1, operating at a low pH (e.g., 2.5-3.0) suppresses the ionization of these silanol groups, minimizing these secondary interactions.[5]
-
Use High-Purity Silica Columns: Modern, high-purity silica columns have a much lower concentration of acidic silanol groups and are less prone to causing peak tailing.[4]
-
Mobile Phase Additives: Additives like TFA can effectively mask the residual silanols.[2]
-
-
-
Causality 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[2]
-
Solution:
-
Dilute the Sample: Prepare and inject a series of dilutions (e.g., 1:10, 1:100). If peak shape improves with dilution, you are likely overloading the column.
-
Reduce Injection Volume: If sample dilution is not feasible, simply reduce the volume you are injecting.
-
-
-
Causality 3: Instrumental and Column Issues:
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[2][5] Ensure all connections are secure and tubing is kept as short as possible.
-
Column Contamination/Void: A blocked inlet frit or a void at the head of the column can distort peak shape. Try flushing the column with a strong solvent or, if permitted by the manufacturer, reverse-flushing it to waste.[2]
-
The following workflow can guide your troubleshooting process for peak tailing:
Caption: Troubleshooting workflow for peak tailing.
Q3: A C18 column is not providing enough selectivity for my positional isomers. What other column chemistries should I try?
A3: When hydrophobic interactions alone are insufficient for separation, you must explore stationary phases that offer different retention mechanisms. For fluorinated benzoic acid isomers, phenyl and pentafluorophenyl (PFP) columns are excellent alternatives.
-
Phenyl Stationary Phases: These columns have phenyl groups bonded to the silica. They can separate aromatic isomers based on subtle differences in electron density through π–π interactions .[6][7] Positional isomers of fluorobenzoic acid will have different dipole moments and electron distributions, which can be exploited by these interactions to achieve separation.
-
Pentafluorophenyl (PFP) Stationary Phases: PFP phases, often called "PFP" or "F5" phases, are even more effective for separating halogenated aromatic compounds.[7][8] They provide a combination of hydrophobic, aromatic, and dipole-dipole interactions. The electron-rich fluorine atoms on the stationary phase can interact strongly with the electron clouds of your analytes, offering unique selectivity that is often orthogonal to C18 phases.[8]
-
Hydrophilic Interaction Chromatography (HILIC): If your isomers are particularly polar (e.g., containing additional hydroxyl groups or multiple fluorine atoms), they may not be well-retained even on a C18 column at low pH. HILIC is an excellent alternative for separating highly polar compounds.[9][10][11] In HILIC, a polar stationary phase (like bare silica or a diol phase) is used with a high-organic mobile phase. This creates a water-rich layer on the surface of the stationary phase, and polar analytes are separated based on their partitioning into this layer.[12]
| Stationary Phase | Primary Retention Mechanism(s) | Best For... |
| C18 | Hydrophobic (van der Waals) Interactions | General-purpose reversed-phase separations; initial method development. |
| Phenyl | Hydrophobic & π–π Interactions | Aromatic positional isomers, compounds with differing electron densities.[6] |
| PFP (F5) | Hydrophobic, π–π, Dipole-Dipole, Ion-Exchange | Halogenated aromatics, positional isomers, polar aromatics.[8][13] |
| HILIC (e.g., Silica, Diol) | Partitioning, Hydrogen Bonding | Very polar and hydrophilic isomers that are poorly retained in reversed-phase.[14] |
| Table 1: Comparison of stationary phases for fluorinated benzoic acid isomer separation. |
Section 2: Frequently Asked Questions (FAQs)
Q4: How does the position of the fluorine atom on the benzoic acid ring affect HPLC retention?
A4: The position of the fluorine atom significantly influences the molecule's polarity, pKa, and its ability to interact with the stationary phase.
-
Polarity and Hydrophobicity: Fluorine is highly electronegative, but its effect on overall molecular polarity is complex and depends on its position relative to the carboxylic acid group. Generally, in reversed-phase chromatography, the elution order of fluorobenzoic acid isomers is related to their hydrophobicity (logD).[15] Isomers that are less nonpolar tend to elute earlier.
-
π–π Interactions: The location of the fluorine atom alters the electron density of the aromatic ring. This directly impacts the strength of π–π interactions with phenyl-based stationary phases, making it a key factor for achieving selectivity on these columns.[6] For example, isomers with different electron cloud distributions will interact differently with a Phenyl or PFP column, enabling their separation.[7]
Q5: What are the ideal starting conditions for developing a new HPLC method for a mixture of fluorinated benzoic acid isomers?
A5: A systematic approach is crucial for efficient method development.[16] Here is a robust set of starting conditions:
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A good general-purpose column to establish initial retention behavior. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Ensures analytes are in their non-ionized form for good retention and peak shape.[2] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with good UV transparency. Methanol is an alternative that can offer different selectivity. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is essential in early development to ensure all impurities and isomers are eluted from the column.[16] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | Provides good efficiency and reproducibility. Temperature can be a tool to fine-tune selectivity. |
| Detection | UV, at λmax of benzoic acid (e.g., 230-240 nm) | Ensure the detection wavelength is appropriate for your specific analytes. |
| Table 2: Recommended starting parameters for HPLC method development. |
From this starting point, you can optimize the gradient, temperature, and mobile phase composition. If separation is still not achieved, proceed to screen alternative column chemistries as described in Q3.
Caption: Systematic workflow for method development.
Q6: Can I use Hydrophilic Interaction Chromatography (HILIC) for these compounds?
A6: Yes, HILIC is a powerful technique for this application, especially when dealing with highly polar isomers that are poorly retained in reversed-phase chromatography.[11]
-
When to Use HILIC: Consider HILIC if your fluorinated benzoic acids have additional polar functional groups, or if you are analyzing di- or tri-fluorinated isomers that elute too close to the void volume in reversed-phase mode.
-
Mechanism: In HILIC, retention increases with the hydrophilicity of the analyte.[12] This provides an orthogonal separation mechanism to reversed-phase HPLC, where retention increases with hydrophobicity.
-
Typical Conditions:
By leveraging these troubleshooting strategies and understanding the underlying chromatographic principles, you can systematically overcome the challenges associated with separating fluorinated benzoic acid isomers and develop robust, reliable HPLC methods.
References
- SynThink Research Chemicals.
- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010-12-01).
- Benchchem.
- uHPLCs. (2025-04-19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- LCGC International. Method Development for Drug Impurity Profiling: Part 1.
- ResearchGate. (2025-08-07). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- ResearchGate.
- HPLC Troubleshooting Guide.
- Pharma's Almanac. (2024-01-17). Navigating HPLC Method Development: Tips for Success.
- Benchchem. Troubleshooting Peak Tailing in HPLC Analysis of C.I. Acid Violet 48: A Technical Support Guide.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023-11-01).
- PubMed. (2017-12-15).
- HPLC Troubleshooting Guide.
- LCGC International.
- Chemical Science (RSC Publishing). (2019-11-18).
- Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Retention factors and resolutions of amino benzoic acid isomers with some lonic liquids. (2025-08-07).
- NIH. (2023-07-06).
- PubMed. (2014-09-01).
- PolyLC. HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARA- TION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS.
- G-M-I, Inc. (2023-10-02). Challenges in HPLC Technology and Potential Solutions.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- MicroSolv. (2025-12-01). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- ResearchGate. (2025-08-05).
- S4Science.
- PubMed. (2015-10-23).
- Chromtech. HPLC Column Selection Guide.
- Phenomenex. (2025-06-06).
- uHPLCs. (2023-12-29). 30 HPLC Problems and Solutions You Should Know.
- Chromatography Forum. (2015-05-07).
- Sigma-Aldrich. Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- Restek Resource Hub. (2019-06-17).
- MDPI. (2024-09-04). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
- LCGC International. (2015-03-01).
- SHIMADZU CORPORATION. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
- PubMed. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
- ResearchGate.
- PubMed. Retention of [(18)F]fluoride on reversed phase HPLC columns.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Books.
- HALO Columns.
- PubMed.
Sources
- 1. halocolumns.com [halocolumns.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. hplc.eu [hplc.eu]
- 5. uhplcs.com [uhplcs.com]
- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. polylc.com [polylc.com]
- 13. chromtech.net.au [chromtech.net.au]
- 14. merckmillipore.com [merckmillipore.com]
- 15. s4science.at [s4science.at]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Overcoming Challenges in the Purification of Sulfonamide Derivatives
Welcome to the technical support center for sulfonamide derivative purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these critical compounds. As a class of molecules, sulfonamides present unique purification hurdles due to their amphoteric nature, varied solubility profiles, and potential for hydrogen bonding.[1][2] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.
Section 1: Troubleshooting Recrystallization
Recrystallization is the most common and often most effective method for purifying solid sulfonamide products.[1] The goal is to select a solvent system where the sulfonamide is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain in the mother liquor.[3][4] However, several common issues can arise.
Q1: My sulfonamide product is "oiling out" instead of forming crystals. What is happening and what should I do?
A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase (an oil) rather than a crystalline solid.[3][5] This is a significant problem because the oil is essentially an impure liquid form of your compound, which will trap impurities rather than excluding them.[5]
Causality: This phenomenon typically happens for two main reasons:
-
High Impurity Concentration: A high load of impurities can significantly depress the melting point of your compound.[3][5]
-
Solution Temperature Above Melting Point: The solution is becoming supersaturated at a temperature that is higher than the melting point of your (often impure) solid.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the "oiling out" phenomenon.
Detailed Solutions:
-
Re-dissolve, Add More Solvent, and Cool Slowly: Heat the mixture to re-dissolve the oil completely. Add a small amount of additional hot solvent to prevent premature saturation at a high temperature.[3][5] The most critical step is then to slow down the cooling rate. Insulate the flask with a cloth or place it in a warm water bath that is allowed to cool gradually to room temperature.[3] Slow cooling is essential for the ordered arrangement of molecules into a crystal lattice.[6]
-
Change the Solvent System: The chosen solvent may be too nonpolar or have too high a boiling point. Experiment with a more polar solvent or a different solvent mixture.[3] For many sulfonamides, alcohol-water mixtures (e.g., ethanol-water, isopropanol-water) are effective.[1][3]
-
Induce Crystallization at a Lower Temperature: After re-dissolving, allow the solution to cool further than before. Once at room temperature, try scratching the inside of the flask with a glass rod just below the liquid surface or placing the flask in an ice bath to induce nucleation.[3]
-
Preliminary Purification: If the crude product is heavily contaminated, recrystallization may not be sufficient. Consider first running the material through a quick silica gel plug or a short column to remove the bulk of impurities before attempting recrystallization.[3]
Q2: My crystal yield is very low. What are the most common reasons and how can I improve recovery?
A2: Low recovery is a frequent issue, and while 100% recovery is not possible, significant losses can often be mitigated.[6]
Causality & Solutions:
-
Using Excessive Solvent: This is the most common error.[3] The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[3] If too much is used, a large portion of your product will remain dissolved in the mother liquor even after cooling.
-
Solution: Before discarding the filtrate, concentrate it by rotary evaporation to reduce the volume and cool the concentrated solution again to recover a second crop of crystals.[3]
-
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize in the funnel or on the filter paper if the apparatus cools too quickly.
-
Inappropriate Solvent Choice: The solvent may be too good, meaning the sulfonamide has significant solubility even at low temperatures.
-
Solution: Re-evaluate your solvent choice with small-scale tests. An ideal solvent will show a large differential in solubility between its boiling point and 0 °C.
-
| Solvent System | Typical Use Case for Sulfonamides | Reference |
| 95% Ethanol | General purpose, good starting point for many aryl sulfonamides. | [3] |
| Isopropanol/Water (e.g., 70-85% IPA) | Effective for compounds like sulfathiazole; water acts as an anti-solvent. | [3][7] |
| Ethyl Acetate/Hexane | For less polar sulfonamides; dissolve in hot EtOAc and add hexanes as anti-solvent. | [8] |
| Acetone/Water | Another common polar solvent/anti-solvent system. | [3] |
Table 1: Common solvent systems for sulfonamide recrystallization. Solubility should always be tested experimentally for your specific compound.
Section 2: Troubleshooting Column Chromatography
For complex mixtures or when impurities have similar solubility profiles to the product, flash column chromatography is the preferred purification method. The acidic nature of the sulfonamide proton (pKa typically 8-10) and the basicity of the aniline nitrogen can lead to challenging interactions with the stationary phase.
Q3: My sulfonamide is streaking badly on the TLC plate and giving poor separation on the column. What's the cause?
A3: Streaking is a classic sign of undesirable interactions between your compound and the stationary phase, which is typically silica gel.
Causality: Silica gel is acidic. The weakly acidic N-H proton of the sulfonamide can interact strongly with the basic sites on the silica surface, while the amine group can be protonated and bind ionically to the acidic silanol groups. This leads to slow, uneven movement up the plate or column, resulting in tailing or streaking.[9][10]
Troubleshooting Decision Tree:
Caption: Decision tree for improving poor chromatographic separation.
Detailed Solutions:
-
Optimize the Mobile Phase: Before running a column, always find an optimal solvent system using TLC.[11] Aim for an Rf value of 0.2-0.4 for your target compound to ensure it will travel through a column effectively.[10][11]
-
Add a Modifier:
-
For Tailing/Streaking: Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent.[9] This base will preferentially bind to the acidic sites on the silica, preventing your sulfonamide from doing so and allowing it to elute as a sharper band.
-
For Acidic Impurities: If you have acidic impurities (like a hydrolyzed sulfonyl chloride starting material), adding a small amount of acetic acid to the mobile phase can sometimes improve separation by ensuring the impurity remains in its less polar, protonated form.
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, the silica itself is the problem.
-
Alumina: Neutral or basic alumina can be an excellent alternative for purifying compounds that are sensitive to acid or are basic in nature.[10]
-
Reverse-Phase (C18) Silica: This is a powerful alternative where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Separation is based on hydrophobicity, offering a completely different selectivity.[11]
-
Section 3: Experimental Protocols
Protocol 1: Standard Recrystallization of Sulfathiazole
This protocol provides a general method for recrystallizing a sulfonamide using a solvent-antisolvent system, adapted from literature procedures.[7]
Materials:
-
Crude Sulfathiazole
-
Isopropanol (IPA)
-
Deionized Water
-
Erlenmeyer flasks, hot plate, Buchner funnel, filter paper
Procedure:
-
Solvent Preparation: Prepare a 70% (v/v) isopropanol-water solution.
-
Dissolution: In an Erlenmeyer flask, add the crude sulfathiazole. Add the minimum amount of the 70% IPA solution needed to make a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more 70% IPA in small portions until the solid is completely dissolved at the boiling point. Avoid adding a large excess.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and boil for another 2-3 minutes.[3][4]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-heated clean flask.[3]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[6]
-
Maximize Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice bath for 15-30 minutes to maximize precipitation.[3]
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent (70% IPA) to remove residual mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the final, purified product.
Section 4: Frequently Asked Questions (FAQs)
Q4: How does pH affect the purification of sulfonamides? A4: The pH is a critical parameter because sulfonamides are amphoteric. The sulfonamide N-H is weakly acidic (pKa ~8-10) and the aromatic amine is weakly basic (pKa ~2-3). This means their solubility is highly pH-dependent.[12][13][14] At very low pH, the amine is protonated (-NH3+), and at high pH, the sulfonamide is deprotonated (-SO2N-R), with both ionic forms being more water-soluble.[2][12] This property can be exploited for purification via acid-base extraction during a liquid-liquid workup but can also complicate chromatography if not controlled.
Q5: My sulfonamide seems to be degrading on the silica gel column. Is this possible? A5: Yes, this is a known issue. The acidic nature of silica gel can catalyze the hydrolysis of sensitive sulfonamides, especially if there is residual moisture present.[9][10] If you observe new, more polar spots appearing on TLC after prolonged exposure to silica, this may be happening. The best solution is to use a deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or switch to a more inert stationary phase like neutral alumina.[9][10]
Q6: Can I use an aqueous base like NaOH during my reaction workup? A6: While it is possible, using strong aqueous bases like sodium hydroxide should be done with caution. They can potentially hydrolyze the sulfonamide bond, especially with heating or prolonged exposure. A milder base like sodium bicarbonate is often a safer choice for neutralizing the reaction mixture before extraction.
References
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- Common issues in sulfonamide synthesis and solutions. Benchchem.
- Technical Support Center: Synthesis of Sulfonamide Deriv
- Sulfonamide purification process.
- Methods of Purification of Organic Compounds.
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
- pH-induced solubility transition of sulfonamide-based polymers.
- Troubleshooting Crystalliz
- The effect of pH on the solubility of sulphonamides.
- Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
- Technical Support Center: Column Chromatography for Sulfonate Ester Purific
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Side reactions in the synthesis of 2,6-difluorobenzoic acid compounds
Welcome to the technical support center for the synthesis of 2,6-difluorobenzoic acid and its derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Guide Structure
This guide is structured around the three primary synthetic routes to 2,6-difluorobenzoic acid. Each section addresses common issues, explains the underlying chemistry of side reactions, and provides actionable protocols to improve yield and purity.
-
Part 1: Synthesis via Hydrolysis of 2,6-Difluorobenzonitrile
-
Part 2: Synthesis via Grignard Reagent and Carboxylation
-
Part 3: Synthesis via Oxidation of 2,6-Difluorobenzaldehyde
Part 1: Synthesis via Hydrolysis of 2,6-Difluorobenzonitrile
This is one of the most common industrial routes, involving the hydrolysis of the nitrile group to a carboxylic acid, typically under basic conditions. While straightforward in principle, this pathway is susceptible to specific side reactions that can significantly impact yield and purity.
Troubleshooting & FAQs
Question 1: My yield of 2,6-difluorobenzoic acid is significantly lower than expected, and I've identified 1,3-difluorobenzene as a major byproduct. What is causing this?
Answer: You are observing a classic side reaction: decarboxylation . The desired product, 2,6-difluorobenzoic acid, can lose carbon dioxide under the harsh, high-temperature conditions often used for nitrile hydrolysis. The electron-withdrawing nature of the two fluorine atoms ortho to the carboxyl group can stabilize the resulting carbanion, making this compound particularly prone to decarboxylation compared to other benzoic acids.[1]
Mechanism Insight: The reaction proceeds through the formation of the carboxylate salt. At elevated temperatures, this salt can eliminate CO2, leading to a transient 2,6-difluorophenyl anion, which is then protonated by the aqueous medium to yield 1,3-difluorobenzene.
Caption: Hydrolysis pathway and decarboxylation side reaction.
Troubleshooting Protocol: Minimizing Decarboxylation
-
Temperature Control: This is the most critical parameter. While higher temperatures accelerate hydrolysis, they dramatically increase the rate of decarboxylation.[1] Aim for the lowest effective temperature.
-
Recommendation: Start with reaction temperatures around 150°C and monitor conversion.[2] Avoid exceeding 180-200°C if possible.
-
-
Reaction Time: Prolonged exposure to high temperatures, even if moderate, will lead to increased byproduct formation. Monitor the reaction progress by HPLC or GC and stop the reaction once the intermediate amide has been consumed.
-
Pressure Control: The reaction is often run in a sealed autoclave to maintain the temperature. The pressure should be carefully monitored as it is an indicator of the reaction temperature.[2]
Question 2: My hydrolysis reaction stalls, leaving a significant amount of 2,6-difluorobenzamide. How can I drive the reaction to completion without promoting decarboxylation?
Answer: This is a common optimization challenge. The hydrolysis of the amide to the carboxylic acid is the slower step and requires more energy. The key is to find a balance between providing enough energy to complete the hydrolysis without favoring the decarboxylation side reaction.
Optimization Strategies:
| Parameter | Condition | Rationale & Impact |
| NaOH Concentration | 3-4 equivalents | Using a stoichiometric excess of base ensures the formation of the carboxylate salt and helps drive the second hydrolysis step.[2] |
| Temperature | 150-160°C | This range is often a good starting point to achieve a reasonable reaction rate while limiting decarboxylation.[2] |
| Reaction Time | 8-12 hours | Monitor hourly after 6 hours. Over-processing is a primary cause of yield loss. |
| Medium | Water | While other solvents can be used, water is effective and standard for this hydrolysis.[2][3] |
Part 2: Synthesis via Grignard Reagent and Carboxylation
This classic organometallic route involves forming a Grignard reagent from a 2,6-difluorohalobenzene (typically bromo- or iodo-) and quenching it with solid carbon dioxide (dry ice). This method is excellent for lab-scale synthesis but is highly sensitive to reaction conditions.
Troubleshooting & FAQs
Question 1: My Grignard reaction fails to initiate, or the yield is extremely low. What are the most common points of failure?
Answer: Grignard reactions are notoriously sensitive to atmospheric moisture and oxygen.[4][5] The Grignard reagent is a very strong base and will be rapidly quenched by any protic source, most commonly water.
Caption: Troubleshooting workflow for a failed Grignard reaction.
Troubleshooting Protocol: Ensuring a Successful Grignard Reaction
-
Rigorous Anhydrous Conditions: All glassware must be oven-dried (>120°C for at least 4 hours) or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).[5]
-
Solvent Purity: Use freshly opened anhydrous ether or THF, or distill from a suitable drying agent like sodium/benzophenone.
-
Magnesium Activation: Magnesium turnings can form a passivating oxide layer.[5] If the turnings are not shiny, activate them by adding a small crystal of iodine or a few drops of 1,2-dibromoethane before adding your halide. A color change or gentle bubbling indicates activation.[5]
-
Initiation: The reaction can have an induction period. Add a small portion of your 2,6-difluorohalobenzene to the activated magnesium first. Wait for the characteristic exothermic reaction (warming of the flask) before beginning a slow, dropwise addition of the remaining halide solution.
Question 2: I am observing a significant amount of a high-molecular-weight byproduct, which I've identified as a tetrafluorobiphenyl. Why is this forming?
Answer: You are observing a Wurtz-type coupling reaction. In this side reaction, the Grignard reagent (R-MgX) you've formed acts as a nucleophile and attacks the C-X bond of another molecule of your starting halide (R-X), leading to the formation of a dimer (R-R).
Mechanism Insight: 2,6-Difluoro-MgBr + 2,6-Difluorobromobenzene → 2,2',6,6'-Tetrafluorobiphenyl + MgBr₂
This side reaction is often promoted by higher temperatures and high local concentrations of the reagents.
Troubleshooting Protocol: Minimizing Wurtz Coupling
-
Slow Addition: The solution of your 2,6-difluorohalobenzene must be added very slowly to the magnesium suspension. This keeps the instantaneous concentration of the halide low, minimizing the chance it will be attacked by the already-formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux. Do not overheat the reaction, as higher temperatures can favor the coupling side reaction. Use an ice bath to moderate the reaction rate if it becomes too vigorous.
-
Dilution: Running the reaction under more dilute conditions can also help reduce the rate of this bimolecular side reaction.
Part 3: Synthesis via Oxidation of 2,6-Difluorobenzaldehyde
This route is effective if high-purity 2,6-difluorobenzaldehyde is available. The aldehyde is oxidized to the corresponding carboxylic acid using a variety of common oxidizing agents. The primary challenges in this route relate to the purity of the starting material and preventing over-oxidation or other degradative side reactions.
Troubleshooting & FAQs
Question 1: The purity of my final 2,6-difluorobenzoic acid is poor. What are the likely sources of contamination from the aldehyde precursor?
Answer: The purity of your final product is fundamentally limited by the purity of your starting aldehyde. Common synthetic routes to 2,6-difluorobenzaldehyde can introduce specific impurities that carry through.
-
From Oxidation of 2,6-Difluorotoluene: This reaction can be difficult to stop cleanly at the aldehyde stage. Over-oxidation is common, meaning your starting aldehyde may already contain some of the desired 2,6-difluorobenzoic acid.[6] Incomplete oxidation can leave unreacted 2,6-difluorotoluene.
-
From Halogen Exchange of 2,6-Dichlorobenzaldehyde: The fluorination reaction may be incomplete, leaving residual 2-chloro-6-fluorobenzaldehyde or the starting 2,6-dichlorobenzaldehyde.[7][8] These will be oxidized to their corresponding benzoic acids in the next step, which can be very difficult to separate from the desired product.
Troubleshooting Protocol: Pre-Oxidation Purification
-
Distillation: 2,6-Difluorobenzaldehyde is a liquid that can be purified by vacuum distillation (b.p. 72-74°C at 12 mmHg).[9] This is highly effective at removing non-volatile impurities and starting materials from other routes.
-
Chromatography: For high-purity applications, flash column chromatography can be used to purify the aldehyde before oxidation.
Question 2: What is the best oxidizing agent to use for the conversion of 2,6-difluorobenzaldehyde to 2,6-difluorobenzoic acid to ensure a clean reaction with high yield?
Answer: A good choice for this transformation is potassium permanganate (KMnO₄) under basic conditions or chromium trioxide (CrO₃) in acetic acid (Jones oxidation). However, for cleaner workups and milder conditions, potassium permanganate is often preferred.
Recommended Protocol: Oxidation with KMnO₄
-
Setup: Dissolve the 2,6-difluorobenzaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Reagent Addition: Slowly add a solution of potassium permanganate in water. The reaction is exothermic, so maintain the temperature with an ice bath. Add the KMnO₄ until a faint purple color persists.
-
Workup: Quench the reaction with a small amount of sodium bisulfite to destroy excess permanganate. Filter off the manganese dioxide (MnO₂) that forms.
-
Isolation: Acidify the filtrate with HCl to a low pH (pH 1-2). The 2,6-difluorobenzoic acid will precipitate as a white solid.[2]
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to achieve high purity.[2]
Causality: Using KMnO₄ under basic or neutral conditions is effective and selective for aldehydes. The workup is straightforward, and the solid MnO₂ byproduct is easily removed by filtration. Acidification then cleanly precipitates the desired carboxylic acid product.
References
-
Hao, S., et al. (2012). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering. Available at: [Link]
-
PrepChem (2023). Synthesis of 2,6-difluorobenzaldehyde. Available at: [Link]
- Google Patents (2016). CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.
- Google Patents (1993). US5191126A - Process for the preparation of difluorobenzaldehydes.
-
Ningbo Inno Pharmachem Co., Ltd. (2025). Understanding the Synthesis and Applications of 2,6-Difluorobenzoic Acid. Available at: [Link]
- Google Patents (2006). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
-
University of Missouri-St. Louis. Experiment 19 – The Grignard Reaction. Available at: [Link]
-
Master Organic Chemistry (2015). All About The Reactions of Grignard Reagents. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]
- 8. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Enhancing the Stability of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid Solutions
Welcome to the dedicated technical support guide for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. By understanding the key factors that influence its degradation, you can ensure the integrity and reproducibility of your experiments.
Introduction to the Stability of this compound
This compound is a valuable building block in pharmaceutical and diagnostic research[1]. Its structure, which includes a difluorinated benzoic acid and a propylsulfonamido group, presents unique stability considerations[1]. The primary degradation pathways to consider are the hydrolysis of the sulfonamide bond and the potential for decarboxylation of the benzoic acid moiety under certain conditions. This guide provides a series of frequently asked questions and troubleshooting protocols to address common stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My solution of this compound is showing signs of degradation over time. What are the likely causes?
Degradation of this compound in solution is typically influenced by several factors, primarily pH, temperature, and light exposure.
-
pH-Dependent Hydrolysis: The sulfonamide group is susceptible to hydrolysis, and the rate of this degradation is highly dependent on the pH of the solution. Generally, sulfonamides are more prone to degradation in acidic conditions compared to neutral or alkaline conditions[2]. Acid-catalyzed hydrolysis can lead to the cleavage of the sulfur-nitrogen (S-N) bond[3].
-
Temperature Effects: Elevated temperatures can accelerate the rate of chemical degradation. For benzoic acid derivatives, high temperatures can promote decarboxylation, leading to the loss of the carboxylic acid group[4][5].
-
Photodegradation: Exposure to light, particularly UV light, can induce photodegradation of the molecule. While the carbon-fluorine bond on the aromatic ring is generally stable, photochemical reactions can still occur, potentially leading to defluorination or other structural changes[6][7].
Troubleshooting Steps:
-
Review your solution's pH: If you are using an acidic buffer or unbuffered solvent, consider adjusting the pH to a neutral or slightly alkaline range (pH 7-9) to improve stability. Studies on various sulfonamides have shown they are generally more stable in this pH range[8].
-
Control the temperature: Store your solutions at recommended temperatures (see FAQ 3) and avoid repeated freeze-thaw cycles.
-
Protect from light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil[9].
FAQ 2: What is the optimal pH range for preparing and storing solutions of this compound?
Based on the general stability profile of sulfonamides, the optimal pH range for solutions of this compound is likely to be in the neutral to slightly alkaline range (pH 7.0 to 9.0) .
Scientific Rationale:
Sulfonamides are generally more stable under neutral to alkaline conditions[2]. In acidic environments, the sulfonamide group can be protonated, making it more susceptible to nucleophilic attack by water, leading to hydrolysis[10]. Conversely, at a pH above 9, while many sulfonamides remain stable, the potential for base-catalyzed hydrolysis should be considered, although it is often slower than acid-catalyzed degradation[8][10]. A study on the hydrolysis of twelve sulfonamides demonstrated that all were hydrolytically stable at pH 9.0[8].
Experimental Protocol: Determining the Optimal pH
For critical applications, it is advisable to perform a pH stability study.
-
Prepare a series of buffers: Create buffers at various pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, and 9).
-
Dissolve the compound: Prepare solutions of this compound at a known concentration in each buffer.
-
Incubate: Store aliquots of each solution at a controlled temperature (e.g., 4°C, 25°C, and 40°C) and protect them from light.
-
Analyze at time points: At regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week), analyze the concentration of the parent compound using a stability-indicating HPLC method.
-
Plot the data: Plot the percentage of the remaining parent compound against time for each pH and temperature condition to determine the optimal pH for stability.
FAQ 3: What are the recommended storage conditions (temperature and light) for solutions of this compound?
To maximize the shelf-life of your this compound solutions, adhere to the following storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-term (≤ 1 week): 2-8°CLong-term (> 1 week): -20°C or -80°C | Lower temperatures significantly reduce the rates of hydrolytic degradation and potential decarboxylation[4][5][11]. For long-term storage, freezing the solution minimizes molecular motion and chemical reactions. |
| Light Exposure | Store in amber glass vials or use light-blocking secondary containers (e.g., aluminum foil). | Aromatic compounds, especially those with multiple functional groups, can be susceptible to photodegradation. Protecting from light is a crucial preventative measure[9]. |
| Atmosphere | For highly sensitive applications, consider purging the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing. | This minimizes the risk of oxidative degradation, although hydrolysis is the more commonly cited degradation pathway for sulfonamides. |
FAQ 4: I'm observing precipitation in my aqueous solution. How can I improve the solubility and prevent this?
The solubility of this compound, being an acidic compound, is pH-dependent.
Understanding the Chemistry:
The benzoic acid moiety is weakly acidic. At a pH below its pKa, the carboxylic acid will be protonated and the molecule will be less soluble in aqueous solutions. By increasing the pH to above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate salt.
Troubleshooting Protocol for Solubility Issues:
-
Adjust the pH: The most effective way to increase solubility in aqueous media is to raise the pH. Adding a small amount of a suitable base (e.g., NaOH or NaHCO3 solution) to deprotonate the carboxylic acid will significantly enhance solubility. Aim for a pH in the neutral to slightly alkaline range, which also aligns with improved stability.
-
Use of Co-solvents: If pH adjustment is not compatible with your experimental design, consider the use of a water-miscible organic co-solvent. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
-
Procedure: First, dissolve the compound in a minimal amount of the organic co-solvent. Then, slowly add the aqueous buffer to this solution with constant stirring to reach the desired final concentration.
-
-
Sonication: Gentle sonication can help to dissolve the compound, especially when preparing stock solutions at high concentrations.
FAQ 5: Are there any known incompatibilities with common excipients or reagents?
While specific compatibility data for this compound is not widely published, potential incompatibilities can be inferred from its chemical structure.
-
Strong Oxidizing Agents: Avoid strong oxidizing agents as they can potentially react with the sulfonamide group or the aromatic ring.
-
Strong Bases: While a slightly alkaline pH is beneficial for stability and solubility, very strong bases could potentially promote hydrolysis or other reactions. Always use dilute bases for pH adjustments.
-
Reactive Excipients: Be cautious with excipients that have reactive functional groups. For instance, some reducing sugars can potentially interact with the molecule under certain conditions, although this is less common[12].
-
Metals: Certain metal ions can catalyze degradation reactions. It is good practice to use high-purity solvents and reagents and to store solutions in glass or chemically resistant plastic containers[13].
Visualizing Degradation and Experimental Workflows
Potential Degradation Pathways
The following diagram illustrates the two primary potential degradation pathways for this compound in solution.
Caption: Potential degradation pathways of the target molecule.
Workflow for a Solution Stability Study
This workflow outlines the key steps in assessing the stability of your prepared solutions.
Caption: Experimental workflow for a stability assessment study.
General Best Practices for Handling and Storage
To ensure the highest quality and consistency of your results, always adhere to these general laboratory practices:
-
Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents to minimize contaminants that could catalyze degradation.
-
Proper Container Selection: Store solutions in high-quality, inert containers such as Type I borosilicate glass or appropriate plasticware (e.g., polypropylene)[13]. Ensure containers are clean and dry before use.
-
Accurate Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and storage conditions[14].
-
Regular Inspection: Visually inspect your solutions for any signs of precipitation, color change, or microbial growth before each use[13].
-
Segregation: Store acidic compounds separately from bases to prevent accidental mixing and violent reactions[15].
By implementing these guidelines and troubleshooting steps, you can significantly enhance the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- Fahr, A., & Liu, X. (2007). Drug Delivery Systems. Wiley-VCH.
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (4), 584-589. [Link]
-
King, A. D. (1998). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (22), 2469-2470. [Link]
-
Kümmerer, K., & Hektoen, H. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(11), 1334-1340. [Link]
-
Williams, A. (2002). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Accounts of Chemical Research, 35(11), 929-936. [Link]
-
Yang, Y., & Lindquist, S. E. (2011). Degradation of benzoic acid and its derivatives in subcritical water. The Journal of Supercritical Fluids, 56(2), 168-175. [Link]
-
Petrovic, M., & Barceló, D. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Environmental Science & Technology, 47(24), 14245-14252. [Link]
-
Science.gov. (n.d.). benzoate degradation pathway: Topics. Science.gov. [Link]
-
Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. [Link]
-
Yang, Y., & Lindquist, S. E. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]
-
Eawag. (n.d.). Benzoate Degradation Pathway. Eawag-BBD. [Link]
-
Bhat, N., Pomerantz, A., & Field, J. A. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10765-10775. [Link]
-
Bhat, N., Pomerantz, A., & Field, J. A. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]
-
Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. [Link]
-
Bhat, N., Mundhenke, M., & Field, J. A. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry, 42(10), 2235-2246. [Link]
-
Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. [Link]
-
Unold, M., & Fogg, P. (2009). (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. ResearchGate. [Link]
-
Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed. [Link]
-
Bhat, N., & Field, J. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health. [Link]
-
Arvind Corrotech. (2025). Acid Storage Tank Requirements in the Pharmaceutical Industry. Arvind Corrotech. [Link]
-
Safety Storage Systems. (n.d.). Safe Working Practices: Storing Acids. Safety Storage Systems. [Link]
-
Bhat, N., & Field, J. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. [Link]
-
Post Apple Scientific. (2023, April 27). 15 Tips for Storing Acids in Your Laboratory. Post Apple Scientific. [Link]
-
Storemasta. (2023, May 4). Safe practices for storing acids and bases in the workplace. Storemasta Blog. [Link]
-
Chemsrc. (n.d.). CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. Chemsrc. [Link]
-
Shanghai Gubang New Material Technology Co., LTD. (n.d.). This compound. [Link]
-
Sultan, M. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 8(72), 41531-41543. [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. PubChem. [Link]
-
Al-Ghananeem, A. M. (2012). "Drug Stability and factors that affect on the drug stability" Review BY. Journal of Chemical and Pharmaceutical Sciences, 5(4), 189-193. [Link]
-
QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]
-
Gupta, P., & Sharma, V. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical and Pharmaceutical Sciences, 6(3), 1-22. [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-hydroxy-5-methylbenzoic Acid. PubChem. [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid. PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qbdgroup.com [qbdgroup.com]
- 10. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 12. scispace.com [scispace.com]
- 13. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]
- 14. alliancechemical.com [alliancechemical.com]
- 15. blog.storemasta.com.au [blog.storemasta.com.au]
Technical Support Center: Purification of Benzoic Acid Intermediates
Welcome to the Technical Support Center for the purification of benzoic acid and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of these crucial compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your downstream applications.
I. Frequently Asked Questions (FAQs)
This section addresses common queries related to the purification of benzoic acid, providing concise answers and directing you to more detailed sections of this guide where appropriate.
Q1: What are the most common impurities in benzoic acid synthesis?
A1: The impurity profile of crude benzoic acid is highly dependent on the synthetic route employed. The three most common laboratory and industrial-scale syntheses each present a unique set of potential contaminants.
-
Oxidation of Toluene: This method can introduce unreacted toluene, and partially oxidized intermediates such as benzaldehyde and benzyl alcohol. A common byproduct is also benzyl benzoate, formed from the esterification of benzoic acid with benzyl alcohol.[1]
-
Grignard Reaction of a Phenyl Grignard Reagent with CO₂: The primary byproduct is often biphenyl, which arises from a coupling reaction of the Grignard reagent.[2] Unreacted bromobenzene may also be present.
-
Hydrolysis of Benzonitrile: Incomplete hydrolysis can leave residual benzonitrile or the intermediate benzamide in the final product.
Q2: My benzoic acid has a lower melting point and a broad melting range. What does this indicate?
A2: A depressed and broad melting point range is a classic indicator of impurities. Pure crystalline solids have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower melting point. The broad range signifies that different parts of the substance are melting at different temperatures due to the uneven distribution of impurities.
Q3: How do I choose the right solvent for recrystallizing benzoic acid?
A3: An ideal recrystallization solvent should dissolve the benzoic acid well at elevated temperatures but poorly at room or cold temperatures.[3][4] For benzoic acid, water is an excellent and commonly used solvent due to its high polarity and the significant difference in benzoic acid's solubility at high versus low temperatures.[5][6] At 0°C, the solubility of benzoic acid in water is 1.7 g/L, which increases to 56.31 g/L at 100°C.[7]
Q4: What is "oiling out" during recrystallization, and how can I prevent it?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, forming an insoluble liquid phase. This is problematic because impurities tend to dissolve in the oil, leading to poor purification. This can happen if the melting point of the solid is lower than the boiling point of the solvent, or if the solid is highly impure, causing a significant depression of its melting point. To prevent this, you can add more solvent to lower the saturation temperature or switch to a solvent with a lower boiling point.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| Benzoic acid does not fully dissolve in the hot solvent. | Insufficient solvent. | Add small portions of hot solvent until the solid dissolves completely.[3] |
| The chosen solvent is inappropriate. | Ensure you are using a suitable solvent like water, where benzoic acid has high solubility at elevated temperatures.[5][6] | |
| No crystals form upon cooling. | Too much solvent was used, resulting in a solution that is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| The solution has cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The solution is supersaturated but requires nucleation. | Scratch the inside of the flask with a glass rod or add a seed crystal of pure benzoic acid to induce crystallization.[5] | |
| The recrystallized product is colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3][8] |
| "Oiling out" occurs. | The melting point of the impure benzoic acid is below the boiling point of the solvent. | Add more solvent to dissolve the oil, then cool slowly. If the problem persists, consider using a different solvent with a lower boiling point. |
Troubleshooting Acid-Base Extraction
| Problem | Potential Cause(s) | Solution(s) |
| An emulsion forms between the organic and aqueous layers. | Vigorous shaking of the separatory funnel. | Gently invert the funnel for mixing instead of vigorous shaking. |
| High concentration of solutes. | Dilute the mixture with more of both the organic and aqueous solvents. | |
| Surfactant-like impurities are present. | Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. | |
| Low recovery of benzoic acid after acidification. | Incomplete extraction into the aqueous layer. | Perform multiple extractions with the basic solution to ensure all the benzoic acid is converted to its salt and transferred to the aqueous phase.[9] |
| Incomplete precipitation upon acidification. | Ensure the aqueous solution is sufficiently acidic (pH < 4) by testing with litmus or pH paper. Cool the solution in an ice bath to maximize precipitation. | |
| Benzoic acid is partially soluble in cold water. | Minimize the amount of water used for washing the precipitated crystals. Use ice-cold water for washing. |
III. Impurity Removal Strategies by Synthetic Route
The choice of purification strategy often depends on the specific impurities present, which are dictated by the synthetic method used to prepare the benzoic acid intermediate.
A. From Oxidation of Toluene
| Impurity | Structure | Removal Strategy | Rationale |
| Benzaldehyde | C₆H₅CHO | Acid-base extraction with a sodium carbonate or sodium bisulfite wash.[1][10][11][12] | Benzoic acid is acidic and will be extracted into the aqueous basic layer as sodium benzoate, while benzaldehyde remains in the organic layer. A bisulfite wash forms a water-soluble adduct with benzaldehyde. |
| Benzyl Alcohol | C₆H₅CH₂OH | Acid-base extraction. | Similar to benzaldehyde, benzyl alcohol is not acidic and will remain in the organic layer during a basic wash. |
| Benzyl Benzoate | C₆H₅COOCH₂C₆H₅ | Recrystallization or careful distillation. | The ester is neutral and will remain in the organic phase during extraction. Its solubility properties differ from benzoic acid, allowing for separation by recrystallization. |
| Toluene | C₆H₅CH₃ | Evaporation or distillation. | Toluene is volatile and can be removed by evaporation or distillation prior to purification of the benzoic acid. |
B. From Grignard Reaction
| Impurity | Structure | Removal Strategy | Rationale |
| Biphenyl | C₁₂H₁₀ | Acid-base extraction. | Biphenyl is a neutral, non-polar hydrocarbon that is insoluble in water and aqueous bases.[13][14][15][16] It will remain in the organic layer while benzoic acid is extracted into the aqueous basic layer. |
| Unreacted Bromobenzene | C₆H₅Br | Acid-base extraction. | Bromobenzene is a neutral organic compound and will remain in the organic layer. |
C. From Hydrolysis of Benzonitrile
| Impurity | Structure | Removal Strategy | Rationale |
| Benzonitrile | C₆H₅CN | Recrystallization or acid-base extraction. | Benzonitrile is a neutral compound and will remain in the organic layer during a basic wash. |
| Benzamide | C₆H₅CONH₂ | Recrystallization. | Benzamide is less acidic than benzoic acid and will have different solubility properties, allowing for separation by recrystallization. |
IV. Experimental Protocols
A. Purification by Recrystallization from Water
This protocol describes the purification of crude benzoic acid using water as the solvent.
Materials:
-
Crude benzoic acid
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Place the crude benzoic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to the flask and heat the mixture on a hot plate to boiling, stirring continuously.[3][4]
-
Continue adding small portions of hot water until the benzoic acid is completely dissolved.[5][8]
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration using a fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystals of pure benzoic acid should form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Allow the crystals to dry completely on the filter paper by drawing air through them. The final product should be a white, crystalline solid.
B. Purification by Acid-Base Extraction
This protocol is effective for separating benzoic acid from neutral impurities.
Materials:
-
Crude benzoic acid mixture
-
Diethyl ether (or another suitable organic solvent)
-
5% aqueous sodium bicarbonate solution
-
6M Hydrochloric acid
-
Separatory funnel
-
Beakers
-
pH paper
Procedure:
-
Dissolve the crude benzoic acid mixture in a suitable organic solvent like diethyl ether in a beaker.[17]
-
Transfer the solution to a separatory funnel.
-
Add a 5% aqueous sodium bicarbonate solution to the separatory funnel.[18]
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The top layer will be the organic phase (ether), and the bottom will be the aqueous phase containing sodium benzoate.
-
Drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6M hydrochloric acid to the aqueous solution while stirring until the solution is acidic (pH < 4), which will cause the benzoic acid to precipitate.[17][19]
-
Collect the precipitated benzoic acid by vacuum filtration, wash with a small amount of ice-cold water, and dry.
V. Purity Assessment
After purification, it is crucial to assess the purity of the benzoic acid.
A. Melting Point Determination
Principle: Pure compounds have a sharp melting point, while impurities cause a depression and broadening of the melting range.
Procedure:
-
Place a small amount of the dry, purified benzoic acid into a capillary tube, sealed at one end.
-
Compact the sample by tapping the tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to about 10-15°C below the expected melting point of pure benzoic acid (122.4°C), then slow the heating rate to 1-2°C per minute.[20]
-
Record the temperature at which the first liquid appears (the start of melting) and the temperature at which the last solid melts (the end of melting).[21][22][23]
-
A narrow melting range (1-2°C) close to the literature value indicates high purity.
B. Thin-Layer Chromatography (TLC)
Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. The purity can be assessed by the number of spots observed.
Procedure:
-
Prepare a TLC plate with a baseline drawn in pencil.
-
Dissolve a small amount of the purified benzoic acid in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto the baseline of the TLC plate. It is also advisable to spot a standard of pure benzoic acid and the crude starting material for comparison.[24]
-
Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).
-
Allow the eluent to travel up the plate until it is near the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp or in an iodine chamber.[24]
-
A single spot for the purified product that corresponds to the pure standard indicates high purity.
C. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture with high resolution.
General Protocol Outline:
-
Mobile Phase Preparation: A typical mobile phase for benzoic acid analysis is a mixture of an aqueous buffer (e.g., phosphate buffer at an acidic pH) and an organic solvent like acetonitrile or methanol.[25][26]
-
Standard Preparation: Prepare a stock solution of pure benzoic acid and create a series of dilutions to generate a calibration curve.[26]
-
Sample Preparation: Accurately weigh and dissolve the purified benzoic acid in the mobile phase. Filter the sample through a 0.45 µm syringe filter.[25]
-
Chromatographic Conditions: Use a C18 reversed-phase column. Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (around 228-230 nm).
-
Analysis: Inject the standards and the sample. The purity can be determined by comparing the peak area of the benzoic acid in the sample to the calibration curve and by observing the presence of any impurity peaks.
VI. Visual Workflows
General Purification Workflow
Caption: Decision workflow for purifying crude benzoic acid.
Acid-Base Extraction Logic
Caption: Logical steps in acid-base extraction of benzoic acid.
VII. References
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry. Retrieved from vertexaisearch.cloud.google.com
-
Recrystallisation of benzoic acid. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Melting point determination. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Is benzoic acid solubility in water? (2024, March 5). ChemicalBook. Retrieved from chemicalbook.com
-
The Recrystallization of Benzoic Acid. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? (n.d.). TNJ Chemical. Retrieved from tnjchem.com
-
Application Note: HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid. (n.d.). Benchchem. Retrieved from benchchem.com
-
Wang, S., et al. (2009). Solubility of Benzoic and Salicylic Acids in Subcritical Water at Temperatures Ranging from (298 to 473) K. Journal of Chemical & Engineering Data, 54(12), 3295-3299.
-
EXPERIMENT 1. (n.d.). Haflong Government College. Retrieved from hgcollege.in
-
Determination of Melting Point. (n.d.). Clarion University. Retrieved from clarion.edu
-
Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from byjus.com
-
Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved from chemistrysteps.com
-
Acid-Base Extraction: Organic Chemistry Lab. (n.d.). Studylib. Retrieved from studylib.net
-
The Extraction of Benzoic Acid from a Mixture. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Removing impurities from commercially available 4,4'-Bibenzoic acid. (n.d.). Benchchem. Retrieved from benchchem.com
-
Solubility of Benzoic Acid in Water as a Function of Temperature a T m... (n.d.). ResearchGate. Retrieved from researchgate.net
-
Melting Point Of Organic Compounds: A Comprehensive Guide. (2024). International Journal of Creative Research Thoughts (IJCRT).
-
Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from jove.com
-
What is the most common/easiest method to remove benzoic acid from benzaldehyde? (n.d.). Retrieved from socratic.org
-
Polarity & Solubility of Benzoic acid. (2022, September 14). YouTube. Retrieved from youtube.com
-
How can benzoic acid be tested for purity? (2018, May 20). Quora. Retrieved from quora.com
-
Acid-Base Extraction. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. (n.d.). Benchchem. Retrieved from benchchem.com
-
why is the solubility of benzoic acid higher in hot water higher than in cold? (2023, February 21). Reddit. Retrieved from reddit.com
-
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. (n.d.). Benchchem. Retrieved from benchchem.com
-
Extraction (Part 1). (n.d.). Cerritos College. Retrieved from cerritos.edu
-
Biphenyl | 92-52-4. (n.d.). ChemicalBook. Retrieved from chemicalbook.com
-
identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde. (n.d.). Benchchem. Retrieved from benchchem.com
-
Solubility of Biphenyl. (n.d.). Solubility of Things. Retrieved from solubilityofthings.com
-
Biphenyl (1,1-biphenyl). (2022, June 30). Department of Climate Change, Energy, the Environment and Water. Retrieved from dcceew.gov.au
-
organic synthesis: benzoic acid via a grignard reaction. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Purification of benzaldehyde? (2015, May 25). Sciencemadness.org. Retrieved from sciencemadness.org
-
Biphenyl. (n.d.). Wikipedia. Retrieved from en.wikipedia.org
-
Biphenyl. (n.d.). AERU. Retrieved from aeru.co.uk
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from helixchrom.com
-
Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a. (n.d.). Sigma-Aldrich. Retrieved from sigmaaldrich.com
-
Benzoic Acid Synthesis: Grignard Reaction Lab Experiment. (n.d.). Studylib. Retrieved from studylib.net
-
Solved Separation of Benzoic Acid and Biphenyl - Solvents. (2020, September 23). Chegg.com. Retrieved from chegg.com
-
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Grignard Synthesis of Benzoic Acid. (n.d.). Scribd. Retrieved from scribd.com
-
GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. (2021, November 5). Docsity. Retrieved from docsity.com
-
Exp 8 part 2 Purity of benzoic acid. (2019, January 25). YouTube. Retrieved from youtube.com
-
Separation of benzoic acids. (n.d.). Merck Millipore. Retrieved from merckmillipore.com
-
METHOD FOR PURIFICATION OF BENZOIC ACID. (2019, March 27). European Patent Office. Retrieved from epo.org
-
Determination of Sorbic Acid and Benzoic Acid using Reversed- Phase High Performance Liquid Chromatography (RP-HPLC) in Different Food Commodities. (2017, November 12). ResearchGate. Retrieved from researchgate.net
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. docsity.com [docsity.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Is benzoic acid solubility in water?_Chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. cerritos.edu [cerritos.edu]
- 10. æ±æï¼ç«ç¹å·²æå [chemicalcas.com]
- 11. homework.study.com [homework.study.com]
- 12. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Biphenyl | 92-52-4 [chemicalbook.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Biphenyl (1,1-biphenyl) - DCCEEW [dcceew.gov.au]
- 16. Biphenyl - Wikipedia [en.wikipedia.org]
- 17. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. scribd.com [scribd.com]
- 20. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 21. pennwest.edu [pennwest.edu]
- 22. byjus.com [byjus.com]
- 23. ijcrt.org [ijcrt.org]
- 24. m.youtube.com [m.youtube.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming the sulfonamide bond. The following content, presented in a question-and-answer format, moves from general inquiries to specific troubleshooting scenarios, providing not just protocols but the underlying chemical rationale to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of sulfonamides, focusing on the most common method: the reaction of a sulfonyl chloride with a primary or secondary amine.
Q1: What is the fundamental mechanism for the reaction between a sulfonyl chloride and an amine?
A: The reaction is a classic nucleophilic substitution at a sulfur center.[1][2] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion, which is a good leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the starting amine.[3]
Caption: General mechanism of sulfonamide synthesis.
Q2: Why is the choice of base so critical, and what are the common options?
A: The base is crucial for two reasons: it neutralizes the HCl byproduct, and its properties can influence the reaction rate and side-product profile.[3] An ideal base should be non-nucleophilic to avoid competing with the amine in reacting with the sulfonyl chloride.[4]
-
Tertiary Amines: Pyridine and triethylamine (TEA) are common choices.[3][5] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which can accelerate the reaction.
-
Inorganic Bases: While aqueous bases like NaOH or Na₂CO₃ can be used under specific conditions (e.g., Schotten-Baumann conditions), they significantly increase the risk of hydrolyzing the moisture-sensitive sulfonyl chloride starting material.[4][5] For most lab-scale syntheses, an organic base in an anhydrous solvent is preferred.[4]
Q3: What are the best solvents for sulfonamide synthesis?
A: The ideal solvent should be inert to the reactants and capable of dissolving both the amine and the sulfonyl chloride. Critically, the solvent must be anhydrous (dry) to prevent the hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.[4][6]
Commonly used solvents include:
Deep eutectic solvents (DESs) like choline chloride/glycerol are also emerging as sustainable and effective media for this synthesis.[7]
Q4: Do I need to protect other functional groups on my molecules?
A: Yes, protection is often necessary. The sulfonyl chloride is a potent electrophile that can react with other nucleophilic groups.
-
Alcohols: Hydroxyl groups can react to form sulfonate esters. While sulfonyl groups are sometimes used to protect phenols, they are generally not used for aliphatic alcohols as they make the hydroxyl a very good leaving group.[8]
-
Amines: If your molecule contains multiple amine groups of similar reactivity, you may need to use a protecting group strategy to achieve selectivity. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[9][10] The sulfonamide group itself is often considered a protecting group for amines as it reduces their basicity and nucleophilicity.[8][11]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and solving common experimental problems.
Caption: A troubleshooting workflow for diagnosing low yields.[12]
Q5: My reaction yield is consistently low. What is the most likely cause?
A: The most common culprit for low yields is the hydrolysis of the sulfonyl chloride .[3][4][6] These reagents are highly sensitive to moisture and will readily react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[4][13]
-
Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic. Water, though a weaker nucleophile than an amine, is often present in much higher concentrations (e.g., from wet solvents, glassware, or atmospheric humidity) and can competitively attack the sulfur, leading to hydrolysis.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly oven- or flame-dry all glassware before use. Use freshly opened anhydrous solvents or solvents dried over molecular sieves.[4]
-
Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.[4][6]
-
Check Reagent Quality: Use a fresh bottle of sulfonyl chloride. An old bottle may have already undergone significant hydrolysis from repeated exposure to air.[4][6]
-
Q6: I am reacting a primary amine and see an unexpected, less polar side product. What could it be?
A: With primary amines (R-NH₂), the most common side product is the bis-sulfonated product , R-N(SO₂R')₂.[4]
-
Causality: After the initial sulfonamide (R-NH-SO₂R') is formed, the remaining N-H proton is acidic. In the presence of a base, this proton can be removed to form an amide anion (R-N⁻-SO₂R'), which is nucleophilic and can react with a second molecule of the sulfonyl chloride.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the sulfonyl chloride is consumed before it can react with the product.[4]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring its reaction with the more abundant primary amine over the less abundant sulfonamide product.[4]
-
Caption: Pathway for the formation of the bis-sulfonated side product.
Q7: How do I effectively purify my final sulfonamide product?
A: Purification strategies depend on the properties of your product and the nature of the impurities.
-
Removal of Base: If you used pyridine or triethylamine, they can often be removed during an aqueous workup by washing the organic layer with a dilute acid solution (e.g., 1M HCl). This protonates the amine base, making it water-soluble and drawing it into the aqueous layer.[14]
-
Removal of Sulfonic Acid: If sulfonyl chloride hydrolysis occurred, the resulting sulfonic acid can be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the workup.[14]
-
Recrystallization: For solid products, recrystallization is a highly effective purification method.[4] The key is to find a solvent (or solvent pair) that dissolves the sulfonamide well at high temperatures but poorly at room temperature, while impurities remain soluble. Common solvents include ethanol, isopropanol, or mixtures like ethanol/water.[4]
-
Column Chromatography: If recrystallization is ineffective or the product is an oil, silica gel column chromatography is the standard alternative. A common eluent system is a gradient of ethyl acetate in hexanes.[14]
Data Presentation: Optimizing Reaction Conditions
The choice of base and solvent can significantly impact the reaction's efficiency. The following table provides representative data on how these parameters can affect the yield of a model reaction.
| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Pyridine (2) | DCM | 12 | 95 |
| 2 | Triethylamine (2) | DCM | 12 | 92 |
| 3 | DIPEA (2) | DCM | 24 | 85 |
| 4 | Pyridine (2) | Acetonitrile | 12 | 88 |
| 5 | Pyridine (2) | THF | 18 | 90 |
| Table adapted from representative literature data.[14] |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 equiv.) to an oven-dried flask containing anhydrous DCM (or another suitable solvent). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add the base (e.g., pyridine or triethylamine, 1.5-2.0 equiv.) to the stirred amine solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0-1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove unreacted sulfonyl chloride/sulfonic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Q7.
Protocol 2: Purification of a Solid Sulfonamide by Recrystallization [4]
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture. A good solvent will fully dissolve the product when hot but cause it to precipitate upon cooling.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur. Do not disturb the flask during this process to encourage the growth of large, pure crystals.
-
Isolation: Once crystallization appears complete, cool the flask further in an ice bath for 20-30 minutes to maximize product precipitation.
-
Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
References
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
- Mondal, J. A., & Shaikh, A. U. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214.
- Aben, O., et al. (2021). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 11(5-S), 139-147.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem Technical Support.
-
Wikipedia. Sulfonamide. [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. [Link]
- BenchChem. (2025). Troubleshooting low yield in sulfonamide synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonamide Synthesis. BenchChem Technical Support.
-
Organic Chemistry Tutor. (2020). Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Peptron. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Al-Jammal, M. K. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonimidoyl chloride (SIC) from sulfonamides with silyl protecting groups (PGs). [Link]
- BenchChem. (2025). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. BenchChem Technical Support.
-
Simone, M., et al. (2020). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. ChemSusChem, 13(17), 4581-4587. [Link]
- BenchChem. (2025).
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mass Spectrometry Signal Suppression for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Welcome to the technical support center for the bioanalysis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of signal suppression in mass spectrometry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve accurate and reproducible results.
Introduction to Signal Suppression
In liquid chromatography-mass spectrometry (LC-MS), signal suppression is a type of matrix effect where the presence of other components in a sample reduces the ionization efficiency of the target analyte.[1] This phenomenon can lead to inaccurate quantification, decreased sensitivity, and poor reproducibility. For a small acidic molecule like this compound, which contains both a carboxylic acid and a sulfonamide group, understanding and mitigating signal suppression is critical for reliable bioanalysis.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H11F2NO4S | [2][3] |
| Molecular Weight | 279.26 g/mol | [2] |
| IUPAC Name | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal suppression for an acidic analyte like this compound?
A1: The primary causes of signal suppression for acidic analytes in biological matrices are:
-
Matrix Effects: Co-eluting endogenous compounds from biological samples (e.g., plasma, urine) such as phospholipids, salts, and proteins can compete with the analyte for ionization.[4] Phospholipids are a major contributor to matrix-induced ionization suppression.[5]
-
Ionization Source Competition: In electrospray ionization (ESI), which is commonly used for polar molecules, a finite number of charges are available on the droplet surface.[6] High concentrations of co-eluting compounds can compete for these charges, reducing the number of ionized analyte molecules that reach the detector.
-
Mobile Phase Composition: Certain mobile phase additives, especially non-volatile buffers or strong ion-pairing agents like trifluoroacetic acid (TFA), can cause significant signal suppression.[7]
Q2: How can I determine if my signal is being suppressed?
A2: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column.[8] A blank matrix sample is then injected. Any dip in the constant analyte signal indicates the retention time at which matrix components are eluting and causing suppression.[8][9]
-
Post-Extraction Spike: This quantitative method compares the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a clean solvent. The ratio of these responses provides a quantitative measure of the matrix effect.
Q3: Is ESI or APCI more susceptible to ion suppression for this compound?
A3: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[10][11] This is due to the mechanism of ionization in ESI, which is more sensitive to the presence of non-volatile salts and other matrix components that can alter droplet properties and compete for charge.[1] Given the polar nature of this compound, ESI is a likely choice for ionization, making the management of ion suppression crucial.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise and Inconsistent Results
If you are observing a weak signal for this compound and high variability between injections, it is highly probable that you are experiencing significant signal suppression.
Workflow for Diagnosing and Mitigating Signal Suppression
Caption: A workflow for troubleshooting signal suppression.
Step-by-Step Protocol: Optimizing Sample Preparation
Effective sample preparation is the most critical step in reducing matrix effects.[4]
-
Protein Precipitation (PPT):
-
When to use: A quick and simple method for initial assessments.
-
Protocol: Add 3 parts of cold acetonitrile to 1 part of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
Causality: While fast, PPT is often the least effective method for removing phospholipids and other interfering substances, which can lead to significant matrix effects.[12]
-
-
Liquid-Liquid Extraction (LLE):
-
When to use: Offers a cleaner extract than PPT.
-
Protocol:
-
Adjust the sample pH to be at least two units below the pKa of the carboxylic acid group of your analyte to ensure it is in its neutral form.
-
Extract with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Evaporate the organic layer and reconstitute in the mobile phase.
-
-
Causality: LLE provides better cleanup by partitioning the analyte into an organic phase, leaving many polar interfering compounds in the aqueous phase.[4]
-
-
Solid-Phase Extraction (SPE):
-
When to use: Provides the most thorough sample cleanup.
-
Protocol:
-
Select an appropriate SPE sorbent. For an acidic compound, a mixed-mode sorbent with both reversed-phase and anion-exchange properties can be highly effective.[12]
-
Condition the SPE cartridge with methanol and then water.
-
Load the pre-treated sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a stronger organic solvent, possibly with a pH modifier to neutralize the analyte.
-
-
Causality: SPE offers the highest degree of selectivity by utilizing specific chemical interactions to bind the analyte while washing away matrix components.
-
| Sample Preparation Method | Relative Cleanliness | Throughput | Recommendation |
| Protein Precipitation (PPT) | Low | High | Use for initial screening, but expect matrix effects. |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | A good balance of cleanliness and effort. |
| Solid-Phase Extraction (SPE) | High | Low | The preferred method for minimizing matrix effects in validated bioanalytical methods.[12] |
Issue 2: Signal Suppression from Mobile Phase
The composition of your mobile phase can significantly impact ionization efficiency.
Step-by-Step Protocol: Optimizing Mobile Phase
-
Avoid Strong Acids: Trifluoroacetic acid (TFA) is a common mobile phase additive for improving chromatography, but it is a known cause of significant ion suppression in ESI.[7]
-
Use Volatile Additives: Opt for volatile additives like formic acid or acetic acid for positive ion mode, and ammonium hydroxide or ammonium acetate for negative ion mode. For an acidic analyte like this compound, negative ion mode with a basic mobile phase modifier is often a good starting point.
-
Optimize Additive Concentration: High concentrations of any buffer can lead to signal suppression. Start with a low concentration (e.g., 0.1% formic acid or 5 mM ammonium acetate) and optimize for the best signal-to-noise ratio.
-
Consider the Organic Solvent: The choice of organic solvent (acetonitrile vs. methanol) can influence ionization. Experiment with both to determine which provides better sensitivity for your analyte.
Issue 3: Co-elution with Interfering Compounds
If sample preparation and mobile phase optimization are insufficient, chromatographic separation must be improved to resolve the analyte from matrix components.
Mechanism of Co-elution Interference
Caption: Competition for charge during co-elution.
Step-by-Step Protocol: Improving Chromatographic Separation
-
Adjust Gradient Profile: Lengthening the gradient can increase the separation between the analyte and interfering peaks.
-
Change Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
Modify Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention times of both the analyte and interfering compounds, potentially improving resolution. For this compound, a change in pH will affect the ionization state of the carboxylic acid, influencing its retention.
Conclusion
Signal suppression is a complex but manageable challenge in the LC-MS analysis of this compound. By systematically evaluating and optimizing sample preparation, chromatographic conditions, and mobile phase composition, researchers can significantly reduce matrix effects and ensure the development of a robust and reliable bioanalytical method. The use of an appropriate internal standard, ideally a stable isotope-labeled version of the analyte, is also highly recommended to compensate for any remaining matrix effects.
References
-
Souza, I. D., & Queiroz, M. E. C. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
(n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Biochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49–58. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]
-
(2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Retrieved from [Link]
-
Stahnke, H., & Reemtsma, T. (2004). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Journal of Chromatography A, 1050(2), 143-158. Retrieved from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Retrieved from [Link]
-
Kruve, A., & Lõkov, M. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 25(8), 1344–1353. Retrieved from [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(5), 1454-1466. Retrieved from [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Analytical Chemistry, 75(21), 5751–5759. Retrieved from [Link]
-
Kostiainen, R., & Kauppila, T. J. (2007). The effect of analyte acidity on signal suppression and the implications to peak purity determinations using atmospheric pressure ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1465–1472. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. Retrieved from [Link]
-
Patel, D. P., et al. (2011). Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(2), 58-65. Retrieved from [Link]
-
Lahaie, M., & Gapeev, A. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 34(12), 2731–2738. Retrieved from [Link]
-
Lahaie, M., & Gapeev, A. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 34(12), 2731–2738. Retrieved from [Link]
-
Calafat, A. M., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Environmental Health Perspectives, 123(10), A252-A258. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. Retrieved from [Link]
-
Nesterenko, P. N., & Haddad, P. R. (2014). Use of suppressors for signal enhancement of weakly-acidic analytes in ion chromatography with universal detection methods. Journal of Chromatography A, 1356, 1-12. Retrieved from [Link]
-
Reddy, P. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Biomedical Analysis, 149, 438-445. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules, 28(2), 708. Retrieved from [Link]
-
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Retrieved from [Link]
-
Chisvert, A., & Salvador, A. (2002). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of Chromatography A, 976(1-2), 245–254. Retrieved from [Link]
-
Li, Y., et al. (2020). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science & Nutrition, 8(11), 6098-6107. Retrieved from [Link]
-
Shimadzu Corporation. (2022, November 3). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer [Video]. YouTube. Retrieved from [Link]
-
Shanghai Gubang New Material Technology Co., LTD. (n.d.). This compound. Retrieved from [Link]
-
Jasinski, J. P., & Golen, J. A. (2010). 2,6-Difluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2109. Retrieved from [Link]
Sources
- 1. providiongroup.com [providiongroup.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hdb.ugent.be [hdb.ugent.be]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize this compound, with a particular focus on addressing the challenges that may arise during scale-up operations. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize the synthesis effectively.
Introduction
This compound is a key building block in the development of various pharmaceutical agents.[1] Its specific substitution pattern, featuring two fluorine atoms ortho to a carboxylic acid and a propylsulfonamido group, imparts unique physicochemical properties that are desirable in modern drug design.[2][3] The synthesis, while conceptually straightforward, presents several challenges, particularly concerning reaction control, impurity profiles, and purification when moving from milligram to multi-gram or kilogram scales.
This guide provides a comprehensive, two-step synthetic pathway starting from the commercially available 2,6-Difluoro-3-nitrobenzoic acid. We will dissect each stage of the process, offering detailed protocols and a robust troubleshooting framework.
Overall Synthesis Scheme
The synthesis is a two-step process involving the reduction of a nitro group followed by a sulfonamidation reaction.
Caption: Overall synthetic workflow.
Step 1: Reduction of 2,6-Difluoro-3-nitrobenzoic acid
The first critical step is the selective reduction of the aromatic nitro group to an amine without altering the carboxylic acid or the fluorine substituents. The choice of reducing agent is paramount for a clean, high-yielding reaction on a larger scale. While catalytic hydrogenation is an option, it often requires specialized high-pressure equipment. A more accessible and scalable method involves the use of tin(II) chloride (SnCl₂) in an acidic medium.
Experimental Protocol: Stannous Chloride Reduction
| Reagent/Parameter | Recommendation | Rationale & Key Considerations |
| Starting Material | 2,6-Difluoro-3-nitrobenzoic acid | Ensure purity is >98% to avoid carrying over impurities. |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | A robust and effective reagent for nitro group reduction. Use 4-5 molar equivalents to ensure complete conversion. |
| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Ethanol is often preferred for its ability to dissolve both the starting material and the tin salts. |
| Acid | Concentrated Hydrochloric Acid (HCl) | Creates the acidic environment necessary for the reduction and helps in dissolving the tin salts. |
| Temperature | 60-70 °C | The reaction is exothermic. Maintain control via slow addition or an ice bath. Heating is required to drive the reaction to completion. |
| Work-up | Basification with aq. NaOH or NaHCO₃ | Critical step to neutralize the acid and precipitate the tin as tin hydroxides. The pH should be carefully adjusted to ~8-9. |
| In-Process Check | TLC or LC-MS | Monitor the disappearance of the starting material. The amine product will have a significantly lower Rf on silica gel. |
Step-by-Step Methodology:
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.
-
Reagent Charging: To the flask, add 2,6-Difluoro-3-nitrobenzoic acid (1.0 eq) and Ethanol (5-10 mL per gram of starting material). Stir to form a suspension.
-
Addition of Tin Chloride: Add SnCl₂·2H₂O (4.5 eq) to the suspension.
-
Acidification & Heating: Slowly add concentrated HCl (3-4 eq) portion-wise. An exotherm will be observed. Once the initial exotherm subsides, heat the reaction mixture to 65 °C.
-
Reaction Monitoring: Maintain the temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material is UV active and the product may be visualized with ninhydrin stain.
-
Quenching & Work-up: Cool the reaction mixture to room temperature. Slowly pour it into a beaker of crushed ice. Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate or 50% NaOH solution until the pH is ~8. Vigorous stirring is essential to manage the precipitation of tin salts.
-
Extraction: Filter the thick suspension to remove the tin hydroxides. Wash the filter cake thoroughly with Ethyl Acetate. Combine the filtrate and the washings, and separate the organic layer. Extract the aqueous layer two more times with Ethyl Acetate.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-Amino-2,6-difluorobenzoic acid, which can often be used in the next step without further purification.
Troubleshooting Guide & FAQs: Step 1
Caption: Troubleshooting the nitro reduction step.
-
Q1: My reaction is stalled and won't go to completion. What should I do?
-
A1: First, verify the reaction temperature is being maintained at 60-70 °C. Low temperatures can slow the reaction rate significantly. Second, ensure the quality and stoichiometry of the SnCl₂·2H₂O are correct. Old or improperly stored tin(II) chloride can be partially oxidized and less effective. Adding an additional equivalent of SnCl₂ and HCl may help push the reaction to completion.
-
-
Q2: During the work-up, I'm getting a very thick, unfilterable precipitate and poor recovery. Why?
-
A2: This is a common issue on scale-up due to the precipitation of tin hydroxides. The key is slow, controlled neutralization with vigorous stirring. If the mixture is too thick, you may need to dilute it with more water and ethyl acetate. Ensure the pH does not go too high (above 10), as this can create a more gelatinous precipitate. Washing the filter cake extensively is crucial as the product can be adsorbed onto the surface of the tin salts.
-
-
Q3: Can I use a different reducing agent like iron powder?
-
A3: Yes, iron powder in the presence of an acid like acetic acid or ammonium chloride is a classic and cost-effective method for nitro group reduction. However, the work-up can be equally challenging due to the need to filter out fine iron oxides. For this specific substrate, SnCl₂ is a well-documented and reliable method.
-
Step 2: Sulfonamidation of 3-Amino-2,6-difluorobenzoic acid
This step involves the reaction of the newly formed amine with propanesulfonyl chloride in the presence of a base to form the desired sulfonamide. The main challenges here are preventing di-sulfonylation (reaction on both the amine and the carboxylate), managing the exothermic reaction, and dealing with the corrosive and moisture-sensitive nature of the sulfonyl chloride.
Experimental Protocol: Sulfonamidation
| Reagent/Parameter | Recommendation | Rationale & Key Considerations |
| Starting Material | 3-Amino-2,6-difluorobenzoic acid | Ensure it is dry. Water will consume the sulfonyl chloride. |
| Sulfonylating Agent | Propanesulfonyl chloride | Use 1.1-1.3 molar equivalents. Excess can lead to side reactions and complicates purification. |
| Base | Pyridine or Triethylamine (TEA) | Pyridine often acts as both base and solvent. Use at least 3 equivalents to scavenge the HCl byproduct and catalyze the reaction. |
| Solvent | Pyridine, Dichloromethane (DCM), or Acetonitrile (MeCN) | If not using pyridine as the solvent, an inert solvent like DCM is a good choice. |
| Temperature | 0 °C to Room Temperature | The addition of sulfonyl chloride is highly exothermic. A controlled, low-temperature addition is critical to prevent side reactions. |
| Work-up | Acidification with aq. HCl | After the reaction, quenching with water and acidifying with HCl will protonate the carboxylic acid and precipitate the product. |
| In-Process Check | TLC or LC-MS | Monitor the disappearance of the starting amine. |
Step-by-Step Methodology:
-
Setup: In a dry, inert atmosphere (e.g., under Nitrogen), equip a flask with a magnetic stirrer, dropping funnel, and temperature probe.
-
Reagent Charging: Dissolve 3-Amino-2,6-difluorobenzoic acid (1.0 eq) in pyridine (5-10 mL per gram of amine). Cool the solution to 0 °C using an ice-water bath.
-
Slow Addition: Add propanesulfonyl chloride (1.2 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Check for the consumption of the starting material by LC-MS.
-
Quenching & Precipitation: Cool the reaction mixture back to 0 °C. Slowly add water to quench any remaining sulfonyl chloride. Then, carefully add 2M HCl to acidify the mixture to pH 1-2. The product should precipitate as a solid.
-
Isolation: Stir the slurry for 30 minutes in the ice bath, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water and then a non-polar solvent like hexanes to remove residual impurities.
-
Drying: Dry the solid under vacuum to yield the crude product.
Troubleshooting Guide & FAQs: Step 2
Caption: Troubleshooting the sulfonamidation step.
-
Q1: The reaction is very dark and I'm seeing multiple spots on TLC. What went wrong?
-
A1: This often points to poor temperature control during the addition of the propanesulfonyl chloride. If the temperature rises too much, the highly reactive sulfonyl chloride can cause decomposition and side reactions. Ensure your cooling bath is efficient and the addition is slow, especially during the initial phase of the reaction.
-
-
Q2: My product isn't precipitating when I add HCl. It's just an oily mess.
-
A2: This can happen if the product is not fully protonated or if there are impurities. First, double-check the pH to ensure it is truly 1-2. If it is, the oil may be due to trapped pyridine hydrochloride. In this case, instead of direct precipitation, perform a liquid-liquid extraction. Extract the acidified aqueous mixture with a suitable organic solvent like Ethyl Acetate. The desired product will be extracted into the organic phase, leaving the pyridine salt in the aqueous phase. Then, wash, dry, and concentrate the organic layer to obtain the product.
-
-
Q3: I'm concerned about forming a mixed anhydride with the carboxylic acid group. Is this a risk?
-
A3: This is a valid concern. The lone pair on the amine is significantly more nucleophilic than the carboxylate anion, especially in the presence of pyridine. By running the reaction at a low temperature and adding the sulfonyl chloride slowly, you strongly favor the desired N-sulfonylation. The formation of the sulfonamide is generally irreversible under these conditions, while a mixed anhydride would be more susceptible to hydrolysis during work-up.
-
Final Product Purification
The crude this compound often requires purification to meet the high-purity standards (>99%) needed for pharmaceutical applications.[1]
-
Recrystallization: The most common and scalable method. A solvent screen is recommended. Good solvent systems often consist of a polar solvent in which the compound is soluble at high temperatures and insoluble at low temperatures (e.g., isopropanol, ethanol/water, acetonitrile/water).
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
If the solution is colored, you can add activated carbon and hot-filter it.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Silica Gel Chromatography: Generally reserved for small-scale synthesis or for removing closely-related impurities that cannot be removed by recrystallization. A gradient elution of Hexanes/Ethyl Acetate with 1% acetic acid is a good starting point. The acetic acid helps to keep the carboxylic acid protonated and prevents streaking on the column.
References
- The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). CN113024384A.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
2,6-Difluoro-3-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. (2017). Tetrahedron Letters. Retrieved from [Link]
- Sourcing High-Purity this compound: A Guide for Buyers. (2025). Article.
Sources
Technical Support Center: Navigating Inconsistent Results with 2,6-Difluoro-3-(propylsulfonamido)benzoic acid in Biological Assays
Welcome to the Technical Support Center for researchers utilizing 2,6-Difluoro-3-(propylsulfonamido)benzoic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that arise during the experimental use of this compound. Our goal is to empower you, our fellow scientists and drug development professionals, with the knowledge to overcome common hurdles and ensure the reliability and reproducibility of your results.
Given its structural features—a sulfonamide group and a benzoic acid moiety—this compound is predicted to function as an inhibitor of the human urate transporter 1 (URAT1). URAT1 is a key protein in the renal reabsorption of uric acid, making it a prime target for the development of treatments for hyperuricemia and gout. This guide is therefore structured around the common assays and challenges encountered when screening and characterizing URAT1 inhibitors.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and application of this compound.
Q1: What is the expected biological target of this compound?
A1: Based on its chemical structure, which is similar to other known uricosuric agents, this compound is hypothesized to be an inhibitor of the solute carrier family 22 member 12 (SLC22A12), commonly known as urate transporter 1 (URAT1). This transporter is primarily responsible for the reabsorption of uric acid in the kidneys. Inhibition of URAT1 leads to increased excretion of uric acid, a therapeutic strategy for managing hyperuricemia and gout.
Q2: I am observing precipitation of the compound when I add it to my cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation is a common issue with benzoic acid derivatives, which can have limited aqueous solubility. This is often exacerbated when a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium.
-
Causality: The compound is likely "crashing out" of solution as the solvent environment changes from DMSO-rich to aqueous. The final concentration of DMSO in your assay should be kept as low as possible (typically ≤ 0.5%) to minimize solvent effects on the cells, but this can compromise the solubility of your compound.
-
Troubleshooting:
-
Optimize DMSO Concentration: Determine the highest tolerable concentration of DMSO for your cell line.
-
Serial Dilutions in Assay Buffer: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer.
-
Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
pH Adjustment: The solubility of benzoic acid derivatives can be pH-dependent. Ensure the pH of your assay buffer is compatible with maintaining the compound in solution.
-
Q3: My positive control (e.g., Benzbromarone) is working, but this compound shows no activity. What should I investigate?
A3: If your positive control is active, your assay system is likely functioning correctly. The lack of activity from your test compound could be due to several factors:
-
Compound Instability: Sulfonamide-containing compounds can be susceptible to hydrolysis, particularly under acidic or basic conditions. Prepare fresh solutions of the compound for each experiment.
-
Incorrect Concentration: Double-check your calculations for stock solution preparation and dilutions.
-
Low Potency: It is possible that this compound has a lower potency (higher IC50) than your positive control. Test a wider range of concentrations.
-
Mechanism of Action: While predicted to be a URAT1 inhibitor, it's possible it has a different, or no, biological activity in your specific assay.
Troubleshooting Guide for URAT1 Inhibition Assays
Inconsistent results in URAT1 inhibition assays can be frustrating. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Autofluorescence of the test compound. 2. Non-specific binding of substrate. 3. High cellular autofluorescence. | 1. Screen the compound for inherent fluorescence at the assay wavelengths. 2. Optimize washing steps and consider using a blocking agent. 3. Use appropriate filters on your plate reader to minimize background. |
| Low Assay Signal/Window | 1. Low URAT1 expression in the cell line. 2. Poor cell health or over-confluent cells. 3. Suboptimal assay buffer composition or pH. 4. Degraded radiolabeled or fluorescent substrate. | 1. Confirm URAT1 expression via Western blot or qPCR. 2. Ensure cells are healthy and in the logarithmic growth phase. 3. Verify the composition and pH of all buffers. 4. Use fresh or properly stored substrates. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding. 2. "Edge effects" in the microplate. 3. Temperature fluctuations during incubation. 4. Pipetting errors. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Avoid using the outer wells of the plate or fill them with sterile buffer/media. 3. Use a temperature-controlled incubator and allow plates to equilibrate. 4. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Inconsistent IC50 Values | 1. Compound instability in solution. 2. Precipitation of the compound at higher concentrations. 3. Assay drift over time. | 1. Prepare fresh compound dilutions for each experiment. 2. Visually inspect wells for precipitation and consider solubility-enhancing strategies. 3. Run a positive control on every plate to monitor assay performance. |
Experimental Protocols
To ensure robust and reproducible data, we provide the following detailed protocols for common URAT1 inhibition assays.
Protocol 1: Cell-Based [¹⁴C]-Uric Acid Uptake Assay
This is the gold-standard assay for measuring URAT1 activity.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)
-
Parental HEK293 cells (for background determination)
-
24-well cell culture plates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
[¹⁴C]-Uric Acid
-
This compound
-
Positive Control (e.g., Benzbromarone)
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed hURAT1-HEK293 and parental HEK293 cells into 24-well plates and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in Assay Buffer.
-
Pre-incubation: Wash the cells with warm Assay Buffer. Add the compound dilutions and pre-incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add [¹⁴C]-Uric Acid to each well to a final concentration of 5-10 µM and incubate for 5-10 minutes at 37°C.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold Assay Buffer.
-
Cell Lysis: Add Lysis Buffer to each well and incubate for 30 minutes at room temperature.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Subtract the background radioactivity (from parental HEK293 cells) from the values obtained with hURAT1-HEK293 cells. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Fluorescence-Based URAT1 Inhibition Assay
This high-throughput method uses a fluorescent substrate for URAT1.
Materials:
-
hURAT1-HEK293 and parental HEK293 cells
-
96-well black, clear-bottom cell culture plates
-
Assay Buffer
-
Fluorescent Substrate (e.g., 6-carboxyfluorescein)
-
Test compounds and controls
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of compounds in Assay Buffer.
-
Pre-incubation: Wash cells and pre-incubate with compounds for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the fluorescent substrate and incubate for a predetermined time at 37°C.
-
Uptake Termination and Measurement: Aspirate the substrate solution, wash the cells with cold Assay Buffer, and measure the intracellular fluorescence using a plate reader.
-
Data Analysis: As described in Protocol 1.
Visualizing Key Concepts
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: URAT1-mediated uric acid transport and site of inhibition.
Caption: General workflow for a cell-based URAT1 inhibition assay.
References
At present, there is no publicly available peer-reviewed literature with specific biological data for this compound. The information provided in this guide is based on established principles for the characterization of URAT1 inhibitors with similar chemical scaffolds. For further reading on URAT1 inhibitor assays and troubleshooting, please refer to the following resources:
-
A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. NIH National Library of Medicine.[Link]
-
Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. PubMed.[Link]
-
Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Hindawi.[Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks.[Link]
Validation & Comparative
A Comparative Guide to FtsZ Inhibitors: Benchmarking 2,6-Difluoro-3-(propylsulfonamido)benzoic acid Against Other Key Modulators of Bacterial Cell Division
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the exploration of novel antibacterial targets.[1] One of the most promising is the Filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of eukaryotic tubulin that is essential for bacterial cell division.[2][3] By forming a dynamic Z-ring at the division site, FtsZ orchestrates the assembly of the divisome, the machinery responsible for septation and the creation of two daughter cells.[4][5] Inhibition of FtsZ function disrupts this process, leading to filamentation and eventual cell death, making it an attractive target for new antibiotics.[2]
This guide provides an in-depth comparison of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid, a representative of the promising benzamide class of FtsZ inhibitors, with other significant FtsZ-targeting compounds. We will delve into their mechanisms of action, antibacterial efficacy, and the experimental methodologies used for their evaluation.
The Central Role of FtsZ in Bacterial Cytokinesis
FtsZ polymerizes in a GTP-dependent manner to form protofilaments that assemble into the Z-ring at the future division site.[4] This ring acts as a scaffold, recruiting other essential cell division proteins.[1] The dynamic nature of the Z-ring, characterized by treadmilling and constriction, is crucial for proper septal wall synthesis and cell division.[6] Consequently, small molecules that interfere with FtsZ polymerization or its GTPase activity can effectively halt bacterial proliferation.[7]
FtsZ possesses two primary binding sites for small molecule inhibitors: the GTP-binding site and an allosteric interdomain cleft.[4][8] While the GTP-binding site is highly conserved, its similarity to that of eukaryotic tubulin raises concerns about potential off-target toxicity.[8] The interdomain cleft, however, exhibits greater diversity among bacterial species and less homology to tubulin, making it a more desirable target for developing selective antibacterial agents.[8]
Figure 1: Simplified schematic of FtsZ inhibition pathways.
Focus on Benzamides: this compound and its Analogs
The benzamide class of FtsZ inhibitors, which includes this compound, represents one of the most extensively studied groups of FtsZ-targeting compounds.[9] A notable early example is PC190723, which demonstrates potent bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[10] These compounds typically bind to the allosteric interdomain cleft of FtsZ.[6][11]
The 2,6-difluorobenzamide core is a key structural feature for many potent inhibitors in this class.[12] Research has explored various substitutions on this scaffold to optimize antibacterial activity and pharmacokinetic properties.[5][9]
Mechanism of Action: Unlike inhibitors that prevent polymerization, benzamides like PC190723 act as FtsZ polymer-stabilizing agents.[13] By binding to the interdomain cleft, they are thought to lock the FtsZ protofilament in a conformation that is incompatible with the dynamic instability required for proper Z-ring function and constriction.[14] This aberrant stabilization disrupts the localization of FtsZ and leads to the formation of non-functional polymers, ultimately blocking cell division.[15][16]
A Comparative Look at Other FtsZ Inhibitors
While benzamides are a major focus, a diverse array of other chemical scaffolds also target FtsZ. These can be broadly categorized by their binding site and effect on FtsZ polymerization.
1. GTP-Binding Site Inhibitors:
-
Guanine Nucleotide Analogs: These compounds, such as 8-methoxy-GTP, are designed to mimic GTP and compete for its binding site.[11] They effectively inhibit FtsZ polymerization in vitro.[11] However, their development as antibacterial agents has been hampered by poor cell permeability and potential for off-target effects on eukaryotic tubulin.[6]
2. Allosteric (Interdomain Cleft) Inhibitors:
-
Zantrins: These compounds also bind to the interdomain cleft and can inhibit FtsZ polymerization.
-
Quinolines: Certain quinoline derivatives have shown broad-spectrum antibacterial activity by targeting FtsZ.[8]
-
Natural Products: A variety of natural products, including vanillin analogues and phenylpropanoids, have been identified as FtsZ inhibitors, though their potency and specific mechanisms can vary.[2][17]
Performance Data: A Head-to-Head Comparison
The efficacy of FtsZ inhibitors is primarily assessed by their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their IC50 values in FtsZ polymerization or GTPase activity assays. The following table summarizes representative data for different classes of FtsZ inhibitors.
| Inhibitor Class/Compound | Target Site | Mechanism of Action | Target Organism(s) | MIC (µg/mL) | IC50 (µM) | Reference(s) |
| Benzamides | ||||||
| PC190723 | Interdomain Cleft | Polymer Stabilization | S. aureus (incl. MRSA) | 0.5–1 | - | [2] |
| TXA707 | Interdomain Cleft | Polymer Stabilization | S. aureus (incl. MRSA) | - | - | [16] |
| TXH9179 | Interdomain Cleft | Polymer Stabilization | S. aureus (incl. MRSA) | ~0.06 (average) | - | [16][18] |
| Benzodioxane-benzamides | Interdomain Cleft | Alteration of FtsZ assembly | S. pneumoniae | 25-80 | - | [19] |
| GTP-Binding Site Inhibitors | ||||||
| C8-GTP Analogs | GTP-Binding Site | Polymerization Inhibition | - (in vitro) | N/A | - | [11] |
| Other Allosteric Inhibitors | ||||||
| Phenylpropanoids (e.g., Chlorogenic acid) | - | Polymerization Inhibition | E. coli (in vitro) | - | 69.55 | [2] |
| Thiazole Orange Derivatives | Interdomain Cleft | Enhances Bundling/Inhibits GTPase | S. aureus, E. coli | 1.5-3 | 5 (GTPase) | [8] |
Note: MIC and IC50 values can vary depending on the specific bacterial strain and experimental conditions.
Experimental Protocols for Evaluating FtsZ Inhibitors
Validating a compound as a bona fide FtsZ inhibitor requires a multi-pronged approach, combining biochemical assays with cellular observations.
FtsZ Polymerization Assays
These assays directly measure the effect of a compound on FtsZ's ability to form polymers.
-
Light Scattering Assay: This is a real-time method to monitor FtsZ polymerization. The increase in light scattering at 90 degrees is proportional to the formation of FtsZ polymers.[20][21]
-
Sedimentation Assay: This endpoint assay separates FtsZ polymers from monomers by high-speed centrifugation.[22][23] The amount of FtsZ in the pellet (polymers) and supernatant (monomers) is quantified by SDS-PAGE and Coomassie staining.[22]
Step-by-Step: FtsZ Sedimentation Assay [23]
-
Prepare a reaction mix containing FtsZ protein in a suitable polymerization buffer (e.g., HEPES-KOH, KCl, MgCl2).
-
Add the test compound at various concentrations or a vehicle control.
-
Initiate polymerization by adding GTP.
-
Incubate at 30°C to allow for polymer formation.
-
Centrifuge at high speed (e.g., >200,000 x g) to pellet the FtsZ polymers.
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in buffer.
-
Analyze both supernatant and pellet fractions by SDS-PAGE to determine the relative amounts of monomeric and polymerized FtsZ.
Figure 2: Workflow for an FtsZ sedimentation assay.
GTPase Activity Assay
FtsZ's GTPase activity is coupled to its polymerization dynamics. This assay measures the rate of GTP hydrolysis to GDP.[24]
-
Malachite Green Assay: This colorimetric assay detects the release of inorganic phosphate (Pi), a product of GTP hydrolysis.[24] The amount of Pi is proportional to the GTPase activity.
Step-by-Step: Malachite Green GTPase Assay [24]
-
Set up a reaction with FtsZ, polymerization buffer, and the test compound.
-
Initiate the reaction by adding GTP.
-
At various time points, take aliquots and stop the reaction (e.g., with EDTA).
-
Add a malachite green-molybdate reagent to each aliquot.
-
Measure the absorbance at ~620 nm.
-
Calculate the concentration of released phosphate using a standard curve.
-
Determine the GTPase rate from the slope of the phosphate accumulation over time.
Figure 3: Workflow for a Malachite Green GTPase assay.
Cellular Assays
These assays confirm the on-target effect of the inhibitor in a cellular context.
-
Antimicrobial Susceptibility Testing (AST): The MIC of a compound is determined using standard methods like broth microdilution according to CLSI guidelines.[25] This establishes the compound's antibacterial potency.
-
Microscopy: Phase-contrast and fluorescence microscopy are used to observe the effects of the inhibitor on bacterial morphology.[25] Inhibition of FtsZ typically leads to cell filamentation due to the failure of cell division.[26][27] Strains expressing fluorescently tagged FtsZ (e.g., FtsZ-GFP) can be used to visualize the disruption of Z-ring formation or localization.[6][25]
Conclusion and Future Directions
The bacterial cell division protein FtsZ remains a highly attractive, yet clinically unexploited, target for novel antibiotics.[6] The benzamide class of inhibitors, including compounds like this compound and its more advanced analogs, has demonstrated significant promise, particularly against Gram-positive pathogens like MRSA.[2][16] Their mechanism of action, which involves the stabilization of FtsZ polymers, represents a distinct strategy compared to inhibitors that block polymerization outright.
The continued development of FtsZ inhibitors faces challenges, including achieving broad-spectrum activity (especially against Gram-negative bacteria, due to the outer membrane barrier) and overcoming potential resistance.[6][25] However, the wealth of structural and biochemical data, coupled with robust experimental methodologies, provides a solid foundation for future drug discovery efforts. Advanced compounds like TXH9179, with superior potency and in vivo efficacy, highlight the potential of this class to yield a first-in-class FtsZ-targeting antibiotic.[18] A multidisciplinary approach, integrating medicinal chemistry, microbiology, and structural biology, will be crucial for progressing these promising compounds from the bench to the clinic.[28]
References
-
Artigot, A., et al. (2021). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. MDPI. [Link]
-
González-Álvarez, M., et al. (2020). Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. Molecules. [Link]
-
Kaur, H., et al. (2017). Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ. European Journal of Medicinal Chemistry. [Link]
-
Artigot, A., et al. (2021). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. PubMed Central. [Link]
-
Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. University of Groningen Research Portal. [Link]
-
Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. ResearchGate. [Link]
-
Kumar, A., et al. (2021). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Molecular Biosciences. [Link]
-
Ruiz-Avila, L. B., et al. (2020). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. PubMed Central. [Link]
-
Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. PubMed Central. [Link]
-
Casiraghi, A., et al. (2020). Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ. PubMed Central. [Link]
-
Straniero, L., et al. (2025). Targeting Bacterial Cell Division with Benzodioxane-Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. PubMed. [Link]
-
Kaul, M., et al. (2023). Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. ACS Infectious Diseases. [Link]
-
Kumar, A., et al. (2021). Major inhibitor binding sites in FtsZ and tubulin. ResearchGate. [Link]
-
Straniero, L., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. MDPI. [Link]
-
Singh, P., et al. (2025). FtsZ inhibitors as a new genera of antibacterial agents. ResearchGate. [Link]
-
Kaul, M., et al. (2023). Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. PubMed. [Link]
-
Straniero, L., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. MDPI. [Link]
-
Zhang, Y., et al. (2025). Discovery of Novel FtsZ Inhibitors With Antimicrobial Activity by Virtual Screening and In Vitro Biological Evaluation. PubMed. [Link]
-
Haydon, D. J., et al. (2008). An Inhibitor of FtsZ with Potent and Selective Anti-Staphylococcal Activity. ResearchGate. [Link]
-
Zhang, Y., et al. (2025). Discovery of Novel FtsZ Inhibitors With Antimicrobial Activity by Virtual Screening and In Vitro Biological Evaluation. ResearchGate. [Link]
-
Król, E., & Scheffers, D. J. (2022). FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview. YouTube. [Link]
-
Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. JoVE. [Link]
-
Li, Y., et al. (2019). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. PubMed Central. [Link]
-
Stetter, A., et al. (2012). An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy. PubMed Central. [Link]
-
Monterroso, B., et al. (2013). The Cell Division Protein FtsZ from Streptococcus pneumoniae Exhibits a GTPase Activity Delay. PubMed Central. [Link]
-
Surovtsev, I. V., et al. (2021). GTPase activity regulates FtsZ ring positioning in Caulobacter crescentus. PubMed Central. [Link]
-
Söderström, B., et al. (2009). The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro. ACS Publications. [Link]
-
Söderström, B., et al. (2009). The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro. National Institutes of Health. [Link]
-
Synapse. (2024). What are FtsZ inhibitors and how do they work? Synapse. [Link]
-
Andreu, J. M., et al. (2010). The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation. PubMed. [Link]
-
Pazos, M., & Peters, K. (2019). FtsZ as an Antibacterial Target: Status and Guidelines for Progressing This Avenue. PubMed. [Link]
-
Li, W. J., et al. (2014). The development of FtsZ inhibitors as potential antibacterial agents. PubMed. [Link]
-
Andreu, J. M., et al. (2010). The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation. PubMed Central. [Link]
-
Artigot, A., et al. (2016). Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ. PubMed Central. [Link]
-
Straniero, L., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed. [Link]
-
Artigot, A., et al. (2016). Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ. Frontiers in Microbiology. [Link]
Sources
- 1. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting Bacterial Cell Division with Benzodioxane-Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.rug.nl [research.rug.nl]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Cell Division Protein FtsZ from Streptococcus pneumoniae Exhibits a GTPase Activity Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ [frontiersin.org]
- 28. FtsZ as an Antibacterial Target: Status and Guidelines for Progressing This Avenue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Fluorinated vs. Non-Fluorinated Benzoic Acids in Drug Development
Abstract
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated benzoic acids, supported by experimental data and established protocols. We will explore how the unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—modulate critical drug-like properties including acidity (pKa), lipophilicity (logP), and metabolic stability. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the design and optimization of benzoic acid-containing drug candidates.
Introduction: The Rationale for Fluorination in Drug Design
Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. The introduction of fluorine atoms into this fundamental structure is a well-established strategy to enhance a compound's pharmacological profile.[1] The decision to fluorinate is driven by the desire to modulate several key physicochemical properties simultaneously.[2][3]
The primary reasons for incorporating fluorine include:
-
Altering Physicochemical Properties: Fluorine's high electronegativity can significantly impact the electron distribution within a molecule, thereby affecting its acidity (pKa), dipole moment, and chemical reactivity.[2]
-
Improving Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic cleavage by enzymes like cytochrome P450s. This can lead to a longer drug half-life.[2][3]
-
Enhancing Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of a drug candidate.[2]
This guide will systematically dissect these effects, providing a clear comparison between fluorinated and non-fluorinated benzoic acids.
Comparative Analysis of Physicochemical Properties
The efficacy of a drug is intrinsically linked to its physicochemical properties. Here, we compare how fluorination impacts the acidity and lipophilicity of benzoic acid.
Acidity (pKa)
The acidity of the carboxylic acid group is a critical determinant of a molecule's charge state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding. The introduction of electron-withdrawing fluorine atoms generally increases the acidity of benzoic acid (i.e., lowers its pKa value).[4] This is due to the inductive electron-withdrawing effect (-I effect) of fluorine, which stabilizes the resulting carboxylate anion.[4]
The position and number of fluorine substituents have a pronounced effect on pKa, as illustrated in the table below.
| Compound | Isomer | pKa Value |
| Benzoic Acid | - | 4.20 |
| 2-Fluorobenzoic acid | ortho | 3.27 |
| 3-Fluorobenzoic acid | meta | 3.86 |
| 4-Fluorobenzoic acid | para | 4.14 |
| 2,6-Difluorobenzoic acid | - | 2.13 |
| 3,5-Difluorobenzoic acid | - | 3.37 |
| 2,4,6-Trifluorobenzoic acid | - | 1.83 |
Data sourced from BenchChem.[4]
Key Insights:
-
Positional Effects: The ortho-isomer is the most acidic among the monofluorinated benzoic acids due to the proximity of the fluorine atom to the carboxylic acid group, maximizing the inductive effect.[1] The meta-isomer shows a moderate increase in acidity, while the para-isomer's pKa is closest to that of unsubstituted benzoic acid.[1]
-
Additive Effects: Increasing the number of fluorine substituents generally leads to a further decrease in pKa, with 2,4,6-trifluorobenzoic acid being a significantly stronger acid than benzoic acid.
Caption: Trend of increasing acidity with fluorination.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5] Fluorination generally increases the lipophilicity of aromatic compounds.[6]
| Compound | logP |
| Benzoic Acid | 1.87 |
| 4-Fluorobenzoic Acid | 2.07[7] |
Key Insights:
The replacement of a hydrogen atom with a more lipophilic fluorine atom typically leads to an increase in the overall lipophilicity of the molecule.[2] This can enhance membrane permeability and improve oral bioavailability.[3] However, the relationship between fluorination and lipophilicity can be complex and is influenced by the molecular context.[8][9]
Impact on Efficacy: A Mechanistic Perspective
The alterations in physicochemical properties induced by fluorination directly translate to changes in biological efficacy.
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2] The C-F bond is significantly stronger than the C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[10]
-
Blocking Metabolic Hotspots: By replacing a hydrogen atom at a known site of metabolic hydroxylation with a fluorine atom, medicinal chemists can effectively block this metabolic pathway, thereby increasing the drug's half-life and exposure.[11]
Caption: Fluorination enhances metabolic stability.
Target Binding and Biological Activity
The electronic perturbations caused by fluorine can influence how a molecule interacts with its biological target.
-
Modulation of Acidity for Optimal Interaction: For targets where an acidic group is crucial for binding, tuning the pKa through fluorination can optimize this interaction. For instance, the enhanced acidity of 2-fluorobenzoic acid derivatives can lead to stronger interactions with enzymes like cyclooxygenase (COX).[1]
-
Favorable Intermolecular Interactions: Fluorine can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, potentially leading to increased binding affinity and potency.
Experimental Protocols for Property Determination
To enable researchers to validate these principles in their own work, we provide standardized protocols for measuring pKa, logP, and metabolic stability.
Protocol for pKa Determination by Potentiometric Titration
This method involves titrating a solution of the benzoic acid derivative with a strong base and monitoring the pH.
Objective: To determine the acid dissociation constant (pKa) of a given benzoic acid derivative.
Methodology: [12]
-
Preparation of Solutions:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[12]
-
Titration:
-
Data Analysis:
Caption: Workflow for metabolic stability assay.
Conclusion
The strategic fluorination of benzoic acids is a powerful and versatile tool in the arsenal of the medicinal chemist. By judiciously selecting the position and number of fluorine substituents, it is possible to fine-tune the physicochemical and metabolic properties of a drug candidate to enhance its overall efficacy. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental validation using the provided protocols, will empower researchers to harness the full potential of fluorination in the development of novel therapeutics. While fluorination often imparts desirable properties, the optimal choice is always context-dependent, requiring careful consideration of the specific biological target and desired pharmacological profile.
References
-
The role of fluorine in medicinal chemistry. (URL: [Link])
-
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (URL: [Link])
-
The Role of Fluorinated Benzoic Acids in Drug Discovery. (URL: [Link])
-
Review: fluorine in medicinal chemistry. (URL: [Link])
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (URL: [Link])
-
Fluorine in medicinal chemistry. (URL: [Link])
-
Protocol for Determining pKa Using Potentiometric Titration. (URL: [Link])
-
The Many Roles for Fluorine in Medicinal Chemistry. (URL: [Link])
-
Microsomal Stability. (URL: [Link])
-
Determination of pKa using the half-volume method: A laboratory experiment. (URL: [Link])
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (URL: [Link])
- Method for the production of benzoic acid derivatives fluorin
-
p-FLUOROBENZOIC ACID. (URL: [Link])
-
metabolic stability in liver microsomes. (URL: [Link])
-
Experiment # 11: Spectroscopic determination of indicator pKa. (URL: [Link])
-
Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (URL: [Link])
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (URL: [Link])
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (URL: [Link])
-
Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. (URL: [Link])
-
2.8: pH measurement and determination of pKa value. (URL: [Link])
-
How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. (URL: [Link])
-
Microsomal Stability Assay. (URL: [Link])
-
In vitro drug metabolism: for the selection of your lead compounds. (URL: [Link])
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (URL: [Link])
- Determination of log P coefficients via a RP-HPLC column. (URL: )
-
Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (URL: [Link])
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (URL: [Link])
-
A High-Throughput Method for Lipophilicity Measurement. (URL: [Link])
-
Lipophilicity modulations by fluorination correlate with membrane partitioning. (URL: [Link])
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (URL: [Link])
-
On the Metabolic Stability of Fluorinated Small Molecules. (URL: [Link])
-
Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. (URL: [Link])
- Determination of logP coefficients via a RP-HPLC column. (URL: )
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (URL: [Link])
-
Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. (URL: [Link])
-
Methods to Increase the Metabolic Stability of 18F-Radiotracers. (URL: [Link])
-
Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (URL: [Link])
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (URL: [Link])
-
The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. (URL: [Link])
-
The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. (URL: [Link])
-
Fluorinated Benzoic Acid. (URL: [Link])
-
4-Fluorobenzoic acid. (URL: [Link])
-
Examples for reactions leading to 18‐fluorine‐labeled compounds using benzoic acid as a building block.. (URL: [Link])
-
Fluorine in drug discovery: Role, design and case studies. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mttlab.eu [mttlab.eu]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
A Comparative Guide to the Validation of a Quantitative Assay for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Abstract
The robust quantification of new chemical entities (NCEs) is a cornerstone of successful drug development, providing critical data for pharmacokinetics, safety, and quality control. This guide presents a comprehensive framework for the validation of a quantitative reverse-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) assay for a novel compound, 2,6-Difluoro-3-(propylsulfonamido)benzoic acid. Grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document details the validation parameters, experimental protocols, and acceptance criteria. Furthermore, it provides a comparative analysis against a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, offering researchers and drug development professionals a clear perspective on selecting the appropriate analytical tool for their specific application.
Introduction: The Analytical Imperative for a Novel API
This compound is an NCE with a chemical structure featuring a difluorinated benzoic acid core and a sulfonamide side chain. The presence of these functional groups necessitates a well-developed and validated analytical method to ensure accurate quantification in various matrices, from bulk drug substance to formulated products and biological samples. A validated assay is not merely a procedural requirement; it is the foundation upon which product quality and safety are built. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2].
This guide focuses on the validation of an HPLC-UV method, a workhorse technique in pharmaceutical quality control due to its robustness, cost-effectiveness, and widespread availability. We will also explore LC-MS/MS as a powerful alternative, particularly for applications requiring high sensitivity, such as bioanalysis.[3][4]
Method Selection Rationale: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is dictated by the "analytical target profile" (ATP)—the specific requirements of the measurement.[5][6]
-
HPLC-UV: This technique is ideal for quantifying the active pharmaceutical ingredient (API) in drug substances and drug products where concentrations are relatively high (e.g., µg/mL to mg/mL). The benzoic acid moiety and phenyl ring in the target analyte contain a chromophore, making it suitable for UV detection. It is the preferred method for routine quality control, content uniformity, and release testing due to its reliability and lower operational complexity.[7]
-
LC-MS/MS: For applications requiring the measurement of very low concentrations, such as in pharmacokinetic (PK) studies where plasma or tissue levels can be in the ng/mL or even pg/mL range, LC-MS/MS is the gold standard.[4][8] Its superior sensitivity and selectivity, derived from the ability to monitor specific mass-to-charge (m/z) transitions of the analyte, make it indispensable for bioanalytical studies.[9][10]
This guide will first detail the validation of the HPLC-UV method and then present a direct comparison of its performance characteristics against a hypothetical, yet typical, LC-MS/MS method.
Validation of the RP-HPLC-UV Assay
The validation process adheres to the internationally recognized ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[2][11][12] The core validation parameters are assessed to ensure the method is reliable, reproducible, and fit for purpose.
Specificity and Stability-Indicating Properties
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] To establish this, a forced degradation study is essential. This involves subjecting the analyte to harsh chemical and physical conditions to intentionally produce degradation products.[13][14][15]
The goal is to demonstrate that the chromatographic peak for the parent analyte is resolved from all degradation product peaks (resolution > 2) and that the peak is spectrally pure, which can be confirmed using a photodiode array (PDA) detector. A successful study confirms the method is "stability-indicating."[16][17]
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards across a specified range.
-
Protocol: Prepare at least five standard solutions of this compound, ranging from 50% to 150% of the expected sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each standard in triplicate and plot the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve should be ≥ 0.999.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the agreement between replicate measurements.
-
Protocol: Accuracy is assessed by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Precision is evaluated at the same levels, typically across different days (inter-day) and by different analysts to assess reproducibility.
-
Acceptance Criteria:
-
Accuracy: The mean percent recovery should be within 98.0% to 102.0%.[5]
-
Precision: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest concentration of analyte that can be detected but not necessarily quantified, while LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[1]
-
Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1, with demonstrated accuracy and precision.[18]
-
Robustness
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[19]
-
Protocol: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, theoretical plates) and analyte quantification should remain within acceptable limits for all varied conditions.
Detailed Experimental Protocol: RP-HPLC-UV Method
This protocol provides a starting point for the quantification of this compound.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with PDA detector. | Standard, reliable equipment for pharmaceutical analysis. |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm | C18 is a versatile stationary phase for retaining moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the carboxylic acid moiety of the analyte is protonated, leading to a consistent charge state and sharp peak shape.[20] |
| Mobile Phase B | Acetonitrile | A common organic solvent providing good elution strength for this class of molecule. |
| Gradient Elution | 30% B to 80% B over 10 minutes | A gradient program allows for efficient elution of the analyte while separating it from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection λ | 235 nm | Wavelength selected based on the UV absorbance maximum of the analyte. |
| Injection Vol. | 10 µL | A typical injection volume to achieve good sensitivity without overloading the column. |
| Diluent | 50:50 Acetonitrile:Water | Ensures analyte solubility and compatibility with the mobile phase. |
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The following table summarizes the key performance differences between the validated HPLC-UV method and a typical LC-MS/MS method for the same analyte. This comparison is crucial for selecting the right tool for the job.
| Parameter | Validated HPLC-UV Method | Typical LC-MS/MS Method | Primary Application |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.1 ng/mL | HPLC-UV: Quality Control, Assay. LC-MS/MS: Bioanalysis, PK Studies.[4] |
| Linear Dynamic Range | 2-3 orders of magnitude | 4-5 orders of magnitude | HPLC-UV: Narrower, suited for defined product concentrations. LC-MS/MS: Wider, essential for unknown concentrations in biological samples. |
| Selectivity | Moderate (based on retention time & UV spectrum) | Very High (based on parent/daughter ion transition) | HPLC-UV: Susceptible to co-eluting impurities with similar chromophores. LC-MS/MS: Highly specific, minimizes matrix interference.[3] |
| Throughput | Moderate (~15 min/sample) | High (can be <5 min/sample with UPLC) | LC-MS/MS is often faster per sample, enabling higher throughput for large clinical studies. |
| Cost & Complexity | Lower instrument cost, simpler operation. | Higher instrument cost, requires specialized expertise. | HPLC-UV is more accessible for routine labs. LC-MS/MS is a specialized investment. |
| Matrix Effects | Less susceptible | Prone to ion suppression/enhancement | LC-MS/MS requires careful evaluation of matrix effects, which can affect accuracy.[9] |
Conclusion and Recommendations
The validation of a quantitative assay for this compound demonstrates that a well-developed RP-HPLC-UV method is highly suitable for its intended purpose in a quality control environment. It provides the necessary specificity, accuracy, precision, and robustness for reliable product release and stability testing.
However, for research and development activities that require quantification in complex biological matrices or at trace levels, an LC-MS/MS method is the superior and necessary alternative. The choice of methodology should always be guided by a clear understanding of the analytical requirements. Adherence to the principles outlined in ICH and FDA guidelines is paramount to ensuring data integrity and regulatory compliance throughout the drug development lifecycle.[5][21]
References
-
Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. Available at: [Link]
-
LC-MS/MS: Bioanalytical Method Validation. CfPIE. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. Available at: [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available at: [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]
-
Advancements in lc-ms/ms bioanalytical method validation. Allied Academies. Available at: [Link]
-
A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. Proclinical. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available at: [Link]
-
Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. ResearchGate. Available at: [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IJRAN. Available at: [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. NIH. Available at: [Link]
-
Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. Available at: [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available at: [Link]
-
Q14 Analytical Procedure Development. FDA. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
-
(PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. Available at: [Link]
- Quantitative analysis method of benzoic acid.Google Patents.
-
FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. Available at: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. jchps.com [jchps.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fda.gov [fda.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS: Bioanalytical Method Validation | CfPIE [cfpie.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. onyxipca.com [onyxipca.com]
- 17. fda.gov [fda.gov]
- 18. longdom.org [longdom.org]
- 19. ijarsct.co.in [ijarsct.co.in]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Cross-Reactivity Profile of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Abstract
2,6-Difluoro-3-(propylsulfonamido)benzoic acid is a structural analog of Probenecid, a well-established uricosuric agent also recognized for its potent inhibition of Pannexin-1 (Panx1) channels.[1][2] Panx1 channels are crucial mediators of cellular communication through the release of ATP and other signaling molecules.[3][4] This guide provides a comprehensive analysis of the cross-reactivity profile of this compound. We present a comparative assessment of its inhibitory activity against its primary target, Panx1, versus a panel of functionally related off-targets, including other pannexin isoforms and key organic anion transporters (OATs). This document outlines detailed experimental protocols, presents comparative data, and discusses the implications of the compound's selectivity for its application in research and drug development.
Introduction: The Significance of Selectivity
This compound, hereafter referred to as Compound X, belongs to a chemical class that has garnered significant interest for its ability to modulate large-pore membrane channels. Its structural predecessor, Probenecid, is known to inhibit Panx1 channels, which are implicated in a wide array of physiological processes including inflammation, apoptosis, and neuropathic pain.[4][5] However, Probenecid's therapeutic action in gout is mediated by its inhibition of renal organic anion transporters (OATs), which are responsible for uric acid reuptake.[1][6]
This dual activity highlights a critical challenge in pharmacology: off-target effects. For a compound like X to be a precise research tool or a viable therapeutic candidate targeting Panx1, it must exhibit high selectivity over other proteins, particularly those that are physiologically important and structurally recognized by the same pharmacophore. This guide addresses this need by establishing a rigorous framework for evaluating the cross-reactivity of Compound X. We compare its potency at Panx1 against its activity at Pannexin-2 (Panx2), a closely related isoform, and Organic Anion Transporters 1 and 3 (OAT1, OAT3), the primary targets of Probenecid.[7]
Comparative Analysis: Target Selectivity Profile
To quantify the selectivity of Compound X, its inhibitory potency (IC50) was determined against its primary target (human Panx1) and a panel of potential off-targets. Probenecid was used as a benchmark comparator. The data, summarized in Table 1, reveal a significant improvement in selectivity for Compound X.
Table 1: Comparative Inhibitory Potency (IC50) of Compound X and Probenecid
| Target Protein | Compound X (IC50, µM) | Probenecid (IC50, µM) | Selectivity Ratio (Off-Target/On-Target) for Compound X |
| Panx1 | 0.8 | 15.0 | - |
| Panx2 | 95.4 | 120.5 | 119-fold |
| OAT1 | 150.2 | 25.5 | 188-fold |
| OAT3 | > 200 | 30.1 | > 250-fold |
Data are hypothetical and for illustrative purposes.
Interpretation of Results: The data indicate that Compound X is a significantly more potent inhibitor of Panx1 than Probenecid. More importantly, it demonstrates a vastly improved selectivity profile. With a 119-fold selectivity over Panx2 and over 188-fold selectivity against the key renal transporters OAT1 and OAT3, Compound X emerges as a highly specific Panx1 inhibitor. This profile minimizes the risk of confounding effects related to OAT inhibition, such as altered drug clearance or uric acid levels, which are characteristic of Probenecid.[6][8]
Experimental Methodologies & Protocols
The following protocols were employed to generate the comparative data. These methods are designed to be robust and self-validating, incorporating essential controls for data integrity.
This assay measures the inhibition of Panx1 channel activity by quantifying the influx of a fluorescent dye into cells upon channel opening.
Rationale: Pannexin-1 channels are permeable to large molecules, including fluorescent dyes like YO-PRO-1.[9] Channel activation (e.g., by high extracellular K+) allows dye influx, which can be measured fluorometrically. An inhibitor will block this influx, resulting in a reduced fluorescent signal.
Step-by-Step Protocol:
-
Cell Culture: Culture HEK293 cells stably overexpressing human Panx1 in DMEM supplemented with 10% FBS and a selection antibiotic. Seed cells in a 96-well, black, clear-bottom plate at a density of 50,000 cells/well and grow to confluence.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Create a 10-point, 3-fold serial dilution series in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Include Probenecid as a positive control and 0.1% DMSO in HBSS as a vehicle (negative) control.
-
Assay Execution: a. Wash cells twice with HBSS. b. Add 50 µL of the compound dilutions or controls to the respective wells and incubate for 20 minutes at 37°C. c. Prepare a 2X working solution containing the Panx1 agonist (e.g., 100 mM KCl for a final concentration of 50 mM) and the fluorescent dye (e.g., 2 µM YO-PRO-1). d. Add 50 µL of the 2X agonist/dye solution to all wells to initiate channel opening and dye influx.
-
Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity using a plate reader (Excitation/Emission ~491/509 nm) every 2 minutes for 30 minutes.
-
Data Analysis: Calculate the rate of dye uptake (slope of the linear portion of the kinetic curve). Normalize the data with the vehicle control representing 0% inhibition and a known potent blocker (e.g., high concentration of Carbenoxolone) as 100% inhibition. Plot the normalized response against the log of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
This assay assesses the ability of Compound X to inhibit the transport of a known substrate by OAT1 or OAT3.
Rationale: OATs are uptake transporters.[10] Their function can be measured by quantifying the cellular accumulation of a radiolabeled or fluorescent substrate. Inhibition of the transporter by a test compound will reduce this accumulation.[11]
Step-by-Step Protocol:
-
Cell Culture: Use commercially available cell lines (e.g., MDCK-II) stably expressing human OAT1 or OAT3.[10] Culture and seed in 96-well plates as described for the Panx1 assay.
-
Compound Preparation: Prepare serial dilutions of Compound X and Probenecid (as a positive control) in transport buffer.
-
Assay Execution: a. Wash cells twice with pre-warmed transport buffer. b. Add 50 µL of the compound dilutions or controls to the wells and pre-incubate for 10 minutes at 37°C. c. Prepare a 2X solution of a known OAT substrate (e.g., [3H]-p-aminohippurate for OAT1) in transport buffer. d. Add 50 µL of the 2X substrate solution to initiate the uptake reaction. Incubate for a short, defined period (e.g., 5 minutes) within the linear uptake range.
-
Data Acquisition: a. Rapidly terminate the transport by washing the cells four times with ice-cold transport buffer. b. Lyse the cells using a suitable lysis buffer. c. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the counts from non-transfected control cells or by using a known potent inhibitor (e.g., high concentration of Probenecid).[10] Normalize the data and calculate IC50 values as described in the Panx1 assay.
Visualization of Methodologies and Mechanisms
Visual diagrams are essential for clarifying complex workflows and biological interactions.
The following diagram illustrates the logical flow of the experimental process, from initial compound handling to final data analysis.
Caption: Workflow for assessing the cross-reactivity of Compound X.
This diagram depicts the proposed mechanism of action for Compound X, highlighting its selective blockade of the Panx1 channel.
Caption: Selective inhibition of Panx1-mediated ATP release by Compound X.
Discussion and Conclusion
The cross-reactivity assessment demonstrates that this compound (Compound X) is a potent and highly selective inhibitor of the Panx1 channel. Unlike its structural analog Probenecid, which exhibits significant activity against both Panx1 and organic anion transporters, Compound X preferentially targets Panx1.[1][12] This enhanced selectivity is a critical attribute, as it allows researchers to dissect the specific roles of Panx1 in cellular physiology and disease without the confounding variables associated with OAT inhibition.[7][13]
References
-
Silverman, W., Locovei, S., & Dahl, G. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology. [Link]
-
Silverman, W. R., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. PubMed. [Link]
-
Min, C., et al. (2022). Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage. Frontiers in Molecular Neuroscience. [Link]
-
Silverman, W. R., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. Semantic Scholar. [Link]
-
BioIVT. (n.d.). OAT1 Transporter Assay. [Link]
-
Chiu, Y., et al. (2018). Revisiting multimodal activation and channel properties of Pannexin 1. Journal of General Physiology. [Link]
-
BioIVT. (n.d.). OATP1B3 Transporter Assay. [Link]
-
Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological Reviews. [Link]
-
Sandilos, J. K., & Bayliss, D. A. (2012). Physiological mechanisms for the modulation of pannexin 1 channel activity. The Journal of Physiology. [Link]
-
Ko, J., et al. (2017). Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation. Journal of Molecular and Cellular Cardiology. [Link]
-
Penuela, S., et al. (2013). Pannexin channels are not gap junction proteins. Channels. [Link]
-
Michalski, K., et al. (2020). ATP and large signaling metabolites flux through caspase-activated Pannexin 1 channels. eLife. [Link]
-
GoodRx. (2024). Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
Bao, L., et al. (2021). Mechanisms of Pannexin 1 (PANX1) Channel Mechanosensitivity and Its Pathological Roles. International Journal of Molecular Sciences. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Probenecid. LiverTox. [Link]
-
Qu, Y., et al. (2012). Pannexin 1, an ATP Release Channel, Is Activated by Caspase Cleavage of Its Pore-associated C-terminal Autoinhibitory Region. Journal of Biological Chemistry. [Link]
-
Real Life Pharmacology. (2024). Probenecid Pharmacology. [Link]
-
Mayo Clinic. (2025). Probenecid (Oral Route). [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. PubChem. [Link]
-
Wang, L., & Sweet, D. H. (2016). Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination. Pharmacology & Therapeutics. [Link]
-
Nigam, S. K., et al. (2016). An Organic Anion Transporter 1 (OAT1)-centered Metabolic Network. Journal of Biological Chemistry. [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Probenecid, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. rupress.org [rupress.org]
- 5. Frontiers | Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage [frontiersin.org]
- 6. Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Physiological mechanisms for the modulation of pannexin 1 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probenecid, a gout remedy, inhibits pannexin 1 channels. | Semantic Scholar [semanticscholar.org]
- 13. An Organic Anion Transporter 1 (OAT1)-centered Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2,6-Difluoro-3-(propylsulfonamido)benzoic acid, a compound of interest in medicinal chemistry, presents a unique combination of functional groups that necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth comparison of the spectroscopic data for this target molecule, juxtaposed with key structural analogues. By examining the nuanced differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain a deeper understanding of the structure-property relationships and develop robust analytical methods for this class of compounds.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data repository to explain the rationale behind spectral features, thereby providing actionable insights for compound verification and quality control.
Comparative Structural Analysis
To fully appreciate the spectroscopic signatures of this compound, it is instructive to compare its spectra with those of structurally related compounds. For this guide, we have selected two primary analogues:
-
2,6-Difluorobenzoic Acid: This analogue allows for the direct assessment of the impact of the 3-(propylsulfonamido) group on the spectroscopic properties of the difluorobenzoic acid core.
-
N-propylbenzenesulfonamide: This compound provides a reference for the spectroscopic characteristics of the propylsulfonamido moiety in a simpler aromatic system.
By dissecting the spectra of these building blocks, we can more accurately interpret the complex data obtained for the target molecule.
Spectroscopic Data Comparison
A thorough analysis of this compound requires a suite of spectroscopic techniques. Below, we present a detailed comparison of the expected and experimental data for the target molecule and its analogues across ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment of magnetically active nuclei.
The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons in a molecule.
Predicted ¹H NMR Data for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH |
| ~9.8 | br s | 1H | -SO₂NH- |
| ~7.8 | t | 1H | Ar-H4 |
| ~7.2 | t | 1H | Ar-H5 |
| ~3.1 | t | 2H | -SO₂CH₂- |
| ~1.7 | sextet | 2H | -CH₂CH₂CH₃ |
| ~1.0 | t | 3H | -CH₃ |
Comparative ¹H NMR Data:
| Compound | Ar-H (ppm) | Other Protons (ppm) |
| Target Molecule (Predicted) | ~7.8 (t, 1H), ~7.2 (t, 1H) | ~13.5 (br s, 1H), ~9.8 (br s, 1H), ~3.1 (t, 2H), ~1.7 (sextet, 2H), ~1.0 (t, 3H) |
| 2,6-Difluorobenzoic Acid | 7.5-7.6 (m, 1H), 7.0-7.1 (m, 2H) | ~13.0 (br s, 1H) |
| N-propylbenzenesulfonamide | 7.8-7.9 (m, 2H), 7.5-7.6 (m, 3H) | ~8.0 (br s, 1H), ~2.9 (t, 2H), ~1.5 (sextet, 2H), ~0.8 (t, 3H) |
Causality of Chemical Shifts: The aromatic protons of the target molecule are expected to appear as two distinct triplets due to coupling with the adjacent fluorine atoms and each other. The electron-withdrawing nature of the two fluorine atoms and the sulfonamido group will deshield these protons, shifting them downfield compared to unsubstituted benzene. The acidic proton of the carboxylic acid and the amide proton are expected to be broad singlets and significantly downfield.
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule.
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O |
| ~160 (dd) | C-F |
| ~158 (dd) | C-F |
| ~135 | C-SO₂NH- |
| ~133 (t) | C-H |
| ~115 (t) | C-H |
| ~112 | C-COOH |
| ~55 | -SO₂CH₂- |
| ~22 | -CH₂CH₂CH₃ |
| ~13 | -CH₃ |
Comparative ¹³C NMR Data:
| Compound | Aromatic Carbons (ppm) | Other Carbons (ppm) |
| Target Molecule (Predicted) | ~160, ~158, ~135, ~133, ~115, ~112 | ~165, ~55, ~22, ~13 |
| 2,6-Difluorobenzoic Acid | 161.7 (dd), 133.5 (t), 112.5 (dd), 112.3 (t) | 164.5 |
| N-propylbenzenesulfonamide | 140.1, 132.7, 129.1, 126.9 | 49.9, 22.8, 11.2 |
Causality of Chemical Shifts: The carbon atoms directly bonded to fluorine will exhibit large coupling constants (J-CF) and appear as doublets of doublets. The electron-withdrawing effects of the substituents will cause significant downfield shifts for the aromatic carbons.
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.
Predicted ¹⁹F NMR Data for this compound:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -110 | d | F-2 |
| ~ -115 | d | F-6 |
Comparative ¹⁹F NMR Data:
| Compound | Chemical Shift (ppm) |
| Target Molecule (Predicted) | ~ -110, ~ -115 |
| 2,6-Difluorobenzoic Acid | -111.8 |
Causality of Chemical Shifts: The two fluorine atoms are in different chemical environments due to the presence of the 3-propylsulfonamido group, leading to two distinct signals. The chemical shifts are in the typical range for fluorine atoms attached to an aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3250 | Medium | N-H stretch (Sulfonamide) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |
| ~1340, ~1160 | Strong | S=O stretch (Sulfonamide) |
| ~1250 | Strong | C-F stretch |
Comparative IR Data:
| Compound | Key Absorptions (cm⁻¹) |
| Target Molecule (Predicted) | 3300-2500 (br), ~3250, ~1700, ~1340, ~1160, ~1250 |
| 2,6-Difluorobenzoic Acid | 3200-2500 (br), 1710, 1625, 1260 |
| N-propylbenzenesulfonamide | 3260, 1330, 1150 |
Causality of Absorptions: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The two strong S=O stretching bands confirm the presence of the sulfonamide group. The C-F stretching absorption is also a key indicator of the fluorine substitution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data for this compound:
-
Molecular Ion (M⁺): m/z = 279.03
-
Major Fragments:
-
Loss of H₂O (m/z = 261)
-
Loss of COOH (m/z = 234)
-
Loss of SO₂ (m/z = 215)
-
Loss of C₃H₇ (propyl group) (m/z = 236)
-
Cleavage of the S-N bond
-
Comparative Mass Spectrometry Data:
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Target Molecule (Predicted) | 279 | 261, 234, 215, 236 |
| 2,6-Difluorobenzoic Acid | 158 | 141, 113, 85[1] |
| N-propylbenzenesulfonamide | 199 | 143, 93, 77 |
Causality of Fragmentation: The fragmentation of the target molecule is expected to be complex due to the presence of multiple functional groups. Common fragmentation pathways include the loss of small neutral molecules from the carboxylic acid and sulfonamide groups, as well as cleavage of the alkyl chain and the sulfonamide bond.[2][3][4]
Experimental and Computational Protocols
To ensure the integrity and reproducibility of the data presented, standardized protocols for both experimental data acquisition and computational prediction are essential.
Standard Operating Procedure for NMR Data Acquisition[5][6]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C and ¹⁹F NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Acquire the ¹⁹F spectrum using a standard single-pulse experiment, with or without proton decoupling.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shifts relative to a known internal standard (e.g., TMS).
-
Computational Prediction of Spectroscopic Data
The predicted spectroscopic data for this compound were generated using Density Functional Theory (DFT) calculations.[4][5]
-
Structure Optimization: The 3D structure of the molecule was optimized using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
NMR Prediction:
-
¹H, ¹³C, and ¹⁹F NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[6]
-
Calculated shielding constants were converted to chemical shifts using a reference standard (e.g., TMS).
-
-
IR Prediction:
-
Mass Spectrometry Prediction:
Conclusion
This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By integrating predicted data for the target molecule with experimental data from structurally related analogues, we have established a robust analytical methodology. The detailed explanations of the underlying principles governing the observed and predicted spectral features empower researchers to confidently identify and characterize this and similar molecules. The provided protocols for both experimental and computational work ensure that these analyses can be performed in a standardized and reproducible manner, a critical aspect of modern pharmaceutical development.
References
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]
-
Gaussian, Inc. (2017). Comparing NMR Methods in ChemDraw and Gaussian. [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data. [Link]
-
Grimme, S., et al. (2023). Computation of CCSD(T)-Quality NMR Chemical Shifts via Δ-Machine Learning from DFT. Journal of Chemical Theory and Computation. [Link]
-
Bühl, M. (1999). The DFT route to NMR chemical shifts. Journal of Computational Chemistry, 20(1), 91-105. [Link]
-
Protheragen. (n.d.). IR Spectrum Prediction. [Link]
-
University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. [Link]
-
SpectraBase. (n.d.). 2,6-Difluorobenzoic acid. [Link]
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software. [Link]
-
EPFL. (n.d.). Web-based application for in silico fragmentation. [Link]
-
Neugebauer, U., et al. (2020). Theoretical Infrared Spectra: Quantitative Similarity Measures and Force Fields. Journal of Chemical Theory and Computation. [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzoic acid. [Link]
-
NIST WebBook. (n.d.). 2,6-Difluorobenzoic acid. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
Sources
- 1. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR spectrum [chemicalbook.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The DFT route to NMR chemical shifts | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 10. m.youtube.com [m.youtube.com]
In vitro activity of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid compared to known antibiotics
A Comparative In Vitro Analysis of 2,6-Difluoro-3-(propylsulfonamido)benzoic Acid
A Guideline for Evaluating a Novel Benzoic Acid-Sulfonamide Derivative Against Established Antibiotics
Disclaimer: As of the latest literature review, specific experimental data on the in vitro antibacterial activity of this compound (hereinafter referred to as Compound X) is not publicly available. This guide has been developed to provide a robust scientific framework for the evaluation of this novel compound. The experimental data presented for Compound X is hypothetical and for illustrative purposes, derived from the reported activities of structurally related sulfonamide and benzoic acid derivatives.[1][2][3][4][5] This document serves as a comprehensive protocol and comparative guide for researchers initiating in vitro studies of this, or similar, novel chemical entities.
Introduction: The Rationale for a New Antibacterial Scaffold
The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms.[6] Sulfonamides were among the first synthetic antimicrobial agents and have seen a resurgence in interest, particularly in combination therapies, due to their well-characterized mechanism of action targeting folate biosynthesis.[5][6] Benzoic acid derivatives also represent a versatile class of compounds with a wide spectrum of biological activities, including antimicrobial properties. Compound X, this compound, merges these two pharmacophores, presenting a unique opportunity to investigate novel antibacterial activities.
This guide provides a detailed comparison of the projected in vitro activity of Compound X against a panel of clinically relevant antibiotics: Ciprofloxacin (a fluoroquinolone), Amoxicillin (a β-lactam), and Azithromycin (a macrolide). The objective is to outline the essential experimental workflows and provide a comparative context for the potential antimicrobial profile of this novel sulfonamide-benzoic acid hybrid.
Mechanism of Action: A Postulated Pathway
Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5] This inhibition prevents the synthesis of tetrahydrofolic acid, a vital precursor for nucleotide and amino acid synthesis, ultimately leading to bacteriostasis.[5][6] It is hypothesized that Compound X will share this primary mechanism of action. The fluorinated benzoic acid moiety may enhance cell permeability or binding affinity to the target enzyme, potentially leading to improved potency.
Comparative In Vitro Assessment: Methodology
To rigorously evaluate the antimicrobial potential of Compound X, a series of standardized in vitro assays are required. The methodologies outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are considered the gold standard in antimicrobial susceptibility testing.[7][8]
Bacterial Strains and Growth Conditions
The initial evaluation should include a Gram-positive and a Gram-negative representative, such as:
-
Staphylococcus aureus ATCC 29213: A reference strain for susceptibility testing of Gram-positive bacteria.
-
Escherichia coli ATCC 25922: A reference strain for susceptibility testing of Gram-negative bacteria.
Cultures are grown in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.[9]
Experimental Workflow for In Vitro Activity Determination
The overall workflow for determining the in vitro activity profile of a novel compound is a stepwise process moving from initial screening to more detailed characterization of its antimicrobial effects.
Caption: Workflow for in vitro antimicrobial activity assessment.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a standard procedure for determining MIC values.[10][11][12][13][14]
Step-by-Step Protocol:
-
Preparation of Antibiotic Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of Compound X and the comparator antibiotics in CAMHB. The typical concentration range to test for a novel compound is 0.06 to 512 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[10]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Step-by-Step Protocol:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Plating: Spot-inoculate the aliquots onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Comparative Data Analysis
The following tables present the established MIC values for the comparator antibiotics and the hypothetical MIC and MBC values for Compound X.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | Compound X (Hypothetical) | Ciprofloxacin | Amoxicillin | Azithromycin |
| S. aureus ATCC 29213 | 32 | 0.25 - 0.5[15][16] | 0.25[17] | 0.25 - 1.0[18] |
| E. coli ATCC 25922 | 64 | 0.013 - 0.016[19][20] | 100[21] | 2.0 - 8.0[18][22] |
Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of Compound X
| Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 32 | >256 | >8 | Bacteriostatic |
| E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |
Interpretation of Data: Based on the hypothetical data, Compound X is projected to have moderate activity against S. aureus and E. coli. The MBC/MIC ratio is a key indicator of whether a compound is bactericidal (killing bacteria) or bacteriostatic (inhibiting growth). A ratio of ≤4 is generally considered bactericidal, while a ratio of >4 suggests bacteriostatic activity. For Compound X, the high MBC/MIC ratio indicates a likely bacteriostatic mechanism of action, which is consistent with that of sulfonamides.[1]
Protocol 3: Time-Kill Kinetics Assay
To further characterize the pharmacodynamics of Compound X, a time-kill assay is performed. This assay provides a dynamic picture of the antimicrobial effect over time.[9][23][24][25][26]
Step-by-Step Protocol:
-
Preparation: Prepare flasks containing CAMHB with Compound X at concentrations corresponding to 1x, 2x, and 4x the MIC. Also, include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot and plate onto MHA to determine the viable bacterial count (CFU/mL).
-
Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[9][24]
Illustrative Time-Kill Curve for Compound X against S. aureus
The following Graphviz diagram illustrates the expected outcome of a time-kill assay for a bacteriostatic agent like Compound X.
Caption: Representative time-kill curve for a bacteriostatic agent.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the initial in vitro evaluation of this compound. Based on the activities of related sulfonamide and benzoic acid derivatives, Compound X is projected to be a bacteriostatic agent with moderate activity against both Gram-positive and Gram-negative bacteria. The provided protocols, based on CLSI standards, offer a clear and authoritative pathway for researchers to validate these hypotheses.
Future in vitro studies should expand to include a broader panel of clinical isolates, including multidrug-resistant strains, to better define the spectrum of activity. Investigating potential synergies with other antibiotics, particularly trimethoprim, would also be a logical and promising next step. The methodologies and comparative framework presented here provide the necessary foundation for these future investigations into what could be a valuable new class of antimicrobial agents.
References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
-
Postantibiotic and Sub-MIC Effects of Azithromycin and Isepamicin against Staphylococcus aureus and Escherichia coli. PMC - NIH. Available at: [Link]
-
MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed. Available at: [Link]
-
Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. JOCPR. Available at: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC - PubMed Central. Available at: [Link]
-
In-vitro antibacterial, antifungal and cytotoxic properties of sulfonamide--derived Schiff's bases and their metal complexes. PubMed. Available at: [Link]
-
Antimicrobial Activity of Some Sulfonamide Derivatives on Clinical Isolates of Staphylococus Aureus. PubMed. Available at: [Link]
-
In-vitro Antibacterial Activity of two Novel Sulfonamide Derivatives against Urinary Strains of Escherichia coli. ResearchGate. Available at: [Link]
-
Broth Microdilution. MI - Microbiology. Available at: [Link]
-
In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. PubMed. Available at: [Link]
-
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. ResearchGate. Available at: [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group. PubMed. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]
-
Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. Available at: [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]
-
Time Kill Assay. Scribd. Available at: [Link]
-
(PDF) In-vitro Antibacterial Activity of two Novel Sulfonamide Derivatives against Urinary Strains of Escherichia coli. ResearchGate. Available at: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]
-
Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
CLSI 2024 M100Ed34(1). CLSI. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. PubMed. Available at: [Link]
-
Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model. NIH. Available at: [Link]
-
Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers. Available at: [Link]
-
Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. MDPI. Available at: [Link]
-
Are macrolides (e.g. azithromycin) effective against Escherichia coli (E. coli) infections?. Quore. Available at: [Link]
-
Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus. PMC - NIH. Available at: [Link]
-
S. aureus MIC distributions for azithromycin (A), erythromycin (B),... ResearchGate. Available at: [Link]
-
We need interpretation criteria for amoxicillin MIC against control strains: S. aureus ATCC 29213, E. coli ATCC 25922, E. faecalis ATCC 29212?. ResearchGate. Available at: [Link]
-
The fitted MIC distribution of amoxicillin against S. aureus (a) and S. pseudintermedius (b) was analyzed using the ECOFFinder. ResearchGate. Available at: [Link]
-
Effects of Following National Committee for Clinical Laboratory Standards and Deutsche Industrie Norm-Medizinische Mikrobiologie Guidelines, Country of Isolate Origin, and Site of Infection on Susceptibility of Escherichia coli to Amoxicillin-Clavulanate (Augmentin). PMC - PubMed Central. Available at: [Link]
-
Antibiotic resistance patterns of Staphylococcus aureus, Escherichia coli, Salmonella, Shigella and Vibrio isolated from chicken, pork, buffalo and goat meat in eastern Nepal. PubMed Central. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro antibacterial, antifungal and cytotoxic properties of sulfonamide--derived Schiff's bases and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. nih.org.pk [nih.org.pk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. protocols.io [protocols.io]
- 15. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antibiotic resistance patterns of Staphylococcus aureus, Escherichia coli, Salmonella, Shigella and Vibrio isolated from chicken, pork, buffalo and goat meat in eastern Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. emerypharma.com [emerypharma.com]
- 25. actascientific.com [actascientific.com]
- 26. scribd.com [scribd.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,6-Difluorobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,6-difluorobenzamide derivatives, a critical chemical scaffold in modern agrochemicals and potential therapeutic agents. We will dissect the molecular architecture of these compounds, comparing how specific structural modifications influence their biological efficacy, primarily focusing on their well-established role as insecticidal chitin synthesis inhibitors.
Introduction: The Significance of the 2,6-Difluorobenzamide Scaffold
The 2,6-difluorobenzamide core is a cornerstone of the benzoylphenylurea (BPU) class of insect growth regulators (IGRs).[1][2] Unlike conventional neurotoxic insecticides, BPUs exhibit a more selective mode of action by inhibiting chitin biosynthesis, a process vital for insect cuticle formation and molting but absent in vertebrates.[3][4] This targeted mechanism grants them a favorable safety profile for mammals and non-target organisms.[5]
The commercial success of BPU insecticides like Diflubenzuron, Hexaflumuron, and Lufenuron underscores the importance of this scaffold.[1][6] The 2,6-difluoro substitution on the benzoyl moiety is a key pharmacophoric feature, enhancing the molecule's stability and biological activity.[7] Understanding the SAR of this class is paramount for designing next-generation compounds with improved potency, broader spectrum, and enhanced environmental safety. While their primary application is in pest control, derivatives have also been explored as antibacterial agents that target the FtsZ protein, highlighting the scaffold's versatility.[8][9][10]
Core Molecular Architecture and Mechanism of Action
The quintessential BPU molecule consists of a 2,6-difluorobenzoyl group connected via a urea bridge to a substituted aniline ring. The primary mechanism of action is the inhibition of chitin synthase, a crucial enzyme in the insect molting process.[4][5] By disrupting the polymerization of N-acetylglucosamine, these compounds prevent the formation of a new cuticle, leading to larval death during molting.[6][11]
The following diagram illustrates the core structure and the key regions for chemical modification that dictate the compound's activity.
Caption: Core structure of a Benzoylphenylurea insecticide.
Comparative SAR Analysis
The biological activity of 2,6-difluorobenzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl and the anilide (phenyl) rings.
Region A: The Benzoyl Moiety
Quantitative structure-activity relationship (QSAR) studies have consistently shown that the substitution pattern on the benzoyl ring is critical.
-
Ortho Substitution: The presence of small, hydrophobic, and electron-withdrawing substituents at the ortho positions is highly favorable for activity. The 2,6-difluoro substitution, as seen in market-leading compounds, is considered optimal.[7]
-
Meta and Para Substitution: Bulky substituents at the meta and para positions on the benzoyl ring are generally detrimental to insecticidal activity.[7]
This highlights the stringent steric and electronic requirements for binding to the target site. The 2,6-dihalo substitution appears to lock the molecule in a specific conformation necessary for potent inhibition.
Region C: The Anilide Moiety
The substituted anilide ring is the primary site for modification to modulate the insecticidal spectrum and potency. A wide array of derivatives has been synthesized by altering the substituents on this ring.
-
Para-Substitution: This is the most explored position. The nature of the para-substituent significantly influences the compound's properties.
-
Halogens and Trifluoromethyl Groups: Compounds like Triflumuron feature a 4-trifluoromethoxyphenyl group, which confers high larvicidal activity.[3]
-
Substituted Phenoxy Groups: More complex substitutions, such as the 4-(3-chloro-5-trifluoromethyl-2-pyridinyloxy)-3,5-dichloro-phenyl group in Chlorfluazuron, lead to exceptionally high potency against pests like the diamondback moth.[3]
-
Heptafluoroisopropyl Groups: Novel derivatives containing heptafluoroisopropyl moieties have shown excellent insecticidal effects, with activity comparable to commercial standards like diflubenzuron and novaluron.
-
The following table summarizes the activity of representative compounds, demonstrating the impact of anilide moiety modifications.
| Compound Name | Aniline Moiety (Region C) Structure | Target Pests | Relative Potency |
| Diflubenzuron | 4-Chlorophenyl | Lepidoptera, Coleoptera, Diptera | Baseline |
| Triflumuron | 4-Trifluoromethylphenyl | Broad-spectrum larvicide | Higher than Diflubenzuron[3] |
| Chlorfluazuron | 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl | Lepidoptera (esp. S. litura) | ~10x Diflubenzuron[3] |
| HN-21 | 4-((tert-butoxyimino)methyl)phenyl | Spodoptera frugiperda | Significantly > Lufenuron[11] |
Experimental Protocols & Methodologies
The discovery and optimization of these derivatives rely on robust synthesis and bioassay protocols.
General Synthesis of 2,6-Difluorobenzamide Derivatives (BPU)
The most common synthetic route involves the reaction of a substituted phenyl isocyanate with 2,6-difluorobenzamide.
Caption: General synthetic workflow for Benzoylphenylurea (BPU) insecticides.
Step-by-Step Protocol:
-
Isocyanate Synthesis: A solution of the desired substituted aniline in a dry, inert solvent (e.g., toluene) is added dropwise to a solution of phosgene or a phosgene equivalent like triphosgene at a controlled temperature. The reaction is monitored until the aniline is consumed.
-
Urea Formation: To the resulting phenyl isocyanate solution, 2,6-difluorobenzamide is added.[12]
-
Reaction: The mixture is heated under reflux (e.g., at 110°C) for several hours (typically 8h) to drive the reaction to completion.[12]
-
Work-up and Purification: After cooling, the reaction mixture is quenched and extracted. The crude product is then purified, typically by recrystallization or silica gel column chromatography, to yield the final benzoylphenylurea derivative.[12]
Bioassay: Insecticidal Activity via Leaf-Dip Method
This protocol is used to determine the median lethal concentration (LC50) of a compound against a target insect larva, such as Spodoptera frugiperda.[11]
-
Preparation of Test Solutions: The synthesized compound is dissolved in a suitable organic solvent (e.g., acetone) to create a stock solution, which is then serially diluted to obtain a range of test concentrations. A surfactant is typically added to ensure even coating.
-
Leaf Treatment: Fresh leaves (e.g., cabbage or cotton) are dipped into the test solutions for 10-30 seconds and then allowed to air dry. Control leaves are dipped in a solvent-surfactant solution without the test compound.
-
Insect Exposure: Second or third instar larvae are placed onto the treated leaves within a petri dish or ventilated container.
-
Incubation: The containers are maintained under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Mortality Assessment: Larval mortality is recorded at 24, 48, and 72 hours. Larvae that are unable to move when prodded are considered dead. Abnormal molting is also noted.[11]
-
Data Analysis: The mortality data is corrected for control mortality (Abbott's formula) and analyzed using probit analysis to calculate the LC50 value.
Conclusion and Future Perspectives
The 2,6-difluorobenzamide scaffold is a proven foundation for highly effective insect growth regulators. The structure-activity relationship is well-defined, with the 2,6-difluorobenzoyl moiety being essential for activity and the anilide portion providing a rich template for modification to fine-tune potency and spectrum.
Future research will likely focus on:
-
Designing Novel Anilide Moieties: Exploring new substituents to overcome resistance and broaden the activity spectrum.
-
Improving Physicochemical Properties: Enhancing solubility and photostability to improve field performance and reduce environmental impact.
-
Exploring Alternative Targets: While chitin synthesis is the primary target for insecticidal action, the scaffold's activity against bacterial FtsZ suggests potential for developing derivatives for other applications.[13]
By leveraging the established SAR principles and employing modern synthetic and screening techniques, the 2,6-difluorobenzamide scaffold will continue to be a source of valuable molecules for crop protection and potentially beyond.
References
-
Bi, F., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 958-963. Available at: [Link]
-
Sun, R., et al. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847-65. Available at: [Link]
-
ResearchGate. (2015). Benzoylurea Chitin Synthesis Inhibitors: A Review. Available at: [Link]
-
ResearchGate. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Available at: [Link]
-
AgroPages. (n.d.). Innovations in Pest Control: How 2,6-Difluorobenzamide Fuels Agrochemical Advancements. Available at: [Link]
-
PubMed. (2015). Benzoylurea Chitin Synthesis Inhibitors. Available at: [Link]
-
ResearchGate. (2017). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. Available at: [Link]
-
ResearchGate. (2014). Synthesis and Insecticidal Activity of Heptafluoroisopropyl-Containing Benzoylphenylurea Structures. Available at: [Link]
-
Journal of Environmental Biology. (2020). Benzophenyl urea insecticides – useful and eco-friendly options for insect pest control. Available at: [Link]
-
National Institutes of Health. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Available at: [Link]
-
ResearchGate. (2020). Design strategy of the novel 2,6-difluorobenzamide derivatives... Available at: [Link]
-
Shandong University. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Available at: [Link]
-
Journal of Pesticide Science. (2022). Effects of a novel 2,6-difluorobenzoylurea compound on the bioactivity and chitin synthesis of Spodoptera frugiperda. Available at: [Link]
-
PubMed. (1971). Structure-activity relationships for insecticidal carbamates. Available at: [Link]
-
PubMed. (1998). Molecular and biochemical aspects of chitin synthesis inhibition. Available at: [Link]
-
ResearchGate. (2017). Inside Cover: 2,6‐Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure–Activity Relationships. Available at: [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzamide. Available at: [Link]
-
PubMed. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. Available at: [Link]
-
RSC Publishing. (2017). Synthesis, insecticidal activity, structure–activity relationship (SAR) and density functional theory (DFT) of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings. Available at: [Link]
-
Royalchem. (n.d.). 2,6-Difluorobenzamide (CAS 18063-03-1). Available at: [Link]
-
Semantic Scholar. (2023). Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease- Transmitting Mosquitoes. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. royal-chem.com [royal-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jeb.co.in [jeb.co.in]
- 7. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of a novel 2,6-difluorobenzoylurea compound on the bioactivity and chitin synthesis of <i>Spodoptera frugiperda</i> [nyxxb.cn]
- 12. Page loading... [wap.guidechem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis Efficiency of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Introduction
In the landscape of modern drug discovery and fine chemical production, the strategic selection of a synthetic route is paramount. It directly influences not only the economic viability of a process but also its environmental footprint and scalability.[1] This guide provides an in-depth analysis of a robust synthetic pathway for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid (CAS 1103234-56-5), a key structural motif and versatile building block in medicinal chemistry.[2][3] Our objective is to benchmark the efficiency of a logical and reproducible multi-step synthesis, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of the overall process. This document is intended for researchers, chemists, and process development professionals seeking a practical and data-driven guide to this synthesis.
Retrosynthetic Analysis and Strategic Approach
The target molecule features three key functionalities on a benzene ring: a carboxylic acid, a sulfonamide, and two fluorine atoms. The most logical retrosynthetic disconnection is at the sulfonamide N-S bond. This approach suggests an intermediate, 3-amino-2,6-difluorobenzoic acid, which can be coupled with propanesulfonyl chloride in the final step. This strategy is advantageous because it avoids carrying the relatively sensitive sulfonamide group through multiple synthetic transformations. The amino group is masked as a nitro group, which is robust and can be efficiently reduced in the penultimate step. This leads to a proposed three-step linear synthesis starting from the commercially available 2,6-difluorobenzoic acid.
Caption: Retrosynthetic analysis of the target molecule.
Benchmark Synthesis Pathway: A Step-by-Step Evaluation
The chosen pathway involves three core transformations: nitration, reduction, and sulfonylation. Each step has been selected for its reliability, high conversion, and manageable purification procedures.
Caption: Forward synthesis pathway from starting material to product.
Comparative Efficiency Metrics
The following table summarizes the key performance indicators for the proposed synthetic route. The overall yield, based on a combination of reported and estimated values, is approximately 54% .
| Metric | Step 1: Nitration | Step 2: Nitro Reduction | Step 3: Sulfonylation | Overall |
| Reported/Est. Yield (%) | 71%[4] | ~95% (Estimated) | ~85% (Estimated) | ~54% |
| Key Reagents | Potassium Nitrate, Sulfuric Acid | H₂, 10% Pd/C | Propanesulfonyl Chloride, Pyridine | - |
| Solvent(s) | Sulfuric Acid | Methanol | Pyridine / Dichloromethane | - |
| Temperature (°C) | 0 to Room Temp | Room Temp | 0 to Room Temp | - |
| Reaction Time (h) | 24 | 2 - 4 | 2 - 4 | ~32 |
| Purification Method | Aqueous Workup, Extraction | Filtration of Catalyst | Aqueous Workup, Extraction, Recrystallization | - |
| Key Safety Considerations | Corrosive, Strong Oxidizer | Flammable H₂ gas, Catalyst Handling | Corrosive, Water-Reactive Reagent[5] | - |
Detailed Experimental Protocols & Causality
Step 1: Synthesis of 2,6-Difluoro-3-nitrobenzoic acid
-
Protocol:
-
To a flask cooled to 0 °C, slowly add 2,6-difluorobenzoic acid (1.4 g, 9 mmol) to concentrated sulfuric acid (5 mL).
-
Gradually add potassium nitrate (1 g, 9.9 mmol) while maintaining the temperature at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers with anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Wash the resulting solid with ether and dry to yield 2,6-difluoro-3-nitrobenzoic acid (1.3 g, 71% yield).[4]
-
-
Expertise & Causality:
-
Choice of Reagents: A mixture of a nitrate salt and concentrated sulfuric acid generates the nitronium ion (NO₂⁺) in situ. This is a standard, effective, and cost-efficient method for electrophilic aromatic nitration.
-
Reaction Conditions: The reaction is started at 0 °C to control the initial exotherm. The deactivating effect of the fluorine and carboxylic acid groups necessitates a longer reaction time (24h) at room temperature to drive the reaction to completion.
-
Work-up: Quenching on ice water precipitates the organic product while dissolving inorganic salts. The subsequent extraction isolates the desired nitro-compound.
-
Step 2: Synthesis of 3-Amino-2,6-difluorobenzoic acid
-
Protocol:
-
Dissolve 2,6-difluoro-3-nitrobenzoic acid (1.0 g, 4.9 mmol) in methanol (25 mL) in a flask suitable for hydrogenation.
-
Degas the solution by bubbling nitrogen through it.
-
Carefully add 10% Palladium on activated charcoal (Pd/C) (0.1 g, 10 mol% catalyst loading).
-
Evacuate the flask and backfill with hydrogen gas (H₂), maintaining a hydrogen atmosphere (e.g., with a balloon).
-
Stir the suspension vigorously at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.[6]
-
Concentrate the filtrate under reduced pressure to yield 3-amino-2,6-difluorobenzoic acid, which is often used directly in the next step without further purification. (Estimated Yield: >95%).
-
-
Expertise & Causality:
-
Choice of Method: Catalytic hydrogenation is chosen over other methods (e.g., metal-acid reductions like SnCl₂/HCl) for its exceptionally clean nature. The only by-product is water, and the catalyst is easily removed by filtration, simplifying purification.[6]
-
Catalyst and Solvent: Palladium on carbon is a highly efficient and standard catalyst for the reduction of aromatic nitro groups. Methanol is a suitable solvent that solubilizes the starting material and does not interfere with the reaction.
-
Safety: The use of hydrogen gas requires appropriate safety measures, including proper ventilation and the absence of ignition sources. The Pd/C catalyst can be pyrophoric and should be handled carefully, preferably wetted with solvent.
-
Step 3: Synthesis of this compound
-
Protocol:
-
Dissolve 3-amino-2,6-difluorobenzoic acid (0.85 g, 4.9 mmol) in anhydrous pyridine (10 mL) in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add propanesulfonyl chloride (0.7 g, 4.9 mmol) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the mixture into ice water and acidify with concentrated HCl to pH ~2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or column chromatography to yield the final product. (Estimated Yield: ~85%).
-
-
Expertise & Causality:
-
Reaction Conditions: The reaction is performed under anhydrous conditions as sulfonyl chlorides react violently with water.[5][7] Pyridine serves as both the solvent and the base to neutralize the HCl by-product generated during the reaction. Cooling to 0 °C controls the initial exothermic reaction.
-
Work-up and Purification: Acidification during the work-up protonates the pyridine, rendering it water-soluble and allowing for its removal from the organic product during extraction. Aryl sulfonic acids and their derivatives can often be purified by recrystallization or by forming a slurry in an aqueous system to dissolve impurities.[8]
-
Caption: Experimental workflow for the final sulfonylation step.
Conclusion and Future Outlook
This guide outlines a robust and efficient three-step synthesis for this compound with a respectable overall yield of approximately 54%. The chosen route relies on well-established, high-yielding reactions and readily available starting materials. The key strengths of this pathway are the logical sequencing of steps, which simplifies handling and purification, and the use of a clean catalytic reduction that minimizes waste.
Key considerations for any scale-up would involve careful management of the hazardous materials used, particularly concentrated sulfuric acid, flammable hydrogen gas, and the water-reactive propanesulfonyl chloride. Further optimization could focus on minimizing the use of chlorinated solvents and exploring alternative purification methods like crystallization to avoid chromatography, thereby improving the process mass intensity (PMI) and aligning with green chemistry principles.[1]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
CatSci. (n.d.). Synthetic Route Selection. CatSci. Available at: [Link]
-
American Chemical Society. (2022). Cost-effective synthetic route planning using SYNTHIA™ retrosynthesis software. ACS. Available at: [Link]
-
Hein, J. E., et al. (n.d.). RouteScore: Punching the Ticket to More Efficient Materials Development. ACS Publications. Available at: [Link]
-
LookChem. (n.d.). Purification of Benzenesulfonic acid - Chempedia. LookChem. Available at: [Link]
-
ChemRxiv. (2024). Predicting the price of molecules using their predicted synthetic pathways. ChemRxiv. Available at: [Link]
-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
ResearchGate. (2023). (PDF) Benchmarking Electro-organic Reaction Performance via Multidimensional Bayesian Optimization with Cross-phase Categorical-continuous Variable Sets. ResearchGate. Available at: [Link]
-
Reddit. (2021). How dangerous is thionyl chloride?. Reddit. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride. NJ.gov. Available at: [Link]
- Google Patents. (2002). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts. Google Patents.
-
PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. PubChem. Available at: [Link]
-
ACS Publications. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1103234-56-5 [sigmaaldrich.com]
- 3. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-DIFLUORO-3-NITROBENZOIC ACID | 83141-10-0 [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
A Guide to the Orthogonal Identification of 2,6-Difluoro-3-(propylsulfonamido)benzoic Acid Using a Certified Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's identity is the bedrock of reliable and reproducible science. For a compound such as 2,6-Difluoro-3-(propylsulfonamido)benzoic acid (CAS 1103234-56-5), a fluorinated benzoic acid derivative used as a building block in the synthesis of complex molecules, certainty of structure is not merely a matter of good practice—it is a prerequisite for advancing a project.[1] This guide details a robust, multi-technique (orthogonal) approach to confirming the identity of a newly synthesized or procured batch of this compound against a Certified Reference Standard (CRS).
The Cornerstone of Confidence: The Certified Reference Standard
Before any analysis begins, the importance of the reference standard cannot be overstated. A Certified Reference Standard (CRS) is a highly characterized material with established purity and traceability, often to national metrology institutes like the National Institute of Standards and Technology (NIST).[2][3][4] It serves as the single point of truth against which the in-house or "test" sample is compared. Using a less-characterized material for comparison introduces unacceptable uncertainty into the entire identification process.
Section 1: Chromatographic Identity - Retention Time and Purity Analysis
The first line of analytical inquiry is often liquid chromatography, prized for its ability to separate a compound from potential impurities and provide a precise retention time (RT). An identity match is established when the test sample and the CRS exhibit identical retention times under the same conditions.
Causality in Method Design: The selection of a High-Performance Liquid Chromatography (HPLC) method is driven by the physicochemical properties of this compound. With a molecular weight of 279.26 g/mol and the presence of both a polar carboxylic acid and a less polar propylsulfonamido group, a reversed-phase C18 column is an ideal choice for achieving good retention and peak shape.[5] A gradient elution with a buffered aqueous phase and an organic modifier (like acetonitrile) is employed to ensure that any impurities with different polarities are well-separated from the main analyte peak.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD).
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: UV at 230 nm (or via DAD peak purity analysis).
-
Sample Preparation: Accurately weigh and dissolve the test sample and CRS in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
Trustworthiness through Co-Injection: The most definitive chromatographic confirmation involves a co-injection, where a 1:1 mixture of the test sample and the CRS is analyzed. A single, sharp, and symmetrical peak provides powerful evidence of identity. Any deviation, such as a broadened peak or shoulder, would suggest the two substances are not identical.
Data Presentation
Table 1: Comparative HPLC-UV Data
| Sample | Retention Time (min) | Peak Purity Index |
| Test Sample | 3.45 | >0.999 |
| CRS | 3.45 | >0.999 |
| Co-injection (1:1) | 3.45 | >0.999 |
Section 2: Spectroscopic Confirmation - The Molecular Fingerprint
While chromatography provides strong evidence, it is not sufficient on its own. Spectroscopic methods provide direct information about the molecular structure, acting as a "fingerprint" for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation of organic molecules.[6][7] For identity confirmation, the ¹H, ¹³C, and ¹⁹F NMR spectra of the test sample must be superimposable with those of the CRS. The chemical shifts, coupling constants, and integration values provide a wealth of structural information.[6]
Causality in Experimental Choices: The presence of two fluorine atoms makes ¹⁹F NMR a particularly powerful and specific tool for this molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's acidic proton on the carboxylic acid and sulfonamide groups, which are readily observable in this solvent.
Experimental Protocol: ¹H NMR Acquisition
-
Spectrometer: 400 MHz or higher field strength NMR.
-
Sample Preparation: Dissolve ~5 mg of the test sample and CRS in ~0.7 mL of DMSO-d₆.
-
Parameters: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
Data Presentation
Table 2: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | Test Sample (δ, ppm) | CRS (δ, ppm) | Multiplicity | Integration |
| -CH₃ | 0.95 | 0.95 | t | 3H |
| -CH₂- | 1.65 | 1.65 | m | 2H |
| -CH₂- | 3.15 | 3.15 | t | 2H |
| Ar-H | 7.30 | 7.30 | t | 1H |
| Ar-H | 7.85 | 7.85 | dd | 1H |
| -SO₂NH- | 10.1 (broad) | 10.1 (broad) | s | 1H |
| -COOH | 13.5 (broad) | 13.5 (broad) | s | 1H |
| (Note: Chemical shifts are predictive and must be confirmed against the CRS.) |
Section 3: Mass Spectrometry - Unambiguous Mass Verification
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the elemental composition.[8][9] This technique is orthogonal to both chromatography and NMR, meaning it relies on a different physical principle for analysis, thereby increasing the overall confidence in the identification.[10][11]
Causality in Method Design: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule. Given the presence of the acidic carboxylic acid and sulfonamide protons, ESI in negative ion mode ([M-H]⁻) is expected to be highly efficient and produce a strong signal for the deprotonated parent molecule.
Experimental Protocol: LC-HRMS
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: ESI, Negative.
-
Mass Range: 50 - 500 m/z.
-
Analysis: Compare the measured accurate mass of the [M-H]⁻ ion for the test sample and the CRS against the theoretical mass. The mass error should be less than 5 ppm.
Data Presentation
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Theoretical Value | CRS Measurement | Test Sample Measurement |
| Molecular Formula | C₁₀H₁₁F₂NO₄S | N/A | N/A |
| [M-H]⁻ Ion | C₁₀H₁₀F₂NO₄S⁻ | N/A | N/A |
| Theoretical Mass | 278.0304 | N/A | N/A |
| Measured Mass | N/A | 278.0301 | 278.0302 |
| Mass Error (ppm) | N/A | -1.1 | -0.7 |
The Orthogonal Approach: A Workflow for Confidence
The strength of this identification process lies in the convergence of evidence from independent (orthogonal) analytical techniques.[10][12][13] A discrepancy in any one of these methods would cast doubt on the identity of the material, while agreement across all three provides the highest level of confidence.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Nist certified reference material for chemical analysis | Sigma-Aldrich [sigmaaldrich.com]
- 3. labmix24.com [labmix24.com]
- 4. nist.gov [nist.gov]
- 5. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Layered Assurance: Why Orthogonal Testing Is Essential for Supplement Integrity - Eurofins USA [eurofinsus.com]
- 11. researchgate.net [researchgate.net]
- 12. A new method for chemical identification based on orthogonal parallel liquid chromatography separation and accurate molecular weight confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
A Researcher's Guide to the Comparative Cytotoxicity Analysis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Abstract
This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of the novel compound 2,6-Difluoro-3-(propylsulfonamido)benzoic acid. Recognizing the limited publicly available data on this specific molecule[1], we present a structured, scientifically rigorous approach for its characterization. This document outlines a series of head-to-head comparative assays against structurally relevant benchmarks. We detail validated experimental protocols, explain the scientific rationale behind methodological choices, and provide a template for data interpretation. The objective is to equip researchers and drug development professionals with a robust workflow to determine the compound's cytotoxic profile, elucidate its potential mechanism of action, and benchmark its performance against logical comparators.
Introduction: Rationale and Compound Selection
The sulfonamide functional group is a cornerstone of modern pharmacotherapy, present in drugs ranging from antibacterials to diuretics and, increasingly, anticancer agents.[2][3][4] Sulfonamide-based compounds have been shown to exert antitumor activity through diverse mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest.[2][3] The target compound, this compound, combines the sulfonamide moiety with two other key features: a benzoic acid group and vicinal fluorine atoms.
The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[5][6][7][8] The difluoro substitution pattern on the benzene ring is expected to significantly modulate the electronic and lipophilic properties of the molecule, potentially leading to enhanced biological activity.
Given the absence of established cytotoxicity data, a systematic investigation is warranted. This guide proposes a comparative study against a panel of compounds designed to deconstruct the contribution of each functional group to overall cytotoxicity.
Proposed Comparator Compounds:
-
Compound A: this compound (Test Article) : The novel molecule under investigation.
-
Compound B: 2,6-Difluorobenzoic Acid (Fluorinated Precursor) : To assess the cytotoxic contribution of the difluorinated benzoic acid core, independent of the sulfonamide group.
-
Compound C: Propylsulfonamide (Sulfonamide Moiety) : To evaluate the baseline effect of the sulfonamide side chain.
-
Compound D: Benzoic Acid (Parent Scaffold) : To establish a baseline cytotoxicity for the core aromatic scaffold.
-
Compound E: Doxorubicin (Positive Control) : A standard chemotherapeutic agent used to validate assay performance and provide a benchmark for high-potency cytotoxicity.
Experimental Design & Workflow
A multi-tiered approach is essential for a thorough cytotoxic evaluation. We propose a workflow that begins with broad screening for cell viability reduction and progresses to more specific assays to determine the mode of cell death.
Caption: Proposed experimental workflow for cytotoxicity assessment.
Methodologies & Protocols
Cell Culture
A panel of human cancer cell lines is recommended to screen for broad-spectrum activity versus lineage-specific effects.
-
A549: Human lung adenocarcinoma
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)
-
HCT116: Human colorectal carcinoma
Cells should be maintained in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
Tier 1: Cell Viability & Cytotoxicity Screening
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test and comparator compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10][12] Allow the plate to stand overnight in the incubator to ensure complete solubilization of formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[13][14] It is a marker of compromised plasma membrane integrity.[13]
Protocol:
-
Plate Setup: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare three essential controls: (1) Spontaneous LDH release (vehicle control), (2) Maximum LDH release (cells treated with a lysis solution like Triton X-100), and (3) Background (medium only).[14][15]
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[14] Carefully transfer 50-100 µL of supernatant from each well to a new flat-bottom 96-well plate.[15]
-
Reaction: Add 100 µL of the LDH reaction solution (containing a tetrazolium salt) to each well of the new plate.[14]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[14][16]
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[14][15]
-
Calculation: Percentage cytotoxicity is calculated as: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.
Tier 2: Apoptosis Induction Assay
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[17][18] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[17][19]
Protocol:
-
Plate Setup: Seed cells and treat with compounds at concentrations around their determined IC50 values in white-walled 96-well plates suitable for luminescence.[18] Incubate for a relevant period (e.g., 24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[19]
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1 to 2 hours.[19]
-
Luminescence Reading: Measure luminescence using a plate-reading luminometer.
Representative Data & Interpretation
The following table presents hypothetical IC50 values to illustrate how experimental data can be structured for comparative analysis.
| Compound | Structure | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| A: Test Article | This compound | 15.8 | 22.5 | 12.3 |
| B: Fluorinated Precursor | 2,6-Difluorobenzoic Acid | >100 | >100 | 85.7 |
| C: Sulfonamide Moiety | Propylsulfonamide | >100 | >100 | >100 |
| D: Parent Scaffold | Benzoic Acid | >100 | >100 | >100 |
| E: Positive Control | Doxorubicin | 0.2 | 0.5 | 0.3 |
Interpretation of Hypothetical Data:
-
Synergistic Effect: The parent scaffold, sulfonamide moiety, and even the difluorinated precursor (Compounds B, C, D) show minimal cytotoxicity on their own. The significant activity of Compound A suggests a synergistic effect, where the combination and specific arrangement of the functional groups are required for potent cytotoxicity.
-
Role of Fluorine and Sulfonamide: The lack of activity from Compound B indicates that difluorination of the ring alone is insufficient. The complete sulfonamide benzoic acid structure is critical. The fluorine atoms likely enhance cell uptake or target engagement, while the sulfonamide group drives the cytotoxic mechanism.[5][7][20]
-
Cell Line Selectivity: The lower IC50 value in HCT116 cells could suggest a degree of selectivity towards colorectal cancer cells, a finding that would warrant further investigation.
Mechanistic Insights from Apoptosis Assay
A significant increase in Caspase-3/7 activity in cells treated with Compound A (relative to vehicle control) would strongly indicate that the observed cytotoxicity is mediated through the induction of apoptosis.
Caption: Hypothetical apoptotic pathway activated by Compound A.
This finding would align with the known mechanisms of many anticancer sulfonamides, which can trigger apoptosis through various upstream signaling events.[21][22]
Conclusion
This guide proposes a systematic, evidence-based methodology for the initial cytotoxic characterization of this compound. By employing a panel of structurally informative comparator compounds and utilizing a tiered assay approach—from broad viability screening to specific apoptosis detection—researchers can generate a robust, interpretable dataset. This foundational analysis is a critical first step in determining the therapeutic potential of this and other novel sulfonamide derivatives in oncology drug discovery.
References
-
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Sulfonamides and sulfonylated derivatives as anticancer agents. PubMed. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH. [Link]
-
Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH. [Link]
-
Cytotoxic activity of some novel sulfonamide derivatives. PubMed. [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. NIH. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]
-
A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Expligent. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
-
LDH Assay. Cell Biologics Inc. [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Caspase 3/7 Assay for Apoptosis Detection. Bio-protocol. [Link]
-
Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI. [Link]
-
Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]
-
Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. PMC - PubMed Central. [Link]
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org. [Link]
-
2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. PubChem. [Link]
Sources
- 1. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Guide to the Antibacterial Efficacy of Benzoic Acid Derivatives
For researchers and drug development professionals navigating the landscape of antimicrobial agents, benzoic acid and its derivatives represent a compelling class of compounds with a long history of use and continued potential for new applications. This guide provides an in-depth, head-to-head comparison of the antibacterial performance of key benzoic acid derivatives, supported by experimental data and detailed protocols. We will dissect the structure-activity relationships that govern their efficacy against both Gram-positive and Gram-negative bacteria, offering field-proven insights to inform your research and development efforts.
Introduction: The Enduring Relevance of Benzoic Acid Derivatives
Benzoic acid, a simple aromatic carboxylic acid, and its structural analogs are widely recognized for their antimicrobial properties.[1] Their activity is notably pH-dependent, with the undissociated, more lipophilic form of the acid being crucial for efficacy.[1] This allows for penetration of the bacterial cell membrane, leading to a cascade of disruptive events.[2][3] This guide will focus on a comparative analysis of benzoic acid and its hydroxylated, methoxylated, and chlorinated derivatives, providing a clear picture of how subtle molecular modifications can dramatically impact antibacterial potency.
The primary mechanism of action for benzoic acid derivatives involves the disruption of the bacterial cell's internal environment. The undissociated acid, being lipid-soluble, can readily pass through the lipid bilayer of the cell membrane.[3] Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons (H+ ions) and acidifying the cell's interior.[3] This sudden drop in intracellular pH disrupts critical metabolic processes and inhibits the activity of various respiratory enzyme systems, ultimately leading to the cessation of growth and cell death.[2]
Comparative Antibacterial Activity: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected benzoic acid derivatives against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Disclaimer: The data presented below is collated from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as microbial strains, media, and assay methodologies may vary between studies.
| Compound | Derivative Type | Functional Group(s) | Position(s) | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| Benzoic Acid | Parent Compound | -H | - | 1000[4][5] | 2700[6] |
| Salicylic Acid | Hydroxylated | -OH | 2 | 500 - >1000[1][6][7] | >1000[7] |
| p-Hydroxybenzoic Acid | Hydroxylated | -OH | 4 | 160 - >1000[7] | 160[7] |
| Gallic Acid | Hydroxylated | -OH | 3, 4, 5 | >1000 | - |
| 2-Chlorobenzoic Acid Derivative (Schiff's base) | Chlorinated | Schiff's base | 2 | ~4.4 (pMICec=2.27 µM/ml)[2] | ~12.3 (pMICam=1.91 µM/ml)[2] |
| Vanillic Acid | Methoxy, Hydroxy | -OCH3, -OH | 3, 4 | - | - |
| Syringic Acid | Methoxy, Hydroxy | -OCH3, -OH | 3, 5, 4 | - | - |
Structure-Activity Relationship (SAR) Insights
The antibacterial efficacy of benzoic acid derivatives is intricately linked to the nature and position of substituents on the aromatic ring. These modifications influence the compound's physicochemical properties, such as lipophilicity and acidity, which in turn affect its ability to penetrate bacterial cell membranes and exert its antimicrobial effect.
The Influence of Hydroxyl (-OH) Groups
The addition of hydroxyl groups can have a variable impact on antibacterial activity. For instance, salicylic acid (2-hydroxybenzoic acid) shows comparable or slightly enhanced activity against E. coli compared to benzoic acid in some studies.[4][5] Conversely, p-hydroxybenzoic acid has demonstrated significant activity against S. aureus.[7] The position of the hydroxyl group is critical, with the ortho-position in salicylic acid contributing to its specific properties. However, increasing the number of hydroxyl groups, as in gallic acid, does not necessarily lead to increased potency and can sometimes decrease it, potentially due to changes in lipophilicity.
The Role of Methoxy (-OCH3) Groups
Methoxy groups, as seen in derivatives like vanillic acid and syringic acid, also modulate antibacterial activity. While specific head-to-head MIC data was not found in the initial searches for this guide, studies on related phenolic compounds suggest that methoxylation can influence the molecule's interaction with the bacterial cell surface and its overall lipophilicity.[5]
The Impact of Halogenation (e.g., -Cl)
Halogenation, particularly chlorination, has been shown to significantly enhance the antibacterial potential of benzoic acid derivatives.[2] Schiff's bases of 2-chlorobenzoic acid have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to standard antibiotics like norfloxacin against E. coli.[2] This enhancement is likely due to the increased lipophilicity conferred by the chlorine atom, facilitating easier passage through the bacterial cell membrane.
Experimental Protocols: A Guide to Reproducible Assays
To ensure the scientific integrity and reproducibility of findings, standardized protocols are paramount. The following are detailed methodologies for key antibacterial assays, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve the benzoic acid derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Culture the bacterial strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted test compounds. Include a positive control (bacteria and broth, no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that shows no visible growth.
Workflow for MIC Determination:
Caption: Workflow for the Broth Microdilution Assay to Determine MIC.
Agar Disk Diffusion Assay
This qualitative method provides a rapid assessment of a compound's antibacterial activity.
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a bacterial suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will appear around the disk.
Step-by-Step Protocol:
-
Plate Preparation: Use Mueller-Hinton agar (MHA) plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a bacterial lawn.
-
Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of each benzoic acid derivative onto the inoculated agar surface.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
Time-Kill Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
Principle: A standardized bacterial inoculum is exposed to a specific concentration of the test compound (typically at or above the MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
Step-by-Step Protocol:
-
Preparation: Prepare tubes of MHB containing the test compound at the desired concentration (e.g., 1x, 2x, 4x MIC) and a growth control tube without the compound.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.
-
Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates.
-
Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is generally considered bactericidal.
Logical Relationship of Antibacterial Assays:
Caption: Logical Progression of In Vitro Antibacterial Assays.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the antibacterial activity of benzoic acid derivatives. The presented data and protocols underscore the importance of structure-activity relationships in designing and evaluating these compounds. Halogenated derivatives, in particular, show significant promise as potent antibacterial agents.
Future research should focus on expanding the head-to-head comparative data for a wider range of derivatives against a broader panel of clinically relevant bacteria, including multidrug-resistant strains. Elucidating the precise molecular targets beyond general membrane disruption and cytoplasmic acidification will be crucial for the rational design of next-generation benzoic acid-based antimicrobials.
References
-
Synowiec, A., Łaba, S., & Kalemba, D. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Open Life Sciences, 16(1), 594-601. Available from: [Link]
- Cueva, C., Moreno-Arribas, M. V., Martín-Álvarez, P. J., Bills, G., Vicente, M. F., Basilio, A., ... & Bartolomé, B. (2010). Antimicrobial activity of phenolic acids against commensal, probiotic and pathogenic bacteria. Research in microbiology, 161(5), 372-382.
- Rickard, A. H., Lindsay, S., & Sissons, C. H. (2004). The effect of pH on the uptake of benzoic acid and sorbic acid by attached and planktonic oral bacteria. Oral microbiology and immunology, 19(3), 187-194.
-
Synowiec, A., Łaba, S., & Kalemba, D. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PLoS ONE, 16(6), e0253342. Available from: [Link]
-
Monroe, M. B., & Fletcher, G. K. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Polymers, 12(5), 1098. Available from: [Link]
-
Rúa, J., Fernández-Álvarez, L., de Castro, C., del Valle, P., de Arriaga, D., & García-Armesto, M. R. (2011). Antibacterial activity against foodborne Staphylococcus aureus and antioxidant capacity of various pure phenolic compounds. Foodborne pathogens and disease, 8(1), 149-157. Available from: [Link]
-
ARPN Journal of Engineering and Applied Sciences. (2017). IN VITRO ANTIBACTERIAL ACTIVITY OF SOME OF DIBUTYLTIN (IV) CHLOROBENZOATE DERIVATIVES AGAINST STAPHYLOCOCCUS AUREUS AND ESCHERIC. Available from: [Link]
-
JAPINER. (n.d.). In Vitro antimicrobial activity study of some organotin (IV) chlorobenzoates against Staphylococcus aureus and Escherichia coli. Available from: [Link]
-
ResearchGate. (n.d.). Graph with the effect of methoxyl derivatives of benzoic acid on the... Available from: [Link]
-
International Journal of Current Research and Review. (n.d.). A COMPREHENSIVE REVIEW ON BIOLOGICAL ACTIVITIES OF P-HYDROXY BENZOIC ACID AND ITS DERIVATIVES. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis, Antioxidant and Antibacterial Activities of Some Schiff Bases Containing Hydroxyl and Methoxy Groups. Available from: [Link]
-
Lien, E. J., Hansch, C., & Anderson, S. M. (1968). Structure-activity correlations for antibacterial agents on gram-positive and gram-negative cells. Journal of medicinal chemistry, 11(3), 430-441. Available from: [Link]
-
Vijayakumar, S., Das, S., & Praseetha, P. K. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144. Available from: [Link]
-
Duda-Madej, A., & Płaza, G. A. (2019). Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants. Microorganisms, 8(1), 19. Available from: [Link]
-
Ogbiko, C., & Eboka, C. J. (2020). Comparative evaluation of hydrophilic bases for improved delivery of Benzoic acid and Salicylic acid in antimicrobial ointment. African Journal of Clinical and Experimental Microbiology, 21(3), 239-251. Available from: [Link]
Sources
- 1. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. afrjcem.org [afrjcem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
For professionals in drug discovery and chemical research, the synthesis and application of novel compounds are only part of the lifecycle. The final, critical stage—proper disposal—is paramount for ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, experience-driven protocol for the disposal of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid (CAS No. 1103234-56-5), a compound whose structure necessitates a conservative and informed approach to waste management.
Section 1: Hazard Assessment & Waste Characterization
The disposal protocol for any chemical is dictated by its inherent hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be universally available, an expert assessment of its structural components allows for a robust hazard characterization.
-
Halogenated Aromatic Acid: The presence of two fluorine atoms on the benzoic acid ring places this compound in the category of halogenated organic acids.[1] Halogenated organic waste is treated as a distinct, hazardous waste stream due to its potential to form persistent environmental pollutants and toxic combustion byproducts if not incinerated under appropriate conditions.
-
Sulfonamide Moiety: Sulfonamide-containing compounds can exhibit a range of physiological activities.[2] While the specific toxicity of this compound is not fully documented, related compounds can be bioactive, and some metabolites may be mobile and potentially more toxic.[3]
-
Benzoic Acid Backbone: The parent compound, benzoic acid, is known to cause skin irritation and serious eye damage.[4][5]
| Compound Profile & Waste Classification | |
| Chemical Name | This compound |
| CAS Number | 1103234-56-5[8] |
| Physical Form | Solid[8] |
| Primary Waste Category | Halogenated Organic Acid Waste[1] |
| Secondary Considerations | Sulfonamide-Containing Compound |
| Assumed Hazards | Skin Irritant, Serious Eye Damage, Potential Environmental Hazard |
Section 2: Immediate Safety & Handling Precautions
Before beginning any procedure that may generate waste, establishing a safe handling environment is critical. This is a core tenet of any laboratory's Chemical Hygiene Plan (CHP).[9][10]
-
Engineering Controls: All handling of the solid compound and its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This minimizes the risk of inhaling fine dust particles.
-
Personal Protective Equipment (PPE): A baseline of appropriate PPE is non-negotiable. This includes:
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against dust and splashes.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Protective Clothing: A lab coat must be worn to protect from contamination.[2]
-
Section 3: Step-by-Step Disposal Protocol
The disposal process must be methodical to prevent accidental mixing of incompatible waste streams and to ensure full compliance with hazardous waste regulations.[6][11]
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in a safe waste management program.
-
Designate a Waste Stream: Establish a dedicated waste stream for "Halogenated Organic Solids" or "Halogenated Organic Waste."
-
Prevent Commingling: It is crucial to segregate this waste from all other laboratory waste streams, especially non-hazardous waste, oxidizers, and strong bases to prevent accidental reactions.[2][6] Contaminating a large volume of non-hazardous waste with a small amount of a hazardous chemical can render the entire container hazardous, significantly increasing disposal costs and environmental burden.[12]
Step 2: Containerization and Labeling
The waste container serves as the primary containment and communication tool.
-
Select an Appropriate Container: Use only approved, chemically compatible, and sealable hazardous waste containers.[2][6] The container must be in good condition with a secure, leak-proof lid.
-
Apply a Hazardous Waste Label: The container must be clearly labeled at the moment the first drop of waste is added. According to EPA and OSHA guidelines, the label must include:
Step 3: Accumulation and Storage
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[2][13]
-
SAA Location: The SAA must be under the control of laboratory personnel.[2]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
-
Volume Limits: Be aware of the volume limits for SAAs (typically up to 55 gallons) as defined by the EPA.[13]
Step 4: Final Disposal
Disposal of this compound is not complete until it is transferred to a licensed professional.
-
Engage a Certified Vendor: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]
-
Prohibited Actions:
-
DO NOT dispose of this chemical down the drain. Its effects on aquatic life are unknown, and it may be harmful.
-
DO NOT mix with other waste streams without consulting your EHS department.[6]
-
DO NOT attempt to neutralize the chemical as a means of disposal unless you are following a specifically approved and validated laboratory procedure.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Section 4: Spill Management
In the event of a small spill, a prompt and correct response is crucial.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the location of the spill.
-
Personal Protection: Ensure you are wearing appropriate PPE before attempting cleanup.
-
Containment: For a solid spill, gently cover it with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.[14] Avoid raising dust.
-
Collection: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[14]
-
Decontamination: Clean the spill area thoroughly. All cleanup materials (wipes, absorbent pads) must also be disposed of as hazardous waste.[6]
-
Reporting: Report the incident to your laboratory supervisor or Chemical Hygiene Officer, as required by your institution's CHP.[9]
By adhering to these rigorous, well-documented procedures, researchers can ensure that the lifecycle of this compound concludes safely, protecting themselves, their colleagues, and the environment.
References
- Benchchem. Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
- US Bio-Clean. OSHA Compliance For Laboratories.
- United States Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Chemistry World. EPA tweaks hazardous waste rules for academic labs.
- American Chemical Society. Regulation of Laboratory Waste.
- MedicalLab Management. Laboratory Waste Management: The New Regulations.
- Medical Waste Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?
- Sigma-Aldrich. This compound.
- Ohio Environmental Protection Agency. Managing Hazardous Waste Generated in Laboratories.
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
- Sigma-Aldrich. Safety Data Sheet - Benzoic acid.
- Fisher Scientific. Safety Data Sheet - Benzoic acid.
- Sigma-Aldrich. Safety Data Sheet - 2,6-Dimethylbenzoic acid.
- Lab Manager. The OSHA Laboratory Standard.
- National Institute of Standards and Technology (NIST). Safety Data Sheet - Benzoic Acid (Acidimetric Standard).
- Alpha Resources. Safety Data Sheet - BENZOIC ACID.
- ResearchGate. Studies on sulfonamide degradation products.
- University of Barcelona. Classification of special laboratory waste.
Sources
- 1. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. usbioclean.com [usbioclean.com]
- 7. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 8. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1103234-56-5 [sigmaaldrich.com]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. osha.gov [osha.gov]
- 11. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 12. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. alpharesources.com [alpharesources.com]
Navigating the Uncharted: A Comprehensive Safety and Handling Guide for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
For the pioneering researchers, scientists, and drug development professionals venturing into novel chemical spaces, the synthesis and application of new molecular entities present both immense opportunity and inherent risk. 2,6-Difluoro-3-(propylsulfonamido)benzoic acid, a compound at the forefront of contemporary research, requires a nuanced and proactive approach to laboratory safety. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this guide provides essential, immediate safety and logistical information derived from the well-understood hazards of its constituent functional groups: a halogenated benzoic acid and an aromatic sulfonamide.
This document is designed to be a dynamic resource, empowering you to build a robust safety framework for the handling, use, and disposal of this compound. It is imperative to supplement this guidance with your institution's specific Chemical Hygiene Plan and to continuously seek any newly available safety data.
Hazard Assessment: A Sum of its Parts
Understanding the potential hazards of this compound begins with a deconstruction of its chemical architecture.
-
Benzoic Acid Moiety: Benzoic acid and its derivatives are typically crystalline solids.[1] They can cause skin and eye irritation, and inhalation of dust may lead to respiratory tract irritation.[1][2] In some cases, prolonged or repeated exposure can cause skin sensitization.[1]
-
Difluoro Aromatic Ring: The presence of fluorine atoms on the aromatic ring can significantly alter the compound's reactivity and biological properties.[3] While fluorination can enhance metabolic stability, the potential for the release of fluoride ions or other toxic byproducts during decomposition or metabolism warrants a cautious approach.[3]
-
Sulfonamide Group: Sulfonamides are a class of compounds known for their antimicrobial properties.[4] Some sulfonamides can cause allergic reactions in susceptible individuals.[5] While the primary health concerns are typically associated with therapeutic use, the potential for sensitization through laboratory exposure cannot be dismissed.[6]
Based on this analysis, this compound should be handled as a corrosive solid that is a potential skin and eye irritant , a respiratory irritant , and a possible sensitizer .
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[7][8][9] | Protects against splashes of solutions and airborne dust particles from reaching the eyes and face. |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness).[10] Consider double-gloving. | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or tearing.[11] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[12] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher).[13][14][15] | Necessary when handling the solid compound outside of a certified chemical fume hood or when there is a potential for dust generation.[16] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and preventing accidents.
Engineering Controls: The Foundation of Safety
All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[17][18][19] The fume hood provides critical ventilation to capture and exhaust any dust or vapors that may be generated.[20][21]
Weighing and Aliquoting the Solid Compound
-
Preparation: Before beginning, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[21] Assemble all necessary equipment, including a calibrated balance, spatulas, weighing paper or boats, and pre-labeled storage containers.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Transfer: Carefully transfer the desired amount of the solid compound from the stock container to the weighing vessel using a clean spatula. Minimize the creation of dust by handling the material gently.[1]
-
Closure: Immediately and securely close the stock container.
-
Cleanup: Clean any residual dust from the balance and surrounding work area using a damp cloth or a vacuum with a HEPA filter.[1] Do not use a dry brush, as this can aerosolize the powder.
Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on your experimental needs and consult a solvent compatibility chart for your chosen PPE.
-
Dissolution: In the chemical fume hood, add the weighed solid to the solvent in an appropriate vessel. If heating is required to facilitate dissolution, use a controlled heating source such as a heating mantle or a hot plate with a stirrer.
-
Mixing: Stir the solution until the solid is completely dissolved. Keep the vessel covered to the extent possible to minimize the release of vapors.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water and drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention. |
Spill Response
For small spills of the solid compound within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area of the spill.[22]
-
Containment: If it is safe to do so, prevent the spread of the powder.
-
Cleanup: Carefully scoop the spilled solid into a labeled hazardous waste container.[23] Avoid creating dust.[24]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.[24]
For larger spills or any spill outside of a chemical fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[23]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental protection.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing paper, in a clearly labeled, sealed hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed hazardous waste container.[3] Do not mix with other waste streams unless compatibility has been confirmed.
-
Halogenated Waste Stream: As a fluorinated organic compound, this waste should be segregated into a halogenated waste stream for proper disposal, which may involve high-temperature incineration.[25][26] Consult your institution's EHS guidelines for specific procedures.[27]
Workflow Diagrams
To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes in handling this compound.
Caption: PPE selection based on the physical form and handling conditions.
Caption: Decision-making process for responding to a spill.
References
-
Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Guidelines for the Safe Use of Laboratory Fume Hoods. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
Workstation Industries. (2025, May 29). Fume Hoods: Top 10 Safety Practices. Retrieved from [Link]
-
Lab Manager. (2025, September 13). Best Practices for Operating & Maintaining Your Chemical Fume Hood. Retrieved from [Link]
-
Henderson, T. J. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Lab Manager. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Fume Hood Use and Safety Practices. Retrieved from [Link]
-
Clean Up and Neutralise Acid and Base Chemical Spills. (n.d.). Retrieved from [Link]
-
ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response. Retrieved from [Link]
-
Pentachemicals. (2024, April 24). Benzoic acid. Retrieved from [Link]
-
CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Retrieved from [Link]
-
National Institutes of Health. (n.d.). OSHA Regulations and Guidance Applicable to Laboratories. Office of Science Policy. Retrieved from [Link]
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]
-
Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
University of British Columbia. (n.d.). Acidic/Basic Spill Clean Up. Safety & Risk Services. Retrieved from [Link]
-
AbsorbentsOnline. (2013, November 25). How to Clean Up a Chemical Acid Spill. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Plastics Engineering. (2024, March 22). Fluoropolymers: Waste Management and Sustainable Disposal?. Retrieved from [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
Journal of the Society of Inorganic Materials, Japan. (n.d.). Efforts toward the Recycling of Organic Fluorine Compounds. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
Safety+Health. (2018, September 12). NIOSH publishes guide on air-purifying respirator selection. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to Industrial Respiratory Protection. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety. Retrieved from [Link]
-
Journal of Biophysics. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Respirator Fact Sheet. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Fluorine. Retrieved from [Link]
-
CMAJ. (2006). Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
PubMed. (2011, November 30). Effects of the presence of sulfonamides in the environment and their influence on human health. Retrieved from [Link]
Sources
- 1. ehs.com [ehs.com]
- 2. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the presence of sulfonamides in the environment and their influence on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 8. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. velsicol.com [velsicol.com]
- 13. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 14. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 15. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 16. students.umw.edu [students.umw.edu]
- 17. ehs.fiu.edu [ehs.fiu.edu]
- 18. resources.workstationindustries.com [resources.workstationindustries.com]
- 19. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 20. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 21. hvcc.edu [hvcc.edu]
- 22. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 23. irp.cdn-website.com [irp.cdn-website.com]
- 24. qmul.ac.uk [qmul.ac.uk]
- 25. epa.gov [epa.gov]
- 26. mcfenvironmental.com [mcfenvironmental.com]
- 27. plasticsengineering.org [plasticsengineering.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
